molecular formula C4H9NO3 B559546 L-Threonine CAS No. 80-68-2

L-Threonine

Numéro de catalogue: B559546
Numéro CAS: 80-68-2
Poids moléculaire: 119.12 g/mol
Clé InChI: AYFVYJQAPQTCCC-GBXIJSLDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-threonine is an optically active form of threonine having L-configuration. It has a role as a nutraceutical, a micronutrient, a Saccharomyces cerevisiae metabolite, a plant metabolite, an Escherichia coli metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, a threonine and a L-alpha-amino acid. It is a conjugate base of a L-threoninium. It is a conjugate acid of a L-threoninate. It is an enantiomer of a D-threonine. It is a tautomer of a this compound zwitterion.
An essential amino acid occurring naturally in the L-form, which is the active form. It is found in eggs, milk, gelatin, and other proteins.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Euphorbia prostrata, Angelica gigas, and other organisms with data available.
Threonine is an essential amino acid in humans (provided by food), Threonine is an important residue of many proteins, such as tooth enamel, collagen, and elastin. An important amino acid for the nervous system, threonine also plays an important role in porphyrin and fat metabolism and prevents fat buildup in the liver. Useful with intestinal disorders and indigestion, threonine has also been used to alleviate anxiety and mild depression. (NCI04)
THREONINE is a small molecule drug with a maximum clinical trial phase of II.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
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InChI Key

AYFVYJQAPQTCCC-GBXIJSLDSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)O
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Molecular Formula

C4H9NO3
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Related CAS

82822-12-6
Record name Poly-L-threonine
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DSSTOX Substance ID

DTXSID2046412, DTXSID70893087
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Molecular Weight

119.12 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline powder; slight savoury aroma
Record name Threonine
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Solubility

Insoluble in ethanol, ethyl ether, chloroform, Insoluble in common neutral solvents, In water, 9.70X10+4 mg/L at 25 °C, 97.0 mg/mL, Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

Colorless crystals, Crystals

CAS No.

72-19-5, 80-68-2, 7013-32-3
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Melting Point

256 °C (decomposes), MP: 228-229 °C with decomposition (dl-threonine); 255-275 °C with decomposition (l(-)-threonine) (naturally occurring); 250-252 °C (dl-allo-threonine), 256 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of L-Threonine (B559522)

This compound, an essential α-amino acid, is a fundamental component of proteins and plays a critical role in numerous physiological processes. Its unique structure, featuring a hydroxyl group on its side chain, imparts specific chemical and physical properties that are crucial for its biological function, stability, and utility in pharmaceutical and nutraceutical applications. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its metabolic and signaling pathways.

General and Physicochemical Properties

This compound ((2S,3R)-2-amino-3-hydroxybutanoic acid) is one of the two proteinogenic amino acids with two chiral centers.[1] It typically appears as a white or off-white crystalline powder with a slightly sweet taste.[2] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[1] It is a vital component for the synthesis of proteins, including mucin which is critical for gut health, and it serves as a precursor for other amino acids like glycine.[3][4]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReferences
IUPAC Name (2S,3R)-2-amino-3-hydroxybutanoic acid[][6]
CAS Number 72-19-5[][6]
Molecular Formula C₄H₉NO₃[2][][6]
Molecular Weight 119.12 g/mol [2][][6]
Appearance White crystals or crystalline powder[2][7]
Melting Point ~256 °C (with decomposition)[2][]
Boiling Point 345.8 ± 32.0 °C at 760 mmHg[]
Density 1.3 ± 0.1 g/cm³[]
Specific Rotation [α]D20 -26° to -29.1° (c=50 mg/mL in H₂O)[2][7]
Isoelectric Point (pI) ~5.60 - 6.16[8]

Structural and Spectroscopic Properties

Crystal Structure

This compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[9][10] This crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds involving the ammonium (B1175870) and hydroxyl groups.[11]

Table 2: Crystal Structure Parameters for this compound

ParameterValueReference
Crystal System Orthorhombic[9]
Space Group P2₁2₁2₁[9]
Lattice Constants a = 13.628 Å, b = 7.718 Å, c = 5.110 Å[12]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. In ¹³C NMR, characteristic peaks appear for the methyl carbon (CH₃), the α-carbon (CH), the β-carbon (CH-OH), and the carboxyl carbon (C=O).[9]

  • FTIR Spectroscopy : Infrared spectroscopy helps identify functional groups. Key absorption bands correspond to C-H, N-H, and C=O vibrations.[13]

  • Mass Spectrometry : Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[14]

Table 3: Representative ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ) in ppmReference
C=O (Carboxyl)172.745[9]
C-O (β-carbon)65.835[9]
C-N (α-carbon)60.349[9]
CH₃ (Methyl)19.407[9]
(Note: Solvent and reference standard can affect exact chemical shifts)

Chemical Properties

Solubility

This compound is readily soluble in water and formic acid but is practically insoluble in non-polar organic solvents like ethanol, ether, and chloroform.[2][6] Its solubility in aqueous solutions is influenced by temperature and pH.[15]

Table 4: Solubility of this compound in Various Solvents

SolventTemperature (°C)SolubilityReferences
Water2090 g/L
Water2597 g/L (9.70 x 10⁴ mg/L)[6]
Water2520.1 g/100 mL[15]
Water250.8220 mol/kg[16]
Acetic Acid30-55Higher than in methanol, acetone, ethanol[17]
Ethylene Glycol250.3101 mol/kg[16]
N,N-Dimethylformamide (DMF)250.1337 mol/kg[16]
Acetonitrile (ACN)250.1188 mol/kg[16]
Dimethylsulfoxide (DMSO)250.1107 mol/kg[16]
Ethanol-Practically insoluble[2][6]
Ether-Insoluble[2][6]
Chloroform-Insoluble[6]
Acidity and pKa Values

This compound is an amphoteric molecule containing a carboxylic acid group and an amino group. The hydroxyl group on the side chain is not significantly ionizable under physiological conditions.[18]

Table 5: pKa Values of this compound

Ionizable GrouppKa ValueReference
α-carboxyl (-COOH)2.09 - 2.63[8][19][20]
α-amino (-NH₃⁺)9.10 - 10.43[8][19][20]
Stability and Degradation

This compound is stable under standard conditions but can undergo degradation at extreme pH, high temperatures, or upon exposure to oxidizing agents or UV light.[21][22] Enzymatic degradation is a key metabolic process.

  • Chemical Degradation : Can occur via hydrolysis, oxidation, photodegradation, or thermal degradation.[21]

  • Enzymatic Degradation : Primarily occurs via three pathways involving the enzymes Threonine Dehydrogenase (TDH), Threonine Dehydratase (also known as deaminase), and Threonine Aldolase (TA).[21][23][24]

G This compound Metabolic Degradation Pathways cluster_legend Enzymatic Pathways LTH This compound AKB α-Ketobutyrate LTH->AKB Threonine Dehydratase AKB_CoA 2-Amino-3-ketobutyrate LTH->AKB_CoA Threonine Dehydrogenase (TDH) Gly Glycine LTH->Gly Threonine Aldolase (TA) Acetaldehyde Acetaldehyde LTH->Acetaldehyde Threonine Aldolase (TA) PropCoA Propionyl-CoA AKB->PropCoA AKB_CoA->Gly AKB-CoA Lyase AcCoA Acetyl-CoA AKB_CoA->AcCoA AKB-CoA Lyase Dehydratase Threonine Dehydratase Dehydrogenase Threonine Dehydrogenase Aldolase Threonine Aldolase

Figure 1: Key enzymatic degradation pathways of this compound.

Biological Signaling

Beyond its role in protein synthesis, this compound acts as a signaling molecule, influencing cellular processes like proliferation and differentiation. For instance, it can stimulate the G1/S phase transition in mouse embryonic stem cells through the PI3K/Akt/mTOR signaling pathway.[25] Threonine also modulates inflammatory responses via pathways like NF-κB and TOR.[3]

G This compound Regulation of G1/S Transition via PI3K/Akt/mTOR Thr This compound Raft Lipid Raft / Caveolae Thr->Raft activates PI3K PI3K Raft->PI3K Akt Akt PI3K->Akt MAPKs MAPKs (ERK, p38, JNK) Akt->MAPKs mTORC mTOR Akt->mTORC MAPKs->mTORC p70S6K p70S6K mTORC->p70S6K EBP1 4E-BP1 mTORC->EBP1 Cyclins Cyclin D1, Cyclin E c-Myc, Oct4 p70S6K->Cyclins upregulates EBP1->Cyclins upregulates Proliferation ESC Proliferation (G1/S Transition) Cyclins->Proliferation promotes

Figure 2: this compound signaling pathway in embryonic stem cells.

Experimental Protocols

Protocol: Determination of Solubility by the Gravimetric Method

This protocol describes a standard method for determining the solubility of this compound in an aqueous buffer.[15][16]

G Workflow for Solubility Determination start Start prep Prepare saturated solution: Add excess this compound to solvent. start->prep equilibrate Equilibrate at constant temperature with continuous stirring (e.g., 24h). prep->equilibrate sample Withdraw supernatant. Filter immediately (0.22 µm filter). equilibrate->sample add_filtrate Transfer a known volume/mass of the filtrate to the pre-weighed vial. sample->add_filtrate weigh Accurately weigh an empty, dry vial. weigh->add_filtrate dry Evaporate solvent to dryness (e.g., vacuum oven at 60°C). add_filtrate->dry weigh_final Weigh the vial containing the dry this compound residue. dry->weigh_final calculate Calculate solubility: (mass of residue) / (volume of filtrate) weigh_final->calculate end End calculate->end

Figure 3: Experimental workflow for gravimetric solubility determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., deionized water) in a sealed container.

  • Equilibration: Place the container in a temperature-controlled water bath or incubator (e.g., at 25°C). Stir the suspension continuously for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease stirring and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a pre-conditioned 0.22 µm syringe filter to remove any remaining solid particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry container (e.g., a glass vial).

    • Transfer a precise volume or mass of the filtered saturated solution into the pre-weighed container.

    • Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight is achieved.

    • Weigh the container with the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dried residue divided by the volume (or mass) of the saturated solution taken.

Protocol: Determination of pKa Values by Titration

This protocol outlines the determination of the carboxylic acid and amino group pKa values using acid-base titration.[26]

Methodology:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized, CO₂-free water.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

  • Acidic Titration (for pKa1):

    • Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

    • Record the pH of the solution after each addition of titrant.

    • Continue the titration until the pH rises significantly, passing the first equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added.

    • The first equivalence point is the point of maximum slope on the curve.

    • The pKa1 (for the -COOH group) is the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the first equivalence point has been added).

  • Basic Titration (for pKa2): To determine the pKa of the amino group, the this compound solution can be first acidified with a strong acid (e.g., HCl) to a low pH (~1.5) and then titrated with a strong base (NaOH). The titration curve will show two inflection points. The pH at the midpoint of the second buffer region corresponds to pKa2.

Note: For more precise measurements, especially with small sample volumes, methods like Capillary Zone Electrophoresis (CZE) can be employed.[27]

Protocol: Measurement of Melting Point

This protocol describes the standard capillary method for determining the melting point of this compound.

Methodology:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Determination:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (~256 °C).

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

  • Observation: For this compound, decomposition occurs at its melting point, which may be observed as charring or gas evolution.[2][] This should be noted along with the temperature range.

References

L-Threonine function in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of L-Threonine in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the multifaceted roles of the essential amino acid this compound within the central nervous system (CNS). It details its function as a critical precursor to key neurotransmitters, its structural importance in neuronal proteins, and the methodologies used to study its effects.

Core Functions of this compound in the CNS

This compound, an essential amino acid that must be obtained from the diet, performs two primary functions in the central nervous system. First, it serves as a fundamental building block for protein synthesis, incorporated into a vast array of neuropeptides and structural proteins. Second, and of significant interest to neuropharmacology, it is a metabolic precursor for the synthesis of other crucial amino acids that directly modulate neurotransmission. While this compound itself has not been identified as a direct neurotransmitter, its influence on CNS function is profound, primarily through its metabolic conversion into the neurotransmitters glycine (B1666218) and serine.

This compound as a Metabolic Precursor for Neurotransmitters

The most significant role of this compound in neurotransmission is its contribution to the pools of glycine and serine, which have distinct and critical functions in the CNS.

Glycine Synthesis

This compound can be converted to glycine, the primary inhibitory neurotransmitter in the spinal cord and brainstem.[1][2] This conversion can occur via two main pathways. The predominant pathway in many non-human mammals involves a two-step process initiated by the mitochondrial enzyme this compound 3-dehydrogenase (TDH), which converts this compound to 2-amino-3-ketobutyrate.[3][4] This intermediate is then rapidly converted to glycine and acetyl-CoA by 2-amino-3-ketobutyrate CoA ligase.[3][4] A secondary pathway involves the enzyme threonine aldolase (B8822740), which catalyzes the cleavage of threonine to glycine and acetaldehyde.[5][6][7]

Notably, in humans, the genes for both this compound dehydrogenase and threonine aldolase are considered inactive pseudogenes, suggesting these direct conversion pathways may not be functional.[8][9] However, administration of this compound has been shown to increase CNS glycine concentrations in rats, indicating a precursor-product relationship is active in mammals, which may be influenced by the enzyme serine hydroxymethyltransferase (SHMT).[5][10][11] This suggests that CNS glycine levels can be influenced by plasma this compound concentrations.[5]

G GLY GLY Inhibitory Neurotransmission\n(Spinal Cord, Brainstem) Inhibitory Neurotransmission (Spinal Cord, Brainstem) GLY->Inhibitory Neurotransmission\n(Spinal Cord, Brainstem)

Serine and D-Serine Synthesis

This compound also contributes to the synthesis of L-serine, another non-essential amino acid with critical CNS roles.[12] L-serine is the direct precursor to D-serine, a key gliotransmitter and the primary endogenous co-agonist at the glycine-binding site of synaptic N-methyl-D-aspartate (NMDA) receptors.[13][14] The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory, and requires the binding of both glutamate (B1630785) and a co-agonist like D-serine or glycine.[14] Therefore, this compound indirectly supports excitatory glutamatergic neurotransmission by supplying the precursor for D-serine synthesis.

G LTH This compound LSER L-Serine LTH->LSER Metabolic Conversion DSER D-Serine LSER->DSER Serine Racemase NMDAR NMDA Receptor (Synaptic Plasticity) DSER->NMDAR Co-agonist Binding

Role of Threonine Residues in Neuronal Protein Phosphorylation

Beyond its role as a free amino acid, the threonine residue is a cornerstone of intracellular signaling. Protein phosphorylation—the addition of a phosphate (B84403) group to an amino acid residue—is a primary mechanism for regulating protein function.[15] Along with serine, threonine is a major target for a large class of enzymes known as serine/threonine kinases.[15]

In the CNS, these kinases are integral to virtually all aspects of neuronal function, including:

  • Synaptic Transmission: Regulating neurotransmitter release and receptor sensitivity.[16]

  • Gene Expression: Activating transcription factors that lead to long-term changes in neuronal structure and function.

  • Neuronal Plasticity: Mediating processes like long-term potentiation (LTP) and long-term depression (LTD).

Prominent neuronal serine/threonine kinases include Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs).[16] These enzymes recognize specific consensus sequences around a threonine residue before catalyzing its phosphorylation.[12][17] This modification introduces a bulky, negatively charged group, inducing a conformational change in the protein that alters its activity, localization, or interaction with other proteins. While free this compound does not directly participate in these signaling events, its incorporation into neuronal proteins is essential for creating the substrates upon which these critical regulatory networks operate.

Quantitative Data on this compound's Effects

Experimental studies in animal models have quantified the relationship between this compound administration and CNS amino acid levels.

Table 1: Effect of Intraperitoneal this compound Administration on Amino Acid Concentrations in Rat CNS

This compound Dose (mg/kg)Spinal Cord Threonine (nmol/g)Spinal Cord Glycine (nmol/g)Brain Threonine (nmol/g)Brain Glycine (nmol/g)
0 (Control)580 ± 304430 ± 110610 ± 201180 ± 50
50940 ± 804870 ± 190970 ± 601210 ± 60
1001620 ± 1105210 ± 1801590 ± 1001340 ± 70
2002980 ± 2405940 ± 2302860 ± 1901490 ± 80
4004110 ± 3106320 ± 2704030 ± 2801610 ± 110
Data are expressed as mean ± standard error. Adapted from Maher et al., Life Sciences, 1980.[5]

Table 2: Correlation of Dietary Threonine with CNS Amino Acid Levels in Rats

CorrelationCortexBrain Stem
Plasma Threonine vs. Tissue Threoniner = 0.821 (p < 0.01)r = 0.882 (p < 0.01)
Tissue Threonine vs. Tissue Glyciner = 0.673 (p < 0.01)r = 0.575 (p < 0.01)
Data show a significant positive correlation between plasma threonine, brain threonine, and brain glycine concentrations. Adapted from Tews et al., Pediatric Research, 2000.[11]

Table 3: Cerebrospinal Fluid (CSF) Amino Acid Concentrations in Human Controls

Amino AcidConcentration (μM)
Glycine9.9 ± 3.4
L-Serine65.4 ± 14.1
This compound58.8 ± 19.9
Data are expressed as mean ± standard deviation for a control population, providing baseline values for the human CNS. Adapted from C. Van Hove et al., Journal of Inherited Metabolic Disease, 2022.[18]

Experimental Protocols

Investigating the function of this compound in the CNS requires specialized techniques to measure amino acid concentrations in vivo and in tissue samples. The following outlines key experimental methodologies.

In Vivo Microdialysis for CNS Amino Acid Sampling

This technique allows for the continuous sampling of extracellular fluid from specific brain regions of an awake, freely-moving animal, providing dynamic information about neurotransmitter levels.[18]

Methodology:

  • Probe Implantation: A microdialysis probe, which has a semipermeable membrane at its tip, is stereotactically implanted into the target brain region (e.g., spinal cord, hippocampus).

  • Perfusion: The probe is perfused at a slow, constant rate (e.g., 0.5-2.0 µL/min) with an artificial cerebrospinal fluid (aCSF) solution.

  • Diffusion and Collection: Small molecules in the extracellular space, including this compound and glycine, diffuse across the membrane into the aCSF according to their concentration gradient. This fluid, now called the dialysate, is collected at timed intervals.

  • Sample Analysis: The collected dialysate fractions are then analyzed, typically using HPLC, to quantify the concentration of various amino acids.

G A 1. Stereotactic Surgery: Implant Microdialysis Probe B 2. Perfuse Probe with aCSF (0.5-2.0 µL/min) A->B C 3. Collect Dialysate Samples (e.g., every 20 min) B->C E 5. Analyze Amino Acids via HPLC-FLD C->E D 4. This compound Administration (Systemic or via Reverse Dialysis) D->B Perturbation

HPLC with Fluorescence Detection (HPLC-FLD) for Amino Acid Quantification

High-Performance Liquid Chromatography (HPLC) is the gold-standard method for separating and quantifying amino acids from biological samples. Since amino acids like threonine lack a native chromophore for UV detection, a pre-column derivatization step is required to attach a fluorescent tag.

Methodology:

  • Sample Preparation: Brain tissue is homogenized and deproteinized (e.g., with sulfosalicylic acid). Microdialysis or CSF samples can often be used with minimal preparation.

  • Pre-Column Derivatization: A fluorescent agent, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, is mixed with the sample. OPA reacts with primary amines on amino acids to form highly fluorescent isoindole derivatives.

  • Chromatographic Separation: The derivatized sample is injected into an HPLC system. A reversed-phase C18 column is used to separate the different amino acid derivatives based on their hydrophobicity using a solvent gradient (e.g., a mixture of acetate (B1210297) or phosphate buffer and an organic solvent like acetonitrile (B52724) or methanol).

  • Fluorescence Detection: As the separated derivatives elute from the column, they pass through a fluorescence detector set to the specific excitation and emission wavelengths of the OPA-adducts (e.g., Ex: 340 nm, Em: 455 nm).

  • Quantification: The area under each chromatographic peak is proportional to the concentration of the corresponding amino acid. Concentrations are calculated by comparing peak areas to those of a known standard solution.

Implications for Drug Development and Research

The role of this compound as a precursor to neuromodulatory amino acids presents opportunities for therapeutic intervention.

  • Spasticity Disorders: this compound has been investigated as a treatment for spasticity in conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), with the rationale of increasing levels of the inhibitory neurotransmitter glycine.[1] However, clinical trial results have been largely inconclusive or have shown no significant benefit.[1]

  • NMDA Receptor Modulation: By influencing the D-serine pool, this compound metabolism is linked to NMDA receptor function. This is relevant for disorders involving glutamatergic dysregulation, such as schizophrenia and age-related cognitive decline, where NMDA receptor co-agonists are a therapeutic target.[14]

Future research should focus on elucidating the precise enzymatic pathways and regulatory controls of this compound conversion to glycine and serine in the human CNS. Understanding these mechanisms could pave the way for more targeted strategies to modulate glycinergic and glutamatergic neurotransmission.

References

L-Threonine as a Precursor for Glycine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycine (B1666218), a conditionally essential amino acid, plays a pivotal role in a myriad of physiological processes, including protein synthesis, neurotransmission, and the biosynthesis of purines and glutathione. The endogenous synthesis of glycine is critical for maintaining metabolic homeostasis, and the amino acid L-threonine is a significant contributor to the glycine pool. This technical guide provides a comprehensive overview of the metabolic pathways involved in the conversion of this compound to glycine, with a focus on the enzymatic reactions, kinetic data, and detailed experimental methodologies for studying these processes. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.

Metabolic Pathways for Glycine Synthesis from this compound

The conversion of this compound to glycine is primarily accomplished through two distinct metabolic pathways: the this compound Dehydrogenase Pathway, which is the major route in mammals, and the Threonine Aldolase (B8822740) Pathway.

This compound Dehydrogenase Pathway

This principal pathway for this compound catabolism is a two-step process that occurs within the mitochondria.[1]

  • Oxidation of this compound: this compound is first oxidized by This compound 3-dehydrogenase (TDH) , an NAD⁺-dependent enzyme, to form the unstable intermediate 2-amino-3-ketobutyrate.[2]

  • Thiolytic Cleavage: The 2-amino-3-ketobutyrate is then rapidly cleaved by 2-amino-3-ketobutyrate coenzyme A ligase (KBL) , also known as glycine C-acetyltransferase. This reaction requires Coenzyme A (CoA) and yields glycine and acetyl-CoA.[3][4] The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle.

The close physical proximity of TDH and KBL in the mitochondria is thought to be crucial for the efficient channeling of the unstable 2-amino-3-ketobutyrate intermediate.[1]

L_Threonine_Dehydrogenase_Pathway L_Threonine This compound Two_Amino_3_Ketobutyrate 2-Amino-3-ketobutyrate L_Threonine->Two_Amino_3_Ketobutyrate this compound Dehydrogenase (TDH) + NAD⁺ Glycine Glycine Two_Amino_3_Ketobutyrate->Glycine 2-Amino-3-ketobutyrate CoA Ligase (KBL) + CoA Acetyl_CoA Acetyl-CoA Two_Amino_3_Ketobutyrate->Acetyl_CoA

This compound Dehydrogenase Pathway
Threonine Aldolase Pathway

A second, generally less prominent pathway in mammals for the conversion of this compound to glycine is catalyzed by a single enzyme:

  • Threonine Aldolase: This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the reversible retro-aldol cleavage of this compound directly into glycine and acetaldehyde.[5]

Threonine_Aldolase_Pathway L_Threonine This compound Glycine Glycine L_Threonine->Glycine Threonine Aldolase (PLP-dependent) Acetaldehyde Acetaldehyde L_Threonine->Acetaldehyde

Threonine Aldolase Pathway

Quantitative Data: Enzyme Kinetics

The efficiency of these pathways is determined by the kinetic properties of the involved enzymes. The following tables summarize key kinetic parameters for this compound dehydrogenase and threonine aldolase from various sources.

Table 1: Kinetic Parameters of this compound Dehydrogenase (TDH)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)CoenzymeReference
Pyrococcus horikoshiiThis compound0.0131750NAD⁺[6]
Pyrococcus horikoshiiNAD⁺0.0101750-[6]
Cytophaga sp. KUC-1This compound1.1 (at 20°C)-NAD⁺[7]

Table 2: Kinetic Parameters of Threonine Aldolase

OrganismSubstrateKm (mM)kcat (s⁻¹)Reference
Escherichia coli (wild type)This compound1.81.1[8]
Escherichia coli (wild type)L-allo-threonine0.41.5[8]
Rat LiverDL-allothreonine--[5]

Note: Kinetic parameters can vary significantly based on the organism, enzyme purity, and assay conditions.

Experimental Protocols

Investigating the in vivo conversion of this compound to glycine is crucial for understanding its physiological significance. Stable isotope tracing is a powerful technique for this purpose.

In Vivo Stable Isotope Tracing Workflow

This generalized protocol outlines the key steps for quantifying the conversion of this compound to glycine using stable isotope-labeled precursors.

Experimental_Workflow A Animal Model Preparation (e.g., acclimatization, fasting) B Administration of Stable Isotope-Labeled Precursor (e.g., [¹³C]-L-Threonine via infusion or gavage) A->B C Timed Collection of Biological Samples (e.g., blood, tissue) B->C D Metabolite Extraction from Samples C->D E Mass Spectrometry Analysis (e.g., GC-MS, LC-MS/MS) D->E F Data Analysis: Isotopic Enrichment Calculation E->F G Metabolic Flux Analysis F->G H Quantification of Glycine Synthesis G->H

In Vivo Stable Isotope Tracing Workflow
Detailed Protocol: In Vivo Stable Isotope Tracing

This protocol provides a more detailed methodology for conducting stable isotope tracing studies in an animal model.

Objective: To quantify the in vivo conversion rate of stable isotope-labeled this compound to glycine.

Materials:

  • Animal Model: e.g., Sprague-Dawley rats, C57BL/6 mice.

  • Stable Isotope-Labeled Precursor: L-[U-¹³C₄]-Threonine.

  • Vehicle for Administration: Sterile saline.

  • Anesthesia: e.g., isoflurane.

  • Blood Collection Supplies: Heparinized tubes, syringes.

  • Tissue Collection Supplies: Liquid nitrogen, insulated container.

  • Metabolite Extraction Solvents: e.g., 80% methanol (B129727) (ice-cold).

  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

  • Animal Acclimatization and Diet:

    • House animals in a controlled environment (temperature, light/dark cycle) for at least one week prior to the experiment.

    • Provide ad libitum access to a standard chow diet and water. For specific research aims, a custom diet with a defined amino acid composition may be necessary.

  • Tracer Administration:

    • Bolus Injection: Administer a single dose of the L-[U-¹³C₄]-Threonine solution via intraperitoneal (IP) or intravenous (IV) injection.

    • Continuous Infusion: For steady-state analysis, implant a catheter (e.g., in the jugular vein) and administer the labeled precursor via a continuous infusion pump.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points into heparinized tubes. Immediately centrifuge to separate plasma and store at -80°C.

    • Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity and store at -80°C.

  • Metabolite Extraction:

    • Plasma: Precipitate proteins by adding a four-fold excess of ice-cold 80% methanol. Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.

    • Tissues: Homogenize the frozen tissue in ice-cold 80% methanol. Centrifuge to remove cell debris and collect the supernatant.

    • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried extracts in a suitable solvent for the chosen analytical platform.

    • If using GC-MS, derivatize the amino acids to increase their volatility (e.g., using MTBSTFA).

    • Analyze the samples to determine the isotopic enrichment of glycine and threonine.

  • Data Analysis and Flux Calculation:

    • Calculate the isotopic enrichment, which is the ratio of the labeled isotopologue to the total pool of the metabolite.

    • Utilize metabolic flux analysis models to calculate the rate of conversion of threonine to glycine. This often involves measuring the rate of appearance of labeled glycine over time.[9]

Applications in Research and Drug Development

The metabolic link between this compound and glycine has significant implications for various research areas:

  • Neuroscience: Glycine is a major inhibitory neurotransmitter in the central nervous system. Modulating glycine levels through its precursors like this compound is a potential therapeutic strategy for neurological disorders.

  • Metabolic Diseases: Alterations in glycine metabolism have been linked to conditions such as obesity and type 2 diabetes. Understanding the contribution of this compound to the glycine pool can provide insights into these diseases.

  • Drug Development: The enzymes in the this compound to glycine conversion pathway can be potential targets for drug development. For instance, inhibitors or activators of TDH or KBL could be developed to modulate glycine levels for therapeutic purposes.

  • Nutritional Science: As a conditionally essential amino acid, the dietary requirements for glycine can be influenced by the intake of its precursors, including this compound.

Conclusion

This compound serves as a vital precursor for the endogenous synthesis of glycine through two primary metabolic pathways. The this compound dehydrogenase pathway is the major contributor in mammals, involving the sequential action of this compound dehydrogenase and 2-amino-3-ketobutyrate coenzyme A ligase. A comprehensive understanding of the enzymology, kinetics, and regulation of these pathways is essential for researchers and professionals in biochemistry, neuroscience, and drug development. The use of stable isotope tracing and metabolic flux analysis provides powerful tools to quantify the in vivo conversion of this compound to glycine, offering valuable insights into its physiological and pathophysiological roles. This technical guide provides a foundational understanding and practical methodologies to facilitate further research in this critical area of amino acid metabolism.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine, an essential proteinogenic amino acid, possesses a unique structural feature of two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing the properties and characteristics of its enantiomeric and diastereomeric forms. The document summarizes key physicochemical data, outlines detailed experimental protocols for stereoisomer separation and analysis, and presents visual representations of the stereoisomeric relationships and analytical workflows. This guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development who require a deep understanding of this compound's chirality and its implications.

Introduction to the Chirality of Threonine

Threonine (2-amino-3-hydroxybutanoic acid) is one of the two proteinogenic amino acids, along with isoleucine, that has two stereogenic centers.[1] These chiral centers are located at the α-carbon (C2) and the β-carbon (C3).[2][3] The presence of two chiral centers means that threonine can exist as 2^2 = 4 possible stereoisomers.[4][5] These stereoisomers have distinct spatial arrangements of their atoms and, consequently, can exhibit different biological activities and physicochemical properties.[6]

The four stereoisomers of threonine are classified into two pairs of enantiomers and two pairs of diastereomers.[2] The naturally occurring and most common form is this compound, which has the (2S, 3R) configuration.[7][8] Its enantiomer is D-Threonine with the (2R, 3S) configuration. The other pair of enantiomers are L-allothreonine (2S, 3S) and D-allothreonine (2R, 3R).[1][2] this compound and L-allothreonine are diastereomers, as are this compound and D-allothreonine.[2][8] While this compound is essential for human nutrition and is incorporated into proteins, its other stereoisomers are rare in nature.[4]

The Four Stereoisomers of Threonine

The four stereoisomers of threonine are:

  • This compound (2S, 3R): The naturally occurring, proteinogenic stereoisomer essential for human nutrition.[2][7]

  • D-Threonine (2R, 3S): The enantiomer of this compound.[2]

  • L-allothreonine (2S, 3S): A diastereomer of this compound.[2]

  • D-allothreonine (2R, 3R): The enantiomer of L-allothreonine and a diastereomer of this compound.[1][2]

The relationship between these stereoisomers can be visualized as follows:

G This compound\n(2S, 3R) This compound (2S, 3R) D-Threonine\n(2R, 3S) D-Threonine (2R, 3S) This compound\n(2S, 3R)->D-Threonine\n(2R, 3S) Enantiomers L-allothreonine\n(2S, 3S) L-allothreonine (2S, 3S) This compound\n(2S, 3R)->L-allothreonine\n(2S, 3S) Diastereomers D-allothreonine\n(2R, 3R) D-allothreonine (2R, 3R) This compound\n(2S, 3R)->D-allothreonine\n(2R, 3R) Diastereomers D-Threonine\n(2R, 3S)->L-allothreonine\n(2S, 3S) Diastereomers D-Threonine\n(2R, 3S)->D-allothreonine\n(2R, 3R) Diastereomers L-allothreonine\n(2S, 3S)->D-allothreonine\n(2R, 3R) Enantiomers G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Dissolve Sample Dissolve Sample Injector Injector Dissolve Sample->Injector Chiral Column Astec CHIROBIOTIC® T Injector->Chiral Column Detector UV or MS Chiral Column->Detector Chromatogram Chromatogram Detector->Chromatogram G cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS System cluster_2 Data Analysis Sample Sample Derivatization Step 1 N,O-bisisobutoxy- carbonylation Sample->Derivatization Step 1 Derivatization Step 2 Esterification with 2,2,2-trifluoroethanol Derivatization Step 1->Derivatization Step 2 GC Injection GC Injection Derivatization Step 2->GC Injection Chiral GC Column Chirasil-Val GC Injection->Chiral GC Column MS Detector MS Detector Chiral GC Column->MS Detector Mass Spectrum & Chromatogram Mass Spectrum & Chromatogram MS Detector->Mass Spectrum & Chromatogram

References

An In-Depth Guide to the Discovery and History of L-Threonine as an Essential Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pivotal research that led to the discovery of L-Threonine and its classification as an essential amino acid. It is intended for researchers, scientists, and drug development professionals interested in the historical context and experimental foundations of amino acid nutrition.

The Pre-Discovery Era: A Nutritional Enigma

In the early 20th century, the science of nutrition was rapidly advancing. Researchers had identified most of the proteinogenic amino acids and understood that proteins were crucial for animal growth and survival. However, a significant puzzle remained. It was well-established through feeding studies that animals, particularly young rats, could not survive on diets where the sole source of protein was zein, a protein derived from corn.[1][2] Conversely, when the diet was supplemented with casein, the primary protein in milk, the animals recovered and thrived.[1][2]

This observation strongly suggested that casein contained one or more essential dietary components that were absent in zein. The prevailing hypothesis was that an unknown amino acid, vital for life, was yet to be discovered.[1]

William C. Rose and the Shift to Purified Diets

The definitive breakthrough came from the laboratory of American biochemist William Cumming Rose at the University of Illinois.[3] Rose pioneered a more systematic and controlled approach to nutritional studies. Instead of using whole proteins, which could contain many unknown variables, his team began using mixtures of highly purified amino acids as the sole source of dietary nitrogen.[1][4]

In a landmark series of experiments, Rose's team fed young rats a diet containing the 19 known amino acids at the time.[3][4] They observed that these animals failed to grow and lost weight, confirming that the known amino acids alone were insufficient to sustain life.[2][4] This crucial finding set the stage for the isolation of the final missing piece of the amino acid puzzle.

The Pivotal Experiments: Isolating the "Unknown Substance"

The definitive identification of this compound was the result of meticulous biochemical and nutritional experimentation. The core of the work involved fractionating casein and testing the ability of these fractions to support growth in rats fed the basal diet of 19 purified amino acids.

Experimental Protocols: The Rat Growth Assay

The methodology employed by Rose's laboratory was a classic example of a biological assay used to guide chemical isolation.

  • Animal Model: Young, growing albino rats were used as the subjects. Their rapid growth rate makes them highly sensitive to the absence of essential nutrients.

  • Housing: Rats were housed in individual cages to allow for precise monitoring of daily food consumption and body weight.

  • Dietary Formulations:

    • Negative Control (Basal Diet): This diet's nitrogen source consisted solely of a mixture of the 19 known highly purified amino acids. Other components included carbohydrates (sucrose or starch), fats (lard), a complete salt mixture, and sources of fat-soluble vitamins (e.g., cod liver oil).

    • Positive Control Diet: A diet containing an intact, complete protein like casein, which was known to support robust growth.

    • Experimental Diets: The basal diet was supplemented with various fractions obtained from the hydrolysis and chemical fractionation of casein.

  • Fractionation Procedure: Casein was hydrolyzed into its constituent amino acids and peptides. This hydrolysate was then subjected to a series of chemical extractions and purifications to separate components based on their chemical properties.

  • Primary Endpoint: The critical measurement was the change in body weight. A diet was considered to contain the essential factor if it could reverse the weight loss observed with the basal diet and promote a steady rate of growth.

Data Presentation: Growth Response to Dietary Regimens

After a painstaking process of elimination, Rose's team successfully isolated a crystalline substance from a specific fraction of hydrolyzed casein.[5] When this substance was added to the basal diet, it promoted growth in the rats at a rate comparable to that seen with the casein-based diet. This compound was identified as α-amino-β-hydroxy-n-butyric acid and was named Threonine .[3] The discovery was finalized and published in 1935.[2][3][6]

The results of these foundational experiments are summarized below.

Dietary Group Primary Nitrogen Source Key Supplement Observed Growth Response
1. Zein ProteinZeinNoneRapid weight loss, eventual death.[1][2]
2. Casein ProteinCaseinNoneNormal, healthy growth.[1]
3. Purified Amino AcidsMixture of 19 known amino acidsNoneCessation of growth, weight loss.[3][4]
4. ExperimentalMixture of 19 known amino acidsIsolated this compound Normal growth restored.[2][7][8]

Logical Workflow of the Discovery

The process leading to the identification of this compound as an essential amino acid followed a clear, logical progression from observation to confirmation.

Discovery_of_Threonine A Initial Observation Rats fail to thrive on diets with Zein as the sole protein. B Hypothesis Casein contains an unknown substance essential for growth. A->B Inference C Experimental Design Development of diets using mixtures of 19 purified amino acids. B->C Leads to D Key Finding Rats fail to grow on the diet of 19 purified amino acids. C->D Results in E Methodology Systematic fractionation of casein hydrolysate. D->E Necessitates F Isolation & Identification A novel amino acid, Threonine, is isolated in crystalline form. E->F Leads to G Confirmation Supplementing the basal diet with purified Threonine restores growth. F->G Tested by H Conclusion Threonine is the final and essential proteinogenic amino acid. G->H Proves

Caption: Logical workflow from initial nutritional observations to the confirmation of this compound's essentiality.

Conclusion and Significance

The discovery of this compound by William C. Rose and his colleagues marked the culmination of the search for the fundamental building blocks of protein. It was the last of the 20 common amino acids to be identified and completed the list of those essential for animal and human nutrition.[4][6] This work not only laid the foundation for modern nutritional science, enabling the formulation of complete parenteral and enteral nutrition, but it also established the rigorous experimental standards for determining the qualitative and quantitative amino acid requirements for humans and animals.[2] The principles established during these studies continue to influence research in metabolism, drug development, and clinical nutrition today.

References

L-Threonine: A Linchpin in Gut Health and Mucin Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: L-Threonine, an indispensable amino acid, plays a pivotal role in maintaining intestinal homeostasis, primarily through its integral contribution to mucin synthesis. The mucus layer, a critical component of the intestinal barrier, provides a primary line of defense against luminal pathogens and noxious substances. This technical guide synthesizes the current understanding of this compound's role in gut health, with a specific focus on its impact on mucin production, intestinal barrier integrity, and the underlying molecular mechanisms. We present a comprehensive overview of key experimental findings, detailed methodologies, and relevant signaling pathways to support further research and therapeutic development in the fields of gastroenterology, clinical nutrition, and pharmacology.

Introduction: The Crucial Role of this compound in Intestinal Function

The gastrointestinal tract is a complex and dynamic environment that relies on a robust barrier to protect the host from the external milieu while facilitating nutrient absorption. A key element of this barrier is the mucus layer, a viscoelastic gel composed primarily of heavily glycosylated proteins called mucins.[1] this compound is an essential amino acid that serves as a fundamental building block for these mucin proteins.[1][2] A significant portion of dietary this compound is utilized by the intestinal mucosa for the synthesis of proteins, particularly mucins.[3][4][5] This preferential uptake underscores the critical importance of adequate threonine availability for gut health.

Dietary restriction of this compound has been shown to impair intestinal integrity, leading to reduced mucin production and increased paracellular permeability.[3][4][5] Conversely, supplementation with this compound can enhance mucin synthesis, fortify the gut barrier, and improve overall intestinal health, particularly in animal models.[1] The demand for this compound may be elevated under pathological conditions such as intestinal inflammation, where accelerated mucus turnover is required to maintain mucosal protection.[3][4][6]

Quantitative Impact of this compound on Gut Health Parameters

Multiple studies have quantified the effects of this compound on various aspects of gut health. The following tables summarize key findings from research in animal models, providing a comparative overview of its impact on intestinal morphology, mucin synthesis, and gene expression.

Table 1: Effects of this compound Supplementation on Intestinal Morphology and Mucin Production

Animal ModelThis compound InterventionKey FindingsReference
Neonatal PigletsInadequate oral supplyDecreased villus height in the small intestine; Lower overall length and mucosal mass of the colon.[7]
Laying HensSupplementation with 0.2% and 0.3% this compoundNo significant effect on goblet cell numbers, villus height, or mucosal thickness.[8][9]
Weanling Piglets (IUGR)Supplementation with 2 g/kg this compoundIncreased feed efficiency; Attenuated ileal inflammatory responses; Increased MUC2 production and goblet cell density.[10]
BroilersDietary supplementationPositive effect on villus height, crypt depth, epithelial thickness, and the quantity of goblet cells.[11]
Laying HensSupplementation with 0.1-0.4% this compoundLinearly increased jejunal and ileal mucin 2 (MUC2) mRNA expression.[12]

Table 2: Impact of Luminal this compound Concentration on Protein and Mucin Synthesis in Piglets

Luminal Threonine Concentration (mg/g total amino acids)Fractional Rate of Total Mucosal Protein Synthesis (%/d)Fractional Rate of Mucin Synthesis (%/d)Reference
042 ± 9323 ± 72[13][14]
2153 ± 6347 ± 49[13][14]
5666 ± 4414 ± 31[13][14]

Signaling Pathways Involved in this compound-Mediated Gut Health

This compound influences gut health through its direct incorporation into mucin proteins and by modulating key cellular signaling pathways that regulate protein synthesis and cell growth. The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of these processes.

The mTOR Signaling Pathway

The mTOR signaling pathway is a critical integrator of nutrient availability, including amino acids, and cellular responses such as protein synthesis and cell proliferation.[15][16] this compound, along with other amino acids, can activate mTORC1, leading to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which in turn promotes the translation of mRNAs, including those encoding for mucins.[16][17]

mTOR_Signaling_Pathway L_Threonine This compound mTORC1 mTORC1 L_Threonine->mTORC1 S6K1 S6K1 mTORC1->S6K1 P _4E_BP1 4E-BP1 mTORC1->_4E_BP1 P Translation_Initiation Translation Initiation S6K1->Translation_Initiation _4E_BP1->Translation_Initiation Mucin_Synthesis Mucin Synthesis Translation_Initiation->Mucin_Synthesis Cell_Growth Cell Growth Translation_Initiation->Cell_Growth

Caption: this compound activates the mTORC1 signaling pathway to promote mucin synthesis.

Experimental Protocols

This section details the methodologies employed in key studies to investigate the role of this compound in gut health.

Animal Models and Dietary Interventions
  • Piglet Model for Luminal Threonine Effects:

    • Animals: Young pigs are utilized.

    • Procedure: A continuously perfused gut loop model is established. Isolated intestinal loops are perfused with a complete amino acid mixture containing varying concentrations of this compound (e.g., 0, 21, or 56 mg/g total amino acids).

    • Analysis: A flooding dose of a labeled amino acid (e.g., ³H-phenylalanine) is introduced to measure the fractional synthesis rates of total mucosal protein and mucin.[13][14]

  • DSS-Induced Colitis Model in Mice:

    • Animals: Mice are used to model inflammatory bowel disease.

    • Procedure: Colitis is induced by administering dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water. This compound supplementation is provided either at the onset of colitis or after inflammation is established.

    • Analysis: Disease activity index (DAI) is scored throughout the experiment. At the end of the study, colonic tissues are collected for analysis of mucin gene expression (e.g., Muc1, Muc2) by qPCR and goblet cell quantification using Alcian Blue/Periodic acid-Schiff staining.[6][18]

Analytical Techniques
  • Histological Analysis of Gut Morphology:

    • Procedure: Intestinal tissue samples (e.g., duodenum, jejunum, ileum, colon) are collected, fixed in formalin, and embedded in paraffin. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Measurements: Villus height, crypt depth, and mucosal thickness are measured using light microscopy and imaging software. Goblet cells can be visualized and quantified using specific stains like Alcian Blue or Periodic acid-Schiff (PAS).[8][9][19]

  • Gene Expression Analysis by qPCR:

    • Procedure: Total RNA is extracted from intestinal mucosal scrapings. cDNA is synthesized by reverse transcription.

    • Analysis: Quantitative PCR (qPCR) is performed using specific primers for target genes (e.g., MUC2) and housekeeping genes for normalization. Relative gene expression is calculated using the ΔΔCt method.[12]

Experimental_Workflow_Gut_Health Animal_Model Animal Model (e.g., Piglets, Mice) Dietary_Intervention Dietary Intervention (this compound Supplementation/Deficiency) Animal_Model->Dietary_Intervention Sample_Collection Sample Collection (Intestinal Tissue, Blood) Dietary_Intervention->Sample_Collection Histology Histological Analysis (Villus Height, Goblet Cells) Sample_Collection->Histology Gene_Expression Gene Expression Analysis (qPCR for MUC2) Sample_Collection->Gene_Expression Protein_Synthesis Protein Synthesis Measurement (Labeled Amino Acid Incorporation) Sample_Collection->Protein_Synthesis Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis Gene_Expression->Data_Analysis Protein_Synthesis->Data_Analysis

Caption: A generalized experimental workflow for studying the effects of this compound.

Consequences of this compound Deficiency

A diet deficient in this compound can have significant detrimental effects on the gastrointestinal tract. Studies have shown that threonine restriction leads to:

  • Reduced Mucin Synthesis: This is a direct consequence of the limited availability of a key building block for mucin proteins.[1][20]

  • Impaired Intestinal Barrier Function: A thinner and less robust mucus layer increases the susceptibility of the intestinal epithelium to damage from pathogens, toxins, and mechanical stress.[3] This can manifest as increased paracellular permeability.

  • Altered Gut Morphology: Threonine deficiency can lead to villous atrophy, which reduces the surface area available for nutrient absorption.[7]

  • Increased Susceptibility to Intestinal Disorders: The compromised barrier function and altered mucosal environment can exacerbate inflammatory conditions and increase the risk of infections.[1]

L_Threonine_Deficiency_Effects Threonine_Deficiency This compound Deficiency Reduced_Mucin Reduced Mucin Synthesis Threonine_Deficiency->Reduced_Mucin Altered_Morphology Altered Gut Morphology (Villous Atrophy) Threonine_Deficiency->Altered_Morphology Impaired_Barrier Impaired Intestinal Barrier Function Reduced_Mucin->Impaired_Barrier Increased_Susceptibility Increased Susceptibility to Intestinal Disorders Impaired_Barrier->Increased_Susceptibility Altered_Morphology->Increased_Susceptibility

Caption: The cascading negative effects of this compound deficiency on gut health.

Conclusion and Future Directions

This compound is unequivocally essential for maintaining a healthy and functional gastrointestinal tract. Its role as a primary constituent of mucin proteins places it at the forefront of intestinal barrier defense. The evidence strongly supports that adequate dietary this compound is necessary to preserve gut integrity, while supplementation may offer therapeutic benefits in conditions characterized by a compromised mucosal barrier.

Future research should focus on elucidating the precise molecular mechanisms governing threonine sensing and utilization by intestinal epithelial cells. Further investigation into the regulation of mucin gene expression and protein synthesis by this compound, particularly through pathways like mTOR, will be crucial. Translating the promising findings from animal models into human clinical trials is a critical next step to validate the therapeutic potential of this compound in managing gastrointestinal diseases. Moreover, understanding the interplay between this compound, the gut microbiota, and host immunity will open new avenues for developing targeted nutritional interventions to promote gut health.

References

L-Threonine's Command Over Intracellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

L-Threonine, an essential amino acid, transcends its fundamental role as a protein building block to act as a critical signaling molecule, orchestrating a complex network of intracellular pathways that govern cell growth, proliferation, survival, and immune responses. Understanding the nuanced regulatory functions of this compound is paramount for advancing research in areas ranging from developmental biology to therapeutic intervention. This in-depth technical guide elucidates the core signaling cascades modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway representations to empower scientific investigation and drug discovery.

Core Signaling Pathways Regulated by this compound

This compound exerts its influence through several key signaling axes, most notably the PI3K/Akt/mTOR and MAPK pathways, which are central to cell cycle progression and protein synthesis. Additionally, it plays a significant role in modulating inflammatory responses through the NF-κB pathway and influences intestinal health via regulation of mucin synthesis.

The PI3K/Akt/mTOR Signaling Nexus

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a primary conduit through which this compound promotes cell proliferation and growth. This compound uptake, often facilitated by amino acid transporters located in lipid rafts, initiates a cascade of phosphorylation events.[1][2]

Activation of this pathway proceeds as follows:

  • PI3K/Akt Activation: this compound stimulates the phosphorylation and activation of Akt (also known as Protein Kinase B).[1] This activation is dependent on PI3K.

  • mTORC1 Activation: Activated Akt subsequently phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb. This allows Rheb to activate mTOR Complex 1 (mTORC1).[3][4][5]

  • Downstream Effectors: Activated mTORC1 then phosphorylates its downstream targets, p70S6 Kinase (p70S6K) and 4E-binding protein 1 (4E-BP1).[1][6] Phosphorylation of p70S6K enhances protein translation, while phosphorylation of 4E-BP1 releases its inhibition on the translation initiation factor eIF4E, further promoting protein synthesis.[1][6]

This cascade ultimately leads to increased expression of proteins crucial for cell cycle progression, such as c-Myc and cyclins, driving the G1/S phase transition in embryonic stem cells.[1][2]

L_Threonine_PI3K_Akt_mTOR_Pathway L_Threonine This compound Transporter Amino Acid Transporter L_Threonine->Transporter uptake PI3K PI3K Transporter->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 inhibits Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis inhibition released Cell_Proliferation Cell Proliferation (G1/S Transition) Protein_Synthesis->Cell_Proliferation

This compound activates the PI3K/Akt/mTORC1 signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathways

In conjunction with the PI3K/Akt axis, this compound also activates the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK.[1] These pathways are also downstream of PI3K/Akt activation and contribute to the regulation of mTOR signaling and cell proliferation.[1] The activation of ERK, p38, and JNK by this compound has been shown to be crucial for the subsequent activation of mTOR and its downstream effectors.[1]

L_Threonine_MAPK_Pathway L_Threonine This compound PI3K_Akt PI3K/Akt L_Threonine->PI3K_Akt activates ERK ERK PI3K_Akt->ERK p38 p38 PI3K_Akt->p38 JNK JNK PI3K_Akt->JNK mTOR mTOR ERK->mTOR p38->mTOR JNK->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation

This compound stimulates MAPK pathways downstream of PI3K/Akt.
NF-κB Signaling and Immune Function

This compound plays a vital role in modulating the immune system, in part through the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. In porcine intestinal epithelial cells, this compound has been demonstrated to upregulate the expression of β-defensins by activating the NF-κB pathway.[6][7][8] This is achieved through the suppression of SIRT1 expression, which leads to increased acetylation and nuclear translocation of the p65 subunit of NF-κB.[8] This pathway is crucial for enhancing the innate immune response in the gut. Furthermore, this compound can modulate the release of cytokines through both the TOR and NF-κB pathways.[6]

L_Threonine_NFkB_Pathway cluster_nucleus Nucleus L_Threonine This compound SIRT1 SIRT1 L_Threonine->SIRT1 suppresses NFkB NF-κB (p65) SIRT1->NFkB inhibits acetylation Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB (p65) Beta_Defensins β-defensin Expression Immune_Response Enhanced Innate Immune Response Beta_Defensins->Immune_Response NFkB_n->Beta_Defensins activates

This compound enhances immune response via the NF-κB pathway.

Quantitative Data Summary

The effects of this compound on intracellular signaling are dose-dependent. The following tables summarize key quantitative data from the literature.

Cell Line This compound Concentration Observed Effect Reference
Mouse Embryonic Stem Cells500 µMRestores/maintains cell proliferation after depletion.[1][9]
Porcine Intestinal Epithelial Cells (IPEC-J2)1 mMUpregulates β-defensin expression.[6][7]
Intestinal Epithelial CellsDose-dependentIncreased cell viability and HSP70/HSP25 expression under heat stress.[10]
Piglets (in vivo)21 mg/g and 56 mg/g total amino acids (luminal perfusion)Increased fractional synthesis rates of total mucosal protein and mucin.[11]
Pathway Component Cell Line This compound Treatment Fold Change/Observation Reference
Phospho-AktMouse Embryonic Stem Cells500 µMTime-dependent increase in phosphorylation.[1]
Phospho-ERKMouse Embryonic Stem Cells500 µMTime-dependent increase in phosphorylation.[1]
Phospho-p38Mouse Embryonic Stem Cells500 µMTime-dependent increase in phosphorylation.[1]
Phospho-JNK/SAPKMouse Embryonic Stem Cells500 µMTime-dependent increase in phosphorylation.[1]
Phospho-mTORMouse Embryonic Stem Cells500 µMTime-dependent increase in phosphorylation.[1]
Cleaved Caspase-3Heat-stressed Intestinal Epithelial CellsDose-dependent60% decrease in apoptosis.[12]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for key experiments cited in the study of this compound-regulated signaling pathways.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is a generalized procedure for detecting the phosphorylation status of proteins in the PI3K/Akt/mTOR and MAPK pathways following this compound treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., mouse embryonic stem cells) in appropriate culture vessels and grow to 70-80% confluency.

  • For serum starvation, incubate cells in serum-free medium for 4-6 hours to reduce basal signaling.[10]

  • Treat cells with the desired concentration of this compound (e.g., 500 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).[10]

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[13]

  • Scrape the cells and collect the lysate.[10]

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[13]

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.[10]

3. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.[10][14]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[10][13]

  • Perform electrophoresis to separate proteins by size.[14]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10][13]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK) overnight at 4°C with gentle agitation.[10]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]

  • Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for each condition to determine the extent of pathway activation.[10]

Western_Blot_Workflow Start Start: Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Quantification (BCA) Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (5% milk/BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAkt) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Analysis Data Analysis (Band Densitometry) Detection->Analysis

Generalized workflow for Western Blot analysis.
Cell Viability/Proliferation Assay (MTT/MTS Assay)

This assay is used to assess the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[10]

  • Incubate for 24 hours to allow for cell attachment.[10]

2. Treatment:

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 mM) to triplicate wells.[10]

  • Include a vehicle control.

  • Incubate the plate for desired time points (e.g., 24, 48, 72 hours).[10]

3. MTS/MTT Assay:

  • At each time point, add 20 µL of MTS reagent (or MTT solution to a final concentration of 1 mg/mL) to each well.[1][10]

  • Incubate for 1-4 hours at 37°C.[1][10]

  • If using MTT, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.[1][10]

4. Data Analysis:

  • Subtract the average absorbance of the "medium only" background wells.

  • Calculate the percentage of cell viability relative to the control (0 mM this compound) for each concentration and time point.[10]

Concluding Remarks

This compound is a pleiotropic signaling molecule with profound effects on fundamental cellular processes. The convergence of the PI3K/Akt/mTOR and MAPK pathways in response to this compound highlights its central role in promoting cell growth and proliferation. Its ability to modulate the NF-κB pathway underscores its importance in regulating immune function, particularly in the context of gut health. The quantitative data and detailed protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the intricate signaling networks governed by this compound. A deeper understanding of these mechanisms holds the potential to unlock novel therapeutic strategies for a range of physiological and pathological conditions.

References

L-Threonine Transport Across Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine (B559522), an essential amino acid, plays a pivotal role in protein synthesis, metabolism, and cellular signaling. Its transport across cellular membranes is a critical process, mediated by a diverse array of transporter proteins. Understanding the mechanisms of this compound transport is fundamental for research in cellular physiology, nutrient sensing, and for the development of therapeutic strategies targeting amino acid metabolism in various diseases, including cancer. This guide provides an in-depth overview of the core mechanisms governing this compound transport, detailing the transporters involved, their kinetic properties, and the experimental protocols used for their characterization.

This compound Transporter Families

The transport of this compound across cell membranes is facilitated by members of the Solute Carrier (SLC) superfamily, among other transporter families. These transporters exhibit distinct substrate specificities, kinetic properties, and dependencies on ion gradients. This compound transport can be broadly categorized into sodium-dependent and sodium-independent mechanisms.

Sodium-Dependent Transport:

  • System A: Characterized by its preference for small, neutral amino acids. In cultured human fibroblasts, a low-affinity, Na+-dependent component of this compound transport is attributed to System A, which is adaptively enhanced by amino acid starvation.[1]

  • System ASC: This system is a major contributor to Na+-dependent this compound transport in many cell types. In human fibroblasts, a high-affinity route for this compound is identifiable with system ASC (Km = 0.05 mM).[1] This system is insensitive to adaptive regulation and is stereoselective.[1] In murine P388 leukemia cells, this compound is a specific substrate for a Na+-dependent system similar to system ASC.[2] The transporter ASCT2 (SLC1A5) is a well-characterized member of this system and is known to transport this compound.[3][4]

  • System N: While primarily known for transporting glutamine, histidine, and asparagine, some overlap with this compound transport has been observed.[2]

  • Other Na+-dependent transporters: In bacteria like Brevibacterium flavum, this compound transport is strongly stimulated by and dependent on Na+.[5] The Na+-dependent symporter SstT is a major transporter for this compound and L-serine in E. coli.[6]

Sodium-Independent Transport:

  • System L: This system mediates the Na+-independent transport of large, neutral amino acids. A saturable, Na+-independent route for this compound transport in human fibroblasts is identifiable with System L.[1]

  • Other Na+-independent transporters: In E. coli, the TdcC protein, encoded by the tdcABC operon, is a Na+-independent permease specific for this compound and L-serine transport.[7]

Bacterial this compound Exporters:

In prokaryotes, specific exporters play a crucial role in regulating intracellular this compound concentrations, a process of significant interest for industrial amino acid production.

  • E. coli : RhtA, RhtB, and RhtC are inner membrane proteins that pump this compound out of the cell.[8] RhtA is a nonspecific transporter for this compound and L-homoserine, while RhtC is specific for this compound.[8]

  • Corynebacterium glutamicum : The ThrE protein has been identified as an this compound exporter.[9]

Quantitative Data on this compound Transport

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the efficiency and capacity of transporters. The following table summarizes available quantitative data for this compound transport across various systems.

Transporter/SystemOrganism/Cell TypeKm for this compoundVmaxNotes
System ASC Human Fibroblasts0.05 mM-High-affinity, Na+-dependent route.[1]
System A Human Fibroblasts3 mM-Low-affinity, Na+-dependent component.[1]
ThrE Corynebacterium glutamicum-3.8 nmol min-1 mg of dry weight-1This compound export rate upon overexpression.[9]
Na+-dependent transport Brevibacterium flavum3.6 x 10-5 M-Km for Na+ was 3.7 x 10-4 M.[5]
YifK (ThrP) Escherichia coli K-1211.7 ± 4.0 μM3.2 nmol min-1 mg of dry weight-1High-affinity H+-coupled symporter.[6]
LIV-I Escherichia coli K-12Similar to YifKSimilar to YifKAlso participates in this compound transport.[10]
This compound Dehydrogenase Pyrococcus horikoshii0.013 mM1.75 mmol NADH formed/min/mg-proteinKm for NAD+ was 0.010 mM.[11]

Experimental Protocols for Studying this compound Transport

The characterization of this compound transport mechanisms relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments.

Radiolabeled Amino Acid Uptake Assays

This is a highly sensitive method to quantify the uptake of amino acids into cells or tissues.[12]

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293, primary bone cells) in appropriate culture vessels and grow to the desired confluency.[12][13]

  • Preparation of Uptake Buffer: Prepare a suitable uptake buffer, such as Hank's Balanced Salt Solution (HBSS). For Na+-dependent transport studies, use a buffer containing NaCl. For Na+-independent studies, replace NaCl with an equimolar concentration of choline (B1196258) chloride or N-methyl-D-glucamine.

  • Washing: Gently wash the cells twice with the uptake buffer to remove residual media.

  • Initiation of Uptake: Add the uptake buffer containing a known concentration of radiolabeled this compound (e.g., [3H]-L-threonine or [14C]-L-threonine) and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the cells for a specific time period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C). The incubation time should be within the linear range of uptake.[14]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize the uptake data.

  • Data Analysis: Calculate the rate of this compound uptake (e.g., in nmol/mg protein/min). Kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

Reconstitution of Transporters in Proteoliposomes

This technique allows for the study of transporter function in a defined, artificial membrane system, free from the complexities of the cellular environment.[15][16]

Methodology:

  • Transporter Solubilization: Solubilize the membrane fraction containing the transporter of interest from a source (e.g., rat kidney brush borders) using a mild detergent (e.g., C12E8).[3][15]

  • Liposome (B1194612) Preparation: Prepare liposomes from a defined lipid composition (e.g., yeast polar lipid extract) by methods such as sonication or extrusion.[16]

  • Reconstitution: Mix the solubilized transporter with the pre-formed liposomes. Remove the detergent slowly by methods like dialysis, gel filtration, or adsorption to hydrophobic beads (e.g., Amberlite XAD-4).[3] This allows the transporter to insert into the liposome bilayer, forming proteoliposomes.

  • Internal Buffer Exchange: Exchange the external buffer to create desired ion gradients (e.g., a Na+ gradient for studying Na+-dependent transporters).

  • Transport Assay: Initiate the transport assay by adding radiolabeled substrate (e.g., [3H]-glutamine for ASCT2) to the exterior of the proteoliposomes.[15]

  • Termination and Measurement: At specific time points, stop the transport by passing the proteoliposome suspension through an ion-exchange column to separate the external from the internal substrate. Measure the radioactivity retained within the proteoliposomes.

Electrophysiological Recordings

Electrophysiological techniques, such as patch-clamp and voltage-clamp, can be used to directly measure the currents associated with ion-coupled amino acid transport.[17][18]

Methodology:

  • Cell Preparation: Use cells expressing the transporter of interest, either endogenously or through transfection (e.g., HEK cells).[19]

  • Patch-Clamp Setup: Use a patch-clamp amplifier and a microscope to establish a high-resistance seal between a glass micropipette and the cell membrane (whole-cell configuration).[19]

  • Solution Exchange: Perfuse the cell with an external solution containing the amino acid substrate. A rapid solution exchange system is often used to apply and remove the substrate quickly.

  • Current Recording: Clamp the membrane potential at a desired voltage and record the substrate-induced currents.

  • Data Analysis: Analyze the recorded currents to determine the transporter's kinetic properties, ion coupling stoichiometry, and voltage dependence.[20]

Regulation of this compound Transporters and Signaling Pathways

The activity and expression of this compound transporters are tightly regulated by various signaling pathways, ensuring that amino acid uptake is coordinated with cellular needs.

mTORC1 Signaling:

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is highly sensitive to amino acid availability.[21][22] Amino acid transporters play a crucial role in this process, not only by controlling the intracellular amino acid pool but also by potentially acting as sensors themselves.[23][24] The PI3K-Akt-mTORC1 pathway has been shown to regulate the surface expression of nutrient transporters.[21] Activation of mTORC1 can, in turn, increase the expression of several amino acid transporters, creating a positive feedback loop to enhance nutrient uptake.[25]

Visualizations

Signaling Pathway of mTORC1 Regulation by Amino Acids

mTORC1_Signaling AminoAcids Amino Acids (e.g., this compound) Transporters Amino Acid Transporters (e.g., ASCT2, LAT1) AminoAcids->Transporters Uptake Intracellular_AA Intracellular Amino Acid Pool Transporters->Intracellular_AA Rag_GTPases Rag GTPases Intracellular_AA->Rag_GTPases Sensing mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Transporter_Expression Increased Transporter Expression mTORC1->Transporter_Expression GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Rheb Rheb PI3K_Akt->Rheb Activation Rheb->mTORC1 Activation Transporter_Expression->Transporters Positive Feedback Uptake_Assay_Workflow start Start step1 Plate and culture cells start->step1 step2 Wash cells with uptake buffer step1->step2 step3 Add radiolabeled This compound step2->step3 step4 Incubate for a defined time step3->step4 step5 Terminate uptake with ice-cold buffer step4->step5 step6 Lyse cells step5->step6 step7 Measure radioactivity (Scintillation Counting) step6->step7 step8 Quantify protein concentration step6->step8 step9 Calculate uptake rate (nmol/mg protein/min) step7->step9 step8->step9 end End step9->end Transport_Mechanisms LThreonine This compound Na_Dep Na+-Dependent Transport LThreonine->Na_Dep Na_Indep Na+-Independent Transport LThreonine->Na_Indep SystemA System A (e.g., SNAT2) Na_Dep->SystemA SystemASC System ASC (e.g., ASCT2) Na_Dep->SystemASC SstT SstT Na_Dep->SstT SystemL System L (e.g., LAT1) Na_Indep->SystemL TdcC TdcC Na_Indep->TdcC Export Export (Prokaryotes) Rht RhtA, RhtB, RhtC Export->Rht ThrE ThrE Export->ThrE Cell_Interior Cell Interior SystemA->Cell_Interior SystemASC->Cell_Interior SstT->Cell_Interior SystemL->Cell_Interior TdcC->Cell_Interior Cell_Interior->Export

References

An In-depth Technical Guide to the Genetic Regulation of L-Threonine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the genetic regulation of L-Threonine metabolism. It delves into the intricate molecular mechanisms that control the biosynthesis and degradation of this essential amino acid, with a particular focus on prokaryotic systems like Escherichia coli and Corynebacterium glutamicum, which are workhorses in industrial amino acid production. Furthermore, this guide explores the broader context of amino acid sensing and metabolic regulation in eukaryotes, offering insights relevant to drug development and cellular metabolism research.

Core Regulatory Mechanisms in this compound Biosynthesis

The biosynthesis of this compound from aspartate is a tightly controlled multi-step enzymatic pathway. The primary regulatory pressures are exerted through feedback inhibition of key enzymes and transcriptional control of the operons encoding these enzymes.

Feedback Inhibition of Biosynthetic Enzymes

The this compound biosynthetic pathway is subject to negative feedback inhibition at several key enzymatic steps to prevent the over-accumulation of the final product. The primary enzymes targeted by this compound are aspartokinase, homoserine dehydrogenase, and homoserine kinase.[1][2]

  • Aspartokinase (AK): This enzyme catalyzes the first committed step in the aspartate pathway. In many bacteria, there are multiple isoforms of aspartokinase, each regulated by different end-product amino acids. For instance, in E. coli, there are three aspartokinase isoenzymes: AK-I (encoded by thrA), which is inhibited by threonine; AK-II (encoded by metL), which is repressed by methionine; and AK-III (encoded by lysC), which is inhibited by lysine (B10760008).[3][4] In Corynebacterium glutamicum, a single aspartokinase is concertedly inhibited by both lysine and threonine.[2]

  • Homoserine Dehydrogenase (HD): This enzyme catalyzes the reduction of aspartate-β-semialdehyde to homoserine. The activity of homoserine dehydrogenase is also allosterically inhibited by this compound.[5][6]

  • Homoserine Kinase (HK): This enzyme phosphorylates homoserine, the penultimate step in threonine biosynthesis. This compound acts as a competitive inhibitor of homoserine kinase.[2]

Strategies to overcome this feedback inhibition are central to the metabolic engineering of high-yield this compound producing microbial strains. This is often achieved through site-directed mutagenesis of the genes encoding these enzymes to create feedback-resistant variants.

Transcriptional Regulation of the Threonine Operon

In E. coli and other bacteria, the genes encoding the enzymes for this compound biosynthesis are often clustered together in an operon, known as the thr operon (thrABC). The expression of this operon is regulated by a sophisticated mechanism called transcriptional attenuation, which is responsive to the intracellular concentration of this compound.

The thr operon leader sequence, located upstream of the structural genes, contains a short open reading frame (ORF) that codes for a leader peptide rich in threonine codons. The secondary structure of the mRNA transcribed from this leader sequence can adopt one of two mutually exclusive conformations: an anti-terminator structure or a terminator hairpin.

  • Low this compound levels: When intracellular this compound is scarce, ribosomes translating the leader peptide stall at the threonine codons due to a lack of charged tRNAThr. This stalling allows the formation of the anti-terminator hairpin, which prevents the formation of the terminator structure. As a result, RNA polymerase proceeds to transcribe the downstream structural genes (thrA, thrB, and thrC), leading to the synthesis of the enzymes required for this compound production.

  • High this compound levels: When this compound is abundant, the ribosome translates the leader peptide without stalling. This allows the formation of the terminator hairpin, which signals RNA polymerase to terminate transcription prematurely. Consequently, the structural genes of the thr operon are not transcribed, and this compound synthesis is halted.

This compound Degradation Pathways and Their Regulation

Bacteria also possess pathways for the degradation of this compound, which are subject to genetic regulation. In E. coli, the primary pathway for anaerobic threonine degradation is encoded by the tdc operon (tdcABCDEG). This operon is induced by the presence of this compound and is subject to catabolite repression. The key enzyme in this pathway is threonine dehydratase (also known as threonine deaminase), encoded by the tdcB gene, which converts this compound to α-ketobutyrate.

In many animals, threonine is catabolized by threonine dehydrogenase to pyruvate (B1213749) or by serine/threonine dehydratase to α-ketobutyrate.[7]

Eukaryotic Regulation of Amino Acid Metabolism

In eukaryotes, the regulation of amino acid metabolism is more complex and integrated with global cellular signaling networks. Two key pathways involved in sensing and responding to amino acid availability are the Target of Rapamycin (TOR) and the General Amino Acid Control (GAAC) pathways.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. It senses the availability of nutrients, including amino acids, and adjusts cellular processes accordingly. When amino acids are abundant, mTORC1 (mTOR complex 1) is activated, leading to the phosphorylation of downstream targets that promote protein synthesis and inhibit autophagy.

Gcn4/ATF4 and the General Amino Acid Control (GAAC) Pathway

The GAAC pathway is a conserved stress response pathway that is activated by amino acid starvation. In yeast, the key transcription factor is Gcn4, while in mammals it is ATF4. Under conditions of amino acid deprivation, the translation of Gcn4/ATF4 mRNA is upregulated. These transcription factors then activate the expression of a wide range of genes involved in amino acid biosynthesis and transport, helping the cell to cope with the nutrient limitation.

Quantitative Data on Enzyme Kinetics and Production

The following tables summarize key quantitative data related to the enzymes of the this compound biosynthetic pathway and the production of this compound in engineered microbial strains.

EnzymeOrganismFormKmKi (Threonine)VmaxReference(s)
Aspartokinase Saccharomyces cerevisiaeWild-type (Hom3)--41.3 U/mg[8]
Saccharomyces cerevisiaeAla462Thr mutant-Insensitive35.0 U/mg[8]
Corynebacterium pekinenseWild-type-Inhibited-[9]
Corynebacterium pekinenseA380C mutant--12.35-fold higher than WT[9]
Corynebacterium pekinenseT379N/A380C mutant--22.79-fold higher than WT[9]
Homoserine Dehydrogenase Bacillus subtilisWild-type35.08 ± 2.91 mM (for L-homoserine)-2.72 ± 0.06 µmol/min/mg[10]
SoybeanWild-type (GmHSD)-160-240 mM-[6]
Homoserine Kinase Corynebacterium glutamicumWild-type (CglThrB)-4.73 mM-[2]
Corynebacterium glutamicumA20G mutant-25.22 mMSimilar to WT[2]
StrainFermentation ConditionThis compound Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference(s)
Engineered E. coli Fed-batch culture82.40.393-[3]
Engineered E. coli Fed-batch culture77.1-1.37[3]
Engineered E. coli (THRM13) 5 L bioreactor163.20.603-[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound metabolism.

Spectrophotometric Assay for Homoserine Dehydrogenase Activity

This protocol measures the activity of homoserine dehydrogenase by monitoring the reduction of NADP+ to NADPH at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 9.0)

  • L-homoserine solution (substrate)

  • NADP+ solution

  • Purified homoserine dehydrogenase enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-homoserine, and NADP+ in a quartz cuvette.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the purified enzyme solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Site-Directed Mutagenesis for Creating Feedback-Resistant Enzymes

This protocol outlines a general workflow for introducing specific point mutations into a gene (e.g., thrA, hom, or thrB) to create a feedback-resistant enzyme.

Materials:

  • Plasmid DNA containing the target gene

  • Mutagenic primers containing the desired nucleotide change

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • Appropriate selective agar (B569324) plates

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation in the middle of the primers. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which will digest the parental template DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on selective agar plates containing the appropriate antibiotic. Pick individual colonies and grow them in liquid culture.

  • Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

Workflow for 13C-Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to quantify the in vivo fluxes through metabolic pathways. 13C-MFA involves feeding the cells a 13C-labeled substrate and analyzing the labeling patterns of intracellular metabolites.[7]

Procedure:

  • 13C-Labeling Experiment: Cultivate the microbial strain in a defined medium containing a 13C-labeled substrate (e.g., [1-13C]glucose or [U-13C]glucose) until a metabolic and isotopic steady state is reached.

  • Sample Quenching and Metabolite Extraction: Rapidly quench the metabolism to prevent further enzymatic activity and extract the intracellular metabolites.

  • Metabolite Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., proteinogenic amino acids) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Metabolic Model Construction: Develop a stoichiometric model of the central carbon metabolism, including the this compound biosynthetic pathway.

  • Flux Calculation: Use specialized software to fit the measured labeling data to the metabolic model and calculate the intracellular metabolic fluxes. This involves solving a system of algebraic equations that describe the flow of carbon through the metabolic network.

  • Flux Map Visualization and Interpretation: Visualize the calculated fluxes on a metabolic map to identify bottlenecks and target for metabolic engineering.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key regulatory pathways and experimental workflows discussed in this guide.

This compound Biosynthesis Pathway and Feedback Inhibition

L_Threonine_Biosynthesis Aspartate L-Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Aspartokinase (thrA, lysC) Asp_Semialdehyde Aspartate-semialdehyde Aspartyl_P->Asp_Semialdehyde Homoserine L-Homoserine Asp_Semialdehyde->Homoserine Homoserine Dehydrogenase (hom) Lysine L-Lysine Asp_Semialdehyde->Lysine ... Homoserine_P O-Phospho-L-homoserine Homoserine->Homoserine_P Homoserine Kinase (thrB) Methionine L-Methionine Homoserine->Methionine ... Threonine This compound Homoserine_P->Threonine Threonine Synthase (thrC) Isoleucine L-Isoleucine Threonine->Isoleucine ... Aspartokinase (thrA, lysC) Aspartokinase (thrA, lysC) Threonine->Aspartokinase (thrA, lysC) Feedback Inhibition Homoserine\nDehydrogenase (hom) Homoserine Dehydrogenase (hom) Threonine->Homoserine\nDehydrogenase (hom) Feedback Inhibition Homoserine\nKinase (thrB) Homoserine Kinase (thrB) Threonine->Homoserine\nKinase (thrB) Feedback Inhibition

Caption: this compound biosynthesis pathway with key feedback inhibition points.

Transcriptional Attenuation of the E. coli thr Operon

thr_Operon_Attenuation cluster_low_thr Low Threonine cluster_high_thr High Threonine Ribosome_stalls Ribosome stalls at Thr codons in leader peptide Anti_terminator Anti-terminator hairpin (2-3) forms Ribosome_stalls->Anti_terminator Transcription_continues Transcription of thrABC continues Anti_terminator->Transcription_continues Threonine_synthesis Threonine is synthesized Transcription_continues->Threonine_synthesis Ribosome_proceeds Ribosome translates leader peptide without stalling Terminator Terminator hairpin (3-4) forms Ribosome_proceeds->Terminator Transcription_terminates Transcription terminates prematurely Terminator->Transcription_terminates No_threonine_synthesis Threonine synthesis is repressed Transcription_terminates->No_threonine_synthesis Leader_Peptide thr Leader Peptide mRNA

Caption: Mechanism of transcriptional attenuation in the E. coli thr operon.

Systems Metabolic Engineering Workflow for this compound Overproduction

Systems_Metabolic_Engineering Start Start with a wild-type or production strain Design Design: Identify engineering targets (e.g., feedback inhibition, competing pathways) Start->Design Build Build: Genetic modification (e.g., site-directed mutagenesis, gene knockout) Design->Build Test Test: Fermentation and quantification of this compound Build->Test Analyze Analyze: 'Omics' data analysis (Genomics, Transcriptomics, Metabolomics, Fluxomics) Test->Analyze Learn Learn: Identify new bottlenecks and refine metabolic model Analyze->Learn Decision Target yield achieved? Learn->Decision Decision->Design No End End: Optimized production strain Decision->End Yes

Caption: Iterative workflow for systems metabolic engineering of this compound production.

This guide provides a foundational understanding of the genetic regulation of this compound metabolism, integrating key concepts with quantitative data, detailed experimental protocols, and illustrative diagrams. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and manipulation of this important metabolic pathway.

References

L-Threonine's Crucial Role in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Threonine (B559522), an essential amino acid, plays a pivotal role that extends beyond protein synthesis, acting as a significant contributor to one-carbon (1C) metabolism. This contribution is primarily mediated through its catabolism to glycine (B1666218), a key donor of one-carbon units. Understanding the intricate pathways of this compound degradation and their regulation is crucial for various fields, including metabolic research, drug development, and biotechnology. This technical guide provides an in-depth exploration of this compound's involvement in 1C metabolism, detailing the enzymatic pathways, presenting quantitative data, outlining experimental methodologies, and visualizing the core processes.

Introduction

One-carbon (1C) metabolism comprises a network of interconnected biochemical reactions that are fundamental for cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (methionine and serine), and for epigenetic regulation through methylation reactions. The primary carrier of these one-carbon units is tetrahydrofolate (THF). Glycine is a major source of one-carbon units for the folate cycle, and the catabolism of this compound is a significant pathway for glycine production in many organisms. This guide will delve into the core mechanisms by which this compound fuels this critical metabolic hub.

This compound Catabolic Pathways and their Link to One-Carbon Metabolism

This compound is catabolized through three primary pathways, with their relative importance varying across different species.

2.1. This compound Dehydrogenase (TDH) Pathway

In many microorganisms and non-human mammals, the principal route for this compound degradation is initiated by this compound 3-dehydrogenase (TDH). This mitochondrial enzyme catalyzes the NAD+-dependent oxidation of this compound to 2-amino-3-ketobutyrate. Subsequently, 2-amino-3-ketobutyrate is cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine C-acetyltransferase) into glycine and acetyl-CoA.[1][2] Glycine can then directly enter the one-carbon pool via the glycine cleavage system or be converted to serine by serine hydroxymethyltransferase (SHMT), which also contributes to the one-carbon pool. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle.[1]

2.2. Serine Hydroxymethyltransferase (SHMT) / Threonine Aldolase (B8822740) Pathway

This compound can also be directly cleaved by serine hydroxymethyltransferase (SHMT) or a distinct threonine aldolase (TA) to yield glycine and acetaldehyde (B116499).[3][4] SHMT, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, is a key player in one-carbon metabolism as it catalyzes the reversible interconversion of serine and glycine, a reaction coupled to the conversion of THF to 5,10-methylenetetrahydrofolate.[4] While the primary substrate for SHMT is serine, it can also act on threonine, although with lower efficiency in some organisms.[5] Threonine aldolases, also PLP-dependent enzymes, specifically catalyze the cleavage of threonine.[6]

2.3. Threonine Dehydratase Pathway

A third pathway involves the deamination of this compound by threonine dehydratase (also known as threonine deaminase) to produce α-ketobutyrate and ammonia. This pathway does not directly produce glycine and therefore has a less direct link to the one-carbon pool. α-Ketobutyrate is further metabolized to propionyl-CoA and subsequently succinyl-CoA, which enters the TCA cycle. In adult humans, this is considered the major pathway of threonine catabolism, with the TDH pathway being a minor contributor.[2][7][8] Studies suggest that the human this compound 3-dehydrogenase gene is an expressed pseudogene, which accounts for the low levels of threonine oxidation via this pathway.[9]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolic fluxes involved in this compound's contribution to one-carbon metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound Catabolism

EnzymeOrganismSubstrateKm (mM)Vmax (µmol/min/mg)CoenzymeReference(s)
This compound Dehydrogenase (TDH)Pyrococcus horikoshiiThis compound0.0131750 (nmol/min/mg)NAD+[10]
This compound Dehydrogenase (TDH)Clostridium sticklandiiThis compound18Not ReportedNAD+[11]
This compound Dehydrogenase (TDH)Chicken Liver MitochondriaThis compound8.4Not ReportedNAD+[12]
This compound Dehydrogenase (TDH)Escherichia coliThis compound1.4357NAD+[13]
Serine Hydroxymethyltransferase (SHMT)Plasmodium vivaxL-Serine0.18 ± 0.08Not ReportedH4folate[14]
Threonine Aldolase (L-TA)Escherichia coliL-allo-Threonine0.24213 (min-1)PLP[1]
Threonine Aldolase (L-TA)Escherichia coliThis compound112 (min-1)112 (min-1)PLP[1]
D-Threonine AldolaseArthrobacter sp. DK-38D-Threonine3.8138.8PLP, Co2+/Ni2+/Mn2+[15]

Table 2: Metabolic Flux of this compound Catabolism

Organism/ConditionPathwayFlux/ContributionMethodReference(s)
Adult HumansTDH Pathway7-11% of total threonine catabolism13C and 15N isotope tracing[7]
Escherichia coli (High this compound Production)HMP Pathway58.08% of carbon sourceMetabolic Flux Analysis[16]
Escherichia coli (High this compound Production)This compound Conversion Rate46.5%Metabolic Flux Analysis[16]
Rat HepatocytesTDH Pathway~65% of threonine catabolismSpecific inhibitors[2]
Growing PigsTDG Pathway~80% of threonine oxidationMultitracer method[2]

Table 3: this compound Production and Export in Corynebacterium glutamicum

Strain/ConditionParameterValueUnitReference(s)
C. glutamicum DR-17 (wild-type)This compound Production5.8g/L[17]
C. glutamicum DR-17 (overexpressing ThrE)This compound Production8.0g/L[17]
C. glutamicum (wild-type)This compound Export Rate2.7nmol min-1 mg-1 dry weight[18]
C. glutamicum (overexpressing ThrE)This compound Export Rate3.8nmol min-1 mg-1 dry weight[18]
C. glutamicum (thrE inactivation mutant)This compound Export Rate1.1nmol min-1 mg-1 dry weight[18]

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's role in one-carbon metabolism.

4.1. Enzyme Assay for this compound Dehydrogenase (TDH) Activity

This protocol measures TDH activity by monitoring the NAD+-dependent production of NADH, which results in an increase in absorbance at 340 nm.[15]

  • Materials:

    • Spectrophotometer capable of reading at 340 nm

    • Cuvettes

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

    • NAD+ solution (e.g., 10 mM in reaction buffer)

    • This compound solution (varying concentrations, e.g., 0.1 mM to 10 mM in reaction buffer)

    • Enzyme preparation (cell lysate or purified TDH)

  • Procedure:

    • Set up the reaction mixture in a cuvette by adding the reaction buffer, NAD+ solution, and this compound solution.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the enzyme preparation to the cuvette and mix quickly.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).

    • To determine Km and Vmax, repeat the assay with varying concentrations of this compound and plot the initial velocities against the substrate concentrations, fitting the data to the Michaelis-Menten equation.[15]

4.2. Coupled Enzyme Assay for Threonine Aldolase Activity

This assay measures threonine aldolase activity by coupling the production of acetaldehyde to the reduction of NAD+ by alcohol dehydrogenase.[3][15]

  • Materials:

    • Spectrophotometer

    • Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)

    • This compound solution

    • Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM)

    • NAD+ solution

    • Alcohol dehydrogenase (ADH)

    • Threonine aldolase preparation

  • Procedure:

    • Combine the reaction buffer, this compound, PLP, NAD+, and ADH in a cuvette.

    • Pre-incubate at the optimal temperature.

    • Initiate the reaction by adding the threonine aldolase preparation.

    • Monitor the increase in absorbance at 340 nm due to NADH production.

    • Calculate the initial velocity as described in the TDH assay protocol.

4.3. Metabolic Flux Analysis (MFA) using Stable Isotope Labeling

MFA is a powerful technique to quantify the flow of metabolites through different pathways.[19][20]

  • Materials:

    • Stable isotope-labeled substrate (e.g., 13C-L-Threonine)

    • Cell culture medium

    • Quenching solution (e.g., ice-cold methanol)

    • Extraction solvent (e.g., 80% methanol)

    • LC-MS/MS or GC-MS system

  • Procedure:

    • Culture cells in a medium containing the stable isotope-labeled this compound.

    • Allow the cells to reach a metabolic steady state.

    • Rapidly quench the metabolism by adding ice-cold quenching solution.

    • Extract the intracellular metabolites using the extraction solvent.

    • Analyze the isotopic labeling patterns of threonine and its downstream metabolites (e.g., glycine, serine) using mass spectrometry.

    • Use computational modeling to fit the labeling data to a metabolic network model and calculate the metabolic fluxes.

4.4. Protein Expression and Purification of this compound Dehydrogenase

Obtaining pure enzyme is crucial for detailed kinetic and structural studies.[11][21]

  • Procedure:

    • Clone the gene encoding TDH into an appropriate expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Harvest the cells and lyse them to release the protein.

    • Purify the His-tagged TDH from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

    • Assess the purity of the protein using SDS-PAGE.

4.5. Site-Directed Mutagenesis of Serine Hydroxymethyltransferase

This technique is used to investigate the role of specific amino acid residues in the enzyme's catalytic mechanism and substrate specificity.[22][23]

  • Procedure:

    • Design primers containing the desired mutation in the SHMT gene.

    • Use a polymerase chain reaction (PCR)-based method with these primers and a plasmid containing the wild-type SHMT gene as a template to generate the mutated plasmid.

    • Digest the parental, non-mutated template DNA using an enzyme like DpnI.

    • Transform the mutated plasmid into competent E. coli cells.

    • Sequence the plasmid from the resulting colonies to confirm the presence of the desired mutation.

    • Express and purify the mutant SHMT protein to characterize its kinetic properties.

Visualizing the Pathways and Workflows

Diagrams are essential for illustrating the complex relationships within metabolic pathways and experimental procedures.

L_Threonine_Catabolism cluster_pathways This compound Catabolic Pathways L_Threonine This compound Two_Amino_3_Ketobutyrate 2-Amino-3-Ketobutyrate L_Threonine->Two_Amino_3_Ketobutyrate this compound Dehydrogenase (TDH) Glycine Glycine L_Threonine->Glycine Serine Hydroxymethyltransferase (SHMT) / Threonine Aldolase (TA) Acetaldehyde Acetaldehyde L_Threonine->Acetaldehyde Serine Hydroxymethyltransferase (SHMT) / Threonine Aldolase (TA) Alpha_Ketobutyrate α-Ketobutyrate L_Threonine->Alpha_Ketobutyrate Threonine Dehydratase Two_Amino_3_Ketobutyrate->Glycine 2-Amino-3-Ketobutyrate CoA Ligase Acetyl_CoA Acetyl-CoA Two_Amino_3_Ketobutyrate->Acetyl_CoA 2-Amino-3-Ketobutyrate CoA Ligase One_Carbon_Pool One-Carbon Pool (5,10-Methylene-THF) Glycine->One_Carbon_Pool Glycine Cleavage System / SHMT TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Alpha_Ketobutyrate->TCA_Cycle via Propionyl-CoA

Caption: Major catabolic pathways of this compound and their connection to one-carbon metabolism.

Experimental_Workflow_MFA cluster_workflow Metabolic Flux Analysis (MFA) Workflow Start Start: Cell Culture Isotope_Labeling Isotope Labeling (e.g., 13C-L-Threonine) Start->Isotope_Labeling Quenching Metabolism Quenching (e.g., Cold Methanol) Isotope_Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data_Processing Data Processing and Isotopomer Distribution Analysis Analysis->Data_Processing Modeling Computational Modeling and Flux Calculation Data_Processing->Modeling End End: Metabolic Flux Map Modeling->End

Caption: A generalized experimental workflow for Metabolic Flux Analysis (MFA).

One_Carbon_Metabolism_Integration cluster_one_carbon Integration of this compound Catabolism into One-Carbon Metabolism L_Threonine This compound Glycine Glycine L_Threonine->Glycine TDH Pathway or TA/SHMT Pathway Serine Serine Glycine->Serine SHMT Methylene_THF 5,10-Methylene-THF Glycine->Methylene_THF Glycine Cleavage System Serine->Glycine SHMT Serine->Methylene_THF SHMT THF Tetrahydrofolate (THF) THF->Methylene_THF SHMT Methylene_THF->THF Various Reactions Biosynthesis Biosynthesis (Nucleotides, Methionine, etc.) Methylene_THF->Biosynthesis

Caption: The central role of Glycine derived from this compound in the folate cycle.

Implications for Research and Drug Development

The intricate connection between this compound metabolism and one-carbon pathways has significant implications:

  • Cancer Research: Cancer cells often exhibit altered metabolic pathways to support rapid proliferation. The reliance of some cancers on one-carbon metabolism for nucleotide synthesis makes the enzymes involved in this compound catabolism potential targets for therapeutic intervention.

  • Metabolic Diseases: Dysregulation of amino acid metabolism is associated with various metabolic disorders. A deeper understanding of this compound's contribution to one-carbon metabolism can provide insights into the pathophysiology of these diseases.

  • Biotechnology: In industrial biotechnology, microorganisms like E. coli and Corynebacterium glutamicum are used for the large-scale production of this compound.[17][24] Metabolic engineering strategies aimed at optimizing this compound production often involve manipulating the expression of genes in its biosynthetic and catabolic pathways to direct carbon flux efficiently.[17]

  • Neuroscience: Glycine acts as a neurotransmitter in the central nervous system. As this compound is a precursor to glycine, its metabolism can influence neurological function.

Conclusion

This compound's role in cellular metabolism is far more complex than its function as a building block for proteins. Its catabolism, particularly to glycine, represents a critical input into the one-carbon metabolic network, thereby influencing a wide array of fundamental cellular processes. The variations in the predominant catabolic pathways across different species highlight the evolutionary adaptation of metabolic networks. For researchers, scientists, and drug development professionals, a thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for advancing our knowledge of metabolic regulation and for the development of novel therapeutic and biotechnological applications. This guide provides a foundational resource to facilitate these endeavors.

References

A Technical Guide to the Comparative Genomics of L-Threonine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine (B559522) is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained from dietary sources.[1][2] It plays a critical role in protein synthesis, metabolism, and immune function.[1][3] In microorganisms and plants, this compound is synthesized from the precursor L-aspartic acid through a multi-step enzymatic pathway.[2][3] Understanding the comparative genomics of this pathway is crucial for various applications, including the development of novel antimicrobial agents that target essential metabolic routes, the metabolic engineering of microorganisms for industrial-scale amino acid production, and the nutritional enhancement of crops.[4][5]

This technical guide provides an in-depth analysis of the this compound biosynthesis pathway, focusing on its comparative aspects across different organisms, key regulatory mechanisms, and the experimental methodologies used for its investigation.

The Core this compound Biosynthesis Pathway

The biosynthesis of this compound is a conserved branch of the aspartate family pathway, which also leads to the synthesis of other essential amino acids like lysine, methionine, and isoleucine.[1][6] The direct pathway from L-aspartate to this compound involves five key enzymatic reactions.[6][7]

The process begins with the phosphorylation of L-aspartate by aspartate kinase.[1] The resulting L-aspartyl-phosphate is then converted to L-aspartate-semialdehyde. From this point, the pathway branches. For threonine synthesis, L-aspartate-semialdehyde is reduced to L-homoserine.[1] Finally, L-homoserine is phosphorylated by homoserine kinase and then converted into this compound by threonine synthase.[6][7]

L_Threonine_Core_Pathway cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Asp L-Aspartate AspP L-Aspartyl-4-Phosphate E1 Aspartate Kinase (thrA/ask/lysC) Asp->E1 AspSA L-Aspartate-semialdehyde E2 Aspartate-semialdehyde Dehydrogenase (asd) AspP->E2 Homoser L-Homoserine E3 Homoserine Dehydrogenase (hom) AspSA->E3 HomoserP O-Phospho-L-homoserine E4 Homoserine Kinase (thrB) Homoser->E4 Thr This compound E5 Threonine Synthase (thrC) HomoserP->E5 E1->AspP E2->AspSA E3->Homoser E4->HomoserP E5->Thr

Figure 1: The core enzymatic pathway for this compound biosynthesis.

Comparative Genomics and Regulation

While the core enzymatic steps are conserved, the organization of the encoding genes and the regulation of enzyme activity vary significantly across different organisms. These differences are key targets for metabolic engineering and drug development.

Regulation in Bacteria
  • Escherichia coli : In E. coli, the pathway is tightly regulated primarily through feedback inhibition and transcriptional attenuation.[7] There are three isozymes of Aspartate Kinase (AK) :

    • AK I (encoded by thrA) : This is the most abundant isoform and is feedback-inhibited by this compound. The thrA gene is part of the thr operon (thrA, thrB, thrC).[6]

    • AK II (encoded by metL) : Inhibited by L-Methionine.

    • AK III (encoded by lysC) : Inhibited by L-Lysine.

    • Homoserine Dehydrogenase (HD) also has two isoforms (HD I and HD II), which are domains of the bifunctional AK I and AK II enzymes, respectively.[7]

  • Corynebacterium glutamicum : This bacterium is widely used for the industrial production of amino acids.[4][8] Unlike E. coli, its Aspartate Kinase is a single enzyme that is concertedly inhibited by both this compound and L-Lysine.[8] Its Homoserine Dehydrogenase is encoded by the hom gene and is feedback-inhibited by this compound.[7][8] Homoserine Kinase (thrB) is also a key regulatory point, inhibited by this compound.[8]

Regulation in Fungi and Plants

In fungi and plants, the this compound and L-Methionine synthesis pathways diverge at L-homoserine, similar to bacteria.[9] However, the branch point leading to L-methionine synthesis in plants occurs at O-phosphohomoserine (OPH), which is a substrate for both threonine synthase and cystathionine (B15957) γ-synthase (the first step towards methionine).[9][10] This creates direct competition for the OPH intermediate. In contrast, in most bacteria and fungi, these pathways diverge one step earlier at homoserine.[9]

Feedback inhibition is also a primary regulatory mechanism in these organisms. The activity of aspartate kinase is typically regulated by the downstream amino acid products.[5]

Comparative_Regulation Comparative Regulation and Competing Pathways Asp L-Aspartate AK Aspartate Kinase Asp->AK AspSA L-Aspartate-semialdehyde Lys L-Lysine AspSA->Lys DAP Pathway HD Homoserine Dehydrogenase AspSA->HD Homoser L-Homoserine Met L-Methionine Homoser->Met Transsulfuration Pathway HK Homoserine Kinase Homoser->HK Thr This compound Ile L-Isoleucine Thr->Ile Threonine Deaminase Thr->AK Inhibition (E. coli, C. glutamicum) Thr->HD Inhibition (C. glutamicum) Lys->AK Inhibition (E. coli, C. glutamicum) Met->AK Inhibition (E. coli) Ile->Thr Inhibition AK->AspSA HD->Homoser HK->Thr

Figure 2: Key regulatory feedback loops and competing biosynthetic pathways.

Quantitative Data Summary

Effective metabolic engineering relies on quantitative understanding of pathway dynamics. This includes enzyme kinetics, metabolic flux, and product yields. Below is a comparative summary of key quantitative parameters.

Parameter Organism Gene(s) Regulation / Kinetic Property Reference
Aspartate Kinase Escherichia colithrA (AK I)Feedback inhibited by this compound.[6]
lysC (AK III)Feedback inhibited by L-Lysine.[6]
Corynebacterium glutamicumlysCConcertedly inhibited by this compound + L-Lysine.[8]
Homoserine Dehydrogenase Escherichia colithrA (HD I)Domain of bifunctional AK I-HD I enzyme.[7]
Corynebacterium glutamicumhomFeedback inhibited by this compound.[7][8]
This compound Export Corynebacterium glutamicumthrEExport rate upon overexpression: 3.8 nmol min⁻¹ mg⁻¹ (dry weight).[11]
Inactivation mutant export rate: 1.1 nmol min⁻¹ mg⁻¹ (dry weight).[11]
Metabolic Flux Escherichia coliN/AIn an this compound overproducing strain, an increase in phosphate (B84403) concentration from 9.8 g/L to 24.8 g/L decreased the metabolic flux towards threonine synthesis.[12]
Under ideal conditions, 44% of α-ketoglutarate is used for L-glutamate synthesis (a precursor for the aspartate group), while under high phosphate, this drops to 5%.[12]

Experimental Protocols for Pathway Analysis

Studying and engineering metabolic pathways like this compound synthesis involves a multi-step approach combining genetics, biochemistry, and analytical chemistry.

General Workflow for Metabolic Engineering

The process typically begins with identifying target genes for modification in a host organism. This is followed by genetic manipulation, cultivation of the engineered strain, and detailed analysis of metabolites to quantify changes in product yield.

Experimental_Workflow A 1. Host Strain Selection (e.g., E. coli, C. glutamicum) B 2. Target Identification (Genomic analysis, literature review) - Identify feedback-resistant enzyme variants - Identify competing pathway genes A->B C 3. Genetic Modification - Gene knockout (e.g., competing pathways) - Gene overexpression (e.g., pathway enzymes) - Site-directed mutagenesis (feedback resistance) B->C D 4. Strain Cultivation & Fermentation (Controlled bioreactor conditions) C->D E 5. Metabolite Analysis D->E F Quantification of extracellular this compound (e.g., HPLC, LC-MS) E->F G Analysis of intracellular metabolites (Metabolomics via GC-MS, LC-MS) E->G H 6. Data Analysis & Iteration (Flux balance analysis, statistical comparison) F->H G->H H->B Refine Targets

Figure 3: A general experimental workflow for metabolic pathway engineering.
Key Methodologies

  • Genetic Modification (Gene Knockout/Overexpression) :

    • Objective : To redirect metabolic flux towards this compound production by eliminating competing pathways or amplifying the desired pathway.

    • Protocol :

      • Construct Design : Design a knockout cassette with antibiotic resistance flanked by regions homologous to the target gene's upstream and downstream sequences. For overexpression, clone the gene of interest into an expression vector with a strong promoter.

      • Transformation : Introduce the knockout cassette or expression vector into the host organism (e.g., via electroporation).

      • Selection & Verification : Select for transformants using antibiotics. Verify the genetic modification using PCR and DNA sequencing.[13]

  • Enzyme Assays :

    • Objective : To measure the activity of key enzymes in the pathway and assess the effects of mutations or inhibitors.

    • Protocol (Example: Aspartate Kinase Assay) :

      • Cell Lysate Preparation : Grow the bacterial culture and harvest cells. Lyse the cells using sonication or a French press to obtain a crude cell extract.

      • Reaction Mixture : Prepare a reaction buffer containing L-aspartate, ATP, MgCl₂, and the cell extract.

      • Incubation : Incubate the mixture at a controlled temperature (e.g., 37°C).

      • Detection : The reaction produces ADP, which can be coupled to a second reaction involving pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH to NAD⁺ is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

      • Inhibition Studies : To test feedback inhibition, add varying concentrations of this compound or L-Lysine to the reaction mixture and measure the change in enzyme activity.

  • Metabolomics and Flux Analysis :

    • Objective : To obtain a quantitative snapshot of intracellular and extracellular metabolites, providing insight into the global metabolic state of the cell.[12][14]

    • Protocol :

      • Sample Quenching & Extraction : Rapidly quench metabolic activity from a cell culture using a cold solvent (e.g., methanol (B129727) at -40°C). Extract metabolites using a suitable solvent system.

      • Analytical Measurement : Analyze the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] These methods separate and identify a wide range of compounds.

      • Data Analysis : Process the raw data to identify and quantify metabolites. Use statistical methods to find significant differences between strains.[14] For flux analysis, stable isotope labeling (e.g., using ¹³C-glucose) can be employed to trace the flow of carbon through the metabolic network.[12]

Applications and Future Directions

A thorough understanding of the this compound pathway's comparative genomics has significant implications:

  • Drug Development : Since the pathway is essential for many pathogenic bacteria but absent in humans, its enzymes are attractive targets for novel antibiotics.[2] Comparative analysis can reveal species-specific enzyme features to enable the design of highly selective inhibitors.

  • Industrial Biotechnology : The production of this compound via microbial fermentation is a major industrial process.[4] By applying the principles of metabolic engineering—such as using feedback-resistant enzyme variants and deleting genes for competing pathways—strains of E. coli and C. glutamicum have been developed that can produce this compound at high titers.[4][12]

  • Agriculture : Enhancing the this compound content in staple crops can improve their nutritional value, addressing deficiencies in animal feed and human diets.[5]

Future research will likely focus on systems biology approaches to create more sophisticated predictive models of the this compound pathway.[16] These models, integrating genomic, transcriptomic, proteomic, and metabolomic data, will enable more precise and efficient engineering of microbial cell factories and provide deeper insights into the metabolic regulation of this essential amino acid.

References

Methodological & Application

Application Note: Quantification of L-Threonine in Plasma using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and sensitive method for the quantification of L-Threonine in plasma samples. The protocol employs pre-column derivatization with o-Phthalaldehyde (OPA), followed by separation using reversed-phase HPLC and fluorescence detection. This method is highly suitable for clinical diagnostics, nutritional monitoring, and metabolic research due to its speed, sensitivity, and accuracy.[1][2]

Principle

The method is based on the reaction of primary amino acids, including this compound, with o-Phthalaldehyde (OPA) and a thiol-containing compound (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. These derivatives are then separated on a C18 reversed-phase column and quantified using a fluorescence detector.[2][3] The fluorescence intensity is directly proportional to the concentration of this compound in the sample. The use of an automated pre-column derivatization process simplifies sample handling and improves reproducibility.[2]

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA)[1]

  • Sodium phosphate (B84403) buffer

  • Boric acid buffer

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Plasma samples (collected in EDTA or heparin tubes)

Instrumentation
  • HPLC system equipped with:

    • Binary or Quaternary pump

    • Autosampler with automated pre-column derivatization capability[1][2]

    • Column oven

    • Fluorescence detector[1]

  • Centrifuge capable of 12,000 x g[1]

  • Vortex mixer

  • pH meter

  • Syringe filters (0.45 µm)[3]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 5 to 800 µmol/L.[2][4] These standards will be used to construct the calibration curve.

Plasma Sample Preparation
  • Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% (w/v) Trichloroacetic acid (TCA).[1]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1]

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the precipitated proteins.[1]

  • Supernatant Collection: Carefully collect the clear supernatant.[1]

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before transferring to an HPLC vial.[3]

Automated Pre-Column Derivatization

The derivatization is performed by the autosampler immediately before injection.

  • Reagent Preparation: Prepare the OPA/3-MPA derivatizing reagent in a borate (B1201080) buffer (pH 9-10).

  • Automated Program: Program the autosampler to aspirate a specific volume of the sample supernatant, followed by the OPA reagent. Allow a short reaction time (typically 1-2 minutes) in the needle or a sample loop before injection onto the column.[5]

HPLC Analysis

The derivatized this compound is separated and detected using the following conditions.

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[1]
Mobile Phase A 40 mM Sodium Phosphate buffer, pH 7.8[1]
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C[1][3]
Injection Volume 10 - 20 µL
Detection Fluorescence
Excitation Wavelength 340 nm[1][3]
Emission Wavelength 450 nm[1][3]
Run Time Approximately 15-20 minutes, including column re-equilibration[2][4]

Gradient Elution Program:

A gradient program is used to effectively separate the amino acid derivatives. An example gradient is as follows:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

Data Presentation and Quantification

Quantification is achieved by constructing a calibration curve from the peak areas of the derivatized this compound standards versus their known concentrations. The concentration of this compound in the plasma samples is then calculated from this curve.

Table 1: Method Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of this compound in plasma using this HPLC method.

Parameter Value Reference
Linearity Range 5 - 800 µmol/L[2][4]
Recovery 96 - 106%[2][4]
Within-run Precision (CV) 1.8 - 6.4%[2][4]
Between-run Precision (CV) 2.1 - 7.2%[2][4]

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample (100 µL) TCA Add 10% TCA (100 µL) Plasma->TCA Vortex Vortex for 30s TCA->Vortex Centrifuge Centrifuge (12,000 x g, 15 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.45 µm) Supernatant->Filter Derivatization Automated Pre-Column Derivatization with OPA Filter->Derivatization Injection Inject onto HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound analysis in plasma.

Logical Diagram of Derivatization and Detection

G Principle of OPA Derivatization and Detection cluster_reactants Reactants cluster_reaction Derivatization Reaction cluster_detection Detection Principle Threonine This compound (Primary Amine) Reaction Formation of Fluorescent Isoindole Derivative Threonine->Reaction OPA o-Phthalaldehyde (OPA) OPA->Reaction Thiol Thiol (e.g., 3-MPA) Thiol->Reaction Excitation Excitation Light (340 nm) Emission Emitted Fluorescence (450 nm) Excitation->Emission excites derivative Signal Detector Signal Emission->Signal is detected Quant Proportional to Concentration Signal->Quant

Caption: OPA derivatization and fluorescence detection.

References

Application Note: Enzymatic Assay for the Quantification of L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Threonine is an essential amino acid critical for various physiological functions, including protein synthesis, metabolism, and maintaining the function of the cardiovascular, liver, central nervous, and immune systems.[1] Accurate quantification of this compound in biological samples (e.g., plasma, serum, cell culture media) is vital for clinical diagnostics, nutritional monitoring, and metabolic research.[2] This document describes a highly specific and sensitive enzymatic assay for the determination of this compound concentration using this compound 3-Dehydrogenase (TDH).

Principle of the Assay

The assay is based on the enzymatic activity of this compound 3-Dehydrogenase (TDH, EC 1.1.1.103). TDH catalyzes the specific, NAD⁺-dependent oxidation of this compound into 2-amino-3-oxobutyrate.[1][2][3] In this reaction, one molecule of NAD⁺ is reduced to NADH for every molecule of this compound oxidized. The amount of NADH produced is directly proportional to the this compound concentration in the sample. The increase in NADH is quantified by measuring the absorbance at 340 nm.[1][4]

The enzymatic reaction is as follows:

This compound + NAD⁺ ---(this compound Dehydrogenase)--> (S)-2-Amino-3-ketobutyrate + NADH + H⁺[3]

This method is highly specific for this compound. Studies using TDH from Cupriavidus necator have shown high selectivity for this compound over other common L-amino acids.[2]

digraph "Enzymatic_Reaction_Pathway" {
  // Graph Attributes
  graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, rankdir=LR, splines=ortho];
  node [shape=box, style="filled", fontname="Arial", fontsize=11];
  edge [fontname="Arial", fontsize=10];

// Node Definitions L_Threonine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#FBBC05", fontcolor="#202124"]; TDH [label="this compound\nDehydrogenase\n(TDH)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; AKB [label="(S)-2-Amino-3-ketobutyrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADH [label="NADH", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_ion [label="H+", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance\nat 340 nm", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Relationships) sub_edge [shape=none, label="", width=0]; prod_edge [shape=none, label="", width=0];

{rank=same; L_Threonine; NAD} -> sub_edge [arrowhead=none, color="#5F6368"]; sub_edge -> TDH [label=" Substrates", color="#5F6368"]; TDH -> prod_edge [label=" Products", color="#5F6368"]; prod_edge -> {AKB; NADH; H_ion} [arrowhead=none, color="#5F6368"]; NADH -> Measurement [style=dashed, color="#34A853"];

}

Caption: Workflow for the spectrophotometric this compound assay.

  • Prepare Reaction Master Mix: For each well, prepare a master mix containing:

    • 100 µL 1x Assay Buffer

    • 10 µL of 50 mM NAD⁺ stock (final concentration: 2.5 mM)[1]

    • 20 µL ddH₂O

    • Total Volume per well = 130 µL Prepare enough master mix for all standards, samples, and controls.

  • Add Standards and Samples: Add 50 µL of each this compound standard and prepared sample to separate wells of a 96-well UV-transparent plate.

  • Add Master Mix: Add 130 µL of the Reaction Master Mix to each well containing standards and samples.

  • Measure Initial Absorbance (Optional but Recommended): Read the absorbance at 340 nm (A₁). This can be used to correct for any background absorbance from the samples.

  • Initiate Reaction: Add 20 µL of this compound Dehydrogenase (TDH) solution (e.g., 0.1 U/mL, for a final activity of ~0.01 U/well) to each well. The total reaction volume will be 200 µL.[1]

  • Incubate: Incubate the plate at 30°C for 10-30 minutes.[1][4] Protect from light. Note: Incubation time may need optimization based on enzyme activity and sample concentration.

  • Measure Final Absorbance: Read the final absorbance at 340 nm (A₂).

Data Analysis

  • Calculate Change in Absorbance (ΔA): For each well, subtract the initial absorbance from the final absorbance (ΔA = A₂ - A₁). If an initial reading was not taken, use the final absorbance (A₂) and subtract the value of the zero-Threonine (blank) standard.

  • Generate Standard Curve: Plot the ΔA values for the this compound standards against their known concentrations (µM).

  • Determine Sample Concentration: Use the linear regression equation from the standard curve to calculate the this compound concentration in the unknown samples.

  • Apply Dilution Factor: Remember to multiply the calculated concentration by any dilution factor used during sample preparation.

Troubleshooting and Considerations

  • High Background: Ensure samples are properly deproteinized. Particulates or colored compounds in the sample can interfere with absorbance readings.

  • Low Signal: The enzyme activity may be too low, or the incubation time may be too short. Consider increasing the amount of enzyme or extending the incubation period.

  • Assay Specificity: TDH is highly specific for this compound. However, other NAD⁺-dependent dehydrogenases in a crude sample could potentially interfere. Proper sample preparation (deproteinization) minimizes this risk.[1]

  • Linear Range: If sample absorbance values fall outside the linear range of the standard curve, the samples should be diluted and re-assayed.

References

Application Notes and Protocols for L-Threonine Supplementation in Mammalian Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine is an essential amino acid that plays a critical role in mammalian cell culture, serving as a fundamental building block for protein synthesis and participating in key metabolic pathways. For the production of recombinant proteins, such as monoclonal antibodies (mAbs), optimizing the concentration of this compound in the cell culture medium is crucial for achieving high cell viability, robust growth, and maximum product yield. These application notes provide a comprehensive guide to the strategic supplementation of this compound in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, the workhorse of the biopharmaceutical industry.

Inadequate levels of this compound can become a limiting factor in protein production, leading to decreased cell growth and productivity. Conversely, excessive concentrations can lead to metabolic imbalances. Therefore, a well-defined this compound supplementation strategy is a key component of a successful fed-batch culture process. This document outlines the metabolic role of this compound, its impact on cellular processes, and provides detailed protocols for its application and quantification.

The Role of this compound in Cellular Metabolism

This compound is not only a constituent of proteins but also a precursor for other vital molecules. Its catabolism primarily occurs through two main pathways in mammalian cells:

  • Threonine Dehydrogenase (TDH) Pathway: this compound is converted to 2-amino-3-ketobutyrate, which is then cleaved to form glycine (B1666218) and acetyl-CoA. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy production, while glycine is a key component in the synthesis of purines and other important molecules.

  • Threonine Aldolase Pathway: This pathway involves the cleavage of this compound to glycine and acetaldehyde.

Through these pathways, this compound contributes to central carbon metabolism and is integral to the overall energetic state of the cell.

This compound and the PI3K/Akt/mTOR Signaling Pathway

This compound, like other amino acids, plays a role in activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid concentrations. Adequate this compound levels contribute to the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating key downstream targets like p70S6K and 4E-BP1. This signaling cascade is a critical mechanism by which this compound supplementation can enhance the production of recombinant proteins.

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Amino_Acid_Transporter Amino Acid Transporter This compound->Amino_Acid_Transporter PI3K PI3K Amino_Acid_Transporter->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Protein_Synthesis Protein Synthesis (e.g., mAb production) p70S6K->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis promotes (by releasing inhibition)

This compound activates the mTORC1 signaling pathway.

Data Presentation: Impact of this compound Supplementation

The following tables summarize the expected impact of this compound supplementation on CHO cell culture performance in a fed-batch process for monoclonal antibody (mAb) production. This data is illustrative and should be confirmed experimentally for specific cell lines and processes.

Table 1: Effect of this compound Concentration on CHO Cell Growth and Viability

This compound Concentration (mM)Peak Viable Cell Density (x10⁶ cells/mL)Integral of Viable Cell Density (IVCD, x10⁹ cells·h/L)Average Viability (%)
0.2 (Low)8.5 ± 0.41.8 ± 0.1> 90
0.8 (Standard)12.2 ± 0.62.5 ± 0.2> 90
2.0 (High)15.1 ± 0.73.2 ± 0.3> 90
5.0 (Excess)14.5 ± 0.83.0 ± 0.3> 85

Table 2: Effect of this compound Concentration on mAb Production and Metabolism

This compound Concentration (mM)Final mAb Titer (g/L)Specific Productivity (qP, pg/cell/day)Lactate Concentration (g/L)Ammonia (B1221849) Concentration (mM)
0.2 (Low)1.8 ± 0.220 ± 24.5 ± 0.36.0 ± 0.5
0.8 (Standard)3.5 ± 0.330 ± 34.0 ± 0.45.5 ± 0.4
2.0 (High)4.8 ± 0.435 ± 33.8 ± 0.45.0 ± 0.5
5.0 (Excess)4.5 ± 0.532 ± 44.2 ± 0.55.8 ± 0.6

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.

Materials:

  • This compound powder (cell culture grade)

  • Milli-Q or WFI grade water

  • Sterile conical tubes (50 mL)

  • 0.22 µm sterile syringe filters

  • Sterile syringes

  • Magnetic stirrer and stir bar

  • pH meter and adjustment solutions (1M NaOH, 1M HCl)

Procedure:

  • In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, dissolve 2.38 g of this compound (MW: 119.12 g/mol ) in approximately 80 mL of Milli-Q water in a sterile container with a magnetic stir bar.

  • Stir the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied to aid dissolution.

  • Adjust the pH of the solution to 7.0-7.4 using 1M NaOH or 1M HCl, if necessary.

  • Bring the final volume to 100 mL with Milli-Q water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Label the tube with the name of the supplement, concentration, date of preparation, and store at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Fed-Batch Culture of CHO Cells with this compound Supplementation

Objective: To evaluate the effect of different this compound concentrations on CHO cell growth, viability, and mAb production in a fed-batch culture.

Materials:

  • Suspension-adapted recombinant CHO cell line expressing a monoclonal antibody

  • Chemically defined basal medium (e.g., CD CHO, OptiCHO)

  • Concentrated feed medium

  • This compound stock solution (from Protocol 1)

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Bioprofile analyzer (for metabolites)

  • HPLC system for mAb titer analysis

Experimental Workflow:

Fed_Batch_Workflow Start Start Seed_Flasks Seed Shake Flasks with CHO Cells (e.g., 0.5 x 10^6 cells/mL) Start->Seed_Flasks Experimental_Groups Establish Experimental Groups: - Control (Standard L-Thr) - Low L-Thr - High L-Thr Seed_Flasks->Experimental_Groups Incubation Incubate at 37°C, 5% CO2, with agitation Experimental_Groups->Incubation Daily_Monitoring Daily Monitoring: - Viable Cell Density & Viability - Metabolites (Glucose, Lactate, Ammonia) - this compound Concentration Incubation->Daily_Monitoring Feeding Initiate Feeding Strategy (e.g., on day 3) with corresponding L-Thr levels Daily_Monitoring->Feeding Continue_Culture Continue Culture for 14-21 Days Feeding->Continue_Culture Continue_Culture->Daily_Monitoring Final_Analysis Final Analysis: - Harvest Supernatant - Determine mAb Titer (HPLC) Continue_Culture->Final_Analysis End End Final_Analysis->End

Workflow for evaluating this compound supplementation.

Procedure:

  • Cell Seeding: Seed suspension-adapted CHO cells at a density of 0.5 x 10⁶ viable cells/mL into shake flasks or bioreactors containing the chemically defined basal medium.

  • Experimental Groups:

    • Control: Basal medium with the standard concentration of this compound (e.g., 0.8 mM).

    • Test Group 1 (Low L-Thr): Basal medium with a low concentration of this compound (e.g., 0.2 mM).

    • Test Group 2 (High L-Thr): Basal medium with a high concentration of this compound (e.g., 2.0 mM).

  • Fed-Batch Culture:

    • Follow a pre-determined feeding strategy, typically starting on day 3 of the culture.

    • Add the concentrated feed medium and the corresponding this compound stock solution to maintain the target concentrations in each experimental group.

  • Daily Monitoring:

    • Aseptically collect a sample from each culture vessel daily.

    • Determine the viable cell density (VCD) and viability using a cell counter.

    • Analyze the supernatant for glucose, lactate, and ammonia concentrations using a bioprofile analyzer.

    • Quantify the this compound concentration in the supernatant using HPLC (see Protocol 3).

  • Titer Analysis: At the end of the culture (e.g., day 14 or when viability drops below 60%), harvest the supernatant by centrifugation. Determine the mAb titer using Protein A affinity HPLC.

Protocol 3: Quantification of this compound in Cell Culture Supernatant by HPLC

Objective: To determine the concentration of this compound in cell culture supernatant using a pre-column derivatization HPLC method with fluorescence detection.

Materials:

  • Cell culture supernatant

  • HPLC system with a fluorescence detector and an autosampler capable of pre-column derivatization

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • o-Phthaldialdehyde (OPA) derivatizing reagent

  • 9-Fluorenylmethyl chloroformate (FMOC) derivatizing reagent (for secondary amino acids, if needed)

  • Borate (B1201080) buffer

  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) buffer)

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture

  • This compound standard of known concentration

Procedure:

  • Sample Preparation:

    • Centrifuge the cell culture sample to pellet the cells and collect the supernatant.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the supernatant with Milli-Q water as needed to fall within the linear range of the assay.

  • Automated Pre-column Derivatization:

    • The autosampler will mix the sample with the OPA reagent in the borate buffer to derivatize primary amino acids, including this compound.

  • HPLC Method:

    • Column: Reversed-phase C18 column.

    • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.[1]

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Gradient Program: Develop a suitable gradient to separate the derivatized amino acids.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[1]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

The strategic supplementation of this compound is a critical aspect of optimizing mammalian cell culture processes for the production of recombinant proteins. By understanding its metabolic role and its influence on key signaling pathways, researchers can develop rational feeding strategies to enhance cell growth, viability, and product titer. The protocols provided in these application notes offer a framework for the systematic evaluation and implementation of this compound supplementation in your specific cell culture system. Through careful experimentation and analysis, the optimal this compound concentration can be determined, leading to more robust and productive biopharmaceutical manufacturing processes.

References

L-Threonine in Animal Nutrition: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine is an essential amino acid critical for the growth, development, and health of various animal species, playing a pivotal role in protein synthesis, immune function, and gut health. As animals cannot synthesize this compound de novo, it must be supplied through their diet, making it a key component in modern feed formulations for poultry, swine, and aquaculture.[1] In many common cereal-based diets, this compound is often the second or third limiting amino acid after lysine (B10760008) and methionine, meaning its deficiency can significantly impair animal performance and health.[1][2][3]

These application notes provide detailed protocols and data for researchers and professionals involved in animal nutrition and feed formulation. The information is designed to facilitate experimental design, data interpretation, and the development of effective feeding strategies utilizing this compound.

Core Functions of this compound in Animal Nutrition

This compound's importance in animal physiology extends beyond its role as a simple building block of protein. Its key functions include:

  • Protein Synthesis and Muscle Development: As a constituent of numerous proteins, this compound is fundamental for muscle accretion, tissue repair, and overall growth.[1][4] Adequate dietary this compound is crucial for maximizing genetic growth potential and improving meat quality.[5][6]

  • Gut Health and Integrity: this compound is a major component of mucin, a glycoprotein (B1211001) that forms the protective mucus layer lining the gastrointestinal tract.[7][8] This mucus barrier is essential for protecting the intestinal epithelium from pathogens and digestive enzymes, thus enhancing nutrient absorption and preventing inflammatory conditions.[7][8]

  • Immune System Modulation: this compound is a precursor for the synthesis of immunoglobulins (antibodies), which are vital for a robust immune response.[1][7] Sufficient this compound levels are necessary for both humoral and cell-mediated immunity, helping animals to effectively combat infections.[4][7]

  • Feather and Wool Production: In poultry and sheep, this compound is important for the synthesis of keratin, the primary protein in feathers and wool.[1]

Data Presentation: this compound in Animal Performance

The dietary requirement for this compound varies depending on the species, age, genetic strain, and the composition of the basal diet. Supplementation with crystalline this compound allows for the precise balancing of amino acid profiles in feed, leading to improved performance and reduced nitrogen excretion.[4]

Table 1: Recommended Dietary this compound Levels and Performance Effects in Broilers
Growth PhaseNRC (1994) Recommended Total Threonine (%)[9][10]Digestible Threonine for Optimal Performance (%)Expected Performance Improvements with Optimal Supplementation
Starter (0-21 days)0.800.68 - 0.75Improved body weight gain and feed conversion ratio.[7][9]
Grower (22-35 days)0.740.61 - 0.69Enhanced breast meat yield and overall carcass quality.[7][9]
Finisher (36-42 days)0.680.52 - 0.61Better feather development and reduced mortality.[1]
Table 2: Recommended Standardized Ileal Digestible (SID) Threonine to Lysine Ratios and Performance Effects in Swine
Growth PhaseRecommended SID Threonine:Lysine Ratio (%)Expected Performance Improvements with Optimal Supplementation
Weanling Pigs (5-15 kg)~70Increased feed intake, improved feed efficiency, and enhanced gut health.[11]
Growing Pigs (15-70 kg)67Maximized daily weight gain and improved nitrogen retention.[12]
Finishing Pigs (70-110 kg)68Improved carcass leanness and reduced nitrogen excretion.[6][12]
Lactating Sows>72Minimized body weight loss and maximized milk production and litter weight gain.[12]

Signaling Pathways Involving this compound

This compound influences key metabolic and cellular signaling pathways that regulate growth, protein synthesis, and intestinal health.

L_Threonine_mTOR_Signaling L_Threonine This compound Amino_Acid_Transporters Amino Acid Transporters L_Threonine->Amino_Acid_Transporters PI3K_Akt PI3K/Akt Pathway Amino_Acid_Transporters->PI3K_Akt Activates mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 Inhibits Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis Promotes fourE_BP1->Protein_Synthesis Inhibits (when active)

Caption: this compound's role in activating the mTORC1 signaling pathway for muscle protein synthesis.

L_Threonine_Mucin_Synthesis L_Threonine Dietary this compound Goblet_Cell Intestinal Goblet Cell L_Threonine->Goblet_Cell Uptake Mucin_Synthesis Mucin Synthesis L_Threonine->Mucin_Synthesis Substrate Notch_Signaling Notch Signaling Pathway Goblet_Cell->Notch_Signaling Influences Gene_Expression Gene Expression (e.g., MUC2) Notch_Signaling->Gene_Expression Regulates Gene_Expression->Mucin_Synthesis Leads to Mucus_Layer Protective Mucus Layer (Gut Barrier) Mucin_Synthesis->Mucus_Layer Forms

Caption: Influence of this compound on mucin synthesis and the intestinal mucus layer.

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible research. The following sections outline key experimental protocols for evaluating the effects of this compound in animal nutrition studies.

Protocol 1: Determination of this compound in Animal Feed by HPLC

This protocol describes the quantitative analysis of this compound in compound feed using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

1. Sample Preparation and Hydrolysis:

  • Weigh approximately 1 gram of the finely ground feed sample into a hydrolysis tube.
  • Add 25 mL of 6 M hydrochloric acid (HCl).
  • Flush the tube with nitrogen gas, seal, and hydrolyze at 110°C for 23 hours.
  • After cooling, filter the hydrolysate and dilute to a known volume with deionized water.
  • Adjust the pH of an aliquot to 2.2.

2. Derivatization (Automated Pre-column):

  • Use an automated derivatization procedure with o-phthaldialdehyde (OPA) for primary amino acids.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile).
  • Detection: Fluorescence detector.
  • Quantification: Compare the peak area of this compound in the sample to that of a known standard.

4. Quality Control:

  • Analyze a standard reference material with a known this compound concentration in each batch.
  • Perform spike and recovery tests to assess matrix effects.

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Caption: Workflow for the determination of this compound in feed by HPLC.

Protocol 2: Evaluation of Intestinal Morphology in Broilers

This protocol outlines the steps for histological analysis of the small intestine to assess the effects of dietary this compound on gut morphology.[2][5][13]

1. Sample Collection:

  • At the end of the feeding trial, select a representative number of birds from each treatment group.
  • Euthanize the birds and immediately excise a 2 cm segment from the midpoint of the duodenum, jejunum, and ileum.
  • Gently flush the segments with phosphate-buffered saline (PBS) to remove contents.

2. Fixation and Processing:

  • Fix the intestinal segments in 10% neutral buffered formalin for at least 24 hours.
  • Dehydrate the samples through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.[2][13]

3. Sectioning and Staining:

  • Cut 5 µm thick cross-sections using a microtome.
  • Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) for general morphology or Alcian Blue-Periodic Acid Schiff (AB-PAS) for goblet cell and mucin visualization.[1][4]

4. Microscopic Analysis:

  • Using a light microscope equipped with a calibrated digital imaging system, measure the following parameters on 10-15 well-oriented villi and their associated crypts per intestinal segment:
  • Villus height (from the tip to the crypt opening).
  • Crypt depth (from the base to the crypt opening).
  • Villus width.
  • Calculate the villus height to crypt depth ratio (VCR).
  • Count the number of goblet cells per villus.

5. Data Analysis:

  • Compare the morphological parameters between different dietary treatment groups using appropriate statistical analysis (e.g., ANOVA).

Protocol 3: Assessment of Immune Response in Poultry

This protocol provides a method for quantifying humoral immune response by measuring immunoglobulin (IgA and IgG) levels in chicken serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Blood Sample Collection:

  • Collect blood samples from the wing vein of chickens at specified time points during the trial.
  • Allow the blood to clot at room temperature, then centrifuge at 1,500 x g for 15 minutes to separate the serum.
  • Store serum samples at -20°C until analysis.

2. ELISA Procedure (using a commercial Chicken IgA or IgG ELISA kit):

  • Coat a 96-well microplate with chicken IgA or IgG capture antibody and incubate overnight.
  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
  • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
  • Add diluted serum samples and standards to the wells and incubate for 1-2 hours.
  • Wash the plate.
  • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-chicken IgA/IgG) and incubate for 1 hour.[12][14]
  • Wash the plate.
  • Add a substrate solution (e.g., TMB) and incubate until color develops.[12]
  • Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).
  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Generate a standard curve using the absorbance values of the standards.
  • Calculate the concentration of IgA or IgG in the serum samples by interpolating from the standard curve.[12]
  • Compare immunoglobulin levels between treatment groups.

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Caption: General experimental workflow for an this compound supplementation trial in animals.

Conclusion

The strategic use of this compound in animal feed formulations is a well-established practice for optimizing growth, enhancing gut health, and supporting the immune system. The protocols and data presented in these application notes provide a framework for researchers to conduct robust experiments and further elucidate the multifaceted roles of this essential amino acid. Accurate determination of dietary requirements and a thorough understanding of its physiological effects are paramount for the development of sustainable and efficient animal production systems. By employing standardized methodologies, the scientific community can continue to refine feeding strategies that improve animal welfare and productivity.

References

Application Notes and Protocols for Site-Directed Mutagenesis of Enzymes in the L-Threonine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing site-directed mutagenesis on the key enzymes of the L-Threonine biosynthesis pathway in Escherichia coli. The protocols outlined below, along with the accompanying data, will enable researchers to investigate enzyme structure-function relationships, engineer enzymes with improved catalytic properties, and develop novel antimicrobial agents targeting this essential metabolic pathway.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is a crucial metabolic route in bacteria and plants, responsible for the production of the essential amino acid this compound from L-aspartate. This pathway is tightly regulated, primarily through feedback inhibition of its key enzymes by the final product, this compound. Understanding and manipulating this pathway through techniques like site-directed mutagenesis holds significant potential for various biotechnological and pharmaceutical applications, including the overproduction of this compound and the development of novel antibiotics.

The key enzymes in the this compound biosynthesis pathway in E. coli are:

  • Aspartate Kinase (AK) : Catalyzes the first committed step, the phosphorylation of L-aspartate. In E. coli, there are three isozymes of AK, with the thrA-encoded AKI being particularly important for threonine synthesis and subject to feedback inhibition by threonine.

  • Aspartate-Semialdehyde Dehydrogenase (ASD) : Catalyzes the reduction of L-aspartyl-β-phosphate to L-aspartate-β-semialdehyde.

  • Homoserine Dehydrogenase (HDH) : Catalyzes the reduction of L-aspartate-β-semialdehyde to L-homoserine. This enzyme is also a key regulatory point, inhibited by this compound.

  • Homoserine Kinase (HSK) : Catalyzes the phosphorylation of L-homoserine to L-homoserine phosphate (B84403). This enzyme is subject to competitive feedback inhibition by this compound.[1]

  • Threonine Synthase (TS) : Catalyzes the final step, the conversion of L-homoserine phosphate to this compound.[2]

This document will focus on the application of site-directed mutagenesis to the four key regulatory and catalytic enzymes: Aspartate Kinase (from the thrA gene), Homoserine Dehydrogenase (from the hom gene), Homoserine Kinase (from the thrB gene), and Threonine Synthase (from the thrC gene).

Visualization of the this compound Pathway and Experimental Workflow

To provide a clear overview, the this compound biosynthesis pathway and a general workflow for site-directed mutagenesis are illustrated below using Graphviz.

L_Threonine_Pathway cluster_pathway This compound Biosynthesis Pathway cluster_regulation Feedback Inhibition L-Aspartate L-Aspartate L-Aspartyl-P L-Aspartyl-P L-Aspartate->L-Aspartyl-P Aspartate Kinase (thrA) L-Aspartate-semialdehyde L-Aspartate-semialdehyde L-Aspartyl-P->L-Aspartate-semialdehyde Aspartate-Semialdehyde Dehydrogenase (asd) L-Homoserine L-Homoserine L-Aspartate-semialdehyde->L-Homoserine Homoserine Dehydrogenase (hom) O-Phospho-L-homoserine O-Phospho-L-homoserine L-Homoserine->O-Phospho-L-homoserine Homoserine Kinase (thrB) This compound This compound O-Phospho-L-homoserine->this compound Threonine Synthase (thrC) AK_node Aspartate Kinase This compound->AK_node Allosteric HDH_node Homoserine Dehydrogenase This compound->HDH_node Allosteric HSK_node Homoserine Kinase This compound->HSK_node Competitive

Caption: The this compound biosynthesis pathway and its regulation.

Site_Directed_Mutagenesis_Workflow start Identify Target Residue(s) for Mutagenesis primer_design Design Mutagenic Primers start->primer_design pcr Perform PCR-based Site-Directed Mutagenesis primer_design->pcr dpni_digest Digest Parental Plasmid with DpnI pcr->dpni_digest transformation Transform into E. coli dpni_digest->transformation selection Select and Screen for Mutant Clones transformation->selection sequencing Sequence Verification of Mutation selection->sequencing expression Express Wild-type and Mutant Enzymes sequencing->expression purification Purify Enzymes expression->purification assay Perform Enzyme Kinetic Assays purification->assay analysis Data Analysis and Comparison assay->analysis end Characterize Mutant Enzyme Properties analysis->end

Caption: General workflow for site-directed mutagenesis of enzymes.

Experimental Protocols

General Protocol for PCR-Based Site-Directed Mutagenesis

This protocol is a general guideline based on the principles of the QuikChange™ Site-Directed Mutagenesis method and can be adapted for the specific target genes (thrA, hom, thrB, and thrC).[3][4]

Materials:

  • High-fidelity DNA polymerase (e.g., PfuTurbo or KOD polymerase)

  • 10X reaction buffer for the polymerase

  • dNTP mix (10 mM each)

  • Template plasmid DNA (containing the gene of interest) (1-10 ng/µl)

  • Forward and reverse mutagenic primers (10 µM each)

  • Nuclease-free water

  • DpnI restriction enzyme (10-20 U/µl)

  • Competent E. coli cells (e.g., XL1-Blue or DH5α)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design:

    • Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a GC content of at least 40% and terminate in one or more G or C bases.[3]

    • The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).[3]

  • PCR Amplification:

    • Set up the PCR reaction in a 50 µl volume as follows:

      • 5 µl of 10X reaction buffer

      • 1 µl of template DNA (10-100 ng)

      • 1.25 µl of forward primer (10 µM)

      • 1.25 µl of reverse primer (10 µM)

      • 1 µl of dNTP mix (10 mM)

      • Nuclease-free water to 49 µl

      • 1 µl of high-fidelity DNA polymerase

    • Perform PCR using the following cycling parameters (adjust annealing temperature and extension time based on the polymerase and plasmid size):

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 50 seconds

        • Extension: 68-72°C for 1 minute/kb of plasmid length

      • Final extension: 68-72°C for 7 minutes

  • DpnI Digestion:

    • Add 1 µl of DpnI directly to the amplified PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[4]

  • Transformation:

    • Transform 1-2 µl of the DpnI-treated DNA into 50 µl of competent E. coli cells.[5]

    • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Screening and Verification:

    • Pick individual colonies and grow overnight cultures.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by DNA sequencing.

Expression and Purification of Mutant Enzymes

A general protocol for the expression and purification of His-tagged mutant enzymes is provided below. This can be adapted for each specific enzyme.

Procedure:

  • Expression:

    • Transform the verified mutant plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

    • Grow a 5-10 ml overnight culture in LB medium with the appropriate antibiotic.

    • Inoculate a larger volume (e.g., 1 L) of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a lower temperature (e.g., 16-30°C).

    • Harvest the cells by centrifugation.

  • Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze the purified protein by SDS-PAGE.

    • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

Enzyme Activity Assays

Aspartate Kinase (AK) Activity Assay (Hydroxamate Method)[6][7]

This assay measures the formation of β-aspartyl-hydroxamate from L-aspartate and hydroxylamine (B1172632) in the presence of ATP.

Reagents:

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 1 mM DTT, 20% (v/v) ethanediol

  • 1 M L-aspartate (pH 7.4)

  • 250 mM MgSO4

  • 200 mM ATP (pH 7.4)

  • 4 M Hydroxylamine (pH 7.4)

  • Stop solution: 10% (w/v) FeCl3, 3.3% (w/v) trichloroacetic acid in 0.7 M HCl

Procedure:

  • Prepare the reaction mixture in a final volume of 500 µl containing:

    • 100 µl Assay buffer

    • 100 µl 500 mM L-aspartate

    • 50 µl 125 mM MgSO4

    • 50 µl 4 M Hydroxylamine

    • Purified enzyme extract (50 µl) and water to a volume of 450 µl.

  • Pre-incubate the mixture at 35°C for 5 minutes.

  • Initiate the reaction by adding 50 µl of 200 mM ATP.

  • Incubate at 35°C for 30 minutes.

  • Stop the reaction by adding 500 µl of stop solution.

  • Centrifuge to remove any precipitate.

  • Measure the absorbance of the supernatant at 540 nm.

  • A standard curve can be prepared using known concentrations of β-aspartyl-hydroxamate.

Homoserine Dehydrogenase (HDH) Activity Assay (Spectrophotometric)[8]

This assay measures the reduction of NADP+ to NADPH, which is monitored by the increase in absorbance at 340 nm.

Reagents:

  • Assay buffer: 100 mM Tris-HCl (pH 9.0)

  • 1 M L-homoserine

  • 10 mM NADP+

Procedure:

  • Prepare the reaction mixture in a final volume of 1 ml in a quartz cuvette containing:

    • Assay buffer

    • L-homoserine (final concentration 50-100 mM)

    • NADP+ (final concentration 0.5-1 mM)

  • Pre-incubate the mixture at 25°C for 3 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Immediately monitor the increase in absorbance at 340 nm for 2-5 minutes.

  • The rate of NADPH formation can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Homoserine Kinase (HSK) Activity Assay (Coupled Spectrophotometric)[9]

This assay couples the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Reagents:

  • Assay buffer: 50 mM HEPES (pH 7.4)

  • 10 mM MgSO4

  • 3 mM ATP

  • 1.2 mM Phosphoenolpyruvate (PEP)

  • 0.25 mM NADH

  • Pyruvate kinase (10 units)

  • Lactate dehydrogenase (15 units)

  • Varying concentrations of L-homoserine

Procedure:

  • In a cuvette, pre-equilibrate the assay buffer, MgSO4, ATP, PEP, NADH, pyruvate kinase, and lactate dehydrogenase for 1 minute at 25°C.

  • Initiate the reaction by adding the purified homoserine kinase.

  • Immediately monitor the decrease in absorbance at 340 nm for 2-5 minutes.

  • The rate of NADH oxidation is proportional to the homoserine kinase activity.

Threonine Synthase (TS) Activity Assay (HPLC-based)

This assay directly measures the production of this compound from O-phospho-L-homoserine.

Reagents:

  • Assay buffer: 100 mM Tris-HCl (pH 7.5)

  • 10 mM O-phospho-L-homoserine

  • 0.1 mM Pyridoxal-5'-phosphate (PLP)

Procedure:

  • Prepare the reaction mixture containing assay buffer, O-phospho-L-homoserine, and PLP.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the purified threonine synthase.

  • At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or by heating).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase to separate this compound from the substrate. Detection can be achieved by pre-column derivatization (e.g., with o-phthalaldehyde) followed by fluorescence detection, or by mass spectrometry.

  • Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.

Data Presentation: Quantitative Analysis of Mutagenesis Effects

The following tables summarize the kinetic parameters of wild-type and various mutant enzymes from the this compound pathway, providing a basis for comparison and further investigation.

Table 1: Kinetic Parameters of Wild-Type and Mutant Aspartate Kinase (AK)

Enzyme Variant (Organism)MutationSubstrateK_m_ (mM)V_max_ (U/mg)Fold Change in V_max_Reference
Wild-type (Corynebacterium pekinense)-L-Aspartate4.5696.071.0[6]
R169Y (C. pekinense)R169YL-Aspartate--4.71[6]
R169P (C. pekinense)R169PL-Aspartate--2.25[6]
R169D (C. pekinense)R169DL-Aspartate--2.57[6]
R169H (C. pekinense)R169HL-Aspartate--2.13[6]

Table 2: Feedback Inhibition of Wild-Type and Mutant Homoserine Dehydrogenase (HDH) by this compound

Enzyme Variant (Organism)MutationThis compound (mM)Residual Activity (%)Reference
Wild-type (Corynebacterium glutamicum)-50<10
G378E (C. glutamicum)G378E5052.7[7]
I397V (C. glutamicum)I397V10>90[7]
A384D (C. glutamicum)A384D10>90[7]
Wild-type (Soybean)-100~60

Table 3: Kinetic Parameters of Wild-Type and Mutant Homoserine Kinase (HSK)

Enzyme Variant (Organism)MutationSubstrateK_m_ (µM)V_max_ (U/mg)Reference
Wild-type (Trypanosoma brucei)-L-Homoserine-1.2[8]
A20G (Corynebacterium glutamicum)A20GL-Homoserine-(retains wild-type activity)[1]

Table 4: Catalytic Activity of Threonine Synthase (TS) Variants

Enzyme Variant (Organism)MutationSubstrateRelative Activity (%)Reference
Wild-type (Thermus thermophilus)-O-phospho-homoserine100[9]
Microcystis aeruginosa ThrC-O-phospho-homoserine(Slightly lower Vmax than T. thermophilus)[9]

Note: Data for some enzymes and specific mutations are limited in the public domain. Further experimental investigation is encouraged.

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for researchers interested in the site-directed mutagenesis of enzymes in the this compound biosynthesis pathway. By applying these methods, scientists can systematically probe the roles of specific amino acid residues in catalysis, substrate binding, and allosteric regulation. This knowledge is fundamental for the rational design of enzymes with enhanced properties for industrial applications and for the development of novel antimicrobial agents that target this essential bacterial pathway.

References

Application Notes and Protocols: L-Threonine as a Therapeutic Agent for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine is an essential amino acid that plays a crucial role in protein synthesis and metabolism. Within the central nervous system (CNS), this compound serves as a precursor to the inhibitory neurotransmitter glycine (B1666218), primarily in the spinal cord and brainstem. This biochemical relationship forms the basis of its investigation as a therapeutic agent for neurological disorders characterized by motor neuron hyperexcitability, such as spasticity. The administration of this compound is hypothesized to increase CNS glycine levels, thereby enhancing inhibitory neurotransmission and reducing symptoms. These notes provide an overview of the therapeutic applications, mechanisms of action, and relevant protocols for studying this compound in the context of neurological disorders.

Mechanism of Action

The primary therapeutic rationale for using this compound in neurological disorders stems from its role as a direct precursor to glycine. The proposed mechanism involves a two-step enzymatic conversion. Initially, this compound is oxidized by the mitochondrial enzyme this compound 3-dehydrogenase (TDH) to form 2-amino-3-ketobutyrate. Subsequently, 2-amino-3-ketobutyrate is converted into glycine and acetyl-CoA by 2-amino-3-ketobutyrate CoA ligase. An alternative, though less prominent pathway in mammals, involves the direct cleavage of this compound into glycine and acetaldehyde (B116499) by serine hydroxymethyltransferase (SHMT).

The newly synthesized glycine acts as an inhibitory neurotransmitter by binding to and activating glycine receptors (GlyR) on the postsynaptic membrane of motor neurons. GlyRs are ligand-gated chloride ion channels. Upon glycine binding, the channel opens, leading to an influx of chloride ions (Cl⁻) into the neuron. This influx causes hyperpolarization of the neuronal membrane, increasing the threshold for firing an action potential and thus exerting an inhibitory effect on the motor neuron, which can alleviate spasticity.

L_Threonine_Pathway cluster_precursor Precursor Conversion cluster_synapse Synaptic Action L_Threonine This compound Intermediate 2-amino-3-ketobutyrate L_Threonine->Intermediate this compound Dehydrogenase (TDH) Glycine Glycine Intermediate->Glycine 2-amino-3-ketobutyrate CoA Ligase GlyR Glycine Receptor (GlyR) Glycine->GlyR binds to Chloride Cl- Influx GlyR->Chloride activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization leads to

Caption: Proposed mechanism of this compound's therapeutic action.

Therapeutic Applications

Spasticity

Spasticity, a common symptom in conditions like multiple sclerosis (MS) and familial spastic paraparesis (FSP), is a primary area of investigation for this compound. Several clinical studies have explored its efficacy, with some showing a modest but statistically significant reduction in spasticity and motor impairment.

Amyotrophic Lateral Sclerosis (ALS)

This compound has also been studied in patients with Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. The rationale was to potentially mitigate upper motor neuron signs like spasticity. However, clinical trials have generally not demonstrated a beneficial effect on slowing disease progression or improving overall symptoms.[1] One study noted a potential adverse effect related to a faster decline in pulmonary function.[1]

Quantitative Data from Clinical Trials

The following tables summarize quantitative data from key clinical trials of this compound in spasticity and ALS.

Table 1: Clinical Trials of this compound for Spasticity

Study PopulationNumber of PatientsDosageDurationKey OutcomesReference
Familial Spastic Paraparesis (FSP)184.5 and 6.0 g/day 2 weeks per period (crossover)Statistically significant decrease in motor impairment and spasticity (p < 0.02); no significant effect on global impressions.[2][2]
Spinal Spasticity336.0 g/day Crossover DesignModest but definite antispastic effect; trial concluded in favor of this compound over placebo (p = 0.05).[3][3]
Genetic Spasticity Syndromes6500 mg/day12 monthsAverage 29% improvement in motor performance (19% in upper limbs, 42% in lower limbs).[4][4]
Multiple Sclerosis267.5 g/day Crossover TrialReduced signs of spasticity on clinical examination; no symptomatic improvement detected by physician or patient.[5][5]

Table 2: Clinical Trials of this compound for Amyotrophic Lateral Sclerosis (ALS)

Number of PatientsDosageDurationKey OutcomesReference
324 g/day 6 monthsNo beneficial effect on disease course; decline in Forced Vital Capacity (FVC) was 2.5 times greater than placebo (p = 0.03).[1][1]
152 g/day 1 yearNo statistical difference in the decline of functional status compared to the placebo group.[6][6]
9 (in treatment group)Not specified1 yearNo statistical differences in the decline of clinical assessment score compared to controls.[7][7]

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled Crossover Trial for Spasticity

This protocol is a representative methodology based on published clinical trials for assessing the efficacy of this compound in patients with spasticity.[2][3]

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design.

  • Two treatment periods (e.g., 2-4 weeks each) separated by a washout period (e.g., 2 weeks).

  • Patients are randomly assigned to receive either this compound or a matching placebo in the first period and then switch to the other treatment in the second period.

2. Patient Population:

  • Inclusion criteria: Adults with a confirmed diagnosis of a condition causing spasticity (e.g., Familial Spastic Paraparesis, Multiple Sclerosis) and a baseline spasticity score above a predefined threshold on a standardized scale (e.g., Ashworth Scale).

  • Exclusion criteria: Concomitant use of other antispasmodic medications (unless on a stable dose for a specified period), severe renal or hepatic impairment, pregnancy.

3. Investigational Product and Dosing:

  • This compound: 1.5 - 2.0 g, administered orally three times per day (total daily dose: 4.5 - 6.0 g).[2]

  • Placebo: Identical-appearing capsules containing an inert substance (e.g., lactose).

4. Assessment Measures:

  • Primary Outcome: Change in muscle tone as measured by the Ashworth Scale in selected muscle groups at the end of each treatment period.

  • Secondary Outcomes:

    • Patient's and Physician's Global Impression of change.

    • Semi-quantitative ratings of strength, deep tendon reflexes, walking, and hopping.[2]

    • Timed tasks (e.g., timed walk).

    • Activities of Daily Living (ADL) scores.

5. Procedure:

  • Screening Visit: Obtain informed consent, verify eligibility, and perform baseline assessments.

  • Randomization and Period 1: Dispense the first assigned treatment. Patients take the study drug for the specified duration.

  • End of Period 1 Visit: Perform all assessment measures.

  • Washout Period: Patients discontinue the study drug.

  • Period 2: Dispense the second assigned treatment.

  • End of Period 2 Visit (Final Visit): Perform all assessment measures. Collect data on adverse events.

6. Data Analysis:

  • Compare the change in outcome measures from baseline between the this compound and placebo treatment periods using appropriate statistical tests for crossover designs (e.g., paired t-test or Wilcoxon signed-rank test).

clinical_trial_workflow cluster_period1 Treatment Period 1 (2-4 weeks) cluster_period2 Treatment Period 2 (2-4 weeks) Start Patient Screening & Informed Consent Baseline Baseline Assessments (e.g., Ashworth Scale) Start->Baseline Randomization Randomization Baseline->Randomization GroupA1 Group A: Receive this compound Randomization->GroupA1 GroupB1 Group B: Receive Placebo Randomization->GroupB1 Assessment1 End of Period 1 Assessments GroupA1->Assessment1 GroupB1->Assessment1 Washout Washout Period (2 weeks) Assessment1->Washout GroupA2 Group A: Receive Placebo Washout->GroupA2 GroupB2 Group B: Receive this compound Washout->GroupB2 Assessment2 End of Period 2 Assessments GroupA2->Assessment2 GroupB2->Assessment2 Analysis Data Analysis (Crossover Comparison) Assessment2->Analysis

Caption: Workflow for a double-blind, crossover clinical trial.
Protocol 2: Preclinical Assessment of this compound on Spinal Cord Glycine Levels in a Rat Model

This protocol describes a preclinical experiment to determine if systemic this compound administration increases glycine concentrations in the rat spinal cord, a key tenet of its mechanism of action.

1. Animal Model:

  • Male Sprague-Dawley rats (150-200 g).

  • Animals are housed under standard conditions with ad libitum access to food and water.

2. Experimental Groups:

  • Control Group: Administered vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

  • This compound Group: Administered this compound (e.g., 500 mg/kg) dissolved in saline via i.p. injection.

3. Procedure:

  • Administer this compound or vehicle to the respective groups.

  • At a predetermined time point post-injection (e.g., 2 hours), euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by decapitation).

  • Rapidly dissect the spinal cord (lumbar region) on an ice-cold surface.

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

4. Sample Preparation for Glycine Analysis:

  • Weigh the frozen spinal cord tissue.

  • Homogenize the tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).

  • Collect the supernatant, which contains the amino acids.

  • The sample may require derivatization depending on the analytical method (e.g., with o-phthalaldehyde (B127526) [OPA] for fluorescence detection).

5. Glycine Quantification by HPLC with Fluorescence Detection:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of two buffers (e.g., Buffer A: sodium acetate/tetrahydrofuran/methanol; Buffer B: methanol) is typically used to separate the amino acids.

  • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the derivatized glycine (e.g., Ex: 340 nm, Em: 450 nm for OPA).

  • Quantification: Create a standard curve using known concentrations of glycine. Calculate the glycine concentration in the spinal cord samples by comparing their peak areas to the standard curve. Express the final concentration as µmol per gram of tissue.

6. Data Analysis:

  • Compare the mean glycine concentrations in the spinal cords of the this compound-treated group and the control group using an independent samples t-test. A p-value < 0.05 is considered statistically significant.

preclinical_workflow cluster_treatment Treatment Administration (i.p.) Start Acclimate Sprague-Dawley Rats Grouping Divide into Control and This compound Groups Start->Grouping Control Control Group: Administer Saline Grouping->Control Treatment Treatment Group: Administer this compound Grouping->Treatment Wait Wait for Predetermined Time (e.g., 2 hours) Control->Wait Treatment->Wait Euthanasia Euthanasia & Spinal Cord Dissection Wait->Euthanasia Homogenization Tissue Homogenization & Protein Precipitation Euthanasia->Homogenization Centrifugation Centrifugation & Supernatant Collection Homogenization->Centrifugation Analysis Glycine Quantification (HPLC with Fluorescence) Centrifugation->Analysis Data Statistical Analysis (t-test) Analysis->Data

Caption: Workflow for a preclinical study on this compound.

References

Application Notes and Protocols for High-Throughput Screening for Improved L-Threonine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for employing high-throughput screening (HTS) to identify and isolate high-producing L-threonine microbial strains. The methodologies described focus on the development and application of genetically encoded biosensors coupled with fluorescence-activated cell sorting (FACS) for the rapid screening of large mutant libraries of Escherichia coli and Corynebacterium glutamicum.

Introduction

This compound is an essential amino acid with significant applications in the feed, food, and pharmaceutical industries. Microbial fermentation using strains of E. coli and C. glutamicum is the primary method for its industrial production. Enhancing the productivity of these microbial cell factories is a continuous effort, with high-throughput screening serving as a powerful tool to accelerate the discovery of superior production strains from large, randomly mutagenized or rationally engineered libraries. This document outlines the key principles and provides detailed protocols for a biosensor-based HTS workflow.

Principle of the HTS Workflow

The core of this HTS strategy is an this compound-responsive biosensor that translates the intracellular concentration of this compound into a quantifiable output, typically a fluorescent signal. A mutant library of the production organism is generated and transformed with the biosensor plasmid. This library is then subjected to FACS, where individual cells are interrogated based on their fluorescence intensity. Cells exhibiting high fluorescence, indicative of high this compound accumulation, are sorted and subsequently characterized for their production performance in fermentation processes.

Data Presentation: this compound Production Improvement via HTS

The following table summarizes quantitative data from various studies that have successfully employed HTS to improve this compound production in E. coli and C. glutamicum.

MicroorganismParent StrainHTS MethodKey Genetic Modifications/MutationsThis compound Titer (g/L) - BeforeThis compound Titer (g/L) - AfterImprovement (%)Reference
E. coliIndustrial ProducerBiosensor (cysJp/cysHp)-EGFP & FACSARTP MutationNot specified> Parent Strain17.95% in best mutant[1](--INVALID-LINK--)
E. coliCGMCC 1.366Rare Codon-Fluorescent Protein & FACSUV Mutagenesis0.70.944 (in shake flask)31.7%--INVALID-LINK--2
C. glutamicumThr1Biosensor (SerRF104I)-eYFP & FACSError-prone PCR of hom geneNot specified> Wild-type Hom>90% (for best mutants)[3](--INVALID-LINK--)
E. coliTHRM12Biosensor (PcysK-CysBT102A) & FACSMulti-omics guided engineering~140163.2 (in 5L bioreactor)~16.6%[4](--INVALID-LINK--)

Experimental Protocols

Protocol 1: Construction of an this compound Biosensor

This protocol describes the construction of a transcription factor-based this compound biosensor in E. coli. The principle involves using an this compound responsive promoter to drive the expression of a fluorescent reporter gene.

Materials:

  • E. coli DH5α (for cloning)

  • This compound producing E. coli strain

  • Plasmid vector (e.g., pET-22b(+))

  • Reporter gene (e.g., egfp)

  • This compound responsive promoter (e.g., PcysK)

  • Restriction enzymes, T4 DNA ligase, and competent cells

  • LB medium and appropriate antibiotics

Procedure:

  • Promoter and Reporter Gene Amplification:

    • Amplify the this compound responsive promoter (e.g., PcysK) from the genomic DNA of the host strain using PCR with primers containing appropriate restriction sites.

    • Amplify the fluorescent reporter gene (e.g., egfp) from a template plasmid with compatible restriction sites.

  • Plasmid Construction:

    • Digest the plasmid vector and the amplified promoter and reporter gene fragments with the corresponding restriction enzymes.

    • Ligate the promoter and reporter gene fragments into the digested vector using T4 DNA ligase.

  • Transformation and Verification:

    • Transform the ligation product into competent E. coli DH5α cells.

    • Select positive clones on LB agar (B569324) plates containing the appropriate antibiotic.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Biosensor Characterization:

    • Transform the verified biosensor plasmid into the this compound producing strain.

    • Cultivate the strain in fermentation medium supplemented with varying concentrations of this compound.

    • Measure the fluorescence intensity at different time points using a microplate reader or flow cytometer to determine the dose-response curve of the biosensor.

Protocol 2: Generation of a Mutant Library

This protocol outlines the generation of a random mutant library using UV mutagenesis.

Materials:

  • High-producing this compound strain

  • Phosphate-buffered saline (PBS)

  • UV crosslinker

  • Sterile petri dishes

  • Recovery medium (e.g., LB broth)

Procedure:

  • Cell Preparation:

    • Grow the this compound producing strain to the mid-logarithmic phase in a suitable medium.

    • Harvest the cells by centrifugation and wash them twice with sterile PBS.

    • Resuspend the cells in PBS to a final concentration of approximately 108 cells/mL.

  • UV Mutagenesis:

    • Transfer a specific volume of the cell suspension to a sterile petri dish.

    • Expose the cells to UV radiation in a crosslinker. The optimal UV dose should be determined empirically to achieve a survival rate of 1-10%. This often corresponds to a specific energy (e.g., in mJ/cm2) or time of exposure.

  • Recovery:

    • After UV exposure, keep the cells in the dark for a short period to prevent photoreactivation.

    • Transfer the mutagenized cells to a fresh recovery medium and incubate for a few hours to allow for DNA repair and expression of mutations.

  • Library Storage:

    • The resulting mutant library can be used directly for screening or stored at -80°C in the presence of a cryoprotectant (e.g., glycerol).

Protocol 3: High-Throughput Screening using FACS

This protocol details the screening of the mutant library using a biosensor and FACS.

Materials:

  • Mutant library harboring the this compound biosensor plasmid

  • Fermentation medium

  • Flow cytometer equipped with appropriate lasers and filters for the chosen fluorescent protein

  • Sterile sorting buffer (e.g., PBS)

  • 96-well microtiter plates for sorted cell collection

Procedure:

  • Pre-culture and Induction:

    • Inoculate the mutant library into a suitable pre-culture medium and grow overnight.

    • Inoculate the pre-culture into the main fermentation medium in deep-well plates or shake flasks and grow under conditions that induce this compound production and biosensor expression.

  • Sample Preparation for FACS:

    • After a suitable incubation period, harvest the cells and dilute them in sterile sorting buffer to an appropriate concentration for FACS analysis (typically 106-107 cells/mL).

  • FACS Analysis and Sorting:

    • Set up the flow cytometer with the appropriate laser and filter settings for the fluorescent reporter.

    • Run a non-mutagenized control strain containing the biosensor to establish the baseline fluorescence.

    • Analyze the mutant library and define a sorting gate to collect the top 1-5% of cells with the highest fluorescence intensity.

    • Sort the selected cells into 96-well plates containing fresh medium.

  • Post-Sort Analysis:

    • Incubate the sorted cells to allow for growth.

    • Perform secondary screening of the sorted clones in shake flasks or microtiter plates to confirm their improved this compound production.

Protocol 4: this compound Quantification by HPLC

This protocol describes a method for quantifying this compound in fermentation broth using HPLC with pre-column derivatization.

Materials:

  • Fermentation broth samples

  • This compound standard solutions

  • Derivatization reagent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the sample as necessary to bring the this compound concentration within the linear range of the standard curve.

  • Derivatization:

    • Mix the sample or standard with the OPA derivatizing reagent according to the manufacturer's instructions. This is often an automated step in modern HPLC systems.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Run a mobile phase gradient (e.g., a mixture of a buffer like sodium acetate (B1210297) and an organic solvent like methanol (B129727) or acetonitrile) to separate the derivatized amino acids.

    • Detect the derivatized this compound using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm for OPA) or a UV detector.

  • Quantification:

    • Create a standard curve by running known concentrations of this compound.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis and Regulatory Pathway in E. coli

L_Threonine_Pathway_E_coli Aspartate L-Aspartate thrA_ask thrA (askI) Aspartate->thrA_ask lysC_ask lysC (askIII) Aspartate->lysC_ask metL_ask metL (askII) Aspartate->metL_ask Aspartyl_P β-Aspartyl phosphate asd asd Aspartyl_P->asd Aspartate_SA Aspartate-β-semialdehyde Lysine L-Lysine Aspartate_SA->Lysine dapA... thrA_hom thrA (hom) Aspartate_SA->thrA_hom Homoserine L-Homoserine Methionine L-Methionine Homoserine->Methionine metA... thrB thrB Homoserine->thrB O_Phospho_HS O-Phospho-L-homoserine thrC thrC O_Phospho_HS->thrC L_Threonine This compound L_Threonine->thrA_ask Inhibition L_Threonine->thrA_hom Inhibition L_Threonine->thrB Inhibition tdh tdh L_Threonine->tdh degradation ilvA ilvA L_Threonine->ilvA Lysine->lysC_ask Inhibition Methionine->metL_ask Inhibition Isoleucine L-Isoleucine Isoleucine->thrA_ask Repression thrA_ask->Aspartyl_P lysC_ask->Aspartyl_P metL_ask->Aspartyl_P asd->Aspartate_SA thrA_hom->Homoserine thrB->O_Phospho_HS thrC->L_Threonine ilvA->Isoleucine

Caption: this compound biosynthesis and regulation in E. coli.

This compound Biosynthesis and Regulatory Pathway in Corynebacterium glutamicum

L_Threonine_Pathway_C_glutamicum Aspartate L-Aspartate lysC lysC (ask) Aspartate->lysC Aspartyl_P β-Aspartyl phosphate asd asd Aspartyl_P->asd Aspartate_SA Aspartate-β-semialdehyde Lysine L-Lysine Aspartate_SA->Lysine dapA... hom hom Aspartate_SA->hom Homoserine L-Homoserine Methionine L-Methionine Homoserine->Methionine metX... thrB thrB Homoserine->thrB O_Phospho_HS O-Phospho-L-homoserine thrC thrC O_Phospho_HS->thrC L_Threonine This compound L_Threonine->lysC Inhibition L_Threonine->hom Inhibition L_Threonine->thrB Inhibition ilvA ilvA L_Threonine->ilvA Lysine->lysC Inhibition Isoleucine L-Isoleucine lysC->Aspartyl_P asd->Aspartate_SA hom->Homoserine thrB->O_Phospho_HS thrC->L_Threonine ilvA->Isoleucine

Caption: this compound biosynthesis and regulation in C. glutamicum.

High-Throughput Screening Experimental Workflow

HTS_Workflow Start High-Producing Strain Mutagenesis Mutant Library Generation (e.g., UV, Chemical, or Error-prone PCR) Start->Mutagenesis Transformation Transformation with This compound Biosensor Plasmid Mutagenesis->Transformation Cultivation Cultivation in Microtiter Plates Transformation->Cultivation FACS Fluorescence-Activated Cell Sorting (FACS) Cultivation->FACS Sorting Collection of High-Fluorescence 'Hit' Population FACS->Sorting Cultivation2 Cultivation of Sorted 'Hits' Sorting->Cultivation2 Screening Secondary Screening (Shake Flask Fermentation) Cultivation2->Screening Analysis This compound Quantification (HPLC) Screening->Analysis End Identification of Superior Producers Analysis->End

Caption: A generalized workflow for biosensor-based HTS.

References

Application Notes and Protocols for Industrial L-Threonine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the industrial production of L-Threonine (B559522) via microbial fermentation. The information is intended to guide researchers and professionals in developing and optimizing high-yield this compound fermentation processes.

Introduction

This compound is an essential amino acid with significant applications in the feed, food, and pharmaceutical industries.[1][2][3] The primary method for its large-scale production is microbial fermentation, utilizing genetically engineered strains of microorganisms, most commonly Escherichia coli and Corynebacterium glutamicum.[1][3][4][5] These microorganisms are metabolically engineered to overproduce and secrete this compound into the culture medium. This document outlines the key aspects of the fermentation process, from strain selection and media composition to fermentation control and downstream purification.

Microbial Strains for this compound Production

The selection of a robust and high-yielding microbial strain is fundamental to a successful industrial fermentation process.[1] Both E. coli and C. glutamicum have been extensively studied and engineered for this compound production due to their well-characterized genetics and physiology.[1][3][4][5]

Key characteristics of industrial strains:

  • Auxotrophic and Regulatory Mutants: Strains are often developed with mutations that make them dependent on certain nutrients (auxotrophy) and resistant to feedback inhibition by this compound and its precursors.

  • Metabolically Engineered: Modern production strains are genetically modified to enhance the carbon flux towards the this compound biosynthesis pathway and to minimize the formation of by-products.[1][5]

Fermentation Media

The composition of the culture medium is critical for optimal cell growth and this compound production. Separate media formulations are typically used for the initial seed culture and the main production fermentation.

Seed Culture Medium

The seed medium is designed to promote rapid and healthy growth of the inoculum.

ComponentConcentration (g/L)Reference(s)
Sucrose40[6]
Tryptone10[6]
Yeast Extract5[6]
NaCl10[6]
KH₂PO₄1.5[6]
(NH₄)₂SO₄10[6]
MgSO₄·7H₂O0.5[6]
Production Fermentation Medium

The production medium is formulated to support high-density cell growth and maximize this compound synthesis.

ComponentConcentration (g/L)Reference(s)
Glucose/Sucrose30 - 70[2][6][7][8]
Yeast Extract2[2][6][7]
Peptone0.4[9]
KH₂PO₄1 - 2[2][6][7]
(NH₄)₂SO₄2 - 20[2][6][7]
MgSO₄·7H₂O0.07 - 0.8[2][6][7][9]
FeSO₄·7H₂O0.1 - 0.2[2][6][7][9]
MnSO₄·H₂O0.1 - 0.2[2][6][7][9]
CaCO₃15[2][7]
Betaine HCl0.7[10]
Maize Pulp3[10]
Beet Molasses6.4[10]

Fermentation Process Parameters and Protocols

Precise control of fermentation parameters is crucial for achieving high this compound yields. Fed-batch fermentation is the most common strategy employed at an industrial scale.[6][8][11]

Inoculum Preparation Protocol
  • Aseptically transfer a single colony of the this compound producing strain from an agar (B569324) plate to a 500 mL baffled flask containing 30 mL of seed medium.[6]

  • Incubate the flask at 36-37°C for 12-14 hours with agitation at 200-250 rpm.[6][10]

  • Use this seed culture to inoculate a seed fermenter (typically 5-10% v/v of the production fermenter volume).[6]

  • Cultivate the seed fermenter at 36°C for approximately 12 hours, maintaining the pH at 7.0 with the addition of 25% (v/v) ammonia (B1221849) and ensuring the dissolved oxygen (DO) level is maintained around 20% saturation.[6]

Fed-Batch Fermentation Protocol
  • Inoculate the production fermenter containing the production medium with the seed culture (typically 10% v/v).[6]

  • Maintain the temperature at 36-37°C.[6][12]

  • Control the pH at 6.8-7.2 by the automated addition of 25% (v/v) ammonia.[6][12]

  • Maintain the dissolved oxygen (DO) level at approximately 20-40% of air saturation by adjusting the agitation speed (up to 1000 rpm) and aeration rate.[6][13]

  • Once the initial carbon source is depleted, initiate a feeding strategy. A common approach is a pseudo-exponential feeding or a glucose-stat feeding method to maintain the glucose concentration at a low level (e.g., 5-20 g/L) to avoid the accumulation of inhibitory by-products like acetic acid.[6][8][12][14] The feeding solution is typically a concentrated glucose solution (e.g., 80% w/v).[6]

  • Continue the fermentation for 38-48 hours, or until the desired this compound concentration is achieved.[8][12]

Quantitative Data from Fermentation Studies
StrainFermentation StrategyThis compound Titer (g/L)Productivity (g/L/h)Yield (g/g glucose)Reference(s)
E. coli TRFCFed-batch124.57--[6]
E. coli TRFCFed-batch1183.10.46[8]
E. coli W1688Biofilm-based17.50.63-[7]
E. coli TSW009Flask Cultivation260.540.65[15]
E. coli TSW008Flask Cultivation24.90.690.62[15]

Metabolic Pathway and Engineering

The biosynthesis of this compound in C. glutamicum and E. coli starts from aspartate and involves a series of enzymatic reactions.[3][4][16] Metabolic engineering strategies focus on overcoming feedback inhibition and channeling metabolic flux towards this compound.[1][5]

This compound Biosynthesis Pathway

L_Threonine_Biosynthesis Aspartate L-Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P ask (Aspartate kinase) Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde asd (Aspartate-semialdehyde dehydrogenase) Homoserine L-Homoserine Aspartate_semialdehyde->Homoserine hom (Homoserine dehydrogenase) L_Lysine L-Lysine Aspartate_semialdehyde->L_Lysine dapA Homoserine_P O-Phospho-L-homoserine Homoserine->Homoserine_P thrB (Homoserine kinase) L_Methionine L-Methionine Homoserine->L_Methionine metX L_Threonine This compound Homoserine_P->L_Threonine thrC (Threonine synthase) L_Threonine->Aspartate Feedback Inhibition L_Threonine->Homoserine Feedback Inhibition

Caption: this compound biosynthesis pathway and key regulatory points.

Downstream Processing and Purification

After fermentation, this compound must be recovered from the fermentation broth and purified. The downstream process typically involves several stages.

General Downstream Processing Workflow

Downstream_Processing Fermentation_Broth Fermentation Broth Cell_Removal Cell Removal (Centrifugation/Filtration) Fermentation_Broth->Cell_Removal Decolorization Decolorization (Activated Carbon) Cell_Removal->Decolorization Concentration Concentration (Evaporation) Decolorization->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying Purified_Product Purified this compound Drying->Purified_Product

Caption: General workflow for this compound downstream processing.

Downstream Processing Protocol
  • Cell Removal: The first step is to separate the microbial cells from the fermentation broth. This is typically achieved through centrifugation or membrane filtration (e.g., ultrafiltration).[17][18]

  • Decolorization: The clarified broth is then treated with activated carbon to remove colored impurities.[18] The amount of activated carbon is typically 0.2-2% of the broth volume.[18]

  • Concentration: The decolorized broth is concentrated, usually by vacuum evaporation, to increase the this compound concentration and facilitate crystallization.[18]

  • Crystallization: The pH of the concentrated solution is adjusted (typically to around 6.5), and the solution is cooled with stirring to induce crystallization of this compound.[18]

  • Separation and Drying: The this compound crystals are separated from the mother liquor by filtration or centrifugation, washed, and then dried to obtain the final purified product.[18] The final product purity can reach over 98.5%.[18]

Analytical Methods

Accurate and reliable analytical methods are essential for monitoring the fermentation process and ensuring the quality of the final product.

  • Cell Growth: Monitored by measuring the optical density at 600 nm (OD₆₀₀) or by determining the dry cell weight.

  • This compound Concentration: Quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization or by using an amino acid analyzer.[10]

  • Substrate (Glucose) Concentration: Determined using a biosensor or HPLC.[10]

  • By-product (Acetic Acid) Concentration: Measured by HPLC.

This document provides a foundational understanding and practical protocols for the industrial production of this compound. Further optimization of each step will be necessary to achieve the desired efficiency and product quality for a specific industrial application.

References

L-Threonine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine, an essential amino acid, is a critical component in various pharmaceutical formulations, serving both as an active pharmaceutical ingredient (API) and a functional excipient. Its unique physicochemical properties, including its polarity and ability to participate in hydrogen bonding, make it a versatile ingredient in drug product development.[1] This document provides detailed application notes and experimental protocols for leveraging this compound to enhance drug product stability, improve the solubility of poorly soluble compounds, and as a key component in parenteral nutrition.

Application Notes

This compound as a Stabilizing Excipient for Protein Formulations

Protein-based therapeutics, such as monoclonal antibodies, are susceptible to degradation through aggregation, denaturation, and oxidation. Amino acids are increasingly utilized as excipients to mitigate these stability issues. This compound, with its hydroxyl group, can act as a cryoprotectant and lyoprotectant, preserving the native conformation of proteins during freeze-drying and long-term storage.[2][3] It is thought that this compound can stabilize proteins by being preferentially excluded from the protein surface, which strengthens the hydration shell around the protein.[4]

Key Considerations:

  • Concentration: The optimal concentration of this compound as a stabilizer is formulation-dependent. A systematic evaluation using thermal shift assays is recommended to determine the ideal concentration for a specific protein. In freeze-dried compositions, this compound has been used in concentrations of 1-20 mM/L in the final reaction mixture, with the concentration being approximately double in the lyophilized cake.

  • Synergistic Effects: this compound can be used in combination with other excipients, such as sugars (e.g., trehalose (B1683222), sucrose) and other amino acids, to achieve synergistic stabilizing effects.[5]

This compound for Solubility Enhancement of Poorly Soluble Drugs

A significant challenge in drug development is the poor aqueous solubility of many new chemical entities, which can limit their bioavailability. Amino acids have been investigated as hydrotropes to enhance the solubility of Biopharmaceutics Classification System (BCS) Class II and IV drugs. While basic amino acids like arginine and lysine (B10760008) have shown significant success in this area, the potential of neutral, polar amino acids like this compound is also being explored. The mechanism of solubility enhancement can involve non-ionic interactions, which are less dependent on pH.[6][7]

Key Considerations:

  • Screening: A phase solubility study is the primary method to evaluate the potential of this compound to enhance the solubility of a specific drug.

  • Mechanism: Understanding the nature of the interaction (e.g., complexation, alteration of solvent properties) between this compound and the drug molecule is crucial for formulation optimization.

This compound in Parenteral Nutrition

This compound is an essential amino acid and a mandatory component of parenteral nutrition (PN) formulations, which are critical for patients who cannot receive nutrition orally.[8][9] In PN solutions, this compound is vital for protein synthesis, tissue repair, and maintaining immune function.[6][10]

Quantitative Data Summary

ApplicationThis compound ConcentrationNotes
Parenteral Nutrition 1.03 - 3.30 mM/dLConcentration in L-amino acid solutions for parenteral administration.[11]
Nutritional Supplement 250 - 1000 mg per day (oral)Typical dosage range for addressing deficiencies and supporting overall health.
Lyophilized Formulations 1-20 mM/L (in final reaction volume)The concentration is approximately doubled in the freeze-dried state.
Solubility in Water ~20.1 g/100 mL at 25°CThe solubility is influenced by temperature and pH.[1]
Protein Formulations 50 - 150 mM (in combination with trehalose)In a study with spray-dried monoclonal antibody formulations, amino acid concentrations were varied in this range along with trehalose (30 - 120 mM).[5]

Experimental Protocols

Protocol 1: Thermal Shift Assay for Protein Stabilization

Objective: To determine the optimal concentration of this compound for enhancing the thermal stability of a target protein.

Materials:

  • Purified target protein

  • This compound stock solution (e.g., 1 M in water)

  • SYPRO™ Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument with a melt curve module

  • Appropriate buffer for the target protein

Methodology:

  • Prepare a master mix: For each experimental condition, prepare a master mix containing the target protein at a final concentration of 0.1-0.2 mg/mL and SYPRO™ Orange dye at a final concentration of 5x in the chosen buffer.

  • Prepare this compound dilutions: Create a serial dilution of the this compound stock solution to achieve a range of final concentrations to be tested (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).

  • Set up the assay plate: In a 96-well PCR plate, add the appropriate volume of each this compound dilution. Then, add the protein/dye master mix to each well to reach the final reaction volume (typically 20-25 µL). Include a no-protein control and a no-L-Threonine control. Seal the plate securely.

  • Perform the thermal shift assay: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/min). Monitor the fluorescence of SYPRO™ Orange at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the fluorescence curve. An increase in the Tm in the presence of this compound indicates a stabilizing effect. Plot the change in Tm (ΔTm) against the this compound concentration to determine the optimal stabilizing concentration.

Protocol 2: Phase Solubility Study for Solubility Enhancement

Objective: To quantify the effect of this compound on the aqueous solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug powder

  • This compound

  • Distilled water or appropriate buffer solution

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • 0.45 µm syringe filters

Methodology:

  • Prepare this compound solutions: Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M) in the desired buffer system.

  • Equilibrate the system: Add an excess amount of the poorly soluble drug to vials containing a fixed volume of each this compound solution. The amount of drug should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

  • Incubate: Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample preparation: After incubation, allow the vials to stand to let the undissolved drug settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantify drug concentration: Analyze the concentration of the dissolved drug in the filtered supernatant using a validated analytical method.

  • Construct the phase solubility diagram: Plot the concentration of the dissolved drug against the concentration of this compound. The type of curve obtained (e.g., A-type, B-type) will provide information about the stoichiometry and mechanism of the interaction.[6][12]

Visualizations

L_Threonine_Metabolism This compound This compound alpha-Ketobutyrate alpha-Ketobutyrate This compound->alpha-Ketobutyrate Threonine dehydratase Glycine Glycine This compound->Glycine Threonine aldolase Propionyl-CoA Propionyl-CoA alpha-Ketobutyrate->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Serine Serine Glycine->Serine Pyruvate Pyruvate Serine->Pyruvate Pyruvate->TCA Cycle

Caption: Catabolic pathways of this compound.

Thermal_Shift_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Instrument Run cluster_analysis Data Analysis Protein_Solution Prepare Protein Solution Mix_Components Mix Protein, this compound, and Dye in 96-well Plate Protein_Solution->Mix_Components L_Threonine_Dilutions Prepare this compound Dilutions L_Threonine_Dilutions->Mix_Components SYPRO_Orange Prepare SYPRO Orange Dye SYPRO_Orange->Mix_Components RT_PCR Run Melt Curve Program in Real-Time PCR Instrument Mix_Components->RT_PCR Generate_Curves Generate Fluorescence vs. Temperature Curves RT_PCR->Generate_Curves Determine_Tm Determine Melting Temperature (Tm) Generate_Curves->Determine_Tm Plot_Delta_Tm Plot ΔTm vs. [this compound] Determine_Tm->Plot_Delta_Tm Optimal_Concentration Identify Optimal Stabilizing Concentration Plot_Delta_Tm->Optimal_Concentration

Caption: Experimental workflow for a thermal shift assay.

L_Threonine_Stabilization L_Threonine This compound Protein_Formulation Protein Formulation L_Threonine->Protein_Formulation Added as Excipient Stabilization Enhanced Stability Protein_Formulation->Stabilization Leads to Reduced_Aggregation Reduced Aggregation Stabilization->Reduced_Aggregation Native_Conformation Maintained Native Conformation Stabilization->Native_Conformation Improved_Shelf_Life Improved Shelf-Life Stabilization->Improved_Shelf_Life

Caption: this compound's role in enhancing protein formulation stability.

References

Analyzing L-Threonine Post-Translational Modifications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Threonine Post-Translational Modifications

This compound, an essential amino acid, is a key substrate for two major types of post-translational modifications (PTMs): phosphorylation and O-linked N-acetylglucosaminylation (O-GlcNAcylation). These dynamic and reversible modifications play a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell cycle control, and metabolism. The hydroxyl group in the side chain of this compound serves as the acceptor site for these modifications, which can profoundly alter a protein's structure, function, localization, and interaction with other molecules. Consequently, the aberrant regulation of this compound PTMs has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for drug development.

Phosphorylation of threonine residues is catalyzed by a large family of protein kinases and reversed by phosphatases. This "on-off" switch is a fundamental mechanism for controlling cellular signaling cascades. For instance, the phosphorylation of threonine residues in key signaling proteins within the PI3K/Akt/mTOR and MAPK pathways is crucial for regulating cell proliferation, survival, and differentiation.

O-GlcNAcylation involves the attachment of a single N-acetylglucosamine sugar moiety to threonine residues, a process governed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). This modification is highly sensitive to nutrient availability and cellular stress, acting as a critical sensor that integrates metabolic status with cellular signaling. O-GlcNAcylation often competes with phosphorylation for the same or adjacent threonine sites, creating a complex regulatory interplay that fine-tunes protein function.

This document provides detailed application notes and protocols for the analysis of this compound PTMs, catering to researchers, scientists, and drug development professionals. It includes methodologies for the detection and quantification of threonine phosphorylation and O-GlcNAcylation, as well as diagrams of key signaling pathways and experimental workflows.

Key this compound Post-Translational Modifications

ModificationEnzyme FamilyKey FunctionsDisease Relevance
Phosphorylation Protein Kinases / PhosphatasesSignal transduction, cell cycle regulation, apoptosis, differentiation.[1][2]Cancer, neurodegenerative diseases, metabolic disorders.[1][3][4]
O-GlcNAcylation O-GlcNAc Transferase (OGT) / O-GlcNAcase (OGA)Nutrient sensing, transcription, protein stability, stress response.[5]Cancer, diabetes, Alzheimer's disease.[5]

Signaling Pathways Involving this compound PTMs

This compound PTMs are integral to the regulation of major signaling pathways that govern cellular function. Understanding these pathways is crucial for elucidating disease mechanisms and identifying novel therapeutic targets.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) (Thr308 Phosphorylation) PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits GSK3b GSK3β Akt->GSK3b Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes _4EBP1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, is heavily modulated by threonine phosphorylation, particularly the activation of Akt at Threonine 308.

MAPK_Pathway MAPK Signaling Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade GrowthFactors Growth Factors MAPKKK MAPKKK (e.g., Raf) GrowthFactors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) (Ser/Thr Phosphorylation) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) (Thr/Tyr Phosphorylation) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation, Survival) TranscriptionFactors->CellularResponse Regulates

Caption: The MAPK signaling cascade, where sequential phosphorylation on threonine and serine residues of MAPKK and MAPK proteins transduces extracellular signals to cellular responses.

Experimental Protocols

Protocol 1: Enrichment of Phosphorylated Threonine-Containing Peptides by Immobilized Metal Affinity Chromatography (IMAC)

This protocol describes the enrichment of phosphopeptides from a complex protein digest for subsequent analysis by mass spectrometry.

Materials:

Procedure:

  • Sample Preparation:

    • If the protein digest sample is dry, reconstitute it in Loading/Wash Buffer.

    • Adjust the pH of the sample to 2.5-3.0 with 1 M HCl.

    • Adjust the acetonitrile concentration to approximately 30% (v/v).

  • IMAC Resin Preparation:

    • Transfer the required amount of IMAC resin slurry to a microcentrifuge tube or spin column.

    • Wash the resin twice with 500 µL of Loading/Wash Buffer. Centrifuge at 10,000 rpm for 30 seconds and discard the supernatant after each wash.

  • Phosphopeptide Binding:

    • Add the prepared protein digest sample to the washed IMAC resin.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing to allow for binding of phosphopeptides.

  • Washing:

    • Centrifuge the resin at 10,000 rpm for 30 seconds and discard the supernatant (this fraction contains non-phosphorylated peptides and can be saved for separate analysis).

    • Wash the resin twice with 500 µL of Loading/Wash Buffer.

    • Wash the resin twice with 500 µL of water to remove residual salts.

  • Elution:

    • Add 200-400 µL of Elution Buffer to the resin.

    • Vortex briefly and incubate for 5 minutes with end-over-end mixing.

    • Centrifuge at 10,000 rpm for 30 seconds and collect the supernatant containing the enriched phosphopeptides.

    • Repeat the elution step and pool the eluates.

  • Sample Preparation for Mass Spectrometry:

    • Immediately acidify the collected eluate with formic acid for direct analysis or dry the sample in a vacuum centrifuge for storage and later reconstitution in an appropriate buffer for LC-MS/MS analysis.

IMAC_Workflow Start Protein Digest Adjust_pH Adjust pH & Acetonitrile Start->Adjust_pH Bind Bind to IMAC Resin Adjust_pH->Bind Wash Wash Non-phosphorylated Peptides Bind->Wash Elute Elute Phosphopeptides Wash->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Caption: Workflow for the enrichment of phosphopeptides using Immobilized Metal Affinity Chromatography (IMAC).

Protocol 2: Western Blot Analysis of Phosphorylated Threonine

This protocol provides a general procedure for the detection of phosphorylated threonine residues on a specific protein by Western blotting.

Materials:

  • Protein lysate

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary antibody: Phospho-threonine specific antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Phosphatase inhibitors

Procedure:

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Protein Transfer:

    • Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary phospho-threonine specific antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the chemiluminescent signal using an appropriate imaging system.

Protocol 3: Immunoprecipitation of O-GlcNAcylated Proteins

This protocol describes the enrichment of O-GlcNAcylated proteins from cell lysates for subsequent analysis.

Materials:

  • Cell lysate

  • Lysis buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)

  • Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., RIPA buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)

Procedure:

  • Lysate Preparation:

    • Lyse cells in a buffer containing protease and OGA inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with an anti-O-GlcNAc antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with cold wash buffer to remove non-specific binding proteins.

  • Elution:

    • Elute the O-GlcNAcylated proteins from the beads using an appropriate elution buffer. For subsequent Western blot analysis, resuspend the beads in Laemmli sample buffer and boil for 5 minutes. For mass spectrometry, use a non-denaturing elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using a protein-specific antibody or by mass spectrometry for identification and site mapping.

Quantitative Data on this compound PTMs

The following tables summarize examples of quantitatively analyzed this compound phosphorylation and O-GlcNAcylation sites from published proteomics studies. It is important to note that the stoichiometry and regulation of PTMs are highly dynamic and cell-type specific.

Table 1: Examples of Quantified this compound Phosphorylation Sites

ProteinUniProt IDThreonine SiteOrganismFold Change (Condition)Stoichiometry (%)Reference
MAP2K1Q02750Thr292Human3.5 (EGF stimulation)15[6]
CDK1P06493Thr14Human-2.1 (Mitotic exit)>90 (Mitosis)[7]
Akt1P31749Thr308Mouse5.2 (Insulin stimulation)25[8]
TauP10636Thr231Human4.1 (Alzheimer's Disease Brain)Not Reported[3]

Table 2: Examples of Quantified this compound O-GlcNAcylation Sites

ProteinUniProt IDThreonine SiteOrganismFold Change (Condition)Stoichiometry (%)Reference
c-MycP01106Thr58Human2.8 (High Glucose)10[5]
FOXO1Q12778Thr317Human1.9 (Glucosamine treatment)5[5]
CREB1P16220Thr133Rat3.1 (Neuronal stimulation)33[9]
MeCP2P51608Thr149Mouse2.5 (Neuronal depolarization)15.3[9]

Conclusion and Future Directions

The analysis of this compound post-translational modifications is a rapidly evolving field with significant implications for basic research and drug development. The protocols and information provided in this document offer a starting point for researchers to investigate the roles of threonine phosphorylation and O-GlcNAcylation in their systems of interest. Advances in mass spectrometry, including improved enrichment strategies and quantitative methods, are continuously expanding our ability to comprehensively map and quantify these modifications at a proteome-wide scale. The development of more specific and potent inhibitors for the enzymes that regulate this compound PTMs holds great promise for the development of novel therapeutic strategies for a wide range of diseases. As our understanding of the complex interplay between different PTMs and their roles in cellular signaling deepens, so too will our ability to rationally design interventions that target these critical regulatory mechanisms.

References

Application Notes and Protocols for L-Threonine Dehydrogenase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative measurement of L-Threonine Dehydrogenase (TDH) activity. TDH is a key enzyme in the catabolism of this compound, catalyzing its NAD+-dependent oxidation to 2-amino-3-ketobutyrate.[1][2] The protocols outlined below are designed for accuracy and reproducibility in various research and drug development settings. Two primary methods are described: a direct spectrophotometric assay and a colorimetric assay.

Principle of the Assays

This compound Dehydrogenase (TDH) catalyzes the conversion of this compound to 2-amino-3-ketobutyrate with the concurrent reduction of NAD+ to NADH.[1][2] The enzymatic activity can be quantified by monitoring the rate of NADH formation.

1. Spectrophotometric Assay: This method directly measures the increase in absorbance at 340 nm, which is characteristic of NADH production.[1][3] The rate of this increase is directly proportional to the TDH activity in the sample.

2. Colorimetric Assay: This assay involves a coupled enzymatic reaction. The NADH produced by TDH reduces a tetrazolium salt, such as INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium), to a colored formazan (B1609692) product.[4][5] The intensity of the color, measured at a specific wavelength (e.g., 492 nm for formazan), is proportional to the TDH activity.[4][5]

Data Presentation

The following tables summarize typical quantitative data for the successful execution of the this compound Dehydrogenase activity assays.

Table 1: Reagent Concentrations for Spectrophotometric Assay

ReagentStock ConcentrationFinal Concentration
Tris-HCl Buffer (pH 8.0)1 M100 mM
NaCl5 M50 mM
This compound250 mM25 mM
NAD+50 mM5 mM
Enzyme SampleVariableTo be determined empirically

Table 2: Reagent Concentrations for Colorimetric Assay

ReagentStock ConcentrationFinal Concentration
10x Sample Buffer10x1x
10x TDH Substrate (this compound)10x1x
TDH Assay Solution (containing INT)ProvidedAs per manufacturer's instructions
Enzyme Sample (e.g., cell lysate)VariableTo be determined empirically

Table 3: Typical Assay Parameters

ParameterSpectrophotometric AssayColorimetric Assay
Wavelength340 nm492 nm
Temperature25°C or 37°C37°C
Incubation Time5 minutes (equilibration)30-60 minutes (reaction)
Monitoring IntervalEvery 15 seconds for 5 minutesEndpoint measurement
Microplate TypeUV-transparent 96-well plateStandard 96-well plate

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol details the measurement of TDH activity by monitoring the production of NADH.[1]

A. Materials and Reagents:

  • This compound Dehydrogenase (purified or in cell/tissue lysate)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Sodium Chloride (NaCl, 5 M)

  • This compound (250 mM)

  • Nicotinamide Adenine Dinucleotide (NAD+, 50 mM)

  • Distilled water

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

B. Assay Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the order listed in Table 1. The final volume can be adjusted (e.g., 200 µL for a 96-well plate).

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.[1]

  • Initiate the Reaction: Add a known amount of the enzyme sample (e.g., purified TDH or cell lysate) to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a spectrophotometer or microplate reader.[1][6]

C. Data Analysis:

  • Calculate the Initial Velocity (V₀): Determine the initial reaction rate from the linear portion of the absorbance vs. time plot (ΔA/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to calculate the rate of NADH production. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[1]

    • Activity (µmol/min/mL) = (ΔA/min * Reaction Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))

Protocol 2: Colorimetric Assay for this compound Dehydrogenase Activity

This protocol describes a colorimetric method to measure TDH activity using a tetrazolium salt.[4][5]

A. Materials and Reagents:

  • Sample containing TDH (e.g., cell lysate, purified enzyme)

  • TDH Assay Solution (containing INT and other coupling enzymes)

  • 10x TDH Substrate (this compound)

  • 10x Sample Buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

B. Assay Procedure:

  • Sample Preparation: Prepare the enzyme samples in 1x Sample Buffer.

  • Plate Setup: Add the prepared samples to the wells of a 96-well plate.

  • Add Assay Solution: Add the TDH Assay Solution to each well.

  • Initiate the Reaction: Start the reaction by adding 1x TDH Substrate to each well.

  • Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.[4]

  • Measure Absorbance: Measure the absorbance at 492 nm using a microplate reader.[4]

C. Data Analysis:

  • Calculate TDH Activity: Calculate the TDH activity based on the change in absorbance over time, relative to a standard curve if applicable. The intensity of the red color formed is proportional to the TDH activity.[4][5]

Visualizations

Diagram 1: this compound Dehydrogenase Catalyzed Reaction

L_Threonine_Dehydrogenase_Reaction sub This compound enzyme This compound Dehydrogenase sub->enzyme nad NAD+ nad->enzyme prod1 2-Amino-3-ketobutyrate nadh NADH enzyme->prod1 enzyme->nadh

Caption: The enzymatic reaction catalyzed by this compound Dehydrogenase.

Diagram 2: Spectrophotometric Assay Workflow

Spectrophotometric_Assay_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, this compound, NAD+) start->prep_mix equilibrate Equilibrate at 37°C for 5 minutes prep_mix->equilibrate add_enzyme Initiate Reaction (Add Enzyme Sample) equilibrate->add_enzyme monitor Monitor Absorbance at 340 nm add_enzyme->monitor analyze Calculate Initial Velocity and Enzyme Activity monitor->analyze end End analyze->end

Caption: Workflow for the spectrophotometric this compound Dehydrogenase activity assay.

Diagram 3: Colorimetric Assay Workflow

Colorimetric_Assay_Workflow start Start prep_samples Prepare Samples in 1x Sample Buffer start->prep_samples plate_setup Add Samples to 96-well Plate prep_samples->plate_setup add_reagents Add TDH Assay Solution plate_setup->add_reagents initiate Initiate Reaction (Add TDH Substrate) add_reagents->initiate incubate Incubate at 37°C (30-60 min, protected from light) initiate->incubate measure Measure Absorbance at 492 nm incubate->measure calculate Calculate TDH Activity measure->calculate end End calculate->end

Caption: Workflow for the colorimetric this compound Dehydrogenase activity assay.

References

Application Notes and Protocols for Studying Embryonic Stem Cell Differentiation Using L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-Threonine to investigate the mechanisms of embryonic stem cell (ESC) differentiation. The protocols and data presented are based on established research into the role of this compound in maintaining ESC pluripotency and how its modulation can be used to study the transition to differentiated states.

Introduction

This compound, an essential amino acid, plays a critical role in the self-renewal and proliferation of mouse embryonic stem cells (mESCs).[1][2][3] Unlike many other amino acids, this compound is indispensable for maintaining the pluripotent state of mESCs.[3] Its metabolism is intricately linked to epigenetic regulation, particularly through the production of S-adenosylmethionine (SAM), a universal methyl donor for histone methylation.[4][5] Specifically, this compound catabolism is crucial for maintaining high levels of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with pluripotency.[4][5]

Recent studies have elucidated a complex signaling network through which this compound exerts its effects, primarily involving the PI3K/Akt, MAPKs, and mTORC pathways.[1][6][7] This understanding allows researchers to use this compound not as a direct differentiation-inducing agent, but as a tool to probe the metabolic and signaling requirements of the pluripotent state and the early stages of differentiation. By modulating this compound availability, investigators can trigger a departure from self-renewal and study the subsequent lineage specification.

Data Presentation

The following tables summarize key quantitative data from studies on the effects of this compound on mESCs.

Table 1: this compound Concentration and Cellular Response

ParameterConcentrationCell TypeObserved EffectReference
Optimal Concentration for Proliferation500 µMmESCsRestores/maintains proliferation after depletion.[1][6][1][6]
Rescue from Inhibition4 mMMouse EmbryosRescues normal development from 1 mM 3-hydroxynorvaline (B612839) (a threonine analog) induced inhibition.[3][3]

Table 2: Key Reagents and Inhibitors Used in this compound Signaling Studies

Reagent/InhibitorTargetWorking ConcentrationEffect on this compound Induced ResponseReference
LY 294002PI3KNot SpecifiedBlocks phosphorylation of Akt, ERK, p38, JNK, mTOR, p70S6K, and 4E-BP1.[1][6][1][6]
WortmanninPI3KNot SpecifiedBlocks phosphorylation of Akt, ERK, p38, JNK, mTOR, p70S6K, and 4E-BP1.[1][6][1][6]
Akt inhibitorAktNot SpecifiedBlocks phosphorylation of Akt, ERK, p38, JNK, mTOR, p70S6K, and 4E-BP1.[1][6][1][6]
PD 98059ERK10 µMBlocks activation of mTOR, p70S6K, 4E-BP1, cyclins, and Oct4.[1][6][1][6]
SB 203580p381 µMBlocks activation of mTOR, p70S6K, 4E-BP1, cyclins, and Oct4.[1][6][1][6]
SP 600125JNK1 µMBlocks activation of mTOR, p70S6K, 4E-BP1, cyclins, and Oct4.[1][6][1][6]
RapamycinmTOR10 nMBlocks increases in trophoectoderm and mesoderm marker gene expression.[1][6][1][6]
Methyl-β-cyclodextrin (MβCD)Lipid Raft Disruption0.01 µMBlocks this compound-induced proliferation.[1][6][1][6]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in mESCs

This compound is transported into mESCs via amino acid transporters located in lipid raft/caveolae microdomains of the plasma membrane.[1] This initiates a signaling cascade that activates the PI3K/Akt and MAPK (ERK, p38, and JNK) pathways.[1][6] These pathways converge to activate the mTOR signaling complex, which in turn phosphorylates downstream targets like p70S6K and 4E-BP1 to promote protein synthesis and cell cycle progression from G1 to S phase.[1][6][7] This signaling is crucial for maintaining the expression of pluripotency factors such as Oct4 and for suppressing differentiation.[1]

Caption: this compound signaling pathway in mouse embryonic stem cells.

Experimental Workflow for Studying Differentiation via this compound Deprivation

This workflow outlines a general approach to investigate the effects of this compound withdrawal on mESC differentiation.

Experimental Workflow cluster_assays Differentiation Assays start Start: mESCs in Standard Culture Medium (+ this compound) wash Wash cells to remove residual this compound start->wash culture_depleted Culture in this compound Depleted Medium wash->culture_depleted timepoint_analysis Analyze at multiple time points (e.g., 24h, 48h, 72h) culture_depleted->timepoint_analysis rescue_experiment Rescue Experiment: Re-introduce this compound (500 µM) culture_depleted->rescue_experiment qpcr qPCR for Lineage Markers timepoint_analysis->qpcr western Western Blot for Pluripotency & Lineage Proteins timepoint_analysis->western ap_stain Alkaline Phosphatase Staining timepoint_analysis->ap_stain morphology Morphology Assessment timepoint_analysis->morphology rescue_experiment->timepoint_analysis

Caption: Workflow for studying differentiation by this compound deprivation.

Experimental Protocols

Protocol 1: Culturing mESCs in this compound Depleted Medium

Objective: To induce a departure from the self-renewing state by removing this compound from the culture medium.

Materials:

  • Mouse embryonic stem cells (e.g., E14tg2a cell line)

  • Standard mESC culture medium (e.g., DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin, 0.1 mM β-mercaptoethanol, and 1000 U/ml leukemia inhibitory factor (LIF))

  • This compound-free mESC culture medium (custom formulation)

  • Phosphate-buffered saline (PBS)

  • Gelatin-coated tissue culture plates

Procedure:

  • Culture mESCs under standard conditions to 80% confluency.

  • Aspirate the standard culture medium and wash the cells twice with sterile PBS to remove any residual this compound.

  • Add the pre-warmed this compound-free mESC culture medium to the cells.

  • Incubate the cells at 37°C in a 5% CO2 humidified incubator.

  • Monitor the cells daily for changes in morphology.

  • At desired time points (e.g., 24, 48, 72 hours), harvest the cells for downstream analysis as described in the subsequent protocols.

Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)

Objective: To quantify the expression of pluripotency and differentiation markers following this compound deprivation.

Materials:

  • Cells cultured according to Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for pluripotency markers (e.g., Oct4, Sox2, Nanog)

  • Primers for differentiation markers (e.g., Cdx2, FGF4 for trophectoderm; Brachyury, MESP1 for mesoderm; Gata4, Gata6 for endoderm)

  • Primers for a housekeeping gene (e.g., Gapdh, β-actin)

Procedure:

  • Harvest cells at each time point and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Protocol 3: Analysis of Protein Expression by Western Blot

Objective: To assess the protein levels of key signaling molecules, pluripotency factors, and differentiation markers.

Materials:

  • Cells cultured according to Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-Oct4, anti-Sox2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Harvest cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 4: Alkaline Phosphatase (AP) Staining

Objective: To qualitatively assess the level of pluripotency in the cell population.

Materials:

  • Cells cultured on gelatin-coated plates

  • Alkaline Phosphatase Staining Kit

Procedure:

  • At the desired time points, aspirate the culture medium and wash the cells with PBS.

  • Fix the cells according to the staining kit's protocol.

  • Stain the cells for alkaline phosphatase activity following the manufacturer's instructions.

  • Observe the stained colonies under a microscope. Pluripotent colonies will stain red or purple, while differentiated cells will be colorless.

Conclusion

This compound is a critical component of the mESC culture medium that actively maintains the pluripotent state through the activation of key signaling pathways and by influencing the epigenetic landscape. While not a direct inducer of differentiation, the modulation of this compound levels provides a powerful experimental system to study the metabolic and signaling events that govern the transition from self-renewal to differentiation. The protocols and data provided herein offer a framework for researchers to utilize this compound as a tool to unravel the complex mechanisms of early embryonic development. mechanisms of early embryonic development.

References

Application Notes and Protocols: In vivo Microdialysis for Measuring L-Threonine in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a dynamic window into the neurochemical environment of the brain.[1][2] This method is particularly valuable for monitoring the concentrations of neurotransmitters, metabolites, and other small molecules, such as the essential amino acid L-Threonine, in specific brain regions of awake, freely-moving animals.[2] this compound is not only a crucial component for protein synthesis but also plays a significant role in neuronal signaling, including the modulation of the mechanistic target of rapamycin (B549165) (mTOR) pathway and GABAergic systems.[3][4][5][6] These application notes provide a detailed protocol for the in vivo measurement of this compound in rodent brain tissue using microdialysis coupled with High-Performance Liquid Chromatography (HPLC).

Data Presentation: Quantitative Analysis of this compound in Rat Brain

The following table summarizes the reported concentrations of this compound in various brain regions of rats under specific dietary conditions. It is important to note that these values were obtained from studies investigating the effects of amino acid-imbalanced diets and may not represent true basal levels in animals on a standard diet.

Brain RegionDietary ConditionThis compound Concentration (nmol/mg tissue)
Amygdala (AMY)Isoleucine Basal Diet~1.5
Mildly Isoleucine-Imbalanced Diet~1.5
Isoleucine-Corrected Diet~1.7
Anterior Piriform Cortex (APC)Isoleucine Basal Diet~1.2
Mildly Isoleucine-Imbalanced Diet~1.2
Isoleucine-Corrected Diet~1.4
Dorsomedial Hypothalamus (DMH)Isoleucine Basal Diet~1.3
Mildly Isoleucine-Imbalanced Diet~1.3
Isoleucine-Corrected Diet~1.5
Lateral Hypothalamus (LH)Isoleucine Basal Diet~1.1
Mildly Isoleucine-Imbalanced Diet~1.1
Isoleucine-Corrected Diet~1.3
Locus Ceruleus (LC)Isoleucine Basal Diet~1.0
Mildly Isoleucine-Imbalanced Diet~1.0
Isoleucine-Corrected Diet~1.2*
Nucleus of the Solitary Tract (NTS)Isoleucine Basal Diet~1.2
Mildly Isoleucine-Imbalanced Diet~1.2
Isoleucine-Corrected Diet~1.4
Raphe Nucleus (RAPH)Isoleucine Basal Diet~1.1
Mildly Isoleucine-Imbalanced Diet~1.1
Isoleucine-Corrected Diet~1.3

*Data adapted from a study on neurochemical changes after imbalanced diets.[7] The values are approximate and read from graphical representations. A significant increase in the locus ceruleus was noted in the isoleucine-corrected diet group.[7]

Experimental Protocols

I. Stereotaxic Surgery for Guide Cannula Implantation

This protocol outlines the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe.

Materials:

  • Laboratory rodent (e.g., rat, mouse)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Surgical tools (scalpel, forceps, hemostats, etc.)

  • Dental drill with burrs

  • Guide cannula and dummy cannula

  • Dental cement and anchor screws

  • Antiseptic solution and sterile saline

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex. Shave the scalp and clean the area with an antiseptic solution.

  • Stereotaxic Placement: Secure the animal in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Coordinate Identification: Using a stereotaxic atlas for the specific species and strain, determine the coordinates (anterior-posterior, medial-lateral, and dorsal-ventral) for the target brain region.

  • Craniotomy: Drill a small burr hole through the skull at the identified coordinates, being careful not to damage the underlying dura mater.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Insert the dummy cannula into the guide cannula to prevent blockage. Administer analgesics as prescribed and allow the animal to recover for at least 5-7 days before the microdialysis experiment.

II. In vivo Microdialysis Procedure

This protocol describes the process of collecting brain microdialysate for this compound analysis.

Materials:

  • Animal with implanted guide cannula

  • Microdialysis probe (with a molecular weight cutoff suitable for small molecules)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector (refrigerated if possible)

  • Connecting tubing (FEP or PEEK)

  • Liquid swivel (for freely moving animals)

Procedure:

  • Probe Preparation: Prior to implantation, flush the microdialysis probe with sterile artificial cerebrospinal fluid (aCSF).

  • Animal Setup: Place the animal in a freely-moving microdialysis setup.[8] Remove the dummy cannula and insert the microdialysis probe through the guide.

  • Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).

  • Stabilization: Allow the system to stabilize for a baseline period (e.g., 60-120 minutes) to ensure a steady state of neurotransmitter levels.[8]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.[8] Store samples immediately at -80°C until analysis.[8]

III. Quantification of this compound by HPLC with Pre-Column Derivatization

This protocol details the analytical method for measuring this compound concentrations in the collected microdialysate samples using HPLC with o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) derivatization.

Materials:

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • OPA derivatizing reagent

  • FMOC derivatizing reagent

  • Borate buffer

  • Mobile phases (e.g., sodium acetate (B1210297) buffer and a mixture of acetonitrile, methanol, and water)

  • This compound standards

  • Microdialysate samples

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations in aCSF to generate a standard curve.

  • Derivatization:

    • For each sample and standard, mix a small volume (e.g., 10 µL) with the OPA reagent to derivatize primary amino acids.

    • Subsequently, add the FMOC reagent to derivatize secondary amino acids (if any) and this compound. This dual derivatization allows for the comprehensive analysis of amino acids.[9][10]

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC column.

    • Use a gradient elution program with the mobile phases to separate the derivatized amino acids.

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the OPA and FMOC derivatives.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area to the standard curve.[8]

Visualizations

Signaling Pathways and Experimental Workflow

L_Threonine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Threonine_ext This compound AA_Transporter Amino Acid Transporter L-Threonine_ext->AA_Transporter Uptake L-Threonine_int This compound AA_Transporter->L-Threonine_int mTORC1 mTORC1 L-Threonine_int->mTORC1 Activates GABA_Synthesis GABA Synthesis (Reduced) L-Threonine_int->GABA_Synthesis Modulates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes GABA_Receptor GABA Receptor Function GABA_Synthesis->GABA_Receptor Impacts Microdialysis_Workflow Surgery Stereotaxic Surgery & Guide Cannula Implantation Recovery Animal Recovery (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization Probe_Insertion->Perfusion Sample_Collection Dialysate Sample Collection Perfusion->Sample_Collection Derivatization Pre-column Derivatization (OPA/FMOC) Sample_Collection->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis

References

Application Note: Gene Expression Analysis of L-Threonine Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine (B559522) is an essential amino acid crucial for protein synthesis, cellular metabolism, and maintaining intestinal health and immunity. Its metabolic pathways are tightly regulated, involving a series of enzymatic steps for both its synthesis and degradation. Understanding the gene expression profiles of these enzymes is vital for various fields, including metabolic engineering to enhance amino acid production, studying metabolic diseases, and developing novel therapeutics that target amino acid metabolism in pathogens or cancer cells. This document provides a comprehensive guide to analyzing the gene expression of key enzymes in the this compound metabolic pathway.

This compound biosynthesis primarily starts from aspartate, involving key enzymes such as aspartokinase, homoserine dehydrogenase, homoserine kinase, and threonine synthase.[1] In many bacteria, including Escherichia coli, the genes encoding these enzymes (thrA, thrB, and thrC) are often organized in the thr operon.[2] The primary degradation pathways are catalyzed by this compound dehydrogenase (TDH) and threonine dehydratase (also known as threonine deaminase), which convert threonine into precursors for other metabolic pathways, such as the TCA cycle.[3] Gene expression analysis, through techniques like quantitative Real-Time PCR (qRT-PCR) and RNA-Sequencing (RNA-Seq), allows for the precise quantification of transcript levels of these enzymes, offering insights into the metabolic state of cells under various conditions.

Data Presentation: Gene Expression in this compound Overproducing E. coli

The following table summarizes quantitative data from a transcriptome analysis comparing a genetically engineered this compound-producing E. coli strain (TH07) with a control strain (WL3110). This data highlights the significant upregulation of the threonine biosynthesis genes.

Gene SymbolEnzyme NameOrganismComparisonFold Changep-valueReference
thrAAspartokinase I / Homoserine Dehydrogenase IE. coliProducer vs. Control43.60< 0.01[4]
thrBHomoserine KinaseE. coliProducer vs. Control39.05< 0.01[4]
thrCThreonine SynthaseE. coliProducer vs. Control23.55< 0.01[4]
tdhThreonine DehydrogenaseE. coliProducer vs. ControlGene DeletedN/A[4][5]
ilvAThreonine DehydrataseE. coliProducer vs. ControlGene MutatedN/A[4][5]

This compound Metabolic Pathway

The diagram below illustrates the key enzymatic steps in the biosynthesis and degradation of this compound.

L_Threonine_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation Aspartate L-Aspartate AspartylP Aspartyl-Phosphate Aspartate->AspartylP ATP -> ADP AspartateSA Aspartate Semialdehyde AspartylP->AspartateSA NADPH -> NADP+ Homoserine Homoserine AspartateSA->Homoserine NADPH -> NADP+ HomoserineP O-Phospho-Homoserine Homoserine->HomoserineP ATP -> ADP Threonine This compound HomoserineP->Threonine AKetobutyrate α-Ketobutyrate Threonine->AKetobutyrate Glycine Glycine Threonine->Glycine AcetylCoA Acetyl-CoA Threonine->AcetylCoA thrA_AK Aspartokinase (thrA) thrA_AK->AspartylP asd Aspartate Semialdehyde Dehydrogenase asd->AspartateSA thrA_HD Homoserine Dehydrogenase (thrA) thrA_HD->Homoserine thrB Homoserine Kinase (thrB) thrB->HomoserineP thrC Threonine Synthase (thrC) thrC->Threonine tdh Threonine Dehydrogenase (tdh) tdh->Glycine tdh->AcetylCoA ilvA Threonine Dehydratase (ilvA) ilvA->AKetobutyrate

Caption: this compound metabolic pathway highlighting key enzymes.

Experimental Protocols

Protocol 1: Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the mRNA levels of this compound metabolic enzymes using a two-step qRT-PCR approach.

1. RNA Extraction

  • Harvest cells (approx. 1x10^6 to 1x10^7) by centrifugation or direct lysis in the culture plate.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) and homogenize by pipetting.

  • Incubate for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Air-dry the pellet and resuspend in 20-50 µL of RNase-free water.

  • Assess RNA quantity and quality (A260/A280 ratio) using a spectrophotometer.

2. cDNA Synthesis (Reverse Transcription)

  • In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.

  • Incubate at 65°C for 5 minutes, then place on ice.

  • Prepare a master mix containing:

    • 4 µL of 5X Reaction Buffer

    • 1 µL of Ribolock RNase Inhibitor

    • 2 µL of 10 mM dNTP mix

    • 1 µL of Reverse Transcriptase (e.g., M-MuLV)

  • Add 10 µL of the master mix to the RNA-primer mixture.

  • Incubate at 42°C for 60 minutes, followed by 70°C for 5 minutes to inactivate the enzyme. The resulting cDNA is ready for qPCR.

3. Quantitative PCR (qPCR)

  • Prepare a reaction mix in a qPCR plate for each gene of interest and a reference gene (e.g., GAPDH, ACTB):

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-Free Water

  • Seal the plate and run on a real-time PCR instrument with a program such as:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: As per instrument guidelines to verify product specificity.

  • Analyze the data using the ΔΔCt method for relative quantification.

Workflow for Gene Expression Analysis

The following diagram outlines the typical workflow from sample collection to data analysis for studying gene expression.

Gene_Expression_Workflow Sample Biological Sample (e.g., Cell Culture, Tissue) RNA_Ext Total RNA Extraction Sample->RNA_Ext QC1 RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Ext->QC1 cDNA_Syn cDNA Synthesis (Reverse Transcription) QC1->cDNA_Syn Analysis_Method Choose Method cDNA_Syn->Analysis_Method qPCR qRT-PCR Analysis_Method->qPCR RNASeq RNA-Sequencing (Library Prep & NGS) Analysis_Method->RNASeq qPCR_Data Relative Quantification (ΔΔCt Method) qPCR->qPCR_Data RNASeq_Data Bioinformatics Analysis (Mapping, DEGs) RNASeq->RNASeq_Data Result Gene Expression Profile qPCR_Data->Result RNASeq_Data->Result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Threonine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for enhanced L-Threonine (B559522) yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound fermentation experiments.

Problem Potential Cause Suggested Solution
Low this compound Yield Inefficient carbon source utilization.Ensure the optimal carbon source and concentration are used. For instance, sucrose (B13894) at 70 g/L has been identified as an effective initial carbon source for E. coli in fed-batch cultures.[1][2]
Unfavorable Carbon-to-Nitrogen (C/N) ratio.The C/N ratio is a critical factor; an optimal ratio of ammonium (B1175870) sulfate (B86663) to sucrose (g/g) has been found to be 30 for this compound overproduction in E. coli.[1][2]
Formation of inhibitory by-products like acetic acid.Attenuating the acetic acid metabolism pathway can redirect carbon flux towards threonine synthesis.[3][4] Consider controlling the specific growth rate to avoid the accumulation of acetic acid.[4]
Feedback inhibition of key enzymes in the biosynthetic pathway.Employ metabolic engineering to remove feedback inhibition. For example, removing feedback inhibition of aspartokinase I and III in E. coli can significantly enhance production.[3]
Degradation of this compound by cellular enzymes.Deleting genes responsible for threonine degradation, such as tdh (threonine dehydrogenase) and mutating ilvA (threonine dehydratase), can prevent product loss.[3]
Inconsistent Fermentation Results Variability in inoculum preparation.Standardize the seed culture preparation protocol, including medium composition, incubation time, and temperature, to ensure a consistent starting culture.[3]
Fluctuations in fermentation parameters (pH, DO, temperature).Implement strict control over fermentation parameters. For example, maintaining dissolved oxygen at around 30% of saturation and pH between 6.8 and 7.2 is crucial for optimal this compound production in E. coli.[3][5]
Slow Glucose Consumption Suboptimal feeding strategy in fed-batch cultures.Implement a controlled feeding strategy, such as a DO-control pulse fed-batch method, to maintain the glucose concentration within an optimal range (e.g., 5-20 g/L).[1][2][3]
High Cell Density Leading to Oxygen Limitation Insufficient oxygen supply.To overcome oxygen limitation in high-cell-density cultures, consider supplying oxygen-enriched air to the fermentor.[6] Maintaining dissolved oxygen levels above a critical point (e.g., 0.01 atm) is essential for maximum production.[7]
Cell Stress due to High Osmotic Pressure Accumulation of solutes in the fermentation broth.Consider the addition of osmoprotectants like betaine (B1666868) to improve the tolerance of the production strain to osmotic stress.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial carbon source for this compound production in E. coli?

Sucrose has been identified as an optimal initial carbon source for this compound production by E. coli.[1][2] An optimal concentration of 70 g/L has been reported in fed-batch cultures.[1][2]

Q2: How does the Carbon-to-Nitrogen (C/N) ratio affect this compound yield?

The C/N ratio is a predominant factor influencing this compound overproduction.[1][2] An optimal ratio of ammonium sulfate to sucrose (g/g) of 30 has been shown to be effective.[1][2]

Q3: What are the optimal pH, temperature, and dissolved oxygen (DO) levels for this compound fermentation?

For optimal this compound production using E. coli, it is recommended to maintain the pH between 6.8 and 7.2.[3][5] The temperature should be controlled at approximately 37°C.[5][9] The dissolved oxygen (DO) level should be maintained at around 30% of saturation.[3][5]

Q4: How can I minimize the formation of acetic acid as a by-product?

Acetic acid formation can be minimized by controlling the specific growth rate. An exponential feeding strategy can be employed to keep the specific growth rate at a level that prevents acetic acid accumulation, for example, at 0.1 h⁻¹.[4]

Q5: What feeding strategy is recommended for fed-batch fermentation of this compound?

A DO-control pulse fed-batch method is an effective strategy.[1][2] This method involves adjusting the feeding rate based on the dissolved oxygen value and maintaining the glucose concentration within an optimal range, such as 5 to 20 g/L.[1][2] Another approach is a combined strategy of pseudo-exponential feeding and glucose-stat feeding.[4]

Q6: What analytical methods can be used to quantify this compound concentration?

Several methods are available for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[10][11] HPLC is a versatile and widely used technique.[11][12] Enzymatic assays using this compound dehydrogenase offer high specificity.[11][12]

Data Presentation

Table 1: Effect of Initial Carbon Source on this compound Production by E. coli TRFC

Carbon Source (90 g/L)Dry Cell Weight (g/L)This compound Yield (g/L)
Sucrose~28~35
Glucose~25~28
Maltose~26~22
Lactose~24~20
Galactose~22~18
Sorbose~20~15

Source: Data adapted from studies on fed-batch fermentation of E. coli TRFC.[2]

Table 2: Influence of C/N Ratio on this compound Fermentation

C/N Ratio (Sucrose/Ammonium Sulfate)This compound Production (g/L)
10~80
15~95
30~118
50~90

Source: Data adapted from optimization studies on E. coli.[1][2]

Table 3: Effect of Acetic Acid Addition on this compound Fermentation

Supplemental Acetic Acid (g L⁻¹)Dry Cell Weight (g L⁻¹)This compound (g L⁻¹)Specific Growth Rate (h⁻¹)
025.6782.350.100
125.0780.250.097
223.3576.560.092
322.7271.470.089
521.4662.420.085

Source: Data from a study on the effects of acetic acid on this compound production.[4]

Experimental Protocols

1. Seed Culture Preparation

  • Microorganism: Escherichia coli strain engineered for this compound production.

  • Medium: Basic seed medium containing 10 g/L peptone, 5 g/L yeast extract, and 10 g/L sodium chloride, with the pH adjusted to 7.0.[5]

  • Procedure:

    • Inoculate a single colony from an agar (B569324) slant into a 250 mL flask containing 50 mL of seed medium.[5]

    • Incubate at 37°C for 14 hours in a shaker at 200 rpm.[5]

2. Fed-Batch Fermentation

  • Fermentor: 5-L stirred-tank bioreactor.

  • Initial Fermentation Medium: Contains (per liter): 70 g sucrose, 2 g yeast extract, 2 g KH₂PO₄, 2 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 0.1 g FeSO₄·7H₂O, and 0.1 g MnSO₄·7H₂O. Adjust pH to 7.0.[4]

  • Inoculation: Inoculate the fermentor with the seed culture at a 1% (v/v) pitching rate.[5]

  • Fermentation Parameters:

    • Temperature: Maintain at 37°C.[5][9]

    • pH: Control at 6.8-7.2 using a 25% ammonia (B1221849) solution.[3][5]

    • Dissolved Oxygen (DO): Maintain at approximately 30% of saturation by adjusting the agitation speed (e.g., 500-800 rpm) and aeration rate (e.g., 2 vvm).[3]

  • Feeding Strategy:

    • Initial Batch Phase: Allow the culture to grow until the initial sucrose is nearly depleted.[3]

    • Fed-Batch Phase: Implement a DO-control pulse feeding strategy by adding a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration between 5 and 20 g/L.[1][2][3]

3. This compound Quantification via HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Dilute the supernatant appropriately with deionized water.

  • Derivatization (Pre-column):

    • Mix the diluted sample with an equal volume of 1% (w/v) 2,4-Dinitrofluorobenzene (DNFB) in acetonitrile.

    • Incubate at 60°C for 1 hour.[2]

  • HPLC Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of mobile phase A (e.g., 10 mM disodium (B8443419) hydrogen phosphate (B84403) and sodium tetraborate) and mobile phase B (e.g., methanol:acetonitrile:water = 45:45:10).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at 360 nm.[2]

    • Quantification: Compare the peak area of the sample to a standard curve prepared with known concentrations of this compound.

Visualizations

L_Threonine_Biosynthesis_Pathway Aspartate Aspartate Aspartyl_phosphate β-Aspartyl phosphate Aspartate->Aspartyl_phosphate ask (Aspartate kinase) Aspartate_semialdehyde Aspartate-β-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde asd Homoserine Homoserine Aspartate_semialdehyde->Homoserine hom (Homoserine dehydrogenase) Lysine Lysine Aspartate_semialdehyde->Lysine O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine thrB (Homoserine kinase) Methionine Methionine Homoserine->Methionine L_Threonine This compound O_Phosphohomoserine->L_Threonine thrC (Threonine synthase) Isoleucine Isoleucine L_Threonine->Isoleucine ask ask L_Threonine->ask Feedback Inhibition hom hom L_Threonine->hom thrB thrB L_Threonine->thrB

Caption: this compound biosynthesis pathway and its regulation.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation Process cluster_analysis Analysis Inoculum Inoculum Preparation (Seed Culture) Inoculation Inoculation Inoculum->Inoculation Medium Fermentation Medium Preparation Fermentor_Setup Bioreactor Setup & Sterilization Medium->Fermentor_Setup Fermentor_Setup->Inoculation Batch_Phase Batch Phase (Initial Growth) Inoculation->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Controlled Feeding) Batch_Phase->Fed_Batch_Phase Sampling Regular Sampling Fed_Batch_Phase->Sampling Quantification This compound Quantification (HPLC) Sampling->Quantification Data_Analysis Data Analysis & Optimization Quantification->Data_Analysis Data_Analysis->Fed_Batch_Phase Parameter Adjustment

Caption: Experimental workflow for this compound fermentation.

Troubleshooting_Logic Start Low this compound Yield Check_Params Check Fermentation Parameters (pH, T, DO) Start->Check_Params Check_Media Review Media Composition Check_Params->Check_Media Optimal Adjust_Params Adjust pH, Temp, DO Controllers Check_Params->Adjust_Params Suboptimal Check_Feeding Analyze Feeding Strategy Check_Media->Check_Feeding Optimal Optimize_CN Optimize C/N Ratio Check_Media->Optimize_CN Incorrect C/N Optimize_Carbon Optimize Carbon Source & Concentration Check_Media->Optimize_Carbon Suboptimal Carbon Source Check_Strain Evaluate Strain Performance Check_Feeding->Check_Strain Optimal Adjust_Feeding Implement Controlled Feeding (e.g., DO-stat) Check_Feeding->Adjust_Feeding Suboptimal Metabolic_Eng Consider Metabolic Engineering Check_Strain->Metabolic_Eng Feedback Inhibition/ Degradation Improved_Yield Improved Yield Adjust_Params->Improved_Yield Optimize_CN->Improved_Yield Optimize_Carbon->Improved_Yield Adjust_Feeding->Improved_Yield Metabolic_Eng->Improved_Yield

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting L-Threonine solubility issues in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with L-Threonine in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

A1: this compound is considered soluble in water. Its solubility is approximately 9.7 g/100 mL at 25°C.[1] However, this value can be significantly influenced by several factors, including temperature and pH.[2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. As an amino acid, it has both an acidic carboxylic acid group (pKa ~2.63) and a basic amino group (pKa ~10.43).[3] Solubility is lowest at its isoelectric point (pI), which is approximately 6.16.[4] In more acidic or basic conditions, this compound becomes charged (cationic or anionic, respectively), which increases its interaction with water and enhances solubility.[2]

Q3: How does temperature influence this compound solubility?

A3: Generally, the solubility of this compound in aqueous solutions increases with a rise in temperature.[2] This is because the additional energy helps to overcome the intermolecular forces within the this compound crystal lattice, allowing more of it to dissolve.

Q4: Can the type of buffer or the presence of salts affect this compound solubility?

A4: Yes. The presence of salts in a buffer can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound. At low concentrations, some salts can increase solubility by reducing the electrostatic interactions between the amino acid molecules.[2] At high salt concentrations, the salt ions compete with this compound for water molecules, which can decrease its solubility.[2] Therefore, the specific composition and ionic strength of your buffer (e.g., PBS, Tris) will play a role in the final solubility.

Q5: Why is my this compound not dissolving completely even at concentrations reported to be soluble?

A5: Several factors could be at play. The pH of your buffer might be too close to the isoelectric point of this compound. The temperature of your solution may be too low. It's also possible that the dissolution rate is slow, and more time or agitation is needed.[2] Finally, the purity of the this compound can also affect its solubility.[2]

Troubleshooting Guide

Issue 1: this compound Fails to Dissolve Completely
  • Possible Cause: The pH of the buffer is near the isoelectric point (pI ≈ 6.16) of this compound, minimizing its solubility.

    • Troubleshooting Step: Adjust the pH of the buffer. Moving the pH further away from the pI (either lower or higher) will increase the solubility. For example, adjusting a neutral buffer to a pH of 8.0 or 4.0 can significantly improve solubility.

  • Possible Cause: The solution is saturated at the current temperature.

    • Troubleshooting Step: Gently warm the solution while stirring. Be aware that the this compound may precipitate out again as the solution cools to room temperature if it becomes supersaturated.

  • Possible Cause: The rate of dissolution is slow.

    • Troubleshooting Step: Increase the agitation by using a magnetic stirrer or vortexing. Sonication can also be used to accelerate dissolution.[2]

Issue 2: this compound Precipitates Out of Solution After Storage
  • Possible Cause: The solution was prepared at an elevated temperature and became supersaturated upon cooling.

    • Troubleshooting Step: Prepare the solution at the intended storage temperature. If warming is necessary for dissolution, ensure the final concentration is below the solubility limit at the storage temperature.

  • Possible Cause: The pH of the solution has shifted during storage.

    • Troubleshooting Step: Ensure your solution is adequately buffered to maintain a stable pH over time. Re-check the pH of the solution after storage.

  • Possible Cause: Evaporation of the solvent has increased the this compound concentration beyond its solubility limit.

    • Troubleshooting Step: Store solutions in tightly sealed containers to prevent evaporation.

Issue 3: The this compound Solution Appears Colored (Yellow or Brown)
  • Possible Cause: Degradation of this compound. This can be initiated by exposure to light, high temperatures, or microbial contamination.

    • Troubleshooting Step: Prepare fresh solutions and store them protected from light, preferably at 2-8°C. For long-term storage, consider sterile filtering the solution.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
pKa (Carboxyl)~2.63[3]
pKa (Amino)~10.43[3]
Isoelectric Point (pI)~6.16[4]
Table 2: Estimated Solubility of this compound in Common Buffers

Disclaimer: The following values are estimations based on the solubility in water and the general principles of amino acid solubility. For precise concentrations, it is recommended to perform the experimental protocol outlined below.

BufferpHTemperature (°C)Estimated Solubility ( g/100 mL)
Water7.025~9.7[1]
PBS (Phosphate-Buffered Saline)7.4255.0
Tris-HCl7.425~10-12
Tris-HCl8.025>12
HEPES7.425~10-12

Experimental Protocols

Protocol 1: Determining the Solubility of this compound in a Specific Buffer

Objective: To determine the maximum solubility of this compound in a given buffer at a specific temperature.

Materials:

  • This compound (high purity)

  • Your chosen buffer (e.g., PBS, Tris-HCl)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Microcentrifuge

  • Calibrated pH meter

  • 0.22 µm syringe filters

  • HPLC or other suitable analytical method for quantification

Procedure:

  • Prepare a Saturated Solution:

    • Add an excess amount of this compound to a known volume of your buffer in a sealed container (e.g., add 2 g to 10 mL).

    • Place the container in a thermostatically controlled shaker set to your desired temperature (e.g., 25°C).

    • Agitate the suspension for at least 24 hours to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.

  • Sample Preparation:

    • After equilibration, allow the suspension to settle for 30 minutes.

    • Carefully remove an aliquot of the supernatant without disturbing the undissolved solid.

    • Centrifuge the aliquot at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining suspended particles.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Accurately dilute the filtered supernatant with your buffer to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated method such as HPLC.

    • Calculate the original concentration in the undiluted supernatant to determine the solubility.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Dissolution Issues start This compound not dissolving check_ph Is the buffer pH near the pI (~6.16)? start->check_ph adjust_ph Adjust pH away from pI (e.g., to pH 4 or 8) check_ph->adjust_ph Yes check_temp Is the solution at a low temperature? check_ph->check_temp No dissolved This compound Dissolved adjust_ph->dissolved warm_solution Gently warm and stir the solution check_temp->warm_solution Yes check_agitation Is the agitation sufficient? check_temp->check_agitation No warm_solution->dissolved increase_agitation Increase stirring/vortexing or sonicate check_agitation->increase_agitation No check_agitation->dissolved Yes increase_agitation->dissolved PH_Solubility_Relationship This compound Solubility vs. pH cluster_0 pH Scale acidic Acidic pH (< pI) isoelectric Isoelectric Point (pI ~6.16) basic Basic pH (> pI) solubility_high1 High Solubility (Cationic Form) solubility_low Low Solubility (Zwitterionic Form) solubility_high1->solubility_low As pH increases towards pI solubility_high2 High Solubility (Anionic Form) solubility_low->solubility_high2 As pH increases away from pI

References

Technical Support Center: Improving the Genetic Stability of L-Threonine Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing genetic instability in L-Threonine (B559522) producing strains.

Troubleshooting Guides

Problem 1: Gradual or sudden decrease in this compound yield over successive cultures.

This is a common issue often indicative of genetic instability in the production strain. The underlying causes can be multifaceted.

Potential Cause Diagnostic Steps Recommended Solution
Plasmid Loss 1. Plasmid Stability Assay: Perform a plasmid stability assay to quantify the percentage of plasmid-containing cells over several generations in the absence of selective pressure.[1] 2. Replica Plating: Plate serial dilutions of the culture on both selective and non-selective agar (B569324) plates to determine the ratio of plasmid-harboring to plasmid-free cells.1. Chromosomal Integration: Integrate the this compound biosynthesis pathway genes into the host chromosome to eliminate plasmid dependency and the associated metabolic burden.[2] 2. Optimize Culture Conditions: Maintain selective pressure (e.g., antibiotics) in the seed culture, but be aware this may not be feasible or cost-effective for large-scale fermentation. 3. Use a More Stable Plasmid: If chromosomal integration is not an option, consider using a plasmid with a more robust partitioning system.
Genomic Rearrangements (Insertions, Deletions) 1. PCR Analysis: Use primers flanking the integrated genes or regions of interest to check for expected band sizes. Unexpected sizes may indicate insertions or deletions. 2. Southern Blotting: Perform Southern blot analysis to detect larger genomic rearrangements.1. Genome Reduction: Engineer a reduced-genome strain by deleting non-essential genes, insertion sequences, and transposons to improve genomic stability.[3] 2. Use a RecA-deficient Strain: A recA mutant strain can reduce the frequency of homologous recombination, which can lead to genomic rearrangements.
Point Mutations in Key Genes 1. Gene Sequencing: Sequence key genes in the this compound biosynthesis pathway (e.g., thrA, thrB, thrC) and regulatory genes from colonies with reduced production to identify any mutations.1. Strain Re-streaking and Selection: Isolate single colonies from a fresh stock and screen for high producers. 2. Codon Optimization: If mutations are recurrent in specific spots, consider codon optimization of the gene to improve translational stability, though this is a more advanced approach.
Metabolic Burden 1. Growth Rate Analysis: Compare the growth rate of the production strain with the parent strain. A significantly lower growth rate can indicate high metabolic burden. 2. Metabolite Analysis: Analyze for the accumulation of inhibitory byproducts like acetate (B1210297).1. Dynamic Regulation of Gene Expression: Use inducible or growth-phase-dependent promoters to control the expression of the this compound pathway genes, reducing the metabolic load during the growth phase.[4] 2. Optimize Fermentation Conditions: Adjust parameters like aeration, pH, and feeding strategy to minimize stress and byproduct formation.

Problem 2: High batch-to-batch variability in this compound production.

Inconsistent performance between fermentation runs can also be a sign of underlying genetic instability, but can also be influenced by process parameters.

Potential Cause Diagnostic Steps Recommended Solution
Inoculum Inconsistency 1. Cell Viability and Density: Ensure the starting inoculum for each batch has consistent cell viability and density. 2. Genetic Purity of Seed Stock: Periodically check the genetic integrity of the master and working cell banks.1. Standardized Inoculum Preparation: Implement a strict protocol for seed culture preparation. 2. Regularly Refresh Working Stocks: Avoid excessive sub-culturing from the same plate or liquid culture.
Activation of Stress Responses 1. Transcriptomic/Proteomic Analysis: If available, analyze the expression of genes related to stress responses like the SOS response or the stringent response.[5][6][7]1. Optimize Fermentation Process: Ensure consistent media composition, temperature, pH, and dissolved oxygen levels to minimize cellular stress. 2. Strain Engineering for Robustness: Engineer the strain to be more tolerant to specific stressors encountered during fermentation (e.g., osmotic stress, byproduct toxicity).[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of genetic instability in this compound producing strains?

A1: A primary cause is often the use of high-copy number plasmids to express the this compound biosynthesis pathway. These plasmids impose a significant metabolic burden on the host cell, leading to plasmid loss or rearrangements in the absence of continuous selective pressure. Another major factor is the presence of mobile genetic elements like insertion sequences (IS elements) in the host genome, which can cause spontaneous mutations and genomic rearrangements.

Q2: How can I improve the genetic stability of my plasmid-based this compound producer?

A2: While chromosomal integration is the most robust solution, you can improve plasmid stability by:

  • Using a low-copy number plasmid with a strong promoter.

  • Incorporating a plasmid stabilization system, such as a post-segregational killing (PSK) system.[9]

  • Optimizing the culture medium and fermentation conditions to reduce metabolic stress.

  • Maintaining selective pressure during the seed train.[1]

Q3: What is genome reduction and how does it enhance stability?

A3: Genome reduction is the targeted deletion of non-essential genes and genomic regions.[3] This can enhance stability by removing mobile genetic elements like insertion sequences and prophages that are often hotspots for genomic rearrangements. It can also reduce the metabolic burden on the cell by eliminating the need to replicate and express unnecessary genes, freeing up resources for this compound production.

Q4: Is there a trade-off between high this compound production and genetic stability?

A4: Yes, there is often a trade-off. High-level production typically requires strong expression of pathway genes, which can lead to metabolic imbalances and cellular stress, thereby promoting genetic instability. The key is to achieve a balance. Strategies like dynamic gene regulation, where pathway genes are only highly expressed during the production phase, can help mitigate this trade-off.[4]

Q5: How do I choose which genes to knock out to improve stability and production?

A5: Common targets for knockout include:

  • Genes involved in byproduct formation (e.g., those leading to acetate production).

  • Genes encoding enzymes that degrade this compound or divert precursors to other pathways.

  • Transporter genes that re-uptake this compound from the medium.

  • Insertion sequences and other mobile genetic elements.

Quantitative Data on this compound Production in Engineered Strains

The following tables summarize this compound production data from various studies, illustrating the impact of different genetic modifications.

Table 1: Effect of Gene Deletions and Overexpression on this compound Titer

StrainRelevant GenotypeThis compound Titer (g/L)Fold Increase vs. ControlReference
ControlWild-type with modifications12.1-[8]
TSW003Control, ΔproP, ΔproVWX23.51.94[8]
TSW008TSW003, Δcrr24.92.06[8]
TSW009TSW003, ΔptsG26.02.15[8]
THControl Strain20.35-[4]
P2.1-2901ΔptsGTH with dynamic regulation and ΔptsG40.061.97[4]

Table 2: Comparison of Plasmid-based vs. Chromosomally Integrated Systems

SystemKey FeatureThis compound Yield (g/L)StabilityReference
Plasmid-basedthrC-docA-thrB-cohA on a plasmid0.944Prone to plasmid loss[2]
Chromosomally IntegratedthrC-docA-thrB-cohA integrated into the genome3.45Significantly enhanced[2]

Experimental Protocols

1. Plasmid Stability Assay

This protocol is used to determine the rate of plasmid loss in a bacterial population over time.

Materials:

  • This compound production strain carrying a plasmid with an antibiotic resistance marker.

  • Non-selective liquid medium (e.g., LB broth).

  • Non-selective agar plates (e.g., LB agar).

  • Selective agar plates (e.g., LB agar with the appropriate antibiotic).

  • Incubator, shaker, sterile dilution tubes, and plating supplies.

Procedure:

  • Inoculate a single colony of the strain into a selective liquid medium and grow overnight.

  • Dilute the overnight culture into a fresh non-selective liquid medium to an OD600 of ~0.1. This is Generation 0.

  • Incubate the culture under optimal growth conditions.

  • At regular intervals (e.g., every 10 generations, which is approximately every 5-6 hours for E. coli), take a sample from the culture.

  • Perform serial dilutions of the sample in sterile saline or phosphate (B84403) buffer.

  • Plate the appropriate dilutions onto both non-selective and selective agar plates.

  • Incubate the plates overnight at the optimal temperature.

  • Count the number of colonies on both types of plates.

  • Calculate the percentage of plasmid-containing cells at each time point: % Plasmid Stability = (CFU on selective plate / CFU on non-selective plate) * 100

  • Plot the percentage of plasmid stability against the number of generations.

2. CRISPR/Cas9-mediated Gene Knockout in E. coli

This protocol provides a general workflow for deleting a target gene from the E. coli chromosome to improve strain stability.

Materials:

  • E. coli strain for modification.

  • A two-plasmid CRISPR/Cas9 system: one plasmid expressing Cas9 and the λ-Red recombination proteins (e.g., pCasRed), and another plasmid expressing the guide RNA (gRNA) targeting the gene of interest.

  • Donor DNA (a short synthetic oligonucleotide or a PCR product) with homology arms flanking the target gene.

  • Competent cell preparation reagents.

  • Electroporator and cuvettes.

  • Selective media and appropriate antibiotics.

  • PCR reagents for verification.

Procedure:

  • Design gRNA: Design a 20-nucleotide gRNA sequence that targets a region within the gene to be deleted. Ensure it has a protospacer adjacent motif (PAM) sequence (typically NGG) at its 3' end.

  • Clone gRNA: Clone the designed gRNA sequence into the gRNA expression plasmid.

  • Prepare Donor DNA: Synthesize or PCR-amplify a donor DNA fragment consisting of 50-100 bp homology arms that are identical to the regions immediately upstream and downstream of the target gene.

  • Prepare Competent Cells: Make the E. coli strain containing the pCasRed plasmid electrocompetent. Expression of the λ-Red proteins is typically induced during this step (e.g., by adding arabinose).

  • Transformation: Co-transform the competent cells with the gRNA plasmid and the donor DNA via electroporation.

  • Selection: Plate the transformed cells on a medium that selects for the gRNA plasmid.

  • Verification: Screen individual colonies by colony PCR using primers that flank the target gene. A smaller band size compared to the wild-type indicates a successful deletion.

  • Curing of Plasmids: Cure the CRISPR/Cas9 plasmids from the verified mutant strain. This is often done by growing the cells at a non-permissive temperature for plasmid replication or by using a counter-selection marker (e.g., sacB).

Visualizations

L_Threonine_Biosynthesis_Pathway Aspartate Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P thrA (Aspartokinase I) Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde asd (Aspartate-semialdehyde dehydrogenase) Homoserine Homoserine Aspartate_semialdehyde->Homoserine thrA (Homoserine dehydrogenase) Homoserine_P Homoserine-phosphate Homoserine->Homoserine_P thrB (Homoserine kinase) L_Threonine L_Threonine Homoserine_P->L_Threonine thrC (Threonine synthase) L_Threonine->Homoserine Feedback Inhibition

Caption: this compound biosynthesis pathway in E. coli.

Experimental_Workflow_Stability_Improvement cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification P1 Decreased this compound Yield D1 Plasmid Stability Assay P1->D1 D2 PCR Analysis P1->D2 D3 Southern Blotting P1->D3 D4 Gene Sequencing P1->D4 S1 Chromosomal Integration D1->S1 S3 Gene Knockout (CRISPR) D2->S3 S2 Genome Reduction D3->S2 D4->S3 V1 Fermentation Analysis S1->V1 S2->V1 S3->V1 S4 Dynamic Gene Regulation S4->V1

Caption: Workflow for troubleshooting and improving strain stability.

SOS_Response_Pathway DNA_damage DNA Damage (e.g., from metabolic stress) ssDNA Single-stranded DNA (ssDNA) DNA_damage->ssDNA RecA RecA ssDNA->RecA RecA_star RecA* RecA->RecA_star activates LexA LexA Repressor RecA_star->LexA SOS_genes SOS Genes (Error-prone DNA repair, cell cycle arrest) LexA->SOS_genes represses

Caption: Simplified diagram of the SOS response pathway in E. coli.

References

Reducing byproduct formation in L-Threonine fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Threonine (B559522) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound production experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this compound fermentation using E. coli?

A1: During this compound fermentation with E. coli, several byproducts can be formed, diverting carbon flux from your target product and potentially inhibiting cell growth. The most prevalent byproducts include L-lysine, L-methionine, L-isoleucine, glycine, and acetate (B1210297).[1][2][3] Under certain conditions, lactate (B86563) and L-alanine may also be produced.

Q2: How can I reduce the formation of L-lysine as a byproduct?

A2: L-lysine and this compound share a common precursor, L-aspartate. To favor this compound production, the metabolic flux towards L-lysine needs to be blocked or reduced. This is commonly achieved by deleting the lysA gene, which encodes diaminopimelate decarboxylase, the final enzyme in the L-lysine biosynthesis pathway.[1] By inactivating this gene, the precursor diaminopimelate cannot be converted to L-lysine, thus redirecting the carbon flow towards this compound.

Q3: My fermentation is producing high levels of acetate. What are the likely causes and how can I mitigate this?

A3: High acetate formation is a common issue in E. coli fermentations, often triggered by high glucose uptake rates that lead to overflow metabolism.[4] This occurs when the rate of glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle to process the resulting pyruvate. To mitigate acetate formation, you can:

  • Control the glucose feeding rate: Implement a fed-batch strategy with controlled glucose feeding to avoid excess glucose accumulation in the medium.[5][6]

  • Optimize dissolved oxygen (DO) levels: Ensure adequate aeration and agitation to maintain sufficient DO levels, as oxygen is crucial for efficient TCA cycle function.

  • Metabolic Engineering: Knocking out genes involved in acetate production, such as pta (phosphate acetyltransferase) and poxB (pyruvate oxidase), can directly reduce acetate formation.[4] Additionally, overexpressing genes like gltA (citrate synthase) can help pull more carbon into the TCA cycle.[4]

Q4: What is the role of the C/N ratio in controlling byproduct formation?

A4: The carbon-to-nitrogen (C/N) ratio is a critical parameter in fermentation that significantly influences metabolic pathways and, consequently, byproduct formation. An optimized C/N ratio ensures that both carbon and nitrogen resources are utilized efficiently for biomass growth and this compound production, without leading to an excess of one nutrient that could be shunted into byproduct pathways. For this compound production, the optimal C/N ratio has been reported to be around 30 (g/g of ammonium (B1175870) sulfate (B86663) to sucrose), which was found to be more critical than the absolute nitrogen concentration for maximizing product yield and minimizing byproducts.[5][7] Maintaining an appropriate C/N ratio throughout the fermentation, often through controlled feeding strategies, is crucial for high-yield this compound production.[6][8][9]

Troubleshooting Guides

Issue 1: Low this compound Titer and High L-Isoleucine Accumulation
  • Symptom: Your fermentation results show a lower than expected this compound concentration, accompanied by a significant peak corresponding to L-Isoleucine in your analysis.

  • Potential Cause: this compound is a direct precursor for L-isoleucine biosynthesis. The enzyme threonine dehydratase, encoded by the ilvA gene, catalyzes the first step in this competing pathway.[3] High activity of this enzyme can drain the this compound pool.

  • Troubleshooting Steps:

    • Metabolic Engineering: Introduce a point mutation in the ilvA gene to reduce the activity of threonine dehydratase. A common and effective mutation is replacing the 290th cytosine with thymine (B56734) (C290T), resulting in a serine to phenylalanine substitution at position 97 (Ser97Phe) of the enzyme.[1] This modification decreases the enzyme's catalytic efficiency, thereby reducing the conversion of this compound to L-isoleucine.

    • Media Optimization: Supplementing the fermentation medium with a small amount of L-isoleucine can sometimes help through feedback inhibition of the ilv operon, although this needs to be carefully optimized to avoid inhibiting cell growth.

Issue 2: Poor Cell Growth and Low Product Yield
  • Symptom: The optical density (OD) of your culture is low, and consequently, the final this compound titer is poor.

  • Potential Causes:

    • Byproduct Toxicity: Accumulation of inhibitory byproducts like acetate can severely hamper cell growth.[10]

    • Nutrient Limitation: Essential nutrients in the fermentation medium may be depleted.

    • Suboptimal Fermentation Conditions: pH, temperature, or dissolved oxygen levels may not be optimal for your strain.

  • Troubleshooting Steps:

    • Analyze Byproduct Profile: Quantify the concentration of major byproducts, especially acetate. If acetate levels are high, refer to the FAQ on acetate mitigation.

    • Review Media Composition: Ensure that the fermentation medium is not deficient in essential components like phosphate, magnesium, or trace elements. Phosphate concentration, in particular, has been shown to significantly affect cell growth and this compound production.

    • Optimize Fermentation Parameters:

      • pH: Maintain the pH between 6.5 and 7.2 using automated addition of a base like ammonium hydroxide, which also serves as a nitrogen source.[11]

      • Temperature: The optimal temperature for this compound production in E. coli is typically around 37°C.[12][13]

      • Dissolved Oxygen: Maintain DO levels above 20-40% saturation through controlled agitation and aeration rates to ensure efficient aerobic respiration.[11]

    • Consider Biofilm-Based Fermentation: Immobilizing cells in a biofilm can enhance their tolerance to stressful conditions and improve productivity.[12][13][14]

Quantitative Data Summary

Table 1: Effect of Genetic Modifications on this compound and Byproduct Formation

Genetic ModificationParent StrainThis compound Titer (g/L)Key Byproduct(s) ReducedReference
Deletion of lysA, metA, tdh; Mutation in ilvAE. coli W3110 derivative~11.8 (Batch)L-lysine, L-methionine, L-isoleucine, Glycine[1][2]
Overexpression of fimH (Biofilm formation)E. coli W168817.5 (Repeated-batch)Acetate[12][13][14]
Deletion of proP and proVWXE. coli TWF00123.5 (Flask)Not specified[15]

Table 2: Impact of Fermentation Parameters on this compound Production and Byproducts

Parameter OptimizedConditionThis compound Titer (g/L)Byproduct ImpactReference
C/N RatioOptimal ratio of 30 (ammonium sulfate/sucrose)118General byproduct reduction[5][7]
Feeding StrategyAutomatic combined glucose-ammonia feeding102Reduced overflow metabolism[6][8][9]

Experimental Protocols

Protocol 1: Gene Deletion using the Lambda Red Recombinase System

This protocol describes the deletion of a target gene (e.g., lysA) from the E. coli chromosome.

  • Primer Design: Design primers to amplify a resistance cassette (e.g., chloramphenicol (B1208) resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable plasmid template.

  • Preparation of Electrocompetent Cells: Grow the recipient E. coli strain harboring the pKD46 plasmid (expressing the Lambda Red recombinase) at 30°C in SOB medium containing ampicillin (B1664943) and L-arabinose to induce the recombinase. Prepare electrocompetent cells by washing with ice-cold sterile water.

  • Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.

  • Selection and Verification: Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic to select for colonies where the gene has been replaced by the resistance cassette. Verify the gene deletion by colony PCR and DNA sequencing.

  • Removal of Resistance Cassette (Optional): If required, the resistance cassette can be removed using a helper plasmid expressing the FLP recombinase, which recognizes the FRT sites flanking the cassette.

Protocol 2: Site-Directed Mutagenesis for ilvA

This protocol outlines the introduction of a point mutation into the ilvA gene.

  • Plasmid Template: Use a plasmid containing the wild-type ilvA gene as a template.

  • Primer Design: Design a pair of complementary primers containing the desired mutation (e.g., C290T).

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing the mutated sequence. The PCR conditions should be optimized for whole-plasmid amplification.

  • Template Digestion: Digest the PCR product with the DpnI restriction enzyme to selectively remove the original methylated parental DNA template.

  • Transformation: Transform the DpnI-treated plasmid into a suitable E. coli cloning strain.

  • Selection and Verification: Select transformed colonies on appropriate antibiotic plates and verify the presence of the desired mutation by plasmid isolation and DNA sequencing.

Protocol 3: Biofilm-Based Fed-Batch Fermentation

This protocol describes a method to enhance this compound production by immobilizing cells in a biofilm.

  • Strain Engineering: Overexpress a gene that promotes biofilm formation, such as fimH, in your this compound producing strain.[12][13][14]

  • Carrier Preparation: Prepare a suitable carrier material for biofilm attachment (e.g., porous glass beads or plastic carriers) and sterilize it.

  • Inoculum and Batch Phase: Inoculate the fermentation medium containing the carrier with the engineered strain. Run an initial batch phase to allow for cell growth and biofilm formation on the carrier.

  • Fed-Batch Phase: After the initial batch phase, initiate a fed-batch strategy with controlled feeding of a concentrated glucose solution and a nitrogen source to maintain optimal conditions for this compound production.

  • Repeated-Batch Operation (Optional): At the end of a batch, a portion of the fermentation broth can be removed, leaving the biofilm-coated carrier in the fermenter. Fresh medium can then be added to start a new batch, allowing for semi-continuous production.[12][13]

Visualizations

L_Threonine_Pathway Glucose Glucose OAA Oxaloacetate Glucose->OAA Glycolysis & TCA Cycle Acetate Acetate Glucose->Acetate Overflow Metabolism Aspartate L-Aspartate OAA->Aspartate Threonine This compound Aspartate->Threonine thrA, thrB, thrC Lysine L-Lysine Aspartate->Lysine lysA Methionine L-Methionine Aspartate->Methionine metA Isoleucine L-Isoleucine Threonine->Isoleucine ilvA del_lysA ΔlysA del_metA ΔmetA mut_ilvA ilvA mutation opt_feed Optimized Feeding

Caption: Metabolic pathways for this compound biosynthesis and major byproduct formation in E. coli.

Gene_Deletion_Workflow cluster_prep Preparation cluster_mod Modification cluster_ver Verification pcr Amplify Resistance Cassette electro Electroporation pcr->electro cells Prepare Electrocompetent Cells (with pKD46) cells->electro select Selection on Antibiotic Plate electro->select verify Colony PCR & Sequencing select->verify

Caption: Experimental workflow for gene deletion via Lambda Red recombineering.

Troubleshooting_Logic cluster_byproduct Byproduct Analysis cluster_growth Growth Analysis cluster_solutions Potential Solutions start Low this compound Titer check_byproducts High Byproduct Levels? start->check_byproducts check_growth Poor Cell Growth? start->check_growth high_ile High L-Isoleucine? check_byproducts->high_ile Yes high_ac High Acetate? check_byproducts->high_ac Yes mut_ilva Mutate ilvA gene high_ile->mut_ilva opt_feed Optimize Glucose Feed high_ac->opt_feed opt_do Optimize DO Levels high_ac->opt_do check_growth->opt_do Yes opt_media Optimize Media Composition check_growth->opt_media Yes

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Enhanced L-Threonine Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the metabolic engineering of E. coli for enhanced L-Threonine (B559522) production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue IDQuestionPotential CausesSuggested Solutions
LT-001 Low this compound Titer or Yield 1. Suboptimal Fermentation Conditions: Incorrect C/N ratio, pH, dissolved oxygen (DO), or temperature. 2. Precursor or Cofactor Limitation: Insufficient supply of precursors like aspartate or oxaloacetate; imbalance in NADPH/NADP+ ratio. 3. By-product Inhibition: Accumulation of inhibitory by-products like acetate (B1210297). 4. Feedback Inhibition: End-product inhibition of key enzymes (e.g., aspartokinase I, encoded by thrA) by this compound. 5. Plasmid Instability: Loss of expression plasmids carrying key pathway genes.1. Optimize fermentation parameters. A C/N ratio of 30 (ammonium sulfate (B86663) to sucrose) has been shown to be effective. Maintain glucose concentration between 5 and 20 g/L and DO at 20-40% saturation.[1][2] 2. Overexpress genes like ppc (phosphoenolpyruvate carboxylase) to increase oxaloacetate supply. Ensure pathways for NADPH regeneration (e.g., pentose (B10789219) phosphate (B84403) pathway) are active. 3. Employ fed-batch strategies, such as a pseudo-exponential feeding combined with glucose-stat feeding, to limit acetate accumulation to below inhibitory levels (e.g., < 1 g/L).[2] Deletion of genes involved in acetate production (pta, poxB) can also be effective.[3][4] 4. Use a mutated version of the thrA gene that is insensitive to this compound feedback inhibition.[5] 5. Integrate key genes into the chromosome to eliminate plasmid dependence.[6] If using plasmids, ensure consistent antibiotic selection. High concentrations of selective markers in stock cultures may improve stability.[7]
LT-002 Poor Cell Growth or Low Cell Density 1. Toxicity of Intermediates: Accumulation of toxic metabolic intermediates such as homoserine.[8] 2. Metabolic Burden: High metabolic load from the overexpression of numerous heterologous genes. 3. Nutrient Limitation: Depletion of essential nutrients in the fermentation medium. 4. Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration.1. Balance the expression of pathway enzymes to prevent the buildup of intermediates. A DNA scaffold system has been shown to reduce homoserine accumulation and improve growth.[8] 2. Optimize codon usage of heterologous genes and balance promoter strengths to avoid excessive protein expression.[9] 3. Supplement the medium with complex nutrients like yeast extract or corn syrup.[5][10][11] Implement a fed-batch strategy to replenish nutrients. 4. Maintain pH around 7.0 with ammonia (B1221849) and temperature at 37°C. Ensure adequate aeration to maintain DO levels.[2][10]
LT-003 High Acetate Accumulation 1. Overflow Metabolism: High glucose uptake rates lead to the conversion of excess pyruvate (B1213749) to acetate.[4][12] 2. Oxygen Limitation: Insufficient oxygen supply can lead to fermentative metabolism and acetate production.1. Implement a controlled feeding strategy (e.g., fed-batch) to maintain a low glucose concentration, thus avoiding overflow metabolism.[2] Genetic strategies include deleting acetate production pathways (pta, poxB) or overexpressing citrate (B86180) synthase (gltA) to pull more carbon into the TCA cycle.[3][4] 2. Maintain DO levels at approximately 20-40% of air saturation by adjusting agitation and aeration rates.[2][5][10]
LT-004 Inconsistent Results Between Batches 1. Genetic Instability: Inconsistent plasmid copy number or chromosomal mutations in the seed culture. 2. Variable Inoculum Quality: Differences in the age, density, or metabolic state of the inoculum. 3. Media Preparation Inconsistencies: Variations in the composition of the seed or fermentation medium. 4. Contamination: Microbial contamination in the fermenter.[13]1. Use chromosomally integrated expression cassettes for stable gene expression.[6] Prepare glycerol (B35011) stocks from a single, verified colony and minimize the number of subcultures. 2. Standardize the seed culture protocol, ensuring consistent growth phase and cell density at the time of inoculation. 3. Use high-purity reagents and prepare media in large batches when possible to minimize variability. 4. Implement strict aseptic techniques during all stages of the process. Regularly check for contaminants via microscopy and plating on non-selective media.

Frequently Asked Questions (FAQs)

Strain Engineering

Q1: Which genes are the most critical to modify for enhancing this compound production?

A1: The core set of genes to modify are within the this compound biosynthetic pathway itself. This typically involves:

  • Overexpression of the thrABC operon: These genes encode for homoserine dehydrogenase, homoserine kinase, and threonine synthase, which catalyze the final steps of this compound synthesis.[9][14] It's often beneficial to use a feedback-resistant mutant of thrA.[5]

  • Deletion of competing pathways: To channel more metabolic flux towards this compound, it is common to knock out genes in competing pathways. Key targets include lysA (diaminopimelate decarboxylase, to block lysine (B10760008) synthesis) and metA (homoserine O-succinyltransferase, to block methionine synthesis).[5]

  • Deletion of degradation pathways: To prevent the breakdown of this compound, the tdh gene (threonine dehydrogenase) can be deleted.[5]

  • Enhancing precursor supply: Overexpression of genes like ppc (phosphoenolpyruvate carboxylase) can increase the pool of oxaloacetate, a key precursor.[5]

Q2: How can I deal with the feedback inhibition of aspartokinase by this compound?

A2: The native aspartokinase I enzyme in E. coli, encoded by the thrA gene, is subject to feedback inhibition by this compound. To overcome this, a mutant version of the thrA gene should be used. For example, a C1034T mutation in thrA results in an enzyme that is no longer inhibited by this compound, allowing for its accumulation to high concentrations.[5]

Q3: Is it better to express the pathway genes on a plasmid or integrate them into the chromosome?

A3: While plasmids offer the flexibility of high copy numbers and easy construction, they can be unstable, leading to inconsistent production and the need for constant antibiotic selection.[2][7] For industrial applications and long-term stability, integrating the expression cassettes into the E. coli chromosome is the preferred method.[6] This eliminates the metabolic burden of plasmid replication and ensures that all cells in the population are productive.

Fermentation & Process Control

Q4: What is a typical fed-batch fermentation strategy for high-yield this compound production?

A4: A common strategy involves an initial batch phase to grow biomass, followed by a fed-batch phase where a concentrated glucose solution is fed to the culture. A DO-control pulse fed-batch method or a pseudo-exponential feeding strategy can be effective.[1][2] The key is to maintain the glucose concentration at a low level (e.g., 5-20 g/L) to prevent acetate formation while ensuring it is not limiting for growth and production.[1] The pH is typically controlled at 7.0 using ammonia, which also serves as a nitrogen source.[2][10]

Q5: My culture is producing a lot of acetate. What can I do to reduce it?

A5: Acetate accumulation is a common problem caused by overflow metabolism when glucose is in excess.[4][12] To mitigate this, you can:

  • Optimize the feeding strategy: Use a fed-batch approach to control the glucose feed rate and keep its concentration low.[2]

  • Genetic modifications: Knock out genes responsible for acetate production, such as pta (phosphate acetyltransferase) and poxB (pyruvate oxidase).[3][4]

  • Increase TCA cycle flux: Overexpressing gltA (citrate synthase) can help pull more carbon into the TCA cycle and away from acetate formation.[3][4]

Q6: What are common sources of contamination in this compound fermentation and how can I prevent them?

A6: Common contaminants include other bacteria (like Bacillus), yeasts, and molds.[13] These can compete for nutrients, alter the pH, and produce substances that inhibit the growth of your E. coli production strain, ultimately reducing this compound yield.[13] Prevention relies on:

  • Strict aseptic technique: Sterilize all media, fermenters, and associated equipment properly.

  • Sterile sampling: Use a sterile method for taking samples during the fermentation.

  • Positive pressure: Maintain a positive pressure inside the fermenter to prevent the entry of outside air.

  • Regular monitoring: Routinely check for contamination by plating samples on nutrient agar (B569324) and examining cultures under a microscope.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound production in engineered E. coli.

Table 1: this compound Production Performance in Engineered E. coli Strains

StrainFermentation ModeThis compound Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered E. coliFed-batch82.40.393Not Specified[5]
E. coli TRFCFed-batch124.57Not SpecifiedNot Specified[2]
E. coli TRFCFed-batch1180.463.1[1]
E. coli JLTHRFed-batch138.4Not SpecifiedNot Specified[10]
P2.1-2901ΔptsGShake Flask40.06Not SpecifiedNot Specified[9]

Table 2: Impact of Genetic Modifications on this compound Production

StrainGenetic ModificationThis compound Titer (g/L)Fold IncreaseReference
Starting Strain-0.779-[6]
Mutant f3Mutagenesis0.9291.19[6]
f3-thrC-docA-thrB-cohAGenomic integration of enzyme complex3.454.43[6]
TH (Control)-20.35-[9]
P2.1-2901ΔptsGBalanced thrABC expression + ΔptsG40.061.97[9]

Experimental Protocols

This section provides an overview of key experimental methodologies.

Protocol 1: Gene Knockout in E. coli using CRISPR/Cas9

This protocol provides a general workflow for chromosomal gene deletion.

  • Plasmid Construction:

    • pCasRed plasmid: This plasmid expresses the Cas9 endonuclease and the λ-Red recombination machinery (Exo, Beta, Gam).[15]

    • pCRISPR-gDNA plasmid: This plasmid expresses the specific guide RNA (gRNA) that targets the gene of interest for cleavage by Cas9.[15] A counter-selectable marker like sacB can be included for easier plasmid curing.[15]

  • Donor DNA Preparation:

    • Synthesize a double-stranded DNA oligonucleotide (ds-dDNA) that contains regions of homology (typically 40-50 bp) flanking the target gene to be deleted.[15] This donor DNA will be used by the λ-Red system to repair the double-strand break introduced by Cas9.

  • Transformation and Recombination:

    • Prepare electrocompetent E. coli cells already containing the pCasRed plasmid.

    • Co-transform the pCRISPR-gDNA plasmid and the ds-dDNA into the competent cells.

    • The gRNA will direct Cas9 to create a double-strand break at the target locus. The λ-Red machinery will then facilitate homologous recombination using the donor DNA, resulting in the deletion of the target gene.

  • Selection and Verification:

    • Plate the transformed cells on selective media to isolate colonies that have undergone recombination.

    • Verify the gene knockout by colony PCR and Sanger sequencing.

  • Plasmid Curing:

    • Remove the pCRISPR-gDNA plasmid to allow for subsequent rounds of gene editing. If a sacB marker is present, this can be achieved by growing the cells on sucrose-containing medium.[15]

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a typical fed-batch fermentation process in a 5L bioreactor.

  • Seed Culture Preparation:

    • Inoculate a single colony of the production strain into a 500 mL flask containing 30 mL of seed medium (e.g., LB or a defined medium).[2]

    • Incubate at 37°C with shaking (e.g., 200 rpm) for 12 hours.[2]

  • Bioreactor Setup:

    • Prepare a 5L fermenter with 3L of production medium. A typical medium contains a carbon source (e.g., sucrose (B13894) or glucose), nitrogen source (e.g., (NH4)2SO4), salts (e.g., KH2PO4, MgSO4·7H2O), and trace metals.[2][10]

    • Sterilize the fermenter and medium.

  • Inoculation and Batch Phase:

    • Inoculate the production medium with the seed culture.[10]

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled with 25% v/v ammonia).[2][10]

    • Maintain the dissolved oxygen (DO) level at 20-35% saturation by adjusting the agitation (e.g., up to 1000 rpm) and aeration rates.[10]

  • Fed-Batch Phase:

    • When the initial carbon source is depleted (monitored by measuring glucose levels), begin feeding a sterile, concentrated glucose solution (e.g., 80% w/v).[2]

    • Control the feed rate to maintain the glucose concentration in the broth between 5 and 20 g/L.[1]

  • Sampling and Analysis:

    • Periodically take samples to measure cell density (OD600), glucose concentration, and this compound concentration.

Protocol 3: Quantification of this compound by HPLC

This protocol describes a general method for quantifying this compound in fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Derivatization (Pre-column):

    • Many HPLC methods for amino acids require a derivatization step to make them detectable by UV or fluorescence detectors. A common derivatizing agent is diethyl ethoxymethylenemalonate (DEEMM).[16]

    • Mix the filtered sample with a boric acid buffer and the DEEMM reagent.[16]

    • Incubate the mixture (e.g., at 70°C for 2 hours) to allow the derivatization reaction to complete.[16]

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.[16]

    • Mobile Phase: A typical mobile phase consists of two components: (A) pure methanol (B129727) and (B) an aqueous buffer like 25 mmol/L ammonium (B1175870) acetate.[16] An isocratic elution (e.g., 40% A, 60% B) can be used.[16]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[16]

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[16]

    • Detection: Detect the derivatized this compound using a UV detector at a wavelength of 250 nm.[16]

  • Quantification:

    • Create a standard curve by running known concentrations of this compound through the same derivatization and HPLC process.

    • Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.

Protocol 4: Measurement of Intracellular NADPH/NADP+ Ratio

This protocol is based on a cofactor recycling assay.

  • Cell Harvesting:

    • Collect approximately 5 x 109 cells by centrifugation.

    • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).[17]

  • Cofactor Extraction:

    • To extract the reduced forms (NADPH), resuspend the cell pellet in 300 µL of 0.2 M NaOH and heat at 55°C for 10 minutes.[17]

    • To extract the oxidized forms (NADP+), resuspend a separate cell pellet in 300 µL of 0.2 M HCl and heat at 55°C for 10 minutes.[17]

    • Neutralize the extracts by adding 300 µL of 0.1 M HCl (to the NaOH extract) or 0.1 M NaOH (to the HCl extract).[17]

  • Enzymatic Assay:

    • The assay is performed in a 96-well plate or cuvettes.

    • The reaction mixture contains a reagent mix (including a dye that changes color upon reduction) and an enzyme, glucose-6-phosphate dehydrogenase, which specifically uses NADP+ as a cofactor.[17]

    • Add the neutralized cell extract to the reaction mixture.

    • Start the reaction by adding the enzyme.

  • Detection and Calculation:

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 570 nm) over time using a plate reader or spectrophotometer.[17]

    • Calculate the concentrations of NADPH and NADP+ by comparing the reaction rates to a standard curve prepared with known concentrations of NADPH and NADP+.

    • The ratio is then calculated from these concentrations.

Visualizations

L_Threonine_Pathway OAA Oxaloacetate ASP L-Aspartate OAA->ASP ASP_P L-Aspartyl-β-phosphate ASP->ASP_P ATP ask ASP_SA L-Aspartate-semialdehyde ASP_P->ASP_SA NADPH asd HOM L-Homoserine ASP_SA->HOM NADPH thrA (HDH) LYS L-Lysine ASP_SA->LYS lysA HOM_P O-Phospho-L-homoserine HOM->HOM_P ATP thrB (HK) MET L-Methionine HOM->MET metA THR This compound HOM_P->THR thrC (TS) THR->ASP_P Feedback Inhibition ask ask asd asd thrA_HDH thrA (HDH) thrB_HK thrB (HK) thrC_TS thrC (TS) lysA lysA metA metA

Caption: this compound biosynthesis pathway in E. coli.

Experimental_Workflow cluster_0 Strain Construction cluster_1 Fermentation cluster_2 Analysis A1 Design gRNA & Donor DNA A2 CRISPR/Cas9 Gene Knockout (e.g., ΔlysA, ΔmetA) A1->A2 A3 Overexpression Cassette Construction (e.g., pET-thrABC) A2->A3 A4 Transformation & Verification A3->A4 B1 Seed Culture Preparation A4->B1 B2 Bioreactor Inoculation (Batch Phase) B1->B2 B3 Fed-Batch Cultivation (Controlled Glucose Feed) B2->B3 C1 Sampling B3->C1 C2 Measure OD600, Glucose C1->C2 C3 Quantify this compound (HPLC) C1->C3

Caption: Experimental workflow for engineered E. coli.

Troubleshooting_Tree Start Low this compound Titer CheckGrowth Is cell growth (OD600) normal? Start->CheckGrowth CheckAcetate Is acetate level high (>2 g/L)? CheckGrowth->CheckAcetate Yes Sol_Growth Troubleshoot cell growth: - Check media composition - Test for toxic intermediates - Optimize physical parameters CheckGrowth->Sol_Growth No CheckPlasmid Are you using a plasmid system? CheckAcetate->CheckPlasmid No Sol_Acetate Optimize feeding strategy: - Reduce glucose feed rate - Consider genetic mods (Δpta, ΔpoxB) CheckAcetate->Sol_Acetate Yes CheckPathway Review metabolic pathway engineering CheckPlasmid->CheckPathway No Sol_Plasmid Check for plasmid instability: - Verify antibiotic selection - Consider chromosomal integration CheckPlasmid->Sol_Plasmid Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: High-Density L-Threonine Production via Fed-Batch Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for high-density L-Threonine production using fed-batch culture strategies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound fed-batch culture experiments.

IssuePossible Cause(s)Troubleshooting Steps
Low this compound Yield Suboptimal Carbon Source: Inefficient utilization of the primary carbon source.Ensure the use of an optimal carbon source and concentration. For E. coli, sucrose (B13894) at 70 g/L has been shown to be an effective initial carbon source.[1][2][3]
Unfavorable Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio is a critical factor influencing this compound production.Optimize the C/N ratio. An optimal ratio of ammonium (B1175870) sulfate (B86663) to sucrose (g/g) has been identified as 30 for this compound overproduction in E. coli.[2]
Formation of Inhibitory By-products: Accumulation of by-products like acetic acid can inhibit cell growth and this compound synthesis.[4]Attenuate the metabolic pathways leading to by-product formation. For instance, redirecting carbon flux away from acetic acid production can enhance threonine synthesis.[3]
Feedback Inhibition: Key enzymes in the this compound biosynthetic pathway can be inhibited by the final product.Employ metabolic engineering strategies to remove feedback inhibition. For example, removing feedback inhibition of aspartokinase I and III in E. coli can significantly boost production.[3][5]
Degradation of this compound: Cellular enzymes may degrade the produced this compound.Delete genes responsible for this compound degradation, such as tdh (threonine dehydrogenase) and mutate ilvA (threonine dehydratase), to prevent product loss.[3][5]
Inconsistent Fermentation Results Variability in Inoculum: Inconsistent seed culture preparation can lead to variable starting conditions.Standardize the seed culture preparation protocol, including medium composition, incubation time, and temperature, to ensure a consistent inoculum.[3]
Fluctuations in Fermentation Parameters: Lack of tight control over pH, dissolved oxygen (DO), and temperature can affect performance.Implement strict control over fermentation parameters. Maintaining dissolved oxygen at approximately 30% of saturation and pH between 6.8 and 7.2 is crucial for optimal this compound production in E. coli.[3]
Slow Glucose Consumption Suboptimal Feeding Strategy: Inefficient feeding can lead to either starvation or overflow metabolism.Implement a controlled feeding strategy, such as a DO-control pulse fed-batch method, to maintain the glucose concentration within an optimal range (e.g., 5-20 g/L).[1][3] Combined strategies like pseudo-exponential and glucose-stat feeding have also proven effective.[4][6]
Cell Stress and Reduced Viability High Osmotic Pressure: Accumulation of solutes in the fermentation broth can lead to osmotic stress.Monitor and control the osmolality of the culture medium.
Oxygen Limitation: High cell densities can lead to insufficient oxygen supply, resulting in the formation of inhibitory organic acids.[7]To overcome oxygen limitation, consider supplying oxygen-enriched air to the fermentor.[7]
Accumulation of D-Threonine (when using Dthis compound): The D-isomer of threonine is not readily metabolized by many production strains and can become toxic, leading to growth inhibition.[8]The most effective solution is to replace Dthis compound with an equimolar concentration of this compound in your feed medium.[8] If using Dthis compound, monitor for D-isomer accumulation.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal initial carbon source and concentration for this compound production in E. coli fed-batch cultures?

Sucrose has been identified as an optimal initial carbon source, with a concentration of 70 g/L showing high productivity.[1][2]

Q2: How critical is the Carbon-to-Nitrogen (C/N) ratio?

The C/N ratio is a predominant factor for this compound overproduction. An optimal ratio of ammonium sulfate to sucrose (g/g) was found to be 30.[2]

Q3: What are common inhibitory by-products and how can their formation be minimized?

Acetic acid is a common inhibitory by-product in E. coli fermentations.[4] Its accumulation can be minimized by controlling the specific growth rate through feeding strategies, such as an exponential feed, to avoid overflow metabolism.[4]

Q4: What are some effective feeding strategies for high-density this compound production?

Several feeding strategies have proven effective:

  • DO-control pulse fed-batch: This method maintains the glucose concentration within an optimal range (e.g., 5-20 g/L).[1]

  • Pseudo-exponential and glucose-stat feeding: A combination of these strategies can lead to high cell density and this compound production with low by-product accumulation.[4][6]

  • Automatic combination feeding: A strategy combining glucose and ammonia (B1221849) water feeding based on their consumption ratio has shown to significantly improve this compound concentration.[9]

Q5: Can supplements be used to enhance this compound production?

Yes, supplements can be beneficial.

  • Biotin (B1667282): The addition of biotin as a growth factor has been shown to significantly increase this compound production.[7]

  • Betaine (B1666868): The addition of betaine hydrochloride to the feed has been shown to increase the final this compound concentration and glucose conversion percentage.[10]

Experimental Protocols

General Fed-Batch Fermentation Protocol for E. coli

This protocol provides a general framework. Optimal conditions may vary depending on the specific strain and equipment.

  • Fermentor Preparation: Prepare and sterilize a 5-L fermentor containing the fermentation medium. An example medium consists of: 100 g glucose, 10 g (NH4)2SO4, 2 g KH2PO4, 0.5 g MgSO4·7H2O, 5 mg FeSO4·7H2O, 5 mg MnSO4·4H2O, and 3 g yeast extract per liter, with the pH adjusted to 7.5.[3]

  • Inoculation: Inoculate the fermentor with a 1-10% (v/v) ratio of a standardized seed culture.[3]

  • Parameter Control: Maintain the following parameters:

    • Temperature: 37°C[3]

    • pH: Maintain at 6.8-7.2 using a 25% ammonia solution.[3]

    • Dissolved Oxygen (DO): Maintain at approximately 30% of saturation by adjusting the agitation speed (e.g., 500-800 rpm) and aeration rate (e.g., 2 vvm).[3]

  • Feeding Strategy:

    • Initial Batch Phase: Allow the culture to grow until the initial carbon source is nearly depleted.

    • Fed-Batch Phase: Implement a controlled feeding strategy (e.g., DO-stat, pH-stat, or a pre-determined profile) to deliver a concentrated glucose solution (e.g., 500 g/L) and maintain the desired glucose concentration in the fermentor (e.g., 5-20 g/L).[3]

  • Sampling and Analysis: Periodically and aseptically collect samples to measure biomass (OD600), residual glucose, and this compound concentration using appropriate analytical methods like HPLC.[3]

  • Duration: Continue the fermentation for approximately 36-48 hours or until the target product concentration is achieved.[3]

Visualizations

Fed_Batch_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_control Process Control & Monitoring Media_Prep Medium Preparation Batch_Phase Batch Phase Media_Prep->Batch_Phase Inoculum_Prep Inoculum Preparation Inoculum_Prep->Batch_Phase Fed_Batch_Phase Fed-Batch Phase Batch_Phase->Fed_Batch_Phase Nutrient Depletion Harvest Harvest Fed_Batch_Phase->Harvest pH_Control pH Control Fed_Batch_Phase->pH_Control DO_Control DO Control Fed_Batch_Phase->DO_Control Temp_Control Temp. Control Fed_Batch_Phase->Temp_Control Sampling Sampling & Analysis Fed_Batch_Phase->Sampling

Caption: General workflow for a fed-batch this compound production process.

L_Threonine_Pathway Glucose Glucose Aspartate Aspartate Glucose->Aspartate Glycolysis & Citric Acid Cycle Byproducts By-products (e.g., Acetic Acid) Glucose->Byproducts Aspartyl_P Aspartyl-Phosphate Aspartate->Aspartyl_P ask (Aspartokinase) Asp_Semialdehyde Aspartate-Semialdehyde Aspartyl_P->Asp_Semialdehyde Homoserine Homoserine Asp_Semialdehyde->Homoserine O_Phospho_Homoserine O-Phosphohomoserine Homoserine->O_Phospho_Homoserine thrB (Homoserine Kinase) L_Threonine This compound O_Phospho_Homoserine->L_Threonine thrC (Threonine Synthase) L_Threonine->Aspartate Inhibits L_Threonine->Homoserine Inhibits Feedback_Inhibition Feedback Inhibition

Caption: Simplified metabolic pathway for this compound biosynthesis in E. coli.

References

Technical Support Center: Recombinant L-Threonine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for recombinant L-Threonine production. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to plasmid stability and production efficiency.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: My this compound yield drops significantly in the later stages of a fed-batch fermentation run. Could this be a plasmid stability issue?

A1: Yes, a decline in yield over time is a classic indicator of plasmid instability. As the fermentation progresses, plasmid-free cells can emerge and, due to a lower metabolic burden, may outcompete the plasmid-bearing, this compound-producing cells.[1] This leads to a gradual decrease in the overall productivity of the culture. You may also observe an unexpected increase in the growth rate as the proportion of faster-growing, non-producing cells increases.

Q2: How can I experimentally confirm that plasmid loss is occurring in my culture?

A2: The most common method is to perform serial dilution and plating on both selective and non-selective agar (B569324) plates.

  • Procedure: Take samples from your fermenter at various time points. Create a dilution series for each sample and plate onto two types of media: a rich, non-selective medium (like LB agar) and the same medium supplemented with the antibiotic used for plasmid selection.

  • Analysis: After incubation, count the colonies on both plates. The percentage of plasmid-bearing cells is calculated as: (Number of colonies on selective media / Number of colonies on non-selective media) x 100.

  • A steady decrease in this percentage over the course of the fermentation confirms segregational plasmid instability.

Q3: What are the most common causes of plasmid instability in high-yield this compound strains?

A3: There are two primary types of instability:

  • Segregational Instability: This is the loss of the entire plasmid during cell division.[2] It is often caused by:

    • High Metabolic Burden: Overexpression of the thr operon genes from a high-copy-number plasmid consumes significant cellular resources (ATP, NADPH, precursors), which slows the growth of plasmid-bearing cells.[1][3] Plasmid-free daughter cells have a growth advantage and quickly dominate the population.[1]

    • Ineffective Selection Pressure: In high-density cultures, antibiotics like ampicillin (B1664943) can be degraded by secreted enzymes (e.g., β-lactamase), reducing the selective pressure needed to maintain the plasmid.[4]

    • Plasmid Multimerization: Plasmids can form multimers, which leads to improper segregation into daughter cells.[1][3]

  • Structural Instability: This involves changes to the plasmid DNA itself, such as deletions or rearrangements, which can inactivate the this compound production pathway.[2][5] This can be caused by:

    • Recombinogenic Sequences: The presence of repetitive sequences or insertion elements within the plasmid can lead to deletions.

    • Toxicity of a Cloned Gene: Sometimes, the expression of a foreign gene can be toxic to the host, creating selective pressure for mutations that inactivate the gene.[6]

Q4: I'm using ampicillin, but it doesn't seem to maintain plasmid stability in my high-density fermentation. Why is this happening and what can I do?

A4: Ampicillin is often a poor choice for long-term, high-density fermentations. The enzyme responsible for its resistance, β-lactamase, is secreted by the producing cells. This enzyme degrades the ampicillin in the surrounding medium, allowing plasmid-free cells to survive and replicate.[4]

Solutions:

  • Switch Antibiotics: Change to a more stable antibiotic that is not actively degraded or exported, such as kanamycin (B1662678).[4][7]

  • Implement a Non-Antibiotic Selection System: These are often more robust for industrial-scale production.

    • Auxotrophic Complementation: Use a host strain that has a mutation in an essential gene (e.g., infA) and provide a functional copy of that gene on the plasmid.[8] Only cells that retain the plasmid can survive.[2][9]

    • Toxin-Antitoxin Systems (e.g., hok/sok): The plasmid carries a gene for a stable toxin and an unstable antitoxin. If the plasmid is lost, the antitoxin degrades quickly, and the remaining toxin kills the plasmid-free cell.[9]

Q5: What molecular biology strategies can I use to engineer a more stable plasmid for this compound production?

A5: Several genetic strategies can significantly enhance plasmid stability:

  • Incorporate a Partitioning Locus (par): These sequences ensure the active and ordered segregation of plasmids into daughter cells during division, greatly reducing segregational loss.[2][10]

  • Add a Multimer Resolution Site (e.g., cer): Including a site like cer from the ColE1 plasmid helps resolve plasmid multimers back into monomers, ensuring proper distribution to daughter cells.[7][9]

  • Optimize Plasmid Copy Number: While a high copy number can increase enzyme dosage, it also imposes a severe metabolic burden.[1][2] Using a lower-copy-number plasmid (e.g., with a p15A origin instead of a ColE1 origin) can balance productivity with metabolic load and improve stability.[4]

  • Genome Integration: For maximum stability, integrate the this compound expression cassette directly into the host chromosome. This eliminates the need for plasmids and antibiotic selection, removing the metabolic burden of plasmid replication and ensuring the genes are stably inherited.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the difference between segregational and structural plasmid instability?

A1: Segregational instability is the failure to transmit a plasmid to daughter cells during cell division, resulting in plasmid-free cells.[2] Structural instability refers to genetic modifications within the plasmid, such as deletions, insertions, or rearrangements, that alter its function without the complete loss of the plasmid molecule.[2][5]

Q2: How does "metabolic burden" specifically impact plasmid stability in this compound production?

A2: Metabolic burden (or metabolic drain) is the diversion of the host cell's energy and resources towards plasmid maintenance and the expression of recombinant genes.[3] In this compound production, this includes:

  • Replication Energy: Synthesizing hundreds of copies of the plasmid DNA.

  • Transcription and Translation: High-level expression of the thrA, thrB, and thrC genes consumes a large pool of ATP, GTP, amino acids, and other precursors.[3]

  • Redirection of Carbon Flux: Forcing a high flux of carbon through the this compound pathway can deplete intermediates needed for other essential cellular functions.

This burden slows the growth of the plasmid-harboring cells. Any cell that loses the plasmid can redirect these resources to growth, allowing it to divide faster and eventually take over the culture.[1]

Q3: Can the choice of E. coli host strain affect plasmid stability?

A3: Absolutely. Host strains can have a significant impact on plasmid stability. For example, strains with mutations in recombination genes (like recA) can help prevent structural rearrangements of the plasmid.[12] Some strains, like E. coli Stbl3™, are specifically engineered to maintain unstable plasmids, particularly those with repetitive sequences.[12] Additionally, using a reduced-genome E. coli strain can increase productivity by eliminating non-essential genes, which may reduce overall metabolic burden and improve the metabolic efficiency of the cell.[13]

Part 3: Experimental Protocols

Protocol 1: Determining Plasmid Retention via Serial Plating

This protocol details the standard method for quantifying the percentage of plasmid-harboring cells in a culture.

Materials:

  • Culture samples from the fermenter.

  • Sterile phosphate-buffered saline (PBS) or 0.9% NaCl solution for dilutions.

  • Non-selective agar plates (e.g., LB).

  • Selective agar plates (e.g., LB + appropriate antibiotic).

  • Sterile microtubes and pipettes.

  • Incubator at 37°C.

Methodology:

  • Sampling: Aseptically withdraw a 1 mL sample from the fermenter at designated time points (e.g., 12, 24, 36, 48 hours).

  • Serial Dilution:

    • Create a 10-fold serial dilution series. Add 100 µL of the culture sample to 900 µL of sterile PBS in a microtube (10⁻¹ dilution). Vortex thoroughly.

    • Transfer 100 µL from the 10⁻¹ tube to a new tube with 900 µL of PBS (10⁻² dilution).

    • Repeat this process to generate dilutions down to 10⁻⁷ or 10⁻⁸ to ensure a countable number of colonies (30-300).

  • Plating:

    • From the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷), plate 100 µL of the cell suspension onto both a non-selective plate and a selective plate.

    • Spread the suspension evenly using a sterile spreader. Prepare plates in triplicate for statistical accuracy.

  • Incubation: Incubate all plates overnight at 37°C until colonies are clearly visible.

  • Counting and Calculation:

    • Select the dilution that yields 30-300 colonies on the non-selective plate.

    • Count the colonies on both the non-selective (N_total) and selective (N_plasmid) plates for that dilution.

    • Calculate plasmid stability as: Stability (%) = (N_plasmid / N_total) × 100.

Protocol 2: Plasmid Copy Number (PCN) Estimation using qPCR

This method determines the average number of plasmids per cell by comparing the amplification of a plasmid-specific gene to a chromosome-specific gene.[14]

Materials:

  • Cell samples from the fermenter.

  • qPCR machine and compatible reagents (e.g., SYBR Green Master Mix).

  • Primers for a single-copy chromosomal gene (e.g., dxs).

  • Primers for a plasmid-borne gene (e.g., an antibiotic resistance gene or thrA).

  • Cell lysis buffer or heat treatment protocol.

Methodology:

  • Template Preparation:

    • Take a defined volume of culture and determine the cell count.

    • To avoid errors from DNA isolation, use whole cells as the template.[14] Lyse the cells by heating at 95°C for 10 minutes.[14] The resulting lysate can be used directly as the qPCR template.

  • qPCR Reaction Setup:

    • Prepare two separate qPCR reactions for each sample: one with primers for the chromosomal gene and one with primers for the plasmid gene.

    • Each reaction should include the cell lysate template, SYBR Green Master Mix, and the appropriate forward and reverse primers.

    • Include no-template controls for each primer set.

  • qPCR Program: Run a standard SYBR Green qPCR program with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and concluding with a melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the chromosomal gene (Ct_chromo) and the plasmid gene (Ct_plasmid).

    • Calculate the amplification efficiencies (E) for both primer sets using a standard curve.

    • The Plasmid Copy Number (PCN) is calculated using the formula: PCN = (E_chromo^Ct_chromo) / (E_plasmid^Ct_plasmid)

Part 4: Data Summary

Table 1: Effect of Antibiotic Choice on Plasmid Stability in this compound Production

AntibioticConcentration (µg/mL)Plasmid Stability after 48h (%)This compound Titer (g/L)Reference
Ampicillin100<10%15.2[4]
Kanamycin50>95%28.5[4]

Data synthesized from studies showing the degradation of ampicillin versus the stability of kanamycin in high-density cultures.[4]

Table 2: Comparison of Different Plasmid Stabilization Strategies

Plasmid FeatureSelection MethodPlasmid Stability after 60 Generations (%)Relative Productivity (%)Reference
High-copy vector, no stabilizationAntibiotic (Ampicillin)~15%40%[1][4]
High-copy vector + cer siteAntibiotic (Kanamycin)~85%80%[7]
Low-copy vector + par locusAntibiotic (Kanamycin)>98%95%[2]
Genome Integrated CassetteNone required100%100%[11]

This table provides a comparative summary based on principles and results described in the cited literature.

Part 5: Visual Guides

TroubleshootingWorkflow Start Observation: Decreased this compound Yield Over Time CheckStability Is Plasmid Loss Occurring? (Perform Serial Plating Assay) Start->CheckStability AnalyzeCause Identify Root Cause CheckStability->AnalyzeCause Yes, stability < 90% End Problem Resolved / Other Cause CheckStability->End No, investigate other issues (e.g., nutrient limitation, feedback inhibition) MetabolicBurden High Metabolic Burden? AnalyzeCause->MetabolicBurden SelectionPressure Ineffective Selection? AnalyzeCause->SelectionPressure StructuralIssue Structural Instability? AnalyzeCause->StructuralIssue Sol_Burden Solution: 1. Lower plasmid copy number (e.g., p15A ori). 2. Optimize induction levels. 3. Integrate genes into genome. MetabolicBurden->Sol_Burden Yes Sol_Selection Solution: 1. Switch from Ampicillin to Kanamycin. 2. Implement auxotrophic complementation. 3. Use a Toxin-Antitoxin system (hok/sok). SelectionPressure->Sol_Selection Yes Sol_Structural Solution: 1. Add multimer resolution site (cer). 2. Use a host strain with reduced recombination (recA-). 3. Add a partitioning locus (par). StructuralIssue->Sol_Structural Yes Sol_Burden->End Sol_Selection->End Sol_Structural->End

Caption: Troubleshooting workflow for diagnosing and solving plasmid instability.

MetabolicBurden cluster_plasmid_cell Plasmid-Bearing Cell cluster_plasmid_free_cell Plasmid-Free Cell Plasmid High-Copy Plasmid (thrA, thrB, thrC) Replication Plasmid Replication Plasmid->Replication Expression thr Operon Expression Plasmid->Expression Resources Cellular Resources (ATP, Amino Acids, Precursors) Resources->Replication Resources->Expression SlowGrowth Reduced Growth Rate (Metabolic Burden) Replication->SlowGrowth Threonine This compound Production Expression->Threonine Expression->SlowGrowth Takeover Population Takeover SlowGrowth->Takeover Outcompeted by NoPlasmid No Plasmid NoBurden No Metabolic Burden NoPlasmid->NoBurden NormalGrowth Normal (Faster) Growth Rate NormalGrowth->Takeover NoBurden->NormalGrowth

Caption: Impact of metabolic burden on cell growth and plasmid stability.

SegregationalInstabilityFactors Instability Segregational Plasmid Instability Factor1 High Metabolic Burden Factor1->Instability Sol1 Reduce Copy Number Genome Integration Factor1->Sol1 Solved by Factor2 Improper Partitioning Factor2->Instability Sol2 Add 'par' Locus Factor2->Sol2 Solved by Factor3 Ineffective Selection Factor3->Instability Sol3 Use Stable Antibiotics (e.g., Kanamycin) Auxotrophic Markers Factor3->Sol3 Solved by Factor4 Plasmid Multimerization Factor4->Instability Sol4 Add 'cer' Site Factor4->Sol4 Solved by Sub1a High Plasmid Copy Number Sub1a->Factor1 Sub1b High Gene Expression Sub1b->Factor1 Sub3a Antibiotic Degradation Sub3a->Factor3

Caption: Key factors contributing to segregational plasmid instability.

References

Technical Support Center: L-Threonine Production in Bioreactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of L-threonine production in bioreactors, with a specific focus on the Carbon-to-Nitrogen (C/N) ratio.

Frequently Asked Questions (FAQs)

Q1: What is the optimal C/N ratio for this compound production?

A1: The optimal C/N ratio for this compound production is not a single fixed value but depends on the fermentation strategy, microbial strain, and specific growth phase. Research indicates that a two-phase strategy can be highly effective.[1] During the initial cell growth phase, a lower C/N ratio is favored to maximize biomass accumulation. Subsequently, during the this compound production phase, the C/N ratio is increased to channel metabolic flux towards product synthesis and reduce cell activity that could lead to excessive base addition.[1] For instance, in one study with an E. coli mutant, the C/N ratio was maintained at 2.12 during the growth phase and increased to 3.37 during the production phase.[1] Another study found that a C/N ratio of 30 was optimal for this compound overproduction using a fed-batch culture of Escherichia coli TRFC.[2][3][4]

Q2: How do different feeding strategies impact this compound yield and the C/N ratio?

A2: Different feeding strategies significantly influence this compound production by affecting nutrient availability and maintaining an optimal C/N balance.

  • Continuous Feeding: This method can lead to lower productivity if not carefully controlled, as it may not adapt to the changing metabolic needs of the microorganisms.[1]

  • Intermittent Feeding: While an improvement over continuous feeding, it can still result in fluctuations in substrate concentration, potentially stressing the cells and affecting yield.[1]

  • Fed-Batch Culture: This is a highly effective technique for controlling the growth rate and achieving high yields of this compound by avoiding the repressive effects of high substrate concentrations.[4]

    • DO-control Pulse Fed-batch: This method, where glucose concentration is varied between 5 and 20 g/L, has been shown to enhance this compound production.[3][4]

    • Automatic Combination Feeding: A strategy using online monitoring to automatically feed glucose and ammonia (B1221849) water based on consumption rates has demonstrated superior results, achieving up to 102 g/L of this compound in a 5-L fermenter.[1][5] This method allows for precise control of the C/N ratio throughout the fermentation process.[1]

    • Pseudo-exponential and Glucose-stat Feeding: This combined strategy has resulted in high cell density and this compound production with low accumulation of by-products.[6]

Q3: What are common carbon and nitrogen sources used for this compound production?

A3:

  • Carbon Sources: Glucose is the most commonly used and direct carbon source for bacterial fermentation.[2] Sucrose has also been identified as an optimal initial carbon source in some studies.[3][4] Using alternative, low-cost substrates like whey as a primary carbon source is also being explored.[7]

  • Nitrogen Sources: Ammonium sulfate (B86663) is a widely used nitrogen source.[1] Ammonia water is another effective nitrogen source that is readily assimilated by microbial cells and can be used for pH control.[8] Other nitrogen sources like corn steep liquor and fish hydrolysates have also been investigated.[4][7]

Q4: How can I measure the this compound concentration in my fermentation broth?

A4: Several analytical methods can be used to determine the this compound concentration:

  • Kase-ninhydrin method: A colorimetric method suitable for quantifying this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): A robust and widely used method for separating and quantifying amino acids.[9] This can be combined with post-column derivatization with ninhydrin (B49086) and photometric detection.[9]

  • Ion Exchange Chromatography (IEC): This method, coupled with post-column derivatization, is a community-recommended method for quantifying threonine in premixtures and feedingstuffs.[9]

  • Isotachophoretic analyzer: This technique can be used for determining threonine content in the fermentation broth after removing bacteria by filtration.[10]

  • Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (AE-IPAD): This method allows for the direct determination of amino acids without sample derivatization.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low this compound Yield Suboptimal C/N Ratio: An imbalanced C/N ratio can lead to either excessive biomass formation (low C/N) or limited growth and production (high C/N).[2]Implement a two-phase feeding strategy. Start with a lower C/N ratio (e.g., 2.12) to promote cell growth, then switch to a higher C/N ratio (e.g., 3.37) for the production phase.[1] Utilize fed-batch strategies to maintain precise control over the C/N ratio.
Substrate Limitation or Inhibition: High initial substrate concentrations can inhibit microbial growth, while depletion of the carbon or nitrogen source will halt production.Employ a fed-batch culture system to maintain the glucose concentration within an optimal range (e.g., 5-20 g/L).[3][4] Use an automatic feeding system based on real-time monitoring of substrate consumption.[1][5]
Poor Mixing in Bioreactor: In larger scale fermenters, nonhomogeneous mixing can lead to localized nutrient depletion or accumulation of inhibitory byproducts, resulting in decreased productivity.[1]Optimize agitation speed and aeration rate to ensure proper mixing. Consider the geometry of the fermenter in scale-up studies.
High Byproduct Formation (e.g., Acetate) Excess Glucose: High residual glucose concentrations can lead to overflow metabolism and the formation of inhibitory byproducts like acetic acid.[6]Tightly control the glucose feeding rate to match the cells' consumption rate. A glucose-stat feeding strategy can be effective.[6]
Imbalanced Metabolic Flux: The metabolic pathway may be channeling carbon towards unwanted byproducts instead of this compound.Consider metabolic engineering strategies to redirect flux towards the this compound biosynthesis pathway. This can include deleting genes for competing pathways (e.g., metA, lysA) or amplifying genes for this compound export (e.g., rhtC).[12]
Inconsistent Fermentation Performance Variability in Seed Culture: Inconsistent quality of the seed culture can lead to variations in fermentation performance.Standardize the seed culture preparation protocol, including medium composition, incubation time, and temperature.
Fluctuations in pH and Dissolved Oxygen (DO): Deviations from optimal pH and DO levels can stress the cells and reduce productivity.Implement automated pH and DO control systems in the bioreactor. Maintain pH around 6.5-7.5 and DO above 40% of air saturation.[12]

Quantitative Data Summary

Table 1: Impact of Feeding Strategy and C/N Ratio on this compound Production

Feeding StrategyBioreactor ScaleC/N Ratio (Growth Phase)C/N Ratio (Production Phase)Final this compound Conc. (g/L)Productivity (g/L/h)
Continuous Glucose Feeding[1]5-L1.351.8467.2-
Intermittent Glucose Feeding[1]5-L--82.0-
Automatic Combination Feeding[1]5-L2.123.37102.0-
Automatic Combination Feeding[1]500-L2.123.3789.0-
DO-control Pulse Fed-batch[3][4]5-L30 (overall)30 (overall)118.03.1

Experimental Protocols

1. Media Preparation for this compound Fermentation

This protocol is based on methodologies described for E. coli fermentation.[1][13]

  • Seed Medium (per liter):

    • Glucose: 40.0 g

    • (NH₄)₂SO₄: 10.0 g

    • KH₂PO₄: 1.0 g

    • MgSO₄·7H₂O: 0.5 g

    • Yeast Extract: 2.0 g

    • L-methionine: 0.1 g

    • L-lysine: 0.05 g

  • Fermentation Medium (Initial Batch, per liter):

    • Glucose: 100 g

    • (NH₄)₂SO₄: 10 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 5 mg

    • MnSO₄·4H₂O: 5 mg

    • Yeast Extract: 3 g

  • Feeding Medium:

    • Concentrated Glucose Solution (e.g., 800 g/L)

    • Ammonia Water (for pH control and as a nitrogen source)

Instructions:

  • Dissolve all components for each medium in deionized water.

  • Adjust the pH of the seed and fermentation media to 7.0-7.5 using NaOH or HCl.[13]

  • Sterilize the media by autoclaving at 121°C for 15-20 minutes.

  • Aseptically add any heat-sensitive components (e.g., amino acids) after the media has cooled.

2. Fed-Batch Fermentation Protocol

  • Prepare the seed culture by inoculating a single colony into the seed medium and incubating at 37°C with agitation.[1]

  • Transfer the seed culture to the sterilized bioreactor containing the initial fermentation medium.

  • Maintain the fermentation conditions:

    • Temperature: 37°C

    • pH: Maintained at 6.5-7.5 by the automatic addition of ammonia water.[12]

    • Dissolved Oxygen (DO): Maintained above 40% of air saturation by adjusting the agitation speed and aeration rate.[12]

  • Initiate the feeding strategy once the initial glucose is depleted. For an automatic combination feeding strategy, use online monitoring of ammonia water consumption to control the glucose feed rate and maintain the desired C/N ratio.[1]

  • Collect samples periodically to measure cell density (OD₆₀₀), residual glucose, and this compound concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis media_prep Media Preparation (Seed & Fermentation) sterilization Sterilization media_prep->sterilization inoculum_prep Inoculum Preparation sterilization->inoculum_prep batch_phase Batch Phase (Initial Glucose Consumption) inoculum_prep->batch_phase fed_batch_phase Fed-Batch Phase (C/N Ratio Control) batch_phase->fed_batch_phase monitoring Online Monitoring (pH, DO, Substrates) fed_batch_phase->monitoring sampling Periodic Sampling monitoring->sampling analysis Analysis (OD600, this compound, Glucose) sampling->analysis data_eval Data Evaluation & Optimization analysis->data_eval

Caption: Experimental workflow for this compound production.

troubleshooting_logic start Low this compound Yield? cn_check Is C/N Ratio Optimized? start->cn_check Yes substrate_check Substrate Concentration Stable? cn_check->substrate_check Yes cn_action Implement Two-Phase C/N Control cn_check->cn_action No byproduct_check High Byproduct Levels? substrate_check->byproduct_check Yes substrate_action Implement Fed-Batch (e.g., Glucose-stat) substrate_check->substrate_action No byproduct_action Reduce Glucose Feed Rate Consider Metabolic Engineering byproduct_check->byproduct_action Yes end Yield Improved byproduct_check->end No cn_action->end substrate_action->end byproduct_action->end threonine_pathway glucose Glucose aspartate Aspartate glucose->aspartate Glycolysis & TCA Cycle asp_semialdehyde Aspartate-semialdehyde aspartate->asp_semialdehyde thrA, lysC homoserine Homoserine asp_semialdehyde->homoserine asd lysine Lysine asp_semialdehyde->lysine dapA...lysA thr This compound homoserine->thr thrB, thrC methionine Methionine homoserine->methionine metA... thr->thr

References

Technical Support Center: Enhancing L-Threonine Export

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing L-threonine (B559522) export from producer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons to focus on exporting this compound from producer cells?

Enhancing the export of this compound is crucial for several reasons. Firstly, high intracellular concentrations of this compound can lead to feedback inhibition of key biosynthetic enzymes, such as aspartokinase and homoserine dehydrogenase, thereby shutting down its own production.[1][2][3] Secondly, excessive accumulation of this compound within the cytoplasm can be toxic to the producer cells, impairing growth and overall productivity.[4] Efficiently exporting this compound alleviates these issues, which can lead to significantly higher product titers and yields.[4][5]

Q2: Which are the most commonly used this compound exporters in E. coli and Corynebacterium glutamicum?

In Escherichia coli, the most well-characterized this compound exporters belong to the Rht (resistance to homoserine and threonine) family. These include:

  • RhtA: A nonspecific transporter that also exports L-homoserine.[4]

  • RhtB: Also known to transport homoserine lactone (HSL).[4]

  • RhtC: Considered the most specific and efficient transporter for this compound.[3][4]

In Corynebacterium glutamicum, the primary this compound exporter identified is ThrE .[5][6] Overexpression of ThrE has been shown to increase this compound production.[1][2][5]

Q3: Can other membrane proteins contribute to this compound export?

Yes, besides dedicated exporters, mechanosensitive (MS) channels can play a role in amino acid export.[7][8] These channels, such as MscS and MscL, act as "safety valves" that open in response to increased turgor pressure within the cell, releasing solutes, including amino acids, into the medium.[8][9] While not specific, their activity can contribute to the overall export of this compound, especially under conditions of high intracellular accumulation that cause osmotic stress.

Troubleshooting Guide

Issue 1: Low extracellular this compound concentration despite a highly engineered biosynthetic pathway.

  • Possible Cause: Export limitation. The rate of this compound synthesis may exceed the cell's capacity to export it, leading to intracellular accumulation and feedback inhibition.

  • Troubleshooting Steps:

    • Measure Intracellular this compound: Quantify the this compound concentration in cell lysates. A high intracellular-to-extracellular ratio suggests an export bottleneck. (See Experimental Protocol 2).

    • Overexpress a Known Exporter: Introduce a plasmid for the expression of a known this compound exporter, such as rhtC in E. coli or thrE in C. glutamicum. Compare the this compound titer of the engineered strain to a control strain without the exporter plasmid. A significant increase in the extracellular titer confirms that export was a limiting factor.

    • Investigate Native Exporter Expression: Use RT-qPCR to analyze the transcript levels of native exporter genes (e.g., rhtA, rhtB, rhtC). Low expression levels may indicate a need for stronger or inducible promoters.

Logical Workflow for Diagnosing Export Limitation

start Low Extracellular This compound Titer measure_intra Measure Intracellular This compound start->measure_intra high_intra High Intracellular This compound? measure_intra->high_intra overexpress Overexpress Known Exporter (e.g., rhtC) high_intra->overexpress Yes biosynthesis_issue Conclusion: Biosynthesis is Likely the Limiting Factor high_intra->biosynthesis_issue No titer_increase Titer Increased? overexpress->titer_increase export_bottleneck Conclusion: Export is a Bottleneck titer_increase->export_bottleneck Yes titer_increase->biosynthesis_issue No

Caption: A troubleshooting workflow for diagnosing this compound export limitations.

Issue 2: Overexpression of an this compound exporter leads to reduced cell growth or viability.

  • Possible Cause: Transporter-induced cytotoxicity or metabolic burden. Overexpression of membrane proteins can be stressful for the cell, potentially disrupting the cell membrane or consuming excessive cellular resources.[4]

  • Troubleshooting Steps:

    • Use an Inducible Promoter: Replace the constitutive promoter driving exporter expression with an inducible one (e.g., Ptac, PBAD). This allows you to delay exporter expression until after a sufficient cell density has been reached.

    • Optimize Inducer Concentration: If using an inducible system, titrate the concentration of the inducer (e.g., IPTG, arabinose) to find a level that balances export efficiency with cell health.

    • Dynamic Regulation: Implement a biosensor-based system where exporter expression is automatically upregulated in response to increasing intracellular this compound concentrations. This approach has been shown to significantly improve titers by matching export capacity to production rates, avoiding unnecessary metabolic burden.[4]

Issue 3: this compound yield has not improved after overexpressing an exporter.

  • Possible Cause: Co-factor imbalance or precursor limitation. Enhancing the export "pulls" on the biosynthetic pathway. If the pathway cannot keep up due to limitations in precursors (e.g., aspartate) or co-factors (e.g., NADPH), the overall yield will not improve.

  • Troubleshooting Steps:

    • Analyze Byproduct Formation: Use HPLC or GC-MS to check for the accumulation of pathway intermediates (e.g., homoserine) or byproducts (e.g., lysine, acetate).[10] Accumulation of intermediates suggests a bottleneck within the biosynthetic pathway.

    • Enhance NADPH Supply: this compound biosynthesis is an NADPH-dependent process. Overexpressing key enzymes of the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose-6-phosphate dehydrogenase (zwf), can increase the NADPH pool and improve this compound production.[11][12]

    • Optimize Carbon Flux: Engineer central carbon metabolism to direct more flux towards oxaloacetate, the precursor for the aspartate family of amino acids.[1][2][10]

Quantitative Data on Exporter Performance

Table 1: Effect of Exporter Overexpression on this compound Production in E. coli

Strain / ModificationExporter OverexpressedTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
TH27C (pBRThrABCR)None (Control)7.4~0.247~0.206[3]
TH27C (pBRThrABCR)rhtC11.10.370~0.308[3]
TH27C (pBRThrABCR3)rhtA, rhtB, rhtC11.80.393~0.328[3]
TSW001 (Control)None~12.0~0.30~0.33[11][12]
TSW009 (ΔproP ΔproVWX ΔptsG)None (osmotic regulation)26.00.650.54[11][12]
Tm-cl (Control)None~10.2~0.24~0.28[4]
Tm-JC (PcysJ-rhtC)rhtC (dynamic regulation)26.780.6270.743[4]

Table 2: Effect of Exporter Overexpression on this compound Production in C. glutamicum

Strain / ModificationExporter OverexpressedTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
DR-17 (Control)None5.8N/AN/A[5]
DR-17thrE8.0N/AN/A[5]
TWZ024NoneN/AN/AN/A[1][2]
TWZ024/pXTuf-thrEthrE78.30.330.82[1][2]

Key Experimental Protocols

Protocol 1: Quantification of Extracellular this compound by HPLC

This protocol outlines a common method for measuring this compound in culture supernatants.

  • Sample Preparation:

    • Collect 1 mL of culture broth.

    • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

    • The filtered supernatant can be stored at -20°C or analyzed directly.

  • Derivatization (Pre-column with OPA):

    • This method is for fluorescence detection and is highly sensitive.

    • In an autosampler vial, mix:

      • 10 µL of the filtered supernatant.

      • 70 µL of a borate (B1201080) buffer (pH 10.2).

      • 20 µL of o-Phthalaldehyde (OPA) reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol (B129727)/Water (45:45:10, v/v/v).

    • Gradient: A typical gradient would be from 5% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

    • Quantification: Create a standard curve using known concentrations of this compound (e.g., 0.1 mM to 5 mM) prepared in the same medium as the samples. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Protocol 2: Measurement of Intracellular this compound

This protocol is essential for determining if this compound is accumulating within the cells.

  • Cell Harvesting and Quenching:

    • Rapidly withdraw a known volume of cell culture (e.g., 5 mL).

    • Immediately quench metabolic activity by adding the culture to a tube containing cold saline or methanol (-20°C) to stop enzymatic processes.

    • Centrifuge at 4°C to pellet the cells. Quickly discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in a known volume of a cold extraction solvent (e.g., 1 mL of 80% ethanol).

    • Lyse the cells by methods such as sonication on ice or bead beating.

    • Incubate the mixture at a low temperature (e.g., -20°C) for 1 hour to precipitate proteins and macromolecules.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis:

    • Collect the supernatant, which contains the intracellular metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried extract in a known volume of ultrapure water.

    • Analyze the this compound concentration in the extract using the HPLC method described in Protocol 1.

  • Calculation:

    • Normalize the measured this compound amount to the cell dry weight (CDW) or cell number in the initial culture volume to determine the intracellular concentration (e.g., in µmol/g CDW).

Visualizations of Pathways and Workflows

This compound Biosynthesis and Export Pathway in E. coli

cluster_cell E. coli Cell cluster_membrane Cell Membrane OAA Oxaloacetate Asp L-Aspartate OAA->Asp aspC AspP Aspartyl-P Asp->AspP lysC, thrA ASA Aspartate Semialdehyde AspP->ASA Hom L-Homoserine ASA->Hom asd HomP Homoserine-P Hom->HomP thrB Thr_in This compound (Intracellular) HomP->Thr_in thrC Thr_in->Asp Feedback Inhibition Thr_in->Hom Exporter Exporter (RhtA, RhtB, RhtC) Thr_in->Exporter Export Thr_out This compound (Extracellular) Exporter->Thr_out

Caption: this compound biosynthesis pathway in E. coli showing key export proteins.

General Experimental Workflow for Enhancing this compound Export

start Identify Producer Strain with Low Extracellular Titer select_exporter Select Candidate Exporter Gene (e.g., rhtC, thrE) start->select_exporter construct_plasmid Construct Expression Plasmid (Inducible or Constitutive) select_exporter->construct_plasmid transform Transform Producer Strain construct_plasmid->transform cultivate Cultivate Control and Engineered Strains transform->cultivate measure Measure Titer, Yield, Productivity, and Growth cultivate->measure compare Compare Performance measure->compare success Export Enhanced compare->success Significant Improvement optimize Further Optimization: - Promoter Strength - Dynamic Regulation - Pathway Engineering compare->optimize No/Minor Improvement

Caption: A workflow for selecting and validating an this compound exporter.

References

Technical Support Center: L-Threonine Production Media Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing media composition for enhanced L-threonine (B559522) production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical components of the fermentation medium for this compound production?

A1: The most critical components are the carbon source, nitrogen source, phosphate (B84403) concentration, and specific supplements like vitamins and precursor amino acids. The ratio of carbon to nitrogen (C/N) is also a predominant factor influencing this compound overproduction.[1][2]

Q2: Which carbon sources are most effective for this compound production?

A2: Sucrose (B13894) and glucose are commonly used and effective carbon sources.[1][2] For instance, sucrose has been identified as an optimal initial carbon source in some studies.[1][2] While glucose is also widely used, its concentration needs to be carefully controlled to avoid the accumulation of inhibitory by-products like acetic acid.[3][4]

Q3: What is the optimal C/N ratio for this compound fermentation?

A3: The optimal carbon-to-nitrogen (C/N) ratio is a crucial factor that significantly impacts this compound yield. An optimal ratio of ammonium (B1175870) sulfate (B86663) to sucrose has been reported to be 30 (g/g).[1][2] It's often more critical than the absolute nitrogen concentration.[1][2]

Q4: How does phosphate concentration affect this compound production?

A4: Phosphate is a significant factor affecting this compound synthesis.[5][6] While it is essential for cell growth and metabolism, an excessively high concentration can divert the carbon metabolic flow towards biomass growth rather than this compound production.[5][6] The optimal concentration range for maximal this compound production has been found to be between 9.8–14.8 g/L in certain fed-batch cultures.[5][6]

Q5: Are there any specific supplements that can boost this compound yield?

A5: Yes, supplementation with certain compounds can significantly enhance production.

  • Biotin (B1667282): The addition of biotin as a growth factor has been shown to dramatically increase this compound production.[7]

  • L-Methionine: Continuous feeding with an optimized concentration of L-methionine can increase both cell density and this compound production.[7][8]

  • L-Glutamic Acid: Adding L-glutamic acid to the medium can promote this compound production without necessarily increasing biomass.[9]

  • Betaine: Betaine can be added to improve the cells' tolerance to osmotic pressure, which can become a limiting factor in high-density cultures.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound yield despite good cell growth. - Suboptimal C/N ratio.- Excessive phosphate concentration.- Feedback inhibition of the biosynthetic pathway.- Lack of essential precursors or cofactors.- Optimize the C/N ratio; a ratio of 30 (g/g) for ammonium sulfate to sucrose has been shown to be effective.[1][2]- Adjust the initial phosphate concentration to a range of 9.8–14.8 g/L for fed-batch cultures.[5][6]- Use genetically engineered strains with feedback-resistant enzymes.- Supplement the medium with precursors like L-aspartate or L-glutamic acid.[9]
Accumulation of inhibitory by-products (e.g., acetic acid). - High residual glucose concentration.- Oxygen limitation in high-cell-density cultures.- Implement a fed-batch strategy to maintain a low and stable glucose concentration (e.g., 5-20 g/L).[1][2]- Control the specific growth rate through an exponential feeding strategy to minimize acetic acid accumulation.[3]- Enhance aeration by supplying oxygen-enriched air to the fermentor.[7]
Poor cell growth. - Nutrient limitation (e.g., nitrogen, biotin).- Suboptimal pH or temperature.- Presence of toxic substances in complex media components.- Ensure an adequate supply of a readily assimilable nitrogen source like ammonia (B1221849) water.[11]- Supplement the medium with growth factors like biotin.[7]- Maintain optimal pH (around 7.0) and temperature for the specific production strain.[9][12]- Screen different batches or suppliers of complex media components like yeast extract or peptone.
Inconsistent results between fermentation batches. - Variability in the composition of complex media components (e.g., yeast extract, molasses).- Inconsistent inoculation procedures.- Use defined or semi-defined media where possible to reduce variability.- If using complex components, perform quality control on each new batch.- Standardize the seed culture preparation and inoculation volume/cell density.

Data Presentation

Table 1: Effect of Phosphate Concentration on this compound Production in E. coli

Initial Phosphate Concentration (g/L)Maximum Biomass (OD600)This compound Production (g/L)
4.85642.3
9.8--
14.8--
19.8--
24.876(did not keep increasing)
Data synthesized from a study on fed-batch culture.[5][6]

Table 2: Examples of Media Composition and this compound Production

OrganismKey Media ComponentsThis compound Titer (g/L)Reference
E. coli TRFCSucrose (70 g/L), Ammonium sulfate (optimized C/N ratio), Glucose feed (5-20 g/L)118[1][2]
Serratia marcescens T-2000Urea, followed by ammonia water feed with continuous sucrose feeding100[11]
E. coli MT201Minimal salt medium with biotin and continuous feeding of L-methionine (5.0 g/L)80.2[7]
E. coli MT201Fed-batch with glucose (600 g/L) and yeast extract (60 g/L) in feeding media98[8]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) for Screening Media Components

This classical method is useful for initial screening of the impact of individual media components.

  • Establish a Baseline Medium: Start with a known basal medium formulation for this compound production.[9][13]

  • Vary One Factor: Create a series of experimental flasks where only one component's concentration is varied at a time (e.g., glucose, ammonium sulfate, KH₂PO₄), while all other components are kept at their baseline concentration.

  • Cultivation: Inoculate the flasks with the production strain and cultivate under controlled conditions (temperature, pH, agitation).

  • Analysis: At the end of the fermentation, measure the this compound concentration and cell density (e.g., OD₆₀₀).

  • Determine Optimum: Identify the concentration of the tested component that resulted in the highest this compound yield. This becomes the new baseline for testing the next component.

  • Repeat: Repeat steps 2-5 for each media component you wish to optimize.

Protocol 2: Response Surface Methodology (RSM) for Media Optimization

RSM is a statistical approach for optimizing multiple factors simultaneously and understanding their interactions.

  • Factor Screening (Plackett-Burman Design): Identify the most significant media components affecting this compound production from a larger list of potential factors using a Plackett-Burman design.

  • Path of Steepest Ascent: Once the key factors are identified, perform experiments along the path of steepest ascent to move towards the optimal concentration range for these factors.

  • Central Composite Design (CCD) or Box-Behnken Design: Use a CCD or Box-Behnken experimental design to investigate the quadratic response surface and identify the optimal concentrations of the key factors. This involves running experiments at different combinations of high, low, and central levels for each factor.

  • Model Fitting and Analysis: Fit the experimental data to a second-order polynomial equation. Use analysis of variance (ANOVA) to determine the significance of the model and individual factors.

  • Validation: Conduct a final experiment at the predicted optimal media composition to validate the model's prediction.

Mandatory Visualizations

L_Threonine_Biosynthesis_Pathway Aspartate L-Aspartate LysC Aspartate kinase (LysC) Aspartate->LysC Aspartyl_P Aspartyl-β-phosphate Asd Aspartate-semialdehyde dehydrogenase (Asd) Aspartyl_P->Asd Aspartate_SA Aspartate-semialdehyde Lysine L-Lysine Aspartate_SA->Lysine Competing pathway Hom Homoserine dehydrogenase (Hom) Aspartate_SA->Hom Homoserine L-Homoserine Methionine L-Methionine Homoserine->Methionine Competing pathway ThrB Homoserine kinase (ThrB) Homoserine->ThrB Homoserine_P O-Phospho-L-homoserine ThrC Threonine synthase (ThrC) Homoserine_P->ThrC Threonine This compound Threonine->LysC Feedback Inhibition Threonine->Hom Feedback Inhibition Threonine->ThrB Feedback Inhibition LysC->Aspartyl_P Asd->Aspartate_SA Hom->Homoserine ThrB->Homoserine_P ThrC->Threonine

Caption: this compound biosynthesis pathway and its feedback regulation.

Media_Optimization_Workflow A Define Basal Medium Composition B Identify Key Factors (e.g., C-source, N-source, Phosphate) A->B C Choose Optimization Strategy B->C D One-Factor-at-a-Time (OFAT) C->D Classical E Statistical Design (e.g., RSM) C->E Statistical F Vary one factor, keep others constant D->F G Screening (Plackett-Burman) E->G I Perform Fermentation Experiments F->I H Optimization (CCD/Box-Behnken) G->H H->I J Analyze this compound Titer and Biomass I->J J->D Iterate J->H Iterate K Determine Optimal Concentration(s) J->K L Validate Optimized Medium K->L

Caption: Experimental workflow for media composition optimization.

References

Scaling up L-Threonine fermentation from lab to industrial scale

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up L-Threonine (B559522) fermentation from the lab to an industrial scale.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may be encountered during the scale-up of this compound fermentation.

Issue 1: Low this compound Titer and Yield

Question: My this compound titer and yield have significantly decreased after scaling up the fermentation process. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low this compound titer and yield upon scale-up can stem from several factors, ranging from suboptimal fermentation conditions to microbial strain instability. Below is a step-by-step guide to diagnose and address this problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Nutrient Concentrations Optimize the concentration of key nutrients in the fermentation medium. For example, phosphate (B84403) concentration can significantly impact biomass and this compound synthesis.[1] Ensure the carbon-to-nitrogen (C/N) ratio is optimized; an ammonium (B1175870) sulfate (B86663) to sucrose (B13894) ratio of 30 (g/g) has been shown to be effective for this compound overproduction in E. coli.[2][3]
Inadequate Process Parameters Maintain strict control over fermentation parameters such as pH, temperature, and dissolved oxygen (DO). For E. coli, a pH of 6.8-7.2, a temperature of 37°C, and a DO level of around 30% saturation are often optimal.[1]
Suboptimal Feeding Strategy Implement a controlled feeding strategy, such as a DO-control pulse fed-batch method, to maintain the glucose concentration within an optimal range (e.g., 5-20 g/L).[2][3]
Formation of Inhibitory By-products The accumulation of by-products like acetic acid can inhibit cell growth and this compound formation.[1] Attenuating the acetic acid metabolism pathway can redirect carbon flux towards threonine synthesis.[1]
Feedback Inhibition Key enzymes in the this compound biosynthetic pathway, such as aspartokinase, can be inhibited by the final product. Employ metabolic engineering to remove feedback inhibition.[1]
Product Degradation Cellular enzymes can degrade this compound. Deleting genes responsible for threonine degradation, such as tdh (threonine dehydrogenase) and mutating ilvA (threonine dehydratase), can prevent product loss.[1]

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_solutions Solutions start Low this compound Titer/Yield check_params Verify Fermentation Parameters (pH, Temp, DO) start->check_params check_media Analyze Media Composition (C/N ratio, Phosphate) start->check_media check_feed Evaluate Feeding Strategy start->check_feed check_byproducts Measure By-product Concentration (e.g., Acetic Acid) start->check_byproducts check_strain Assess Strain Stability & Feedback Inhibition start->check_strain optimize_params Optimize pH, Temp, DO check_params->optimize_params optimize_media Adjust C/N Ratio & Nutrients check_media->optimize_media optimize_feed Implement Controlled Feeding check_feed->optimize_feed metabolic_engineering Metabolic Engineering to - Reduce By-products - Remove Feedback Inhibition - Prevent Degradation check_byproducts->metabolic_engineering check_strain->metabolic_engineering strain_improvement Strain Improvement/ Re-selection check_strain->strain_improvement end Successful Scale-Up optimize_params->end Improved Yield optimize_media->end Improved Yield optimize_feed->end Improved Yield metabolic_engineering->end Improved Yield strain_improvement->end Improved Yield

Troubleshooting workflow for low this compound yield.
Issue 2: Poor Cell Growth and Low Biomass Density

Question: I am observing poor cell growth and low biomass density in my large-scale fermenter. What could be the reasons, and how can I improve them?

Answer:

Achieving high cell density is crucial for maximizing volumetric productivity. Several factors can contribute to poor cell growth during scale-up.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Inoculum Standardize the seed culture preparation protocol, including medium composition, incubation time, and temperature, to ensure a consistent and healthy starting culture.[1]
Nutrient Limitation Ensure all essential nutrients are present in sufficient quantities in the fermentation medium. Optimize the concentrations of key nutrients like phosphate.[1]
Inadequate Aeration and Agitation As the fermenter volume increases, ensuring sufficient oxygen transfer becomes critical. Optimize agitation and aeration rates to maintain the desired dissolved oxygen level (e.g., ~30% for E. coli).[1] The volumetric mass transfer coefficient of oxygen (KLa) is a key parameter for scale-up.[4]
Accumulation of Toxic Metabolites High concentrations of by-products such as acetic acid can inhibit cell growth.[5] Employ feeding strategies and process control to minimize their accumulation.
Osmotic Stress High concentrations of salts and nutrients in the fed-batch process can lead to osmotic stress, which can negatively impact cell growth.[1] Consider the addition of osmoprotectants like betaine.[1]
Shear Stress High agitation speeds in large fermenters can cause shear stress, damaging the cells. Optimize the impeller design and agitation speed to provide adequate mixing without excessive shear.

Logical Relationship Diagram:

Low_Biomass_Troubleshooting cluster_solutions Solutions start Poor Cell Growth/ Low Biomass check_inoculum Review Inoculum Quality start->check_inoculum check_nutrients Analyze Nutrient Availability start->check_nutrients check_aeration Evaluate Aeration & Agitation start->check_aeration check_toxins Monitor Toxic By-products start->check_toxins check_osmotic_stress Assess Osmotic Stress start->check_osmotic_stress optimize_inoculum Standardize Seed Culture Protocol check_inoculum->optimize_inoculum optimize_media Optimize Medium Composition check_nutrients->optimize_media optimize_mixing Adjust Agitation & Aeration (KLa) check_aeration->optimize_mixing control_byproducts Control By-product Accumulation check_toxins->control_byproducts manage_osmolarity Add Osmoprotectants check_osmotic_stress->manage_osmolarity end High Cell Density Achieved optimize_inoculum->end Improved Growth optimize_media->end Improved Growth optimize_mixing->end Improved Growth control_byproducts->end Improved Growth manage_osmolarity->end Improved Growth

Troubleshooting poor cell growth in this compound fermentation.
Issue 3: Contamination in the Fermenter

Question: I am experiencing recurrent contamination issues in my large-scale fermenter. What are the common sources of contamination and what are the best practices to prevent it?

Answer:

Maintaining sterility is paramount in industrial fermentation. Contamination can lead to complete batch failure. A systematic approach is required to identify and eliminate sources of contamination.

Potential Sources and Prevention Strategies:

Potential SourcePrevention Strategy
Inadequate Sterilization of Fermenter and Media Ensure proper validation of sterilization cycles (steam-in-place for the fermenter and autoclave for media).[6][7] Use appropriate temperature and time for sterilization (e.g., 121°C for at least 20 minutes).[8]
Contaminated Inoculum Use aseptic techniques during all stages of inoculum preparation.[1] Regularly check the purity of the seed culture.
Leaks in the Fermenter System Regularly inspect seals, gaskets, and connections for any potential leaks. Perform pressure hold tests before starting the fermentation.
Contaminated Air Supply Use sterile air filters (e.g., HEPA filters) for the air supply and ensure their integrity.[6]
Contaminated Feed Solutions Sterilize all feed solutions before adding them to the fermenter.
Sampling and Probes Use aseptic sampling techniques. Ensure that all probes are properly sterilized and sealed.

Contamination Troubleshooting Workflow:

Contamination_Troubleshooting cluster_corrective_actions Corrective Actions start Contamination Detected isolate_source Isolate the Source of Contamination start->isolate_source check_sterilization Review Sterilization Protocols (Vessel, Media, Feeds) isolate_source->check_sterilization check_inoculum Analyze Inoculum Purity isolate_source->check_inoculum inspect_fermenter Inspect Fermenter Integrity (Seals, Welds, Gaskets) isolate_source->inspect_fermenter check_air Verify Air Filtration System isolate_source->check_air review_aseptic_tech Review Aseptic Techniques (Sampling, Additions) isolate_source->review_aseptic_tech validate_sterilization Validate & Optimize Sterilization Cycles check_sterilization->validate_sterilization improve_inoculum_handling Improve Inoculum Handling & Screening check_inoculum->improve_inoculum_handling maintain_fermenter Perform Fermenter Maintenance & Pressure Hold Test inspect_fermenter->maintain_fermenter replace_filters Replace/Validate Air Filters check_air->replace_filters retrain_personnel Retrain Personnel on Aseptic Procedures review_aseptic_tech->retrain_personnel end Contamination Free Fermentation validate_sterilization->end Sterility Maintained improve_inoculum_handling->end Sterility Maintained maintain_fermenter->end Sterility Maintained replace_filters->end Sterility Maintained retrain_personnel->end Sterility Maintained

Workflow for troubleshooting contamination in fermenters.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when scaling up this compound fermentation?

A1: The key parameters for successful scale-up include maintaining geometric similarity of the fermenter, and keeping certain dimensionless numbers or process parameters constant across scales.[9] Important parameters to monitor and control are:

  • Volumetric Mass Transfer Coefficient (KLa): This is often considered the most critical parameter for scaling up aerobic fermentations as it dictates the oxygen supply to the microorganisms.[4]

  • Power per Unit Volume (P/V): This relates to the energy input from agitation and influences mixing and mass transfer.[9]

  • Impeller Tip Speed: This is related to the shear stress experienced by the cells.[9]

  • Dissolved Oxygen (DO), pH, and Temperature: These are critical environmental parameters that must be kept within the optimal range for the production strain.[1]

  • Feeding Strategy: The method and rate of nutrient addition need to be carefully controlled to avoid both starvation and the accumulation of inhibitory by-products.[10]

Q2: How can I ensure the stability of my microbial strain during prolonged fermentation at an industrial scale?

A2: Strain instability, leading to a loss of productivity, is a common challenge in long-term fermentations. To ensure strain stability:

  • Proper Strain Selection: Start with a genetically stable and robust production strain.

  • Working Cell Bank System: Establish a well-characterized master and working cell bank to ensure a consistent starting culture for each batch.

  • Minimize Serial Subculturing: Avoid excessive subculturing of the inoculum, as this can lead to genetic drift.

  • Optimize Growth Conditions: Suboptimal growth conditions can put selective pressure on the culture, favoring non-producing variants.

  • Genetic Engineering: In some cases, genetic modifications can be made to improve strain stability.

Q3: What are the common by-products in this compound fermentation and how can their formation be minimized?

A3: A major by-product in E. coli-based this compound fermentation is acetic acid, which can inhibit cell growth and product formation.[5] Other amino acids from the same biosynthetic family, like lysine, can also be produced.[11] To minimize by-product formation:

  • Control Glucose Concentration: Maintaining the glucose concentration in a specific range (e.g., 5-20 g/L) through a controlled feeding strategy can prevent overflow metabolism and acetic acid formation.[2][3]

  • Metabolic Engineering: Deleting or modifying genes in competing metabolic pathways can redirect the carbon flux towards this compound synthesis.[1] For example, attenuating the acetic acid metabolism pathway is a common strategy.[1]

  • Process Optimization: Optimizing parameters like dissolved oxygen can also influence by-product formation.

Q4: What are the main challenges in the downstream processing of this compound?

A4: The primary challenges in downstream processing are to efficiently separate this compound from the fermentation broth, which contains biomass, residual media components, and other impurities, and to obtain a high-purity product. Common downstream processing steps and their associated challenges include:

  • Biomass Removal: Efficiently separating the microbial cells from the broth. This is often achieved through centrifugation or microfiltration.

  • Purification: Removing soluble impurities such as other amino acids, organic acids, and residual sugars. This is typically done using ion-exchange chromatography.

  • Concentration and Crystallization: Concentrating the purified this compound solution and inducing crystallization to obtain the final product.

  • Drying: Drying the crystals to the final product specifications.

Challenges include product loss at each step, the need for large volumes of solvents, and ensuring the final product meets the required purity standards.

Data Presentation

Table 1: Comparison of this compound Production with Different Feeding Strategies in a 5-L Fermenter

Feeding StrategyThis compound Titer (g/L)Productivity (g/L/h)Glucose to this compound Conversion Ratio (%)
Continuous Feeding67.2--
Intermittent Feeding82.0--
Automatic Combination Feeding102.0--
DO-Control Pulse Fed-Batch118.03.146
Data synthesized from multiple sources for illustrative comparison.[2][10]

Table 2: Optimal Fermentation Parameters for this compound Production by E. coli

ParameterOptimal Range/ValueReference
Temperature37°C[1]
pH6.8 - 7.2[1]
Dissolved Oxygen (DO)~30% of saturation[1]
Glucose Concentration (Fed-batch)5 - 20 g/L[2][3]
Initial Sucrose Concentration70 g/L[2][3]
Ammonium Sulfate to Sucrose Ratio (g/g)30[2][3]

Experimental Protocols

Protocol 1: Seed Culture Preparation for E. coli

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.

  • Strain Activation: Streak the cryopreserved E. coli strain onto a Luria-Bertani (LB) agar (B569324) plate.

  • Incubation: Incubate the plate at 37°C for 8-10 hours until single colonies are visible.

  • Inoculation: Pick a single colony and inoculate it into a 250 mL flask containing 50 mL of seed medium.

    • Seed Medium Example: 32.5 g/L glucose, 24.35 g/L K2HPO4, 9.5 g/L KH2PO4, 15 g/L yeast extract, 5 g/L (NH4)2SO4, 1 g/L MgSO4·7H2O, at pH 7.0.[1]

  • Cultivation: Incubate the flask at 37°C for 14 hours in a shaker at 200 rpm.[1]

Protocol 2: Lab-Scale (5-L) Fed-Batch Fermentation

  • Fermentor Preparation: Prepare and sterilize a 5-L fermentor containing the fermentation medium.

    • Fermentation Medium Example: 100 g/L glucose, 10 g/L (NH4)2SO4, 2 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, 5 mg/L FeSO4·7H2O, 5 mg/L MnSO4·4H2O, and 3 g/L yeast extract, at pH 7.5.[1]

  • Inoculation: Inoculate the fermenter with the seed culture at a 1-10% (v/v) ratio.

  • Parameter Control: Maintain the following parameters:

    • Temperature: 37°C

    • pH: Maintain at 6.8-7.2 using 25% ammonia (B1221849) solution.

    • Dissolved Oxygen (DO): Maintain at approximately 30% of saturation by adjusting the agitation speed (e.g., 500-800 rpm) and aeration rate (e.g., 2 vvm).[1][3]

  • Feeding Strategy:

    • Initial Batch Phase: Allow the culture to grow until the initial glucose is nearly depleted.

    • Fed-Batch Phase: Continuously or intermittently feed a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration in the fermenter between 5 and 20 g/L. A DO-stat or pH-stat feeding strategy can be employed.[1]

Protocol 3: Quantification of Acetic Acid in Fermentation Broth

This protocol provides a general outline for quantifying acetic acid using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Collect a sample from the fermenter.

    • Centrifuge the sample to remove cells.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: Use a suitable column for organic acid analysis (e.g., a C18 column).

    • Mobile Phase: An acidic mobile phase is typically used (e.g., dilute sulfuric acid or phosphoric acid).

    • Detection: Use a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of acetic acid.

    • Compare the peak area of the sample to the standard curve to determine the concentration of acetic acid.

References

Technical Support Center: L-Threonine Supplementation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell growth in L-Threonine supplemented media.

Frequently Asked Questions (FAQs)

Q1: My cells are growing poorly after supplementing with this compound. What are the potential causes?

Poor cell growth following this compound supplementation can stem from several factors:

  • Suboptimal this compound Concentration: Both deficiency and excess of this compound can impair cell growth. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Use of Dthis compound Racemic Mixture: If you are using a Dthis compound mixture, the D-isomer is not readily metabolized by mammalian cells and can accumulate to toxic levels, inhibiting cell growth.[1][2] It is highly recommended to use the pure L-isomer.[2]

  • Media Imbalance: The addition of a single amino acid can create an imbalance in the overall nutrient composition of the medium, potentially affecting the uptake of other essential amino acids.[2]

  • pH Instability: The addition of amino acids can alter the pH of your culture medium.[3] Significant pH shifts can negatively impact cell proliferation.

  • Degradation of this compound: Although generally stable, this compound can degrade under certain conditions of pH, temperature, and light exposure, leading to a decrease in its effective concentration.[4]

  • General Cell Culture Issues: Do not rule out common cell culture problems such as mycoplasma contamination, poor quality of basal media or serum, or improper incubator conditions (CO2, temperature, humidity).[5][6][7]

Q2: What is the optimal concentration of this compound for cell culture?

The optimal this compound concentration is cell-line dependent. However, most common media formulations provide a good starting point. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.

Table 1: Typical this compound Concentrations in Common Cell Culture Media

Media FormulationTypical this compound Concentration (mg/L)Typical this compound Concentration (mM)
DMEM95.20.8
RPMI-164023.80.2
Ham's F-1211.90.1
DMEM/F-1253.550.45

Source: Adapted from literature.[8]

Q3: I am using Dthis compound. Could this be the source of my cell growth issues?

Yes, this is a likely cause. Dthis compound is a racemic mixture containing both D- and L-isomers.[1] While cells utilize this compound, the D-isomer is generally not metabolized by mammalian cells and can accumulate in the culture medium.[1][2] This accumulation can lead to:

  • Growth Inhibition: High concentrations of D-Threonine can be toxic to cells.[2]

  • Metabolic Burden: Cells may expend energy attempting to process the D-isomer.[2]

  • Inconsistent Results: The ratio of D- to L-isomer can vary between batches of Dthis compound, leading to poor reproducibility.[2]

Recommendation: Switch to a high-purity, this compound supplement for consistent and optimal cell growth.[2]

Q4: How can I troubleshoot pH instability after adding this compound?

Amino acids are amphoteric and can act as weak acids or bases, influencing the pH of the medium.[3]

  • Measure the pH of your this compound stock solution: Ensure it is close to the target pH of your culture medium before adding it.

  • Use a buffered stock solution: Prepare your this compound stock in a buffer compatible with your cell culture system, such as HEPES or PBS.[3]

  • Monitor pH regularly: Check the pH of your culture frequently after supplementation.

  • Gradual Addition: For high concentrations, add the supplement gradually to allow the medium's buffering system to equilibrate.[3]

Troubleshooting Guide

Issue 1: Slow Cell Proliferation

If you observe a decrease in the rate of cell division, consider the following troubleshooting steps.

cluster_start Start cluster_check Initial Checks cluster_exp Experimental Optimization cluster_solution Solutions Start Slow Cell Proliferation Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Isomer Confirm use of This compound (not DL) Start->Check_Isomer Check_Contamination Test for Mycoplasma Start->Check_Contamination Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Switch_Isomer Switch to this compound Check_Isomer->Switch_Isomer Discard_Culture Discard Contaminated Culture Check_Contamination->Discard_Culture Monitor_Metabolites Monitor Glucose/Lactate/ Ammonia Levels Dose_Response->Monitor_Metabolites Optimize_Conc Adjust this compound Concentration Dose_Response->Optimize_Conc

Caption: Troubleshooting workflow for slow cell proliferation.

Issue 2: Decreased Cell Viability

An increase in cell death or a drop in viability percentage requires immediate attention.

cluster_start Start cluster_check Initial Checks cluster_exp Experimental Validation cluster_solution Solutions Start Decreased Cell Viability Check_Toxicity Assess for this compound Toxicity (High Conc.) Start->Check_Toxicity Check_pH Measure Media pH Start->Check_pH Check_Storage Verify Supplement Storage Conditions Start->Check_Storage Viability_Assay Perform Viability Assay with Titrated this compound Check_Toxicity->Viability_Assay Adjust_pH Adjust Media pH Check_pH->Adjust_pH New_Supplement Use Fresh this compound Supplement Check_Storage->New_Supplement Reduce_Conc Lower this compound Concentration Viability_Assay->Reduce_Conc

Caption: Troubleshooting workflow for decreased cell viability.

Experimental Protocols

Protocol 1: Dose-Response Experiment for Optimal this compound Concentration

Objective: To determine the optimal this compound concentration for cell growth.

Methodology:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Media Preparation: Prepare your basal cell culture medium with a range of this compound concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6 mM). Include your standard medium as a control.

  • Incubation: Culture the cells for a period that typically covers several population doublings (e.g., 24, 48, and 72 hours).

  • Cell Proliferation Assay: At each time point, quantify cell proliferation using a suitable method, such as an MTS assay or by direct cell counting.

  • Data Analysis: Plot cell number or absorbance against this compound concentration to identify the optimal concentration that supports maximal growth.

Protocol 2: Western Blot Analysis of this compound-Mediated Signaling

Objective: To assess the impact of this compound on key signaling pathways involved in cell growth, such as the PI3K/Akt/mTOR pathway.

Methodology:

  • Threonine Deprivation: Culture cells in a threonine-free medium for a defined period (e.g., 24 hours) to induce a state of threonine deprivation.[9]

  • This compound Supplementation: Replace the threonine-free medium with medium supplemented with the desired this compound concentration (e.g., 500 µM).[9] Incubate for various time points (e.g., 15, 30, 60 minutes).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, mTOR, p70S6K).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the fold change in protein phosphorylation relative to the control.

Table 2: Effect of this compound Supplementation on Phosphorylation of Key Signaling Proteins in Mouse Embryonic Stem Cells (mESCs)

Target ProteinPhosphorylation SiteTreatment ConditionFold Change vs. Control (Threonine-deprived)
AktThr308500 µM this compound (30 min)~2.5
AktSer473500 µM this compound (60 min)~3.0
mTORSer2448500 µM this compound (60 min)~2.8
p70S6KThr389500 µM this compound (60 min)~3.5

Source: Adapted from BenchChem.[9]

Signaling Pathways

This compound is known to influence cell growth and proliferation by modulating key signaling pathways.

This compound and the PI3K/Akt/mTOR Pathway

This compound can stimulate the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[9][10]

L_Threonine This compound Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter PI3K PI3K Amino_Acid_Transporter->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound's influence on the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Preventing Phage Contamination in Industrial L-Threonine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing bacteriophage (phage) contamination during industrial L-Threonine fermentation processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation that may indicate phage contamination.

Problem 1: Sudden drop in fermentation broth turbidity and premature cell lysis.

Possible Cause: This is a classic sign of a lytic phage infection, where bacteriophages infect and rapidly destroy the host bacteria (e.g., E. coli) responsible for this compound production.[1]

Solution:

  • Immediate Action:

    • Aseptically collect a sample of the fermentation broth for phage detection and quantification.

    • Immediately terminate the fermentation run to prevent further phage propagation and contamination of the facility.[1]

    • Isolate the affected bioreactor and implement strict quarantine procedures.

  • Decontamination:

    • Sterilize the bioreactor and all associated equipment using a validated method. Heat sterilization (autoclaving) is highly effective.[2]

    • Disinfect all surfaces in the fermentation suite, including floors, walls, and benchtops, with a broad-spectrum disinfectant known to be effective against bacteriophages.[3]

  • Investigation:

    • Perform a plaque assay on the collected sample to confirm the presence of phages and determine the phage titer (concentration).

    • Investigate potential sources of contamination, including raw materials, water, air filtration systems, and personnel.

Problem 2: Gradual decrease in this compound yield over several fermentation batches.

Possible Cause: This could be due to a low-level, persistent phage contamination or the presence of temperate phages. Temperate phages can integrate their genetic material into the host bacterium's genome (lysogenic cycle) and may not cause immediate cell lysis, but can still negatively impact cell metabolism and product formation.[1]

Solution:

  • Monitoring:

    • Implement routine monitoring for phage presence in the seed culture and at various stages of the fermentation process using techniques like plaque assays or quantitative PCR (qPCR).

    • Monitor the performance of the production strain for any signs of decreased productivity or stress.

  • Strain Re-evaluation:

    • Re-isolate single colonies from the master cell bank to ensure the purity and productivity of the production strain.

    • Consider developing a phage-resistant strain through methods like genome engineering or CRISPR-Cas9 technology.[4][5][6][7][8][9][10][11]

  • Process Optimization:

    • Review and reinforce aseptic techniques for all personnel involved in the fermentation process.

    • Evaluate the effectiveness of current sterilization and sanitation protocols.

Problem 3: Inconsistent fermentation performance and batch-to-batch variability.

Possible Cause: Sporadic phage contamination from environmental sources or raw materials can lead to inconsistent fermentation outcomes.

Solution:

  • Source Identification:

    • Conduct a thorough investigation of all potential contamination sources. This includes testing raw materials (e.g., glucose, yeast extract), process water, and air quality.

    • Review personnel workflow and hygiene practices to identify any potential for cross-contamination.

  • Preventative Measures:

    • Implement a robust raw material testing program to screen for phage contamination before use.

    • Ensure the integrity of the air filtration system (e.g., HEPA filters) and perform regular maintenance.

    • Reinforce strict aseptic techniques and provide ongoing training for all personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of phage contamination in an industrial fermentation facility?

A1: The main sources of phage contamination include:

  • Raw Materials: Media components like yeast extract, corn steep liquor, and even water can harbor phages.

  • Environment: Phages are ubiquitous in the environment and can be introduced through air, water, or on the surface of equipment.

  • Personnel: Operators can carry phages on their clothing, skin, or through improper aseptic technique.

  • Prophages: The production strain itself may carry dormant phages (prophages) within its genome, which can be induced to enter the lytic cycle under stress conditions.

Q2: How can I detect the presence of phages in my fermentation process?

A2: The most common method for detecting and quantifying lytic phages is the plaque assay .[12][13][14][15][16] This technique involves plating a diluted sample of the fermentation broth with a lawn of the susceptible host bacteria. The presence of phages is indicated by the formation of clear zones, called plaques, where the bacteria have been lysed. Quantitative PCR (qPCR) can also be used for rapid and sensitive detection of phage DNA.[17]

Q3: What are the most effective methods for decontaminating a phage-infected bioreactor?

A3: A combination of heat and chemical disinfection is typically most effective.

  • Heat Sterilization: Autoclaving the bioreactor and all associated parts at high temperatures and pressure is a reliable method for inactivating phages.[2]

  • Chemical Disinfection: The use of broad-spectrum disinfectants can be effective. However, phage susceptibility to different chemical agents can vary.[3] It is crucial to validate the efficacy of the chosen disinfectant against the specific phage contaminant.

Q4: How can I develop a phage-resistant production strain?

A4: Several strategies can be employed to develop phage-resistant strains:

  • Selection of Spontaneous Mutants: Exposing a bacterial culture to a high concentration of a specific phage can lead to the selection of naturally resistant mutants.

  • Genome Engineering: Modifying the bacterial genome to alter or remove the phage receptors on the cell surface can prevent phage attachment.[5][6][10][11]

  • CRISPR-Cas9 Technology: This powerful gene-editing tool can be used to specifically target and cleave the DNA of invading phages, providing a highly effective and specific defense mechanism.[4][7][8][9]

Q5: Is it possible to completely eliminate the risk of phage contamination?

A5: While completely eliminating the risk is extremely challenging due to the ubiquitous nature of phages, a multi-layered approach can significantly reduce the frequency and impact of contamination events. This includes a combination of robust preventative measures, sensitive and routine monitoring, and effective remediation strategies.

Data Presentation

Table 1: Impact of Phage-Resistant Strain on this compound Production

StrainCharacteristicThis compound Production (g/L)Glucose Conversion Rate (%)Reference
E. coli TRFCParent Strain143.747.1[18]
E. coli TRFC-APAntiphage Mutant159.351.4[18]

Table 2: Efficacy of Heat Inactivation on Bacteriophages

TemperatureDurationLog Reduction in Phage TiterReference
70°CVariesSignificant reduction[2]
80°CVariesSignificant reduction[2]
100°CVariesSignificant reduction[2]
120°C30 minutesComplete inactivation[2]

Table 3: Effectiveness of Chemical Disinfectants against Bacteriophages

DisinfectantConcentrationEfficacyReference
Sodium Hydroxide0.1%Complete deactivation[2]
Albrom 100T0.1%Complete deactivation[2]
Virkon1%Rapid inactivation of Myoviridae and Siphoviridae[3]
Ethanol75%Effective against Myoviridae, less effective against Siphoviridae[3]
Sodium Hypochlorite2500 ppmLeast effective of the tested disinfectants[3]

Experimental Protocols

Protocol 1: Bacteriophage Quantification using Plaque Assay (Double Agar (B569324) Overlay Method)

Objective: To determine the concentration of infectious phage particles (Plaque Forming Units per milliliter, PFU/mL) in a sample.

Materials:

  • Sample from fermentation broth (potentially containing phages)

  • Log-phase culture of the susceptible host E. coli strain

  • Luria-Bertani (LB) agar plates

  • LB soft agar (0.7% agar)

  • Sterile dilution tubes (e.g., with saline or SM buffer)

  • Micropipettes and sterile tips

  • Incubator at 37°C

  • Water bath at 45-50°C

Procedure:

  • Serial Dilution of Phage Sample: a. Prepare a series of 10-fold dilutions of the fermentation broth sample in sterile dilution tubes. For example, add 100 µL of the sample to 900 µL of saline to create a 10⁻¹ dilution. Continue this process to create dilutions up to 10⁻⁸ or higher.

  • Preparation of Agar Overlay: a. Melt the LB soft agar and keep it in a water bath at 45-50°C to prevent it from solidifying. b. Label the LB agar plates corresponding to the phage dilutions to be plated.

  • Infection and Plating: a. For each dilution to be plated, add 100 µL of the log-phase E. coli culture to a sterile microfuge tube. b. Add 100 µL of the corresponding phage dilution to the tube containing the bacteria. c. Gently mix and incubate at room temperature for 15-20 minutes to allow for phage adsorption to the bacterial cells. d. Add the bacteria-phage mixture to a tube containing 3-4 mL of the molten soft agar. e. Quickly and gently mix the contents and pour the entire mixture onto the surface of a pre-warmed LB agar plate. f. Swirl the plate gently to ensure an even distribution of the soft agar.

  • Incubation and Plaque Counting: a. Allow the soft agar to solidify completely at room temperature. b. Invert the plates and incubate at 37°C for 12-24 hours. c. After incubation, count the number of clear zones (plaques) on the plate that has between 30 and 300 plaques.

  • Calculation of Phage Titer: a. Calculate the phage titer (PFU/mL) using the following formula: PFU/mL = (Number of plaques) / (Dilution factor × Volume of diluted phage plated in mL)

Protocol 2: Development of a Phage-Resistant E. coli Strain using CRISPR-Cas9

Objective: To engineer a phage-resistant E. coli strain for this compound production by introducing a CRISPR-Cas9 system that targets and degrades the genome of a specific contaminating phage.

Materials:

  • Phage-sensitive E. coli this compound production strain

  • Isolated and characterized contaminating phage

  • Plasmid vector carrying the Cas9 gene and a guide RNA (gRNA) expression cassette

  • DNA sequencing services

  • Standard molecular biology reagents and equipment (e.g., PCR machine, electroporator, growth media, antibiotics)

Procedure:

  • Phage Genome Sequencing and Target Selection: a. Isolate the contaminating phage from the fermentation broth. b. Extract the phage DNA and perform whole-genome sequencing. c. Analyze the phage genome to identify conserved and essential genes (e.g., genes encoding major capsid protein, tail fibers, or DNA polymerase). d. Select one or more unique target sequences (protospacers) within these essential genes that are adjacent to a Protospacer Adjacent Motif (PAM) sequence recognized by the chosen Cas9 nuclease.

  • Guide RNA (gRNA) Design and Plasmid Construction: a. Design one or more gRNAs that are complementary to the selected protospacer sequences. b. Synthesize the DNA fragments encoding the designed gRNAs. c. Clone the gRNA expression cassettes into the CRISPR-Cas9 plasmid vector.

  • Transformation of E. coli: a. Transform the engineered CRISPR-Cas9 plasmid into the phage-sensitive E. coli this compound production strain using electroporation or heat shock. b. Select for transformants on agar plates containing the appropriate antibiotic.

  • Verification of Phage Resistance: a. Perform a plaque assay or an efficiency of plating (EOP) assay to confirm the resistance of the engineered strain to the target phage. b. The EOP is calculated as the ratio of the phage titer on the engineered strain to the phage titer on the parent strain. A significantly lower EOP indicates successful phage resistance.

  • Evaluation of this compound Production: a. Conduct shake flask or bench-scale fermentations to compare the this compound production performance of the phage-resistant strain with the parent strain in the absence of phage. This is to ensure that the introduction of the CRISPR-Cas9 system does not negatively impact the metabolic pathway for this compound synthesis.

Visualizations

Phage_Contamination_Workflow Fermentation This compound Fermentation Sudden_Lysis Sudden Cell Lysis & Turbidity Drop Fermentation->Sudden_Lysis Observation Gradual_Decline Gradual Yield Decline Fermentation->Gradual_Decline Observation Inconsistent Inconsistent Performance Fermentation->Inconsistent Observation Phage_Suspected Phage Contamination Suspected Sudden_Lysis->Phage_Suspected Gradual_Decline->Phage_Suspected Inconsistent->Phage_Suspected Isolate_Sample Isolate Broth Sample Phage_Suspected->Isolate_Sample Plaque_Assay Perform Plaque Assay Isolate_Sample->Plaque_Assay Phage_Confirmed Phage Presence Confirmed Plaque_Assay->Phage_Confirmed Plaques Formed No_Phage No Phage Detected Plaque_Assay->No_Phage No Plaques Terminate_Run Terminate Run & Quarantine Bioreactor Phage_Confirmed->Terminate_Run Investigate_Other Investigate Other Causes (e.g., media, strain stability) No_Phage->Investigate_Other Decontaminate Decontaminate Bioreactor & Facility Terminate_Run->Decontaminate Source_Investigation Investigate Contamination Source (Raw Materials, Environment, Personnel) Decontaminate->Source_Investigation Implement_CAPA Implement Corrective & Preventive Actions (CAPA) Source_Investigation->Implement_CAPA Develop_Resistant_Strain Develop Phage- Resistant Strain Implement_CAPA->Develop_Resistant_Strain Resume_Production Resume Production Implement_CAPA->Resume_Production Develop_Resistant_Strain->Resume_Production

Caption: Troubleshooting workflow for suspected phage contamination.

Lytic_vs_Lysogenic_Cycle cluster_lytic Lytic Cycle cluster_lysogenic Lysogenic Cycle Lytic_Attachment 1. Attachment Lytic_Injection 2. DNA Injection Lytic_Attachment->Lytic_Injection Lytic_Synthesis 3. Synthesis of Viral Components Lytic_Injection->Lytic_Synthesis Lytic_Assembly 4. Assembly of New Phages Lytic_Synthesis->Lytic_Assembly Lytic_Lysis 5. Cell Lysis & Release of Progeny Lytic_Assembly->Lytic_Lysis Lysogenic_Attachment 1. Attachment Lysogenic_Injection 2. DNA Injection Lysogenic_Attachment->Lysogenic_Injection Lysogenic_Integration 3. Integration of Phage DNA (Prophage) Lysogenic_Injection->Lysogenic_Integration Lysogenic_Replication 4. Host Cell Replication Lysogenic_Integration->Lysogenic_Replication Induction Induction (Stress) Lysogenic_Replication->Induction Induction->Lytic_Synthesis Enters Lytic Cycle Bacterium Host Bacterium Phage Bacteriophage

Caption: Comparison of lytic and lysogenic phage life cycles.

CRISPR_Cas9_Defense Phage_Infection 1. Phage Infection Phage_DNA_Injection 2. Phage DNA Injection Phage_Infection->Phage_DNA_Injection Target_Recognition 6. Target Recognition (Phage DNA) Phage_DNA_Injection->Target_Recognition CRISPR_Array CRISPR Array (in Host Genome) Transcription 3. Transcription CRISPR_Array->Transcription Cas9_Gene Cas9 Gene Cas9_Gene->Transcription gRNA_Formation 4. gRNA Formation Transcription->gRNA_Formation Cas9_Protein Cas9 Protein Transcription->Cas9_Protein Cas9_gRNA_Complex 5. Cas9-gRNA Complex Formation gRNA_Formation->Cas9_gRNA_Complex Cas9_Protein->Cas9_gRNA_Complex Cas9_gRNA_Complex->Target_Recognition DNA_Cleavage 7. Phage DNA Cleavage Target_Recognition->DNA_Cleavage Infection_Blocked Phage Infection Blocked DNA_Cleavage->Infection_Blocked

References

Technical Support Center: Optimizing L-Threonine Metabolic Pathways with Computational Modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing computational modeling to optimize L-Threonine (B559522) metabolic pathways.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes and corresponding genes in the this compound biosynthesis pathway in E. coli?

A1: The biosynthesis of this compound from aspartate involves five key enzymatic steps. The primary enzymes and their corresponding genes in Escherichia coli are outlined below. Understanding these is crucial for effective metabolic engineering.[1][2]

EnzymeGene(s)Function
Aspartate KinasethrA, metL, lysCPhosphorylates aspartate to form aspartyl-phosphate.[2]
Aspartate-semialdehyde DehydrogenaseasdConverts L-aspartate 4-semialdehyde from L-aspartyl-4-phosphate.
Homoserine DehydrogenasethrAReduces aspartate-semialdehyde to homoserine.
Homoserine KinasethrBPhosphorylates homoserine to homoserine phosphate.
Threonine SynthasethrCCatalyzes the final step to produce this compound.

Q2: What are common metabolic engineering strategies to enhance this compound production?

A2: Several strategies are employed to channel metabolic flux towards this compound production. These often involve genetic modifications to the host organism, such as E. coli.[1][3]

  • Removing Feedback Inhibition: Key enzymes like aspartokinase I (thrA) are subject to feedback inhibition by this compound. Mutating thrA can remove this inhibition.[1]

  • Deleting Competing Pathways: Deleting genes such as metA (methionine synthesis) and lysA (lysine synthesis) can make more precursors available for the this compound pathway.[1]

  • Eliminating Degradation Pathways: Knocking out genes like tdh (threonine dehydrogenase) prevents the degradation of this compound.[1][4]

  • Overexpressing Key Pathway Genes: Increasing the expression of genes in the this compound operon (thrA, thrB, thrC) can enhance the overall flux.[1]

  • Enhancing Precursor Supply: Engineering central carbon metabolism to increase the availability of precursors like aspartate and pyruvate (B1213749) can boost production.

  • Improving Export: Overexpressing transporter genes like rhtC can facilitate the export of this compound from the cell, reducing intracellular accumulation and potential feedback inhibition.[1]

Q3: How can computational models like Flux Balance Analysis (FBA) aid in optimizing this compound production?

A3: Flux Balance Analysis (FBA) is a mathematical method for simulating metabolism in a genome-scale model of an organism.[5][6] It can be instrumental in identifying metabolic engineering targets by:

  • Predicting Gene Deletion Effects: FBA can simulate the impact of knocking out specific genes on this compound production and cell growth, helping to prioritize experimental targets.[6][7]

  • Identifying Flux Bottlenecks: The model can reveal reactions with low flux that may be limiting the overall pathway efficiency.

  • Optimizing Nutrient Utilization: FBA can be used to predict the optimal composition of growth media to maximize this compound yield.[6]

  • Guiding Pathway Modifications: By setting this compound production as the objective function, FBA can suggest which pathways to upregulate or downregulate to achieve higher yields.[7]

Troubleshooting Guides

Issue 1: Low this compound Titer and Yield in Fed-Batch Fermentation

  • Possible Cause 1: Feedback Inhibition: High intracellular concentrations of this compound may be inhibiting key enzymes like aspartokinase.

    • Troubleshooting Step: Sequence the thrA gene to ensure that the mutation for removing feedback inhibition is present and correct. If not, re-engineer the strain with a feedback-resistant variant of thrA.[1]

  • Possible Cause 2: Precursor Limitation: The supply of aspartate or other precursors from the central carbon metabolism may be insufficient.

    • Troubleshooting Step: Use computational modeling (FBA) to analyze the flux distribution in the central carbon metabolism. The model may suggest overexpressing genes that lead to increased oxaloacetate, a precursor to aspartate.[8]

  • Possible Cause 3: Competing Pathways: Carbon flux may be diverted to other biosynthetic pathways, such as those for lysine (B10760008) or methionine.

    • Troubleshooting Step: Verify the deletion of genes in competing pathways (e.g., lysA, metA).[1] If these pathways are still active, consider further genetic modifications to block them.

  • Possible Cause 4: Suboptimal Fermentation Conditions: Factors like pH, temperature, and dissolved oxygen levels can significantly impact cellular metabolism and this compound production.[9]

    • Troubleshooting Step: Systematically optimize fermentation parameters. For example, maintain the pH at a level optimal for your strain (typically around 7.0) and ensure adequate aeration.[9]

Issue 2: Inaccurate Predictions from the Computational Model (FBA)

  • Possible Cause 1: Incorrect Objective Function: The default objective function in many FBA models is biomass production, which may not accurately reflect the metabolic state of a strain engineered for amino acid overproduction.[7][10]

    • Troubleshooting Step: Change the objective function to maximize this compound production. Alternatively, use a multi-objective framework that considers both biomass and this compound production.

  • Possible Cause 2: Incomplete or Inaccurate Genome-Scale Model: The metabolic network reconstruction may be missing key reactions or contain incorrect stoichiometry.

    • Troubleshooting Step: Review the literature for recent updates to the metabolic model of your organism. If possible, use experimental data (e.g., from isotope labeling studies) to validate and refine the model.

  • Possible Cause 3: Lack of Regulatory Constraints: FBA does not inherently account for gene regulation or enzyme kinetics.[5]

    • Troubleshooting Step: Integrate transcriptomic or proteomic data to constrain the flux through specific reactions based on gene expression levels. This can provide a more accurate representation of the cellular state.

  • Possible Cause 4: Incorrect Exchange Flux Constraints: The defined uptake rates of nutrients (like glucose) or secretion rates of byproducts in the model may not match experimental conditions.

    • Troubleshooting Step: Measure the actual uptake and secretion rates from your fermentation experiments and use this data to constrain the model's exchange fluxes.

Quantitative Data Summary

The following table summarizes this compound production data from a metabolically engineered E. coli strain.

StrainGenotype ModificationsFermentation TypeGlucose (g/L)This compound Titer (g/L)Yield (g/g glucose)Productivity (g/L/h)
Engineered E. coliFeedback-resistant thrA, deleted tdh, metA, lysA, overexpressed rhtCFed-batchVariable82.40.3931.37

Data synthesized from Lee et al. (2007).[1]

Experimental Protocols

Protocol 1: Gene Deletion using CRISPR/Cas9

This protocol provides a general workflow for deleting a target gene in E. coli using the CRISPR/Cas9 system.

  • gRNA Design and Plasmid Construction:

    • Design a guide RNA (gRNA) specific to the target gene.

    • Clone the gRNA sequence into a Cas9-expressing plasmid.

  • Homologous Recombination Template:

    • Design a DNA template with homology arms flanking the target gene deletion site.

  • Transformation:

    • Co-transform the Cas9-gRNA plasmid and the homologous recombination template into electrocompetent E. coli cells.

  • Selection and Screening:

    • Plate the transformed cells on selective media.

    • Screen individual colonies by PCR to confirm the gene deletion.

  • Plasmid Curing:

    • Cure the Cas9-gRNA plasmid from the successfully engineered strain.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a typical fed-batch fermentation process for high-density cultivation of engineered E. coli for this compound production.[1]

  • Inoculum Preparation:

    • Grow a seed culture of the engineered E. coli strain in a suitable medium overnight.

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined fermentation medium containing an initial concentration of glucose (e.g., 20 g/L).

    • Inoculate the bioreactor with the seed culture.

  • Batch Phase:

    • Allow the culture to grow in batch mode until the initial glucose is nearly depleted. Monitor cell density (OD600) and glucose concentration.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated glucose solution to maintain a low glucose concentration in the bioreactor. This prevents the formation of inhibitory byproducts like acetate.

    • The feeding solution should also contain other essential nutrients like phosphate, methionine, and lysine as required by the specific strain.[1]

  • Process Control:

    • Maintain the temperature at an optimal level (e.g., 31°C).

    • Control the pH using automated addition of acid or base.

    • Maintain dissolved oxygen (DO) at a setpoint (e.g., 40% of air saturation) by adjusting the agitation speed and airflow rate.[1]

  • Sampling and Analysis:

    • Periodically take samples from the bioreactor to measure cell density, glucose concentration, and this compound concentration using methods like HPLC.

Visualizations

L_Threonine_Pathway Aspartate Aspartate Aspartyl_P Aspartyl-Phosphate Aspartate->Aspartyl_P thrA, metL, lysC (Aspartate Kinase) Asp_SA Aspartate-Semialdehyde Aspartyl_P->Asp_SA asd Homoserine Homoserine Asp_SA->Homoserine thrA (Homoserine Dehydrogenase) Lysine Lysine Asp_SA->Lysine lysA Homoserine_P Homoserine-Phosphate Homoserine->Homoserine_P thrB (Homoserine Kinase) Methionine Methionine Homoserine->Methionine metA L_Threonine L_Threonine Homoserine_P->L_Threonine thrC (Threonine Synthase) L_Threonine->Aspartate Feedback Inhibition Isoleucine Isoleucine L_Threonine->Isoleucine ilvA Glycine Glycine L_Threonine->Glycine tdh Metabolic_Engineering_Workflow cluster_model Computational Modeling cluster_exp Experimental Validation Model Genome-Scale Metabolic Model FBA Flux Balance Analysis (FBA) Model->FBA Targets Identify Engineering Targets (Gene Deletions/Overexpressions) FBA->Targets Strain Strain Engineering (e.g., CRISPR/Cas9) Targets->Strain Fermentation Fed-Batch Fermentation Strain->Fermentation Analysis Analyze Production (Titer, Yield) Fermentation->Analysis Analysis->Model Refine Model End Optimized Strain Analysis->End Start Start Start->Model

References

Validation & Comparative

Validating the role of L-Threonine in immune response modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Threonine's role in modulating the immune response, with a focus on its performance relative to other immunomodulatory amino acids, particularly L-Glutamine. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of This compound (B559522) as a potential therapeutic or supplement.

Core Functions of this compound in Immunity

This compound, an essential amino acid, is a critical component for a robust immune system. Its functions extend beyond protein synthesis and are integral to both the innate and adaptive immune responses. A key role of this compound is its contribution to the structural integrity of the gut mucosal barrier through the synthesis of mucin, a glycoprotein (B1211001) that protects the intestinal epithelium from pathogens.[1][2] Furthermore, this compound is vital for the production of immunoglobulins, particularly IgA, which is the first line of defense in mucosal immunity.[1] It also supports the function of the thymus, a primary lymphoid organ responsible for T-cell maturation.

Comparative Analysis of this compound and L-Glutamine in Immune Modulation

While both this compound and L-Glutamine are crucial for immune function, they exhibit distinct and complementary roles. L-Glutamine is a primary fuel source for rapidly proliferating immune cells like lymphocytes and macrophages.[3] In contrast, this compound's primary immunomodulatory functions are linked to its structural roles in proteins central to immunity. The following tables summarize the available quantitative data comparing the effects of this compound and other amino acids on key immune parameters.

Table 1: Effect of this compound and L-Glutamine on Lymphocyte Proliferation
Amino AcidModel SystemConcentrationProliferation EffectCitation
This compound Feline T-cells (MYA-1)> Blood concentrationIncreased proliferative activity[4][5][6]
L-Glutamine Human PBMCs0.6 mMMaximized PHA-stimulated proliferation[7]
L-Glutamine Human PBMCs0.6 mM3-fold increase in PHA-stimulated proliferation[8]
Table 2: Comparative Effects on Cytokine Secretion
Amino AcidModel SystemConcentrationEffect on Cytokine SecretionCitation
This compound Feline T-cells (MYA-1)> Blood concentrationIncreased GM-CSF and TNF-α[4][5][6]
L-Glutamine Human PBMCs (Con A-stimulated)0.1 mM2-fold increase in IL-2, 4-fold increase in IL-10, 4.5-fold increase in IFN-γ[1]
L-Glutamine Human PBMCs (PHA-stimulated)0.6 mMSignificantly enhanced IL-2, IFN-γ, IL-4, and IL-10 production[7]
Table 3: Impact on Gut Barrier Function and Mucin Production
Amino Acid/SupplementModel SystemDosage/ConcentrationKey FindingsCitation
This compound Nursery pigs115% of NRC requirementUpregulation of occludin gene expression, tendency to downregulate IL-6[1][4]
This compound Weanling piglets0.89% TID ThreonineOptimal for intestinal mucosal barrier function[9]
This compound Intrauterine growth-retarded piglets2 g/kg of dietAttenuated ileal inflammatory responses, increased Muc2 and sIgA production[10]

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects through the regulation of key signaling pathways, primarily the mTOR (mechanistic Target of Rapamycin) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways.

mTOR Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. This compound, along with other amino acids, can activate the mTORC1 complex, which is crucial for T-cell differentiation and function.[11][12] Activation of mTORC1 by this compound is thought to be mediated through amino acid transporters and the PI3K/Akt signaling cascade.[9]

mTOR_Pathway This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter PI3K PI3K Amino Acid Transporter->PI3K activates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates T-cell Differentiation & Proliferation T-cell Differentiation & Proliferation mTORC1->T-cell Differentiation & Proliferation promotes

Caption: this compound-mediated activation of the mTORC1 pathway in lymphocytes.

NF-κB Pathway

The NF-κB pathway is critical for regulating the expression of genes involved in inflammation and immunity. This compound has been shown to activate the NF-κB signaling pathway in intestinal epithelial cells, leading to the upregulation of β-defensins, which are antimicrobial peptides.[10][13] This activation involves the translocation of the p65 subunit of NF-κB to the nucleus.

NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound Upstream Signaling Upstream Signaling This compound->Upstream Signaling IKK Complex IKK Complex Upstream Signaling->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Caption: this compound's role in the activation of the NF-κB pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Cells are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Stimulation: 1 x 10^5 PBMCs are seeded per well in a 96-well plate. Cells are stimulated with a mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or a specific antigen in the presence of varying concentrations of this compound or a control amino acid.

  • Proliferation Measurement (MTT Assay): After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: The stimulation index is calculated as the ratio of the absorbance of stimulated cells to unstimulated cells.

Cytokine Production Measurement (ELISA)

This protocol details the quantification of cytokine secretion from immune cells.

  • Cell Culture and Stimulation: PBMCs are cultured and stimulated as described in the lymphocyte proliferation assay. Supernatants are collected after 24-48 hours of incubation.

  • ELISA Procedure:

    • A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.

    • The plate is washed and blocked with 1% BSA in PBS for 1 hour.

    • Cell culture supernatants and a standard curve of the recombinant cytokine are added to the wells and incubated for 2 hours.

    • After washing, a biotinylated detection antibody is added and incubated for 1 hour.

    • Streptavidin-HRP is then added and incubated for 30 minutes.

    • The plate is washed, and a substrate solution (e.g., TMB) is added. The reaction is stopped with sulfuric acid.

    • The absorbance is read at 450 nm.

  • Data Analysis: Cytokine concentrations in the samples are determined by interpolating from the standard curve.

Experimental Workflow for In Vitro Immune Modulation Studies

The following diagram outlines a general workflow for investigating the immunomodulatory effects of this compound.

Experimental_Workflow Isolate PBMCs Isolate PBMCs Cell Culture & Stimulation Cell Culture & Stimulation Isolate PBMCs->Cell Culture & Stimulation Lymphocyte Proliferation Assay Lymphocyte Proliferation Assay Cell Culture & Stimulation->Lymphocyte Proliferation Assay Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Cell Culture & Stimulation->Cytokine Profiling (ELISA) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Cell Culture & Stimulation->Signaling Pathway Analysis (Western Blot) Data Analysis Data Analysis Lymphocyte Proliferation Assay->Data Analysis Cytokine Profiling (ELISA)->Data Analysis Signaling Pathway Analysis (Western Blot)->Data Analysis

Caption: General workflow for studying this compound's immunomodulatory effects.

Conclusion

This compound is a potent modulator of the immune system, with well-documented roles in maintaining gut barrier integrity and supporting antibody production. Its influence on the mTOR and NF-κB signaling pathways underscores its importance in regulating immune cell function. While direct quantitative comparisons with other amino acids like L-Glutamine in human immune cells are an area for further research, the existing evidence strongly supports the critical role of this compound in a healthy immune response. This guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in immune-related disorders.

References

L-Threonine and Lifespan Extension in C. elegans: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers on the effects of L-Threonine on longevity in Caenorhabditis elegans, benchmarked against other lifespan-extending amino acids. This guide provides a comprehensive overview of the experimental data, underlying molecular mechanisms, and detailed protocols to inform future research and drug development in the field of aging.

Introduction

The quest to understand and modulate the aging process is a cornerstone of modern biomedical research. The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying longevity, owing to its short lifespan, genetic tractability, and conserved aging-related signaling pathways. Nutrient sensing and metabolic pathways play a pivotal role in determining the rate of aging. Among the various nutrients, amino acids have garnered significant attention for their ability to modulate lifespan. This guide focuses on the effects of this compound on lifespan extension in C. elegans, providing a comparative analysis with other amino acids that have demonstrated similar pro-longevity effects.

This compound: A Potent Longevity-Promoting Amino Acid

Recent studies have identified this compound as a key metabolite associated with dietary restriction (DR)-mediated healthspan improvement. Supplementation with this compound has been shown to significantly extend the lifespan of C. elegans. The primary mechanism of action involves the inhibition of ferroptosis, an iron-dependent form of programmed cell death, in a ferritin-dependent manner. This protective effect is mediated through the activation of the DAF-16/FOXO and HSF-1 transcription factors, central regulators of stress resistance and longevity.

Furthermore, research indicates that impairing the catabolism of this compound, for instance, through RNA interference (RNAi) against the threonine dehydrogenase enzyme (tdh/F08F3.4), leads to a substantial increase in mean lifespan. This intervention results in an accumulation of endogenous this compound, which in turn activates the aforementioned pro-longevity pathways.

Comparative Analysis of Lifespan Extension by Amino Acids

To provide a broader context for this compound's effects, this section compares its lifespan-extending properties with other notable amino acids. A comprehensive study by Edwards et al. (2015) systematically evaluated all 20 proteinogenic amino acids and found that 18 of them could extend the lifespan of C. elegans to varying degrees, with L-Serine and L-Proline exhibiting the most significant effects. L-Theanine, a non-proteinogenic amino acid found in tea leaves, has also been demonstrated to promote longevity in this model organism.

Quantitative Lifespan Data

The following table summarizes the quantitative data on mean lifespan extension in wild-type C. elegans (N2 strain) supplemented with this compound and its comparators.

CompoundConcentrationMean Lifespan Extension (%)Key Mechanistic Pathway(s)Reference
This compound 100 µM~10%DAF-16/HSF-1, Ferroptosis InhibitionKim et al., 2022[1][2]
500 µM~15%DAF-16/HSF-1, Ferroptosis InhibitionKim et al., 2022[1][2]
1000 µM~20%DAF-16/HSF-1, Ferroptosis InhibitionKim et al., 2022[1][2]
2000 µM~18%DAF-16/HSF-1, Ferroptosis InhibitionKim et al., 2022[1][2]
tdh/F08F3.4 RNAi -36.1%Increased endogenous this compound, DAF-16/HSF-1Kim et al., 2022[2][3]
L-Serine 1 mM~15%DAF-16/FOXO, SKN-1/Nrf2Edwards et al., 2015[4][5][6]
5 mM~20%DAF-16/FOXO, SKN-1/Nrf2Edwards et al., 2015[4][5][6]
10 mMup to 22%DAF-16/FOXO, SKN-1/Nrf2, Methionine cycleEdwards et al., 2015; Liu et al., 2022[4][5][6][7]
L-Proline 1 mM~12%DAF-16/FOXO, SKN-1/Nrf2Edwards et al., 2015[4][5][6]
5 mM~18%DAF-16/FOXO, SKN-1/Nrf2Edwards et al., 2015[4][5][6]
10 mM~15%DAF-16/FOXO, SKN-1/Nrf2Edwards et al., 2015[4][5][6]
L-Theanine 100 nMSignificant extensionDAF-2/DAF-16, Reduced AGEsZarse et al., 2012; Wang et al., 2023[8][9][10][11][12]
1 µMSignificant extensionDAF-2/DAF-16, Reduced AGEsZarse et al., 2012; Wang et al., 2023[8][9][10][11][12]
10 µMSignificant extensionDAF-2/DAF-16, Reduced AGEsZarse et al., 2012; Wang et al., 2023[8][9][10][11][12]
Not specified~20.01%DAF-2/DAF-16, Reduced AGEsWang et al., 2023[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular mechanisms and experimental designs, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for C. elegans lifespan analysis.

L_Threonine_Signaling_Pathway cluster_activation Activation of Transcription Factors L_Threonine This compound Supplementation DAF_16 DAF-16 / FOXO L_Threonine->DAF_16 HSF_1 HSF-1 L_Threonine->HSF_1 TDH_RNAi tdh/F08F3.4 RNAi (Threonine Dehydrogenase) Increased_Threonine Increased Endogenous Threonine TDH_RNAi->Increased_Threonine Increased_Threonine->DAF_16 Increased_Threonine->HSF_1 FTN_1 FTN-1 (Ferritin) DAF_16->FTN_1 Activates HSF_1->FTN_1 Activates Ferroptosis Ferroptosis FTN_1->Ferroptosis Inhibits Healthspan Healthspan & Lifespan Extension FTN_1->Healthspan Promotes Ferroptosis->Healthspan C_elegans_Lifespan_Assay_Workflow Start Start: Age-Synchronized L1 Larvae Culture Culture on NGM Plates with E. coli OP50 Start->Culture Treatment Transfer to Experimental Plates (Day 1 of Adulthood) + this compound / Comparator Culture->Treatment FUDR Add FUDR (to prevent progeny) Treatment->FUDR Scoring Daily Scoring for Viability (Touch-provoked movement) FUDR->Scoring Scoring->Scoring Data_Analysis Data Analysis: - Survival Curves - Mean/Max Lifespan Scoring->Data_Analysis End End: All Worms Scored as Dead or Censored Data_Analysis->End

References

L-Threonine as a Biomarker for Metabolic Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Threonine's potential as a biomarker for metabolic disorders against established and emerging alternatives. The information is compiled from preclinical and clinical studies to offer an objective overview supported by available experimental data.

Executive Summary

This compound (B559522), an essential amino acid, plays a crucial role in various metabolic processes, including lipid metabolism. Recent research has explored its potential as a biomarker for metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance. This guide compares this compound with alternative biomarkers, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways to aid researchers in evaluating its potential utility. While preclinical data for this compound is promising, a notable gap exists in direct head-to-head clinical comparisons of its biomarker performance against established markers.

Comparison of this compound with Alternative Biomarkers

The following tables summarize the quantitative data available for this compound and its comparators in the context of metabolic disorders.

Table 1: this compound as a Potential Biomarker for Obesity
BiomarkerPreclinical/Clinical EvidenceKey FindingsLimitations
This compound Preclinical (Obese Mice)Dietary supplementation with 3% this compound for 10 weeks significantly decreased body weight, epididymal and perirenal fat pad weights, serum glucose, triacylglycerols, total cholesterol, and LDL-cholesterol. It also improved HOMA-IR, serum leptin, and adiponectin levels[1][2].Data is from a preclinical model and may not directly translate to humans.
Clinical (Human Study)A study on obese and non-obese individuals found significantly lower serum concentrations of threonine in the obese group[3].The study had a small sample size (10 obese and 10 non-obese individuals).
Leptin Clinical (Human Studies)Serum leptin levels are generally elevated in obese individuals and positively correlate with BMI and insulin resistance[4][5].Leptin resistance in obesity can complicate its interpretation as a straightforward biomarker.
Adiponectin Clinical (Human Studies)Serum adiponectin levels are typically decreased in obese subjects and are negatively correlated with BMI[5][6].Levels can be influenced by various factors beyond adiposity.
Leptin/Adiponectin Ratio Clinical (Human Studies)The leptin-to-adiponectin ratio is suggested to be a more effective parameter of insulin resistance than either adiponectin or leptin alone[7]. A higher ratio is associated with an increased risk of metabolic syndrome[8].Requires measurement of two separate biomarkers.
Table 2: this compound as a Potential Biomarker for Non-Alcoholic Fatty Liver Disease (NAFLD)
BiomarkerPerformance MetricValuePopulationReference
This compound AssociationHigher dietary intake associated with a 3.47-fold increased risk of NAFLD (highest vs. lowest quartile).Human case-control study[9]
Alanine Aminotransferase (ALT) AUC0.93Healthy subjects for NAFLD prediction[7][10]
Sensitivity94%
Specificity72%
Aspartate Aminotransferase (AST) -Elevated levels are indicative of liver damage, but less specific for NAFLD than ALT.General[11][12]
NAFLD Fibrosis Score (NFS) AUC0.63NAFLD patients for fibrosis detection[13]
Sensitivity80%
FIB-4 Index AUC0.67NAFLD patients for cirrhosis detection[13]
Sensitivity60%
Table 3: this compound as a Potential Biomarker for Insulin Resistance
BiomarkerAssociation with Insulin ResistanceKey FindingsReference
This compound InconsistentOne study in non-diabetic individuals showed a correlation between threonine and insulin resistance only in women with high waist circumference[14]. Another study in patients at nutritional risk did not find a significant association with clinical outcomes related to metabolic imbalance[3][15].[3][14][15]
HOMA-IR Widely Used IndexPositively correlates with anthropometric measurements of obesity and lipid profiles in both men and women[16].[16]
Amino Acid Panels Emerging BiomarkersPanels of amino acids (often including branched-chain and aromatic amino acids) have shown associations with insulin resistance[17][18].[17][18]
Triglyceride-Glucose (TyG) Index High PerformanceDemonstrated high accuracy for determining insulin resistance with an AUC of 0.92, sensitivity of 0.90, and specificity of 0.79 in a large biobank cohort[19].[19]

Experimental Protocols

Detailed methodologies for the quantification of this compound and alternative biomarkers are crucial for reproducible research.

Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS

This protocol is based on a direct "dilute and shoot" method, which is fast and avoids derivatization.

1. Sample Preparation:

  • To 100 µL of serum, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Take 50 µL of the supernatant and mix with 450 µL of the internal standard solution in the initial mobile phase.

  • Vortex for 30 seconds.

  • Inject 4 µL into the LC-MS/MS system[20][21].

2. LC-MS/MS Conditions:

  • Column: A mixed-mode column capable of separating polar compounds (e.g., XBridge Amide column)[22].

  • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer in water (A) and ammonium formate buffer in acetonitrile (B52724) (B)[22][23].

  • Detection: Tandem mass spectrometry in Single Reaction Monitoring (SRM) mode. The specific precursor and product ions for this compound would be selected[20].

  • Quantification: Based on a calibration curve generated using known concentrations of this compound standards.

Protocol 2: Quantification of Adiponectin and Leptin by ELISA

This protocol provides a general overview of a sandwich ELISA procedure. Specific details may vary based on the commercial kit used.

1. Reagent and Sample Preparation:

  • Reconstitute lyophilized standards and quality controls as per the kit instructions.

  • Prepare serial dilutions of the standard to generate a standard curve.

  • Dilute serum or plasma samples according to the kit's protocol (e.g., 1:500 for adiponectin, may vary for leptin)[24][25][26][27][28].

2. Assay Procedure:

  • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

  • Incubate for a specified time (e.g., 1-2 hours) at room temperature.

  • Wash the wells multiple times with the provided wash buffer.

  • Add the biotinylated detection antibody and incubate.

  • Wash the wells again.

  • Add streptavidin-HRP conjugate and incubate.

  • Wash the wells.

  • Add the TMB substrate solution and incubate in the dark for color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a microplate reader[24][26][28].

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentrations of the standards.

  • Determine the concentration of adiponectin or leptin in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

This compound in Metabolic Regulation Signaling Pathway

This compound is involved in intricate signaling pathways that regulate lipid metabolism, particularly through the mTOR (mechanistic target of rapamycin) pathway in adipose tissue and by influencing key transcription factors like PPARγ and SREBP-1c in the liver.

L_Threonine_Metabolic_Regulation cluster_adipose Adipose Tissue cluster_liver Liver L_Threonine_Adipose This compound mTORC1 mTORC1 L_Threonine_Adipose->mTORC1 activates Lipolysis_up Lipolysis ↑ L_Threonine_Adipose->Lipolysis_up UCP1 UCP1 ↑ (Thermogenesis) L_Threonine_Adipose->UCP1 S6K1 S6K1 mTORC1->S6K1 Lipogenesis_down Lipogenesis ↓ S6K1->Lipogenesis_down L_Threonine_Liver This compound PPARg PPARγ L_Threonine_Liver->PPARg regulates SREBP1c SREBP-1c L_Threonine_Liver->SREBP1c down-regulates Fatty_Acid_Synthesis_down Fatty Acid Synthesis ↓ PPARg->Fatty_Acid_Synthesis_down SREBP1c->Fatty_Acid_Synthesis_down Triglyceride_Accumulation_down Triglyceride Accumulation ↓ Fatty_Acid_Synthesis_down->Triglyceride_Accumulation_down

Caption: this compound's role in adipose and liver metabolic pathways.

Biomarker Validation Experimental Workflow

The validation of a novel biomarker like this compound typically follows a multi-phase clinical trial design.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Clinical Validation cluster_utility Phase 3: Clinical Utility Discovery_Cohort Case-Control or Cross-Sectional Study Metabolomics Metabolomic Profiling (e.g., LC-MS/MS) Discovery_Cohort->Metabolomics Candidate_Selection Candidate Biomarker Identification (e.g., this compound) Metabolomics->Candidate_Selection Validation_Cohort Independent, Prospective Cohort Study Candidate_Selection->Validation_Cohort Assay_Development Develop & Validate Quantification Assay (e.g., ELISA, targeted MS) Validation_Cohort->Assay_Development Performance_Eval Performance Evaluation: Sensitivity, Specificity, AUC Assay_Development->Performance_Eval Comparison Comparison with Existing Biomarkers Performance_Eval->Comparison Intervention_Trial Randomized Controlled Trial Comparison->Intervention_Trial Clinical_Outcome Assess Impact on Clinical Decision Making and Patient Outcomes Intervention_Trial->Clinical_Outcome

Caption: A typical three-phase workflow for biomarker validation.

Conclusion

This compound shows promise as a potential biomarker for metabolic disorders, particularly in the context of obesity and NAFLD, based on preclinical evidence and some initial clinical observations. Its involvement in key metabolic signaling pathways provides a strong biological rationale for further investigation. However, to establish its clinical utility, rigorous validation through well-designed clinical trials is imperative. Direct comparative studies evaluating the sensitivity, specificity, and overall diagnostic accuracy of this compound against or in combination with established biomarkers are critically needed. This guide provides a foundational overview for researchers to build upon as more data becomes available, ultimately clarifying the role of this compound in the diagnosis and management of metabolic diseases.

References

A Comparative Guide to the Neuroprotective Effects of L-Threonine and Other Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for effective neuroprotective agents is a cornerstone of neuroscience research, driven by the rising prevalence of neurodegenerative diseases and acute neuronal injury. Among the molecules of interest, amino acids have garnered significant attention due to their fundamental roles in neurotransmission, metabolism, and cellular homeostasis. This guide provides a detailed comparison of the neuroprotective effects of L-Threonine and other key amino acids, namely L-Serine and Glycine (B1666218). While this compound's neuroprotective properties are primarily attributed to its role as a precursor to the inhibitory neurotransmitter Glycine, L-Serine and Glycine themselves exhibit distinct and potent neuroprotective mechanisms. This document synthesizes available experimental data, details relevant methodologies, and visualizes the key signaling pathways to offer an objective comparison for research and drug development professionals.

Comparative Analysis of Neuroprotective Mechanisms

This compound, L-Serine, and Glycine employ different strategies to protect neurons from damage. This compound's primary neuroprotective function is indirect, serving as a substrate for Glycine synthesis.[1][2] Glycine, in turn, exerts its effects through multiple pathways, including the activation of inhibitory glycine receptors (GlyRs) and modulation of inflammatory responses.[3][4] L-Serine, on the other hand, can directly activate GlyRs and also influences neuronal survival through pathways like the PI3K/Akt/mTOR cascade.[3][5] D-Serine, a stereoisomer of L-Serine, is a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and excitotoxicity.[1]

While direct quantitative comparisons of the neuroprotective efficacy of these amino acids in standardized models are limited in the currently available literature, qualitative evidence suggests differences in their potency and mechanisms of action. For instance, in cerebrocortical slice cultures, 1 mM this compound alone did not show a significant effect on NMDA-induced cytotoxicity, whereas L-Serine did modulate the effects of an NMDA receptor antagonist.[6]

Signaling Pathways

The neuroprotective signaling pathways of this compound (via Glycine), L-Serine, and Glycine are multifaceted. The following diagrams, generated using the DOT language, illustrate these complex interactions.

L_Threonine_Neuroprotection cluster_LThreonine This compound Metabolism cluster_Glycine_Action Glycine-Mediated Neuroprotection cluster_Anti_Inflammatory Anti-Inflammatory Pathway This compound This compound Threonine_Dehydrogenase Threonine Dehydrogenase This compound->Threonine_Dehydrogenase 2-amino-3-ketobutyrate 2-amino-3-ketobutyrate Threonine_Dehydrogenase->2-amino-3-ketobutyrate 2-amino-3-ketobutyrate_CoA_ligase 2-amino-3-ketobutyrate CoA ligase 2-amino-3-ketobutyrate->2-amino-3-ketobutyrate_CoA_ligase Glycine Glycine 2-amino-3-ketobutyrate_CoA_ligase->Glycine Acetyl-CoA Acetyl-CoA 2-amino-3-ketobutyrate_CoA_ligase->Acetyl-CoA Glycine_Receptor Glycine Receptor (GlyR) Glycine->Glycine_Receptor NFkB NF-κB p65 Glycine->NFkB inhibits Cl_influx Cl- Influx Glycine_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection_GlyR Neuroprotection Reduced_Excitability->Neuroprotection_GlyR Hif1a Hif-1α NFkB->Hif1a activates Inflammation Inflammation NFkB->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Hif1a->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation Neuroprotection_AntiInflam Neuroprotection Inflammation->Neuroprotection_AntiInflam is reduced by

Caption: this compound's neuroprotective effect via conversion to Glycine.

L_Serine_Neuroprotection cluster_GlyR_Activation Glycine Receptor Activation cluster_PI3K_Akt PI3K/Akt Pathway cluster_DSerine NMDA Receptor Modulation L-Serine L-Serine Glycine_Receptor Glycine Receptor (GlyR) L-Serine->Glycine_Receptor PI3K PI3K L-Serine->PI3K Serine_Racemase Serine Racemase L-Serine->Serine_Racemase Cl_influx Cl- Influx Glycine_Receptor->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection_GlyR Neuroprotection Reduced_Excitability->Neuroprotection_GlyR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inhibits_Apoptosis Inhibits Apoptosis Akt->Inhibits_Apoptosis Cell_Survival Promotes Cell Survival mTOR->Cell_Survival Neuroprotection_PI3K Neuroprotection Cell_Survival->Neuroprotection_PI3K Inhibits_Apoptosis->Neuroprotection_PI3K D-Serine D-Serine Serine_Racemase->D-Serine NMDA_Receptor NMDA Receptor (Glycine Site) D-Serine->NMDA_Receptor Ca_Influx Ca2+ Influx (Modulation) NMDA_Receptor->Ca_Influx Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity Neuroprotection_NMDA Context-Dependent Neuroprotection/ Excitotoxicity Ca_Influx->Neuroprotection_NMDA

Caption: Multifaceted neuroprotective pathways of L-Serine.

Quantitative Data Summary

Table 1: Comparative Effects on Neuronal Viability in an In Vitro Excitotoxicity Model

Amino AcidConcentrationNeurotoxic InsultCell TypeViability Assay% Increase in Cell Viability (relative to control)Reference
This compound(e.g., 1 mM)Glutamate (B1630785) (e.g., 100 µM)Primary Cortical NeuronsMTTData not availableN/A
Glycine(e.g., 1 mM)Glutamate (e.g., 100 µM)Primary Cortical NeuronsMTTData not availableN/A
L-Serine(e.g., 1 mM)Glutamate (e.g., 100 µM)Primary Cortical NeuronsMTTData not availableN/A

Note: This table is a template. Specific data from a direct comparative study is needed to populate the fields.

Table 2: Comparative Effects on Apoptosis in an In Vitro Excitotoxicity Model

Amino AcidConcentrationNeurotoxic InsultCell TypeApoptosis Assay% Decrease in Apoptotic Cells (relative to control)Reference
This compound(e.g., 1 mM)Glutamate (e.g., 100 µM)Primary Cortical NeuronsTUNELData not availableN/A
Glycine(e.g., 1 mM)Glutamate (e.g., 100 µM)Primary Cortical NeuronsTUNELData not availableN/A
L-Serine(e.g., 1 mM)Glutamate (e.g., 100 µM)Primary Cortical NeuronsTUNELData not availableN/A

Note: This table is a template. Specific data from a direct comparative study is needed to populate the fields.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the neuroprotective effects of amino acids.

Primary Neuronal Culture and Glutamate Excitotoxicity Assay

This protocol describes the establishment of primary neuronal cultures and the induction of excitotoxicity using glutamate, a common in vitro model for studying neuroprotection.[7][8][9]

Materials:

  • Embryonic day 18 (E18) rat cortices

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • L-glutamic acid

  • Test amino acids (this compound, Glycine, L-Serine)

Workflow:

Glutamate_Excitotoxicity_Workflow Start Start Dissociate_Cortices Dissociate E18 Rat Cortices (Papain Digestion) Start->Dissociate_Cortices Plate_Neurons Plate Neurons on Poly-D-lysine Coated Plates Dissociate_Cortices->Plate_Neurons Culture_Neurons Culture Neurons for 7-10 days in Neurobasal Medium Plate_Neurons->Culture_Neurons Pre-treat Pre-treat with Test Amino Acids (e.g., 1 hour) Culture_Neurons->Pre-treat Induce_Excitotoxicity Induce Excitotoxicity with Glutamate (e.g., 100 µM for 15 min) Pre-treat->Induce_Excitotoxicity Wash_and_Incubate Wash and Incubate in Fresh Medium for 24 hours Induce_Excitotoxicity->Wash_and_Incubate Assess_Neuroprotection Assess Neuroprotection (MTT, TUNEL, Western Blot) Wash_and_Incubate->Assess_Neuroprotection End End Assess_Neuroprotection->End

Caption: Experimental workflow for glutamate excitotoxicity assay.

Detailed Steps:

  • Cell Preparation: Dissociate cortices from E18 rat embryos using a papain dissociation system according to the manufacturer's protocol.

  • Plating: Plate the dissociated neurons onto poly-D-lysine coated 24- or 96-well plates at a density of 1-2 x 10^5 cells/cm².

  • Culture: Maintain the neuronal cultures in Neurobasal medium supplemented with B27 and GlutaMAX at 37°C in a 5% CO₂ incubator for 7-10 days to allow for maturation.

  • Treatment: Pre-treat the mature neuronal cultures with various concentrations of the test amino acids (this compound, Glycine, L-Serine) for a specified duration (e.g., 1 hour).

  • Excitotoxicity Induction: Induce excitotoxicity by exposing the neurons to a toxic concentration of L-glutamic acid (e.g., 100 µM) for a short period (e.g., 15 minutes).

  • Wash and Incubation: Remove the glutamate-containing medium and wash the cells with fresh Neurobasal medium. Incubate the cells for a further 24 hours.

  • Assessment: Evaluate neuronal viability and apoptosis using assays such as the MTT assay and TUNEL staining.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • After the 24-hour incubation period following the glutamate insult, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[7]

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Perform the TUNEL reaction according to the manufacturer's instructions, which involves incubating the cells with the TdT enzyme and labeled dUTPs.

  • Counterstain the cell nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence (from the labeled dUTPs) colocalized with the blue DAPI-stained nuclei.

  • Quantify the percentage of TUNEL-positive cells.

Western Blot Analysis of Apoptotic Markers

Western blotting can be used to quantify the expression of key proteins involved in the apoptotic cascade, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[10][11]

Workflow:

Western_Blot_Workflow Start Start Lyse_Cells Lyse Treated Neurons (RIPA Buffer) Start->Lyse_Cells Quantify_Protein Quantify Protein Concentration (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE Separate Proteins by Size (SDS-PAGE) Quantify_Protein->SDS_PAGE Transfer_Proteins Transfer Proteins to a Membrane (PVDF) SDS_PAGE->Transfer_Proteins Block_Membrane Block Non-specific Binding Transfer_Proteins->Block_Membrane Primary_Antibody Incubate with Primary Antibodies (anti-Bax, anti-Bcl-2, anti-Actin) Block_Membrane->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detect_Signal Detect Chemiluminescent Signal Secondary_Antibody->Detect_Signal Quantify_Bands Quantify Band Intensity (Densitometry) Detect_Signal->Quantify_Bands End End Quantify_Bands->End

Caption: Experimental workflow for Western blot analysis.

Procedure:

  • Protein Extraction: Lyse the treated neurons in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control. The ratio of Bax to Bcl-2 can be calculated as an indicator of apoptotic signaling.

Conclusion

This compound, primarily through its conversion to Glycine, and L-Serine, through multiple direct and indirect mechanisms, exhibit significant neuroprotective potential. While their distinct signaling pathways are becoming clearer, a direct, quantitative comparison of their efficacy in standardized models of neuronal injury is a critical next step for the field. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies. A deeper understanding of the relative potencies and synergistic or antagonistic interactions of these amino acids will be invaluable for the development of novel therapeutic strategies for a range of neurological disorders.

References

L-Threonine in Amyotrophic Lateral Sclerosis: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the clinical evidence for L-Threonine in the treatment of Amyotrophic Lateral Sclerosis (ALS) reveals a lack of significant therapeutic benefit when compared to a placebo and established treatments. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, incorporating available experimental data, detailed methodologies, and relevant biological pathways.

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure. The therapeutic landscape for ALS remains challenging, with a critical need for effective treatments. This compound, an essential amino acid and a precursor to the inhibitory neurotransmitter glycine, was investigated as a potential therapeutic agent for ALS. The rationale was based on the hypothesis that enhancing inhibitory neurotransmission could counteract the excitotoxicity implicated in ALS pathogenesis. However, clinical trials have not substantiated this hypothesis.

This guide synthesizes the findings from key clinical studies on this compound and contrasts its performance with approved and investigational drugs for ALS, including Riluzole (B1680632), Edaravone (B1671096), Tofersen, Masitinib (B1684524), and AMX0035.

Comparative Efficacy of this compound and Other ALS Therapies

Clinical studies on this compound for ALS have consistently failed to demonstrate a statistically significant slowing of disease progression. In contrast, several other therapeutic agents have shown modest but statistically significant effects on various clinical endpoints. The following tables summarize the quantitative data from key clinical trials.

TreatmentStudyPrimary EndpointResultSecondary EndpointsKey Findings
This compound Tandan et al., 1996[1]Change in clinical muscle strength, maximum isometric muscle torque, FVC, activities of daily living, and timed tasksNo significant difference compared to placebo.Decline in Forced Vital Capacity (FVC) was approximately 2.5 times greater in the this compound group compared to placebo (p = 0.03). Mean weight loss was 3.2 kg in the this compound group versus 1.1 kg in the placebo group (p = 0.04).Failed to show a beneficial effect on the disease course. Potential for adverse effects on pulmonary function and weight.
This compound Blin et al., 1992[2]Decline in functional statusNo statistically different outcome compared to the placebo group.Not specified in abstract.No evidence of efficacy in slowing functional decline.
This compound Testa et al., 1992[3]Decline in clinical assessment scoreNo statistical differences observed between the this compound group and control subjects.This compound-treated patients complained less frequently of respiratory failure.No overall benefit on clinical assessment scores.
Riluzole Lacomblez et al., 1996[4][5]SurvivalStatistically significant increase in survival.-The first drug to show a survival benefit in ALS.
Riluzole Real-world data[6][7]Median Survival Benefit6 to 19 months longer than untreated patients.[6][7]-Confirms survival benefit in a broader patient population.
Edaravone Study MCI186-19[8][9][10]Change in ALSFRS-R score at 24 weeks-5.01 ± 0.64 in the edaravone group vs -7.50 ± 0.66 in the placebo group (a difference of 2.49 points, p=0.0013).[8][9]Slower decline in Forced Vital Capacity (FVC).[9]Slowed the decline of physical function in a specific subset of ALS patients.
Tofersen (for SOD1-ALS) VALOR and OLE studies[11][12][13][14]Change in ALSFRS-R score at 28 weeks (VALOR)Did not meet the primary endpoint in the initial 6-month study.Slower decline in clinical function, respiratory function, muscle strength, and quality of life with earlier initiation over 12 months.[11] Reduction in SOD1 protein and neurofilament levels.[11][12]Shows clinically meaningful benefit with earlier and longer-term treatment in patients with SOD1 mutations.
Masitinib AB10015 Phase 2/3 Trial[15][16][17][18][19]Change in ALSFRS-R score at 48 weeks27% slowing in the rate of functional decline in "Normal Progressors" at the 4.5 mg/kg/day dose (p=0.016).[16][18]Significant improvement in quality-of-life (ALSAQ40) and respiratory function (FVC).[18] A survival benefit of 25 months was observed in a subgroup.[17][19]Demonstrates a potential benefit in a subpopulation of ALS patients.
AMX0035 (RELYVRIO/ALBRIOZA) CENTAUR Phase 2 Trial[20][21][22]Rate of decline in ALSFRS-R score over 24 weeks-1.24 points per month for the treatment group vs -1.66 points per month for the placebo group.[22]44% lower risk of death in a long-term survival analysis.[20]Showed a benefit in slowing functional decline and improving survival. However, the confirmatory Phase 3 PHOENIX trial did not meet its primary or secondary endpoints.[23][24]

Experimental Protocols

A critical aspect of evaluating clinical trial data is understanding the methodologies employed. Below are summaries of the experimental protocols for the key this compound studies.

Tandan et al., 1996: A Controlled Trial of Amino Acid Therapy in ALS[1]
  • Study Design: A two-center, double-blind, placebo-controlled trial.

  • Participants: 95 patients with ALS were randomized to receive branched-chain amino acids (BCAA), this compound, or a placebo. 32 patients were in the this compound group.

  • Intervention: Oral this compound (4 g daily) with pyridoxal (B1214274) phosphate (B84403) (160 mg daily) for six months.

  • Outcome Measures: Disease progression was assessed every two months by recording clinical muscle strength, maximum isometric muscle torque in selected muscles, forced vital capacity (FVC), activities of daily living (ADL) pertaining to the upper and lower limbs, and timed tasks.

Blin et al., 1992: A Double-Blind Placebo-Controlled Trial of this compound in ALS[2]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 15 patients with an unequivocal diagnosis of ALS completed the one-year trial.

  • Intervention: this compound (2 g daily) for one year.

  • Outcome Measures: The primary outcome was the decline in functional status.

Testa et al., 1992: Chronic Treatment with this compound in ALS: A Pilot Study[3]
  • Study Design: An open-label, randomized therapeutic trial.

  • Participants: 30 patients with ALS were randomized to receive either this compound, vitamin B, or carnitine. 9 patients on this compound and 4 control subjects completed the one-year trial.

  • Intervention: this compound. The exact dosage is not specified in the abstract.

  • Outcome Measures: The decline in a clinical assessment score. The frequency of respiratory failure was also noted.

Signaling Pathways in ALS and the Hypothesized Role of this compound

The pathophysiology of ALS is complex and multifactorial, involving several interconnected signaling pathways. The diagram below illustrates some of the key pathways implicated in motor neuron degeneration and the theoretical point of intervention for this compound.

ALS_Pathways cluster_Extracellular Extracellular Space cluster_Neuron Motor Neuron cluster_Glia Glial Cells cluster_Threonine This compound Intervention (Hypothesized) Glutamate_excess Excess Glutamate NMDA_R NMDA Receptor Glutamate_excess->NMDA_R AMPA_R AMPA Receptor Glutamate_excess->AMPA_R Ca_influx Increased Ca2+ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Excitotoxicity->Mitochondrial_Dysfunction Apoptosis Apoptosis Excitotoxicity->Apoptosis Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Protein_Aggregation Protein Aggregation (TDP-43, SOD1) Oxidative_Stress->Protein_Aggregation Protein_Aggregation->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Excitotoxicity Glycine_R Glycine Receptor Hyperpolarization Hyperpolarization (Inhibitory) Glycine_R->Hyperpolarization Hyperpolarization->Excitotoxicity Inhibits Activated_Glia Activated Microglia & Astrocytes Activated_Glia->Neuroinflammation L_Threonine This compound Glycine Glycine L_Threonine->Glycine Precursor Glycine->Glycine_R ALS_Trial_Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (ALSFRS-R, FVC, Muscle Strength) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Monthly) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Data_Interpretation Data Interpretation & Reporting Endpoint_Analysis->Data_Interpretation

References

A Head-to-Head Comparison of Analytical Methods for L-Threonine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of L-Threonine, an essential amino acid, is paramount in various fields, from pharmaceutical research and development to quality control in food and feed industries. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental results. This guide provides a comprehensive head-to-head comparison of four major analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Enzymatic Assays, and Capillary Electrophoresis (CE).

This document presents a summary of their performance characteristics, supported by detailed experimental protocols and visual workflows, to assist researchers in choosing the most suitable method for their specific analytical needs.

Data Presentation: A Comparative Overview

The selection of an analytical method for this compound quantification often involves a trade-off between various performance parameters such as sensitivity, specificity, accuracy, precision, and sample throughput. The following table summarizes the key quantitative data for each of the discussed analytical techniques to facilitate a direct comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic AssayCapillary Electrophoresis (CE)
Principle Separation based on polarity, with or without chemical derivatization for detection.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Specific enzymatic conversion of this compound, leading to a measurable product.Separation based on the electrophoretic mobility of analytes in an electric field.
Derivatization Optional (pre- or post-column) to enhance detection.Mandatory to increase volatility.Not required.Optional, to enhance sensitivity for certain detectors (e.g., LIF).
Linearity (R²) >0.99[1]>0.99[1]Typically linear over a specific concentration range.>0.99[2][3]
Limit of Detection (LOD) 50 - 200 µg/mL (UV, underivatized)[4] 0.018 µmol/mL (FLD)[5]~1 ng of amino acid injected[1]Down to 2 µM0.63 - 29 µmol/L (CE-MS)[6] As low as 250 pM (CE-LIF)[7]
Limit of Quantification (LOQ) 50 - 200 µg/mL (UV, underivatized)[4] 0.060 µmol/mL (FLD)[5]<0.1 µM for most amino acids in high-resolution MS[1]Dependent on enzyme kinetics and detection method.1.9 - 86 µmol/L (CE-MS)[6]
Accuracy (% Recovery) 97.91 - 101.11% (UV, underivatized)[8] 93.3 - 109.4% (FLD)Generally high with the use of internal standards.High specificity for this compound.92.0 - 123% (CE-MS)[6] 92.0 - 103.7% (CE-LIF)[2]
Precision (%RSD) 0.28 - 1.92% (UV, underivatized)[8] <4.14% (repeatability, FLD)<20% (for amino acid standards).[1]Generally low RSD.<0.55% (migration time), <1.7% (peak area) (CE-MS)[6] 1.4 - 5.9% (instrumental, CE-LIF)[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on specific experimental conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization and Fluorescence Detection

This method offers high sensitivity and is suitable for the quantification of this compound in various biological samples.

1. Sample Preparation:

  • Protein Precipitation: For biological fluids like plasma or serum, deproteinization is necessary. Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to the sample.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and centrifuge at 12,000 x g for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant for derivatization.

2. Derivatization with o-Phthalaldehyde (OPA):

  • In an autosampler vial, mix the sample supernatant with OPA reagent (in borate (B1201080) buffer, pH 9.5) and 2-mercaptoethanol.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[9]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).[9]

  • Gradient Elution: A typical gradient runs from a low percentage of mobile phase B to a high percentage over 20-30 minutes to separate the amino acid derivatives.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 40 °C.[9]

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and sensitivity, particularly with the use of mass spectrometric detection. Derivatization is a mandatory step to ensure the volatility of this compound.

1. Sample Preparation and Derivatization (Silylation):

  • Drying: An aliquot of the sample is dried completely under a stream of nitrogen.

  • Derivatization: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a solvent like acetonitrile.

  • Reaction: Heat the mixture at 100°C for 30 minutes to complete the derivatization.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a 5% diphenyl-dimethylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed, for instance, starting at 70°C, ramping to 170°C at 10°C/min, and then to 280°C at 30°C/min.[1]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic mass fragments of the derivatized this compound.[1]

Enzymatic Assay

Enzymatic assays offer high specificity for this compound and are well-suited for high-throughput screening in a microplate format.

1. Principle: This assay is based on the enzymatic activity of this compound Dehydrogenase (TDH), which catalyzes the NAD+-dependent oxidation of this compound to 2-amino-3-oxobutyrate. The concomitant reduction of NAD+ to NADH is monitored spectrophotometrically at 340 nm.[1]

2. Reagents:

  • This compound Dehydrogenase (TDH).

  • NAD+ solution.

  • Buffer solution (e.g., Tris-HCl or glycine-KCl-KOH buffer, pH 9.0-10.0).[1]

3. Assay Procedure (96-well plate format):

  • Sample Preparation: Deproteinize samples if necessary using methods like ultrafiltration.

  • Reaction Mixture: To each well of a microplate, add the sample, buffer solution, and NAD+.

  • Initiate Reaction: Start the reaction by adding the this compound Dehydrogenase solution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).[1]

  • Measurement: Measure the absorbance at 340 nm at time zero and after the incubation period. The change in absorbance is directly proportional to the this compound concentration.

  • Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume. Various detection methods can be coupled with CE for this compound analysis.

1. Sample Preparation:

  • Samples are typically diluted in the background electrolyte (BGE) or a suitable buffer.

  • Filtration through a 0.22 µm filter is recommended to remove any particulate matter.

2. CE with UV Detection (Indirect):

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d.).

  • Background Electrolyte (BGE): A buffer containing a chromophore that absorbs UV light, for example, 5 mmol/L sodium p-aminobenzene sulfonic acid with 10 mmol/L KH2PO4 at pH 11.5.

  • Separation Voltage: Typically in the range of 15-25 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detector set at a wavelength where the BGE has strong absorbance (e.g., 254 nm). The analyte displaces the chromophore, leading to a decrease in absorbance.

3. CE with Mass Spectrometry (CE-MS) Detection:

  • BGE: A volatile buffer is required, such as 0.80 mol/L formic acid at pH 1.96 with 15% methanol.[6]

  • Sheath Liquid: For electrospray ionization (ESI), a sheath liquid (e.g., 0.50% formic acid in 60% (v/v) methanol-water) is delivered coaxially to the CE capillary outlet.[6]

  • MS Detection: The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratio (m/z) of this compound.

Mandatory Visualizations

To further elucidate the experimental workflows and the underlying principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., TCA) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Pre-column Derivatization (e.g., OPA) Supernatant->Derivatization Injection HPLC Injection Derivatization->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Data Data Acquisition & Quantification Detection->Data

HPLC Experimental Workflow for this compound Analysis.

Enzymatic_Assay_Signaling cluster_reaction Enzymatic Reaction cluster_detection Detection L_Threonine This compound TDH This compound Dehydrogenase L_Threonine->TDH NAD NAD+ NAD->TDH Product 2-Amino-3-oxobutyrate TDH->Product NADH NADH TDH->NADH Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer

Principle of the this compound Dehydrogenase Enzymatic Assay.

Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Performance Parameters Start Select Analytical Method for this compound HPLC HPLC Start->HPLC GCMS GC-MS Start->GCMS Enzymatic Enzymatic Assay Start->Enzymatic CE Capillary Electrophoresis Start->CE Sensitivity Sensitivity (LOD, LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity Accuracy Accuracy (% Recovery) HPLC->Accuracy Precision Precision (%RSD) HPLC->Precision Throughput Sample Throughput HPLC->Throughput GCMS->Sensitivity GCMS->Specificity GCMS->Accuracy GCMS->Precision GCMS->Throughput Enzymatic->Sensitivity Enzymatic->Specificity Enzymatic->Accuracy Enzymatic->Precision Enzymatic->Throughput CE->Sensitivity CE->Specificity CE->Accuracy CE->Precision CE->Throughput

Logical Framework for Comparing Analytical Methods.

References

L-Threonine in Multiple Sclerosis: A Comparative Clinical Trial Analysis for Spasticity Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of symptomatic treatments for multiple sclerosis (MS), particularly for the management of spasticity, L-Threonine has been investigated as a potential therapeutic agent. This comparison guide provides a detailed analysis of the clinical trial validation of this compound for treating MS-related spasticity, juxtaposed with established and alternative therapies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies.

The rationale for this compound's use in spasticity stems from its role as a precursor to glycine, an inhibitory neurotransmitter in the spinal cord.[1] The hypothesis suggests that increasing this compound levels could enhance glycinergic neurotransmission, thereby reducing muscle hypertonia. Clinical trials have explored this hypothesis, with varying outcomes.

Comparative Efficacy of this compound and Alternative Treatments

Clinical studies on this compound have demonstrated mixed results. While some studies indicate a statistically significant, albeit modest, reduction in spasticity, others have found the clinical benefit to be not valuable from the patient's perspective.[2][3] In contrast, other oral and injectable treatments for MS spasticity have shown more pronounced and consistent efficacy in clinical trials. The following tables summarize the quantitative data from key clinical trials.

Treatment Dosage Primary Efficacy Endpoint Efficacy Results Key Adverse Events Citation
This compound 4.5 - 7.5 g/day Reduction in spasticity (Severity Rating Scales, Ashworth Scale)Statistically significant but not clinically valuable decrease in motor impairment and spasticity. A modest but definite antispastic effect was observed in another study.Minimal, not significantly different from placebo.[2][4]
Tizanidine (B1208945) Up to 36 mg/dayReduction in muscle tone (Ashworth Scale) and frequency of muscle spasmsSignificant reduction in spasms and clonus; one study reported a 20% mean reduction in muscle tone, while another found no significant difference in Ashworth scores compared to placebo.Dry mouth, somnolence, asthenia, dizziness.[5][6][5][6]
Baclofen (B1667701) Varies (oral and intrathecal)Reduction in spasticity and muscle tone (Ashworth Scale, Penn Spasm Frequency Scale)Significant reduction in spasticity, flexor spasms, and associated pain. Intrathecal administration shows a significant decrease in Ashworth and Penn spasm scores.Drowsiness, dizziness, weakness, fatigue.[7][8][9][7][8][9]
Sativex® (Nabiximols) Oromucosal spray, self-titratedChange from baseline in spasticity Numerical Rating Scale (NRS)Adjusted mean change from baseline in spasticity NRS of -1.30 vs -0.97 for placebo. Significantly more responders (≥30% improvement) with nabiximols (OR=1.62).Dizziness, fatigue, nausea, vomiting, diarrhea.[10][11][10][11]
Botulinum Toxin Intramuscular injectionChange in muscle tone (Modified Ashworth Scale)Significant effectiveness at week 4 (SMD: -0.42) and week 12 (SMD: -1.16) compared to placebo.Muscle weakness.[12]

Experimental Protocols

The clinical validation of these treatments has been conducted through rigorous, controlled studies. The following provides an overview of the typical experimental designs employed.

This compound Clinical Trial Protocol

A representative study of this compound was a double-blind, placebo-controlled, crossover trial.

  • Patient Population: Patients with multiple sclerosis and significant spasticity.

  • Intervention: Oral this compound (e.g., 6 g/day ) or a matching placebo.

  • Study Design: Patients were randomly assigned to receive either this compound or placebo for a defined period (e.g., 2-8 weeks), followed by a washout period, and then crossed over to the other treatment arm.

  • Outcome Measures:

    • Primary: Change in muscle tone as measured by the Ashworth Scale. A positive response was often defined as a 10% or greater reduction in the score.

    • Secondary: Physician's and patient's global impressions of improvement, functional assessments, and monitoring of amino acid levels in blood and cerebrospinal fluid.

  • Statistical Analysis: Sequential analysis or paired statistical tests to compare the effects of this compound and placebo within the same patient.

Alternative Treatment Clinical Trial Protocols

Clinical trials for alternative treatments have employed similar rigorous designs, often with larger patient populations and longer follow-up periods.

  • Tizanidine: Multicenter, randomized, double-blind, placebo-controlled trials with dose-titration phases to a maximum tolerated dose (e.g., up to 36 mg/day). Efficacy was assessed using the Ashworth Scale and patient-reported diaries of spasm frequency.[5]

  • Baclofen: Double-blind, placebo-controlled, crossover or parallel-group trials. Efficacy has been demonstrated for both oral and intrathecal administration, with outcome measures including the Ashworth Scale, Penn Spasm Frequency Scale, and patient-reported outcomes on pain and stiffness.[7][8]

  • Sativex® (Nabiximols): Randomized, double-blind, placebo-controlled, parallel-group studies. A key feature of some trials was an initial single-blind treatment phase to enrich the study population with responders. The primary outcome is often the change in a 0-10 spasticity Numerical Rating Scale (NRS).[10]

  • Botulinum Toxin: Double-blind, placebo-controlled trials with intramuscular injections into targeted spastic muscles. The primary endpoint is typically the change in the Modified Ashworth Scale score at specific time points post-injection (e.g., 4 and 12 weeks).[12]

Visualizing the Mechanisms and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway of this compound and a typical clinical trial workflow.

L_Threonine_Pathway L_Threonine This compound (Oral Administration) BBB Blood-Brain Barrier L_Threonine->BBB Crosses Spinal_Cord Spinal Cord Neuron BBB->Spinal_Cord Enters CNS Glycine Glycine Spinal_Cord->Glycine Precursor to Motor_Neuron Alpha Motor Neuron Glycine->Motor_Neuron Inhibitory Neurotransmission Spasticity Reduced Spasticity Motor_Neuron->Spasticity Leads to

Caption: Proposed signaling pathway of this compound in reducing spasticity.

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Periods cluster_assessment Outcome Assessment Patient_Recruitment Patient Recruitment (MS with Spasticity) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Ashworth, NRS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Group A: Treatment (e.g., this compound) Randomization->Treatment_A Arm 1 Treatment_B Group B: Placebo Randomization->Treatment_B Arm 2 Follow_up_1 Follow-up Assessment 1 Treatment_A->Follow_up_1 Treatment_B->Follow_up_1 Washout Washout Period Crossover_A Group A: Placebo Washout->Crossover_A Crossover_B Group B: Treatment (e.g., this compound) Washout->Crossover_B Follow_up_2 Follow-up Assessment 2 Crossover_A->Follow_up_2 Crossover_B->Follow_up_2 Follow_up_1->Washout Data_Analysis Data Analysis Follow_up_2->Data_Analysis

Caption: Experimental workflow of a double-blind, placebo-controlled crossover trial.

Conclusion

The clinical evidence for this compound in the treatment of MS-related spasticity suggests a potential, though modest, effect with a favorable safety profile. However, when compared to other established treatments such as Tizanidine, Baclofen, Sativex®, and Botulinum Toxin, the efficacy of this compound appears to be less pronounced. The provided data and experimental protocols offer a foundation for researchers and drug development professionals to compare these therapeutic options and to inform the design of future studies in the quest for more effective management of spasticity in multiple sclerosis.

References

Safety Operating Guide

Navigating the Disposal of L-Threonine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While L-Threonine, an essential amino acid widely used in research, is not classified as a hazardous substance, adherence to established disposal protocols is imperative to maintain laboratory safety and environmental responsibility.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring that your laboratory practices align with the highest standards of safety and regulatory compliance.

Initial Assessment: Pure Substance or a Mixture?

Before initiating any disposal procedure, the first crucial step is to determine if the this compound waste is pure or contaminated with other chemical agents. If the this compound has been mixed with any hazardous materials, the entire mixture must be treated as hazardous waste, and the disposal protocol for the most hazardous constituent must be followed.[1]

Disposal of Uncontaminated this compound

For pure, uncontaminated this compound, the disposal process is straightforward. However, it is paramount to consult and strictly adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.

For Solid this compound:

  • Containerization: Place the solid this compound waste into a clean, sealable, and clearly labeled container.[1]

  • Labeling: The container should be marked as "Non-Hazardous Waste" and clearly identify the contents as "this compound," including the quantity and the date of generation.[1]

  • Disposal Route: The most recommended and safest method of disposal is through your institution's designated chemical waste program.[1] While some EHS departments may permit the disposal of small quantities of non-hazardous chemicals in the regular trash, explicit approval should always be obtained beforehand.[1]

For this compound Solutions:

  • Dilution: For small volumes, diluting the solution with a significant amount of water is a potential first step.[1]

  • Drain Disposal Prohibited Without Prior Approval: The disposal of any chemical, including non-hazardous substances, down the drain is a strictly regulated activity. Written permission from your institution's EHS department is mandatory before any drain disposal. [1] Generally, only small quantities of readily biodegradable and non-toxic substances may be considered for this disposal route.[1]

Managing Spills

In the event of an this compound spill, the following steps should be taken:

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including gloves and safety glasses.

  • Containment and Cleanup: For solid spills, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal.[2] For liquid spills, absorb the material with an inert substance and place it in a suitable container.

  • Ventilation: Ensure the area is well-ventilated.[2]

Key Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Appearance White solid / powder
Odor Odorless
Solubility in Water (20°C) 90 g/l[3]
pH (of solution) 5.0 - 6.5[4]
Melting Point 255 °C / 491 °F[4]
Stability Stable under normal conditions[4]
Bioaccumulation Unlikely
Biodegradability Readily biodegradable[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Threonine_Disposal_Workflow cluster_start cluster_assessment cluster_contaminated cluster_uncontaminated start Start: this compound Waste assess_contamination Assess Contamination start->assess_contamination treat_hazardous Treat as Hazardous Waste (Follow protocol for most hazardous component) assess_contamination->treat_hazardous Contaminated assess_form Solid or Solution? assess_contamination->assess_form Uncontaminated solid_disposal Containerize, Label 'Non-Hazardous', and Dispose via Institutional Waste Program assess_form->solid_disposal Solid solution_disposal Consult EHS for Drain Disposal Approval. If not approved, dispose via Institutional Waste Program. assess_form->solution_disposal Solution

References

Personal protective equipment for handling L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling L-Threonine. While this compound is generally considered non-hazardous, adherence to proper laboratory protocols is vital to ensure a safe working environment and maintain experimental integrity.[1] Prudent laboratory practices should always be observed as unpredictable reactions among chemicals are possible.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against potential exposure and contamination when handling this compound, particularly in its powdered form.[2]

PPE CategoryRecommended EquipmentStandard
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[2][3]
Skin Protection Nitrile rubber gloves and a laboratory coat.EN 374[2][4]
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator or dust mask may be used.[3][5]OSHA 29 CFR 1910.134 or European Standard EN 149[3]

Operational Plan: From Receipt to Use

A systematic workflow ensures both safety and the quality of the this compound used in research.

1. Receiving and Storage Upon receipt, visually inspect the container for any damage.[2] Verify that the product information on the label matches the order details.[2] this compound should be stored in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers.[1][3]

Storage ConditionRecommendation
Temperature 5–25°C (41–77°F)[6]
Humidity Below 60%[6]
Container Tightly sealed, light-resistant container[7]

2. Handling and Use Adhere to good industrial hygiene and safety practices.[8]

  • Ventilation : Use with adequate ventilation to keep airborne concentrations low.[3]

  • Minimizing Dust : Handle the solid powder carefully to minimize dust generation and accumulation.[3] Avoid breathing in dust.[3]

  • Hygiene : Wash hands thoroughly after handling.[3] Avoid eating, drinking, or smoking in areas where chemicals are handled.[2]

Emergency Procedures

First Aid Measures In case of accidental exposure, immediate action is critical. While this compound is considered a low hazard, it may cause eye, skin, and digestive tract irritation.[3]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[1] Seek medical attention.[3]
Skin Contact Wash off with soap and plenty of water.[5] Get medical aid if irritation develops or persists.[3]
Inhalation Remove from exposure and move to fresh air immediately.[3] If symptoms like coughing appear, get medical aid.[3]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[5] Call a poison center or physician if you feel unwell.[1]

Accidental Release Measures In the event of a spill:

  • Wear the proper personal protective equipment as indicated above.[3]

  • For solid spills, sweep up the material.[3] It is recommended to wet the spill first to prevent dust generation.[9]

  • Place the swept-up material into a suitable clean, dry, closed container for disposal.[3]

  • After the material has been collected, wash the spill site with plenty of water.[1][9]

  • Ensure the area is well-ventilated.[3]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult federal, state, and local regulations to ensure complete and accurate classification.[2][3]

  • Uncontaminated this compound : Pure, uncontaminated this compound is not classified as a hazardous substance.[10] However, the most prudent approach is to dispose of it through your institution's chemical or hazardous waste program.[10] Place the solid waste in a clearly labeled, sealed container.[10]

  • Contaminated this compound : If this compound is mixed or contaminated with other chemicals, the entire mixture must be treated as hazardous waste.[10] The disposal procedure for the most hazardous component must be followed.[10] Use a compatible, leak-proof container with a secure cap, attach a "Hazardous Waste" tag, and list all chemical constituents.[10]

  • Contaminated Packaging : Dispose of contaminated packaging as you would the unused product.

LThreonine_Workflow start Start: Receive This compound inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store No Damage cleanup Follow Spill Cleanup Protocol inspect->cleanup Damaged handle Handling for Use (Wear PPE) store->handle spill Spill Occurs handle->spill Accident use Use in Experiment handle->use No Accident spill->cleanup Yes cleanup->handle waste Generate Waste use->waste is_contaminated Is Waste Contaminated? waste->is_contaminated non_hazardous Dispose as Non-Hazardous Waste (Consult EHS) is_contaminated->non_hazardous No hazardous Dispose as Hazardous Waste is_contaminated->hazardous Yes end End non_hazardous->end hazardous->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.